Technical Documentation Center

10H-Phenothiazin-2-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 10H-Phenothiazin-2-amine
  • CAS: 32338-15-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 10H-Phenothiazin-2-amine

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the core physicochemical properties of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 10H-Phenothiazin-2-amine (APH), a key heterocyclic compound with significant potential in medicinal chemistry and materials science. As a derivative of the phenothiazine scaffold, understanding its fundamental characteristics is paramount for its application in drug design and development. This document details the molecular structure, solubility, lipophilicity, and acid-base properties of APH. Furthermore, it provides an in-depth analysis of its spectral characteristics, including UV-Vis, IR, NMR, and Mass Spectrometry data. The guide also outlines established experimental protocols for the determination of these properties, offering insights into the rationale behind these methodologies. Finally, a summary of the synthesis and reactivity of 10H-Phenothiazin-2-amine is presented to provide a holistic understanding of this versatile molecule.

Introduction: The Significance of 10H-Phenothiazin-2-amine

Phenothiazine and its derivatives are a class of heterocyclic compounds that have garnered considerable attention in the scientific community due to their wide range of biological activities.[1] The unique "butterfly" conformation of the phenothiazine tricycle, consisting of two benzene rings linked by a sulfur and a nitrogen atom, imparts distinct electronic and steric properties that are conducive to interactions with biological targets.

10H-Phenothiazin-2-amine, specifically, is a valuable intermediate and a pharmacologically relevant molecule in its own right. The presence of a primary amino group at the 2-position of the phenothiazine nucleus provides a crucial handle for synthetic modifications, allowing for the generation of diverse libraries of compounds with tailored properties.[2] This amino group can significantly influence the molecule's polarity, basicity, and hydrogen bonding capabilities, all of which are critical determinants of its pharmacokinetic and pharmacodynamic profiles. A thorough understanding of the physicochemical properties of 10H-Phenothiazin-2-amine is therefore essential for any researcher working with this compound, as these properties govern its behavior in both chemical and biological systems.

Molecular and Physicochemical Properties

A precise understanding of the molecular and physicochemical properties of a compound is the foundation of rational drug design and development. This section details the key parameters for 10H-Phenothiazin-2-amine.

Molecular Structure and Basic Information
  • Chemical Name: 10H-Phenothiazin-2-amine

  • Synonyms: 2-Aminophenothiazine, APH

  • CAS Number: 32338-15-1[3]

  • Molecular Formula: C₁₂H₁₀N₂S[4]

  • Molecular Weight: 214.29 g/mol [4]

The structure of 10H-Phenothiazin-2-amine consists of the core tricyclic phenothiazine system with a primary amine substituent at the C-2 position.

Tabulated Physicochemical Data

The following table summarizes the key experimentally determined and predicted physicochemical properties of 10H-Phenothiazin-2-amine.

PropertyValueSource
Melting Point 187-191 °C[3]
Boiling Point (Predicted) 397 °C[3]
Water Solubility 4.25 x 10⁻⁵ g/L[3]
pKa (Basic Apparent) 4.31[3]
LogKow (Octanol-Water Partition Coefficient) 3.44[3]
Density (Predicted) 1.30 g/cm³[3]

Experimental Determination of Physicochemical Properties

The accurate determination of physicochemical properties is crucial for building reliable structure-activity relationships (SAR) and for predicting the in vivo behavior of a drug candidate. This section outlines the standard experimental protocols for measuring the key properties of 10H-Phenothiazin-2-amine.

Melting Point Determination

Rationale: The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid. A sharp melting range is characteristic of a pure compound, while impurities typically lead to a depressed and broadened melting range.

Experimental Protocol (Capillary Method):

  • Sample Preparation: A small amount of finely powdered, dry 10H-Phenothiazin-2-amine is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus: A calibrated melting point apparatus with a heating block and a means of observing the sample is used.

  • Measurement: The capillary tube is placed in the heating block, and the temperature is raised at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting) are recorded as the melting range.

MeltingPointWorkflow A Finely powder the 10H-Phenothiazin-2-amine sample B Pack into a capillary tube A->B C Place in melting point apparatus B->C D Heat slowly and observe the sample C->D E Record the melting range D->E

Caption: Workflow for Melting Point Determination.

Aqueous Solubility

Rationale: Aqueous solubility is a critical parameter that influences the absorption and distribution of a drug. Poor aqueous solubility can lead to low bioavailability. The flask method, as described in OECD Guideline 105, is a standard procedure for determining the water solubility of a substance.[5][6]

Experimental Protocol (Flask Method - OECD 105):

  • Sample Preparation: An excess amount of 10H-Phenothiazin-2-amine is added to a known volume of distilled water in a flask.

  • Equilibration: The flask is agitated at a constant temperature (e.g., 25 °C) for a sufficient period to allow equilibrium to be reached (typically 24-48 hours).

  • Phase Separation: The suspension is allowed to settle, and the saturated aqueous solution is separated from the undissolved solid by centrifugation or filtration.

  • Concentration Analysis: The concentration of 10H-Phenothiazin-2-amine in the clear aqueous phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The aqueous solubility is expressed as the mass of the solute per unit volume of the solvent (e.g., in g/L or mg/mL).

SolubilityWorkflow A Add excess 10H-Phenothiazin-2-amine to water B Equilibrate with agitation at constant temperature A->B C Separate the aqueous phase (centrifugation/filtration) B->C D Analyze the concentration of the aqueous phase (HPLC) C->D E Calculate the aqueous solubility D->E

Caption: Workflow for Aqueous Solubility Determination.

Acid Dissociation Constant (pKa)

Rationale: The pKa value indicates the strength of an acid or a base and determines the extent of ionization of a molecule at a given pH. For an amine like 10H-Phenothiazin-2-amine, the pKa of its conjugate acid is a crucial parameter as the ionization state affects its solubility, membrane permeability, and receptor binding. Potentiometric titration is a highly accurate method for pKa determination.

Experimental Protocol (Potentiometric Titration):

  • Sample Preparation: A known concentration of 10H-Phenothiazin-2-amine is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent (e.g., methanol or ethanol) if the compound has low water solubility. The ionic strength of the solution is kept constant using an inert salt (e.g., KCl).

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while the pH is continuously monitored using a calibrated pH electrode.

  • Data Analysis: A titration curve is constructed by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the amine has been protonated.

Lipophilicity (LogKow or LogP)

Rationale: Lipophilicity is a key determinant of a drug's ability to cross biological membranes and is often expressed as the logarithm of the octanol-water partition coefficient (LogKow or LogP). The shake-flask method is the classical and most reliable method for determining LogP.

Experimental Protocol (Shake-Flask Method):

  • Phase Preparation: A mixture of n-octanol and water is prepared and the two phases are mutually saturated by shaking and allowing them to separate.

  • Partitioning: A known amount of 10H-Phenothiazin-2-amine is dissolved in one of the phases (usually the one in which it is more soluble). An equal volume of the other phase is added.

  • Equilibration: The mixture is shaken vigorously for a period sufficient to allow the compound to partition between the two phases and reach equilibrium.

  • Phase Separation: The two phases are separated by centrifugation.

  • Concentration Analysis: The concentration of 10H-Phenothiazin-2-amine in each phase is determined by a suitable analytical method (e.g., HPLC-UV).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Spectral Properties

Spectroscopic techniques are indispensable for the structural elucidation and characterization of organic molecules. This section provides an overview of the key spectral data for 10H-Phenothiazin-2-amine.

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis absorption spectrum of 10H-Phenothiazin-2-amine in acetonitrile exhibits three main absorption bands.[2] These absorptions are characteristic of the phenothiazine chromophore and are influenced by the amino substituent.

  • λmax 1: 224 nm (ε = 2.48 x 10⁴ M⁻¹cm⁻¹)[2]

  • λmax 2: 256 nm (ε = 3.59 x 10⁴ M⁻¹cm⁻¹)[2]

  • λmax 3: 322 nm (ε = 4.80 x 10³ M⁻¹cm⁻¹)[2]

The band at 322 nm is particularly interesting as it involves the n-electrons of the amino group, indicating a charge transfer character.[2]

Infrared (IR) Spectroscopy

The IR spectrum of 10H-Phenothiazin-2-amine provides valuable information about its functional groups. Key characteristic absorption bands include:

  • N-H Stretching: The presence of both a primary aromatic amine and a secondary amine within the phenothiazine ring results in distinct N-H stretching vibrations. Bands are observed at 3404 cm⁻¹ and 3322 cm⁻¹, corresponding to the primary and heterocyclic secondary amine N-H stretches, respectively.[2]

  • Aromatic C-H Stretching: Absorptions in the region of 3100-3000 cm⁻¹.

  • C=C Stretching (Aromatic): Bands in the 1600-1450 cm⁻¹ region.

  • C-N Stretching: Aromatic C-N stretching vibrations are typically observed in the 1350-1250 cm⁻¹ range.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted):

  • Aromatic Protons: A complex multiplet pattern is expected in the aromatic region (approximately 6.5-7.5 ppm) due to the protons on the two benzene rings. The substitution pattern will lead to distinct signals for each proton.

  • N-H Protons: The protons of the primary amino group (-NH₂) and the secondary amine in the phenothiazine ring (N-H) will appear as broad singlets. Their chemical shifts can vary depending on the solvent and concentration. The heterocyclic N-H proton typically appears further downfield.

  • Amino Group Protons: The protons of the -NH₂ group are expected to resonate in the range of 3.5-5.0 ppm.

¹³C NMR (Predicted):

  • Aromatic Carbons: The twelve aromatic carbons will give rise to signals in the region of 110-150 ppm. The carbon atom attached to the amino group (C-2) and the carbons adjacent to the nitrogen and sulfur atoms will have distinct chemical shifts.

  • C-N and C-S Carbons: The carbons directly bonded to the heteroatoms will be deshielded and appear at the lower field end of the aromatic region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 10H-Phenothiazin-2-amine, the electron ionization (EI) mass spectrum shows a prominent molecular ion peak.

  • Molecular Ion (M⁺): m/z = 214[2]

  • Major Fragments: Fragmentation of the phenothiazine ring is observed, with significant fragments at m/z = 182 and 154.[2]

Synthesis and Reactivity

A foundational understanding of the synthesis and reactivity of 10H-Phenothiazin-2-amine is crucial for its practical application and for the design of new derivatives.

Synthesis

A common and effective method for the synthesis of 10H-Phenothiazin-2-amine involves the reduction of 2-nitrophenothiazine. The 2-nitrophenothiazine precursor can be prepared via a Smiles rearrangement.[2]

Synthetic Scheme:

  • Formation of a Diphenyl Sulfide: The synthesis typically begins with the condensation of a substituted aniline and a halobenzene derivative to form a diaryl sulfide.

  • Smiles Rearrangement: The diaryl sulfide undergoes an intramolecular nucleophilic aromatic substitution, known as the Smiles rearrangement, to form the phenothiazine ring system.[7]

  • Reduction of the Nitro Group: The nitro group at the 2-position of the phenothiazine ring is then reduced to a primary amine using a suitable reducing agent (e.g., SnCl₂/HCl or catalytic hydrogenation) to yield 10H-Phenothiazin-2-amine.[2]

SynthesisWorkflow A 2-bromo-2'-formamido- 4'-nitrodiphenyl sulfide B 2-Nitrophenothiazine A->B Smiles Rearrangement C 10H-Phenothiazin-2-amine B->C Reduction (e.g., SnCl2/HCl)

Caption: A simplified synthetic route to 10H-Phenothiazin-2-amine.

Reactivity

The reactivity of 10H-Phenothiazin-2-amine is characterized by the interplay of the electron-rich phenothiazine nucleus and the nucleophilic primary amino group.

  • Reactions of the Amino Group: The primary amino group at the 2-position is a key site for functionalization. It can readily undergo a variety of reactions typical of aromatic amines, including:

    • Acylation: Reaction with acyl chlorides or anhydrides to form amides.

    • Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.

    • Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then be used in various subsequent reactions (e.g., Sandmeyer reaction).

  • Reactions of the Phenothiazine Nucleus: The phenothiazine ring system is susceptible to electrophilic substitution. The presence of the amino group at the 2-position will influence the regioselectivity of these reactions, directing incoming electrophiles to the ortho and para positions. The nitrogen and sulfur atoms in the central ring can also be oxidized.

Conclusion

This technical guide has provided a detailed examination of the fundamental physicochemical properties of 10H-Phenothiazin-2-amine. The data and protocols presented herein are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and materials science. A thorough understanding of these properties is the cornerstone for the rational design and development of novel phenothiazine-based compounds with enhanced therapeutic potential and diverse applications. The synthetic accessibility and the versatile reactivity of the amino group make 10H-Phenothiazin-2-amine a highly attractive scaffold for further investigation and derivatization.

References

  • SPECTROSCOPIC AND ELECTROCHEMICAL PROPERTIES OF 2-AMINOPHENOTHIAZINE - PMC. (URL: [Link])

  • Synthesis of some 5-substituted 2-aminobenzenethiols and their conversion into phenothiazines via Smiles rearrangement - Journal of the Chemical Society C - RSC Publishing. (URL: [Link])

  • 10H-phenothiazin-2-amine|32338-15-1 - MOLBASE Encyclopedia. (URL: [Link])

  • Synthesis of 2H-1,4-Benzoxazin-3(4H)-ones via Smiles Rearrangement. (URL: not available)
  • 10H-Phenothiazin-2-amine Properties - EPA. (URL: [Link])

  • OECD Guideline for the Testing of Chemicals, Section 1: Physical-Chemical properties, Test No. 105: Water Solubility. (URL: [Link])

  • OECD 105 - Water Solubility - Situ Biosciences. (URL: [Link])

  • Phenothiazine - Wikipedia. (URL: [Link])

Sources

Exploratory

10H-Phenothiazin-2-amine (CAS 32338-15-1): A Technical Guide on Synthesis, Photochemistry, and Pharmacological Applications

Executive Summary As a Senior Application Scientist, I frequently encounter scaffolds that serve as linchpins across multiple scientific disciplines. 10H-Phenothiazin-2-amine (CAS 32338-15-1), commonly referred to as 2-a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter scaffolds that serve as linchpins across multiple scientific disciplines. 10H-Phenothiazin-2-amine (CAS 32338-15-1), commonly referred to as 2-aminophenothiazine, is one such privileged tricyclic structure. Characterized by an electron-rich phenothiazine core and a reactive primary amine at the 2-position, this molecule bridges the gap between advanced medicinal chemistry—specifically in overcoming multidrug resistance (MDR)—and materials science, where its photochemical properties are leveraged for photodynamic therapy (PDT) and photoredox catalysis.

This whitepaper deconstructs the physicochemical profile, mechanistic pharmacology, photochemical dynamics, and self-validating synthetic protocols associated with 10H-phenothiazin-2-amine.

Physicochemical & Structural Profiling

The utility of 10H-phenothiazin-2-amine in drug development is heavily dictated by its lipophilicity and structural geometry. The tricyclic system allows for deep insertion into hydrophobic protein pockets, while the amine provides a vector for hydrogen bonding and further synthetic functionalization.

Table 1: Quantitative Physicochemical Properties

Property Value Clinical / Chemical Significance
IUPAC Name 10H-phenothiazin-2-amine Standardized nomenclature
CAS Number 32338-15-1 Registry identification
Molecular Formula C12H10N2S Core tricyclic scaffold
Molecular Weight 214.29 g/mol Low MW allows for extensive derivatization
LogP (Octanol-Water) 3.44 – 4.19 Optimal lipophilicity for cell membrane permeability[1]
Melting Point 191 °C Indicates high crystalline lattice stability[1]
Boiling Point 397 °C High thermal stability for high-temp cross-coupling[1]

| Density | 1.30 g/cm³ | Standard handling metric[1] |

Mechanistic Pharmacology: Overcoming P-glycoprotein-Mediated MDR

A primary clinical obstacle in oncology is Multidrug Resistance (MDR), frequently driven by the overexpression of the ATP-binding cassette transporter P-glycoprotein (P-gp / ABCB1) [2]. P-gp acts as a biological vacuum, hydrolyzing ATP to actively pump chemotherapeutic agents out of the cancer cell, thereby neutralizing their efficacy.

Derivatives of 10H-phenothiazin-2-amine, particularly N-hydroxyalkyl-2-aminophenothiazines, have emerged as potent third-generation P-gp inhibitors[2]. The causality behind their efficacy lies in their structural duality: the lipophilic phenothiazine core anchors the molecule into the transmembrane domain of P-gp, while the functionalized 2-amino group disrupts the allosteric communication required for ATP hydrolysis.

G cluster_cell Cancer Cell (MDR) Pgp P-glycoprotein (ABCB1) ATP ATP Hydrolysis Block Pgp->ATP Prevents Drug Chemotherapeutic Agent Accumulation Intracellular Cytotoxicity Drug->Accumulation Retained Inhibitor 2-Aminophenothiazine Inhibitor->Pgp Allosteric Binding ATP->Drug Halts Efflux

Mechanism of P-glycoprotein inhibition by 2-aminophenothiazine derivatives.

Table 2: Comparative MDR Inhibition Efficacy (Rhodamine 123 Efflux Assay)

Compound / Scaffold P-gp Inhibition Efficacy (% of 10 µM Verapamil)
Verapamil (Clinical Standard) 100%
2-Chlorophenothiazine (Precursor) < 25%[2]

| N-hydroxyalkyl-2-aminophenothiazines | 25% – >75% (Substituent dependent)[2] |

Photochemical Dynamics & Photodynamic Therapy (PDT)

Beyond pharmacology, 2-aminophenothiazine exhibits unique photophysical properties. When excited, the molecule displays very weak fluorescence ( ϕf​ = 0.0025) centered at 450 nm with a rapid lifetime of 650 ps[3].

The Causality of Weak Fluorescence: The weak fluorescence is not a flaw; it is indicative of rapid Intersystem Crossing (ISC) . The molecule efficiently transitions from the excited singlet state to a long-lived triplet state. In aerated solutions, this triplet state readily transfers its energy to ground-state molecular oxygen ( 3O2​ ), sensitizing the formation of highly reactive singlet oxygen ( 1O2​ ) [3]. This mechanism makes 10H-phenothiazin-2-amine a highly viable candidate for Photodynamic Therapy (PDT) in targeted tumor ablation.

Advanced Synthetic Methodologies & Self-Validating Protocols

To harness the potential of this scaffold, researchers must synthesize highly pure derivatives. Below are field-proven, self-validating protocols for both the chemical synthesis and physical characterization of 2-aminophenothiazines.

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination

Objective: Synthesize functionalized 10H-phenothiazin-2-amine derivatives from unreactive 2-chlorophenothiazine precursors[4].

  • Step 1: Reagent Preparation. In a controlled inert atmosphere (glovebox), charge a Schlenk flask with 2-chlorophenothiazine (1.0 eq), Pd2(dba)3 (10 mol%), XPhos (20 mol%), and NaOtBu (1.5 eq).

    • Causality: Pd2(dba)3 acts as the Pd(0) source. XPhos is explicitly chosen because its bulky dicyclohexylphosphino group accelerates reductive elimination, while its electron-rich biaryl structure prevents catalyst deactivation—an absolute necessity when activating stubborn aryl chlorides[2].

  • Step 2: Solvent and Amine Addition. Add anhydrous toluene and the desired primary/secondary amine (1.2 eq).

    • Causality: Toluene provides a non-polar, high-boiling environment that stabilizes the sensitive palladium-amido complex at elevated temperatures.

  • Step 3: Thermal Activation & Self-Validation. Heat the mixture to 90 °C for 12 hours.

    • Self-Validation Check: Monitor the reaction via LC-MS. The complete disappearance of the aryl chloride isotopic cluster and the emergence of the [M+H]+ product mass confirms that the catalytic cycle has successfully turned over.

  • Step 4: Purification. Cool to room temperature, quench with water, extract with EtOAc, and filter through a Celite pad to remove palladium black before flash chromatography.

G Start 2-Chlorophenothiazine Reagents Amine + Pd2(dba)3 + XPhos Start->Reagents Reaction Cross-Coupling (80-100°C) Reagents->Reaction Product 2-Aminophenothiazine Reaction->Product Validation LC-MS / NMR Validation Product->Validation

Buchwald-Hartwig amination workflow for synthesizing 2-aminophenothiazine.

Protocol 2: Nanosecond Laser Flash Photolysis (ns-TA)

Objective: Characterize the triplet state of 2-aminophenothiazine to validate its efficacy as a PDT photosensitizer[3].

  • Step 1: Sample Preparation. Dissolve the compound in spectroscopic-grade acetonitrile to an optical density (OD) of ~0.3 at 355 nm.

  • Step 2: Deoxygenation. Purge the cuvette with Argon gas for 20 minutes.

    • Causality: Molecular oxygen is a potent triplet quencher. Removing it is mandatory to measure the intrinsic triplet lifetime ( τT​ ) without interference.

  • Step 3: Excitation. Excite the sample using a 355 nm Nd:YAG laser pulse. Monitor the transient absorption spectra at 420 nm and 510 nm to observe the triplet-triplet transient intermediate[3].

  • Step 4: Self-Validation via Oxygen Quenching. Introduce O2​ back into the system and repeat the laser pulse.

    • Self-Validation Check: If the observed transient signal is genuinely a triplet state, its lifetime will collapse immediately upon oxygen introduction. This energy transfer directly validates the generation of singlet oxygen, confirming the molecule's PDT potential.

Environmental Bioremediation Relevance

Interestingly, the 10H-phenothiazin-2-amine scaffold also appears in environmental microbiology. It has been identified as a critical intermediate metabolite (labeled as Metabolite I2, m/z 214.0565) during the biodegradation of the industrial dye Sulfur Black by the fungal strain Aspergillus sp. DS-28[5]. The fungus utilizes transaminase activity and oxidative cleavage to break the complex polysulfide bonds of the dye, eventually yielding 2-amino-10H-phenothiazine before further degrading it[5]. This demonstrates the molecule's robust footprint not just in synthetic labs, but in global bioremediation pathways.

References

  • Benchchem. "2-Nitro-10H-phenothiazine | 1628-76-8". 4

  • Bioorganic & Medicinal Chemistry 21(13): 3760-3779. "Synthesis and pharmacological investigation of new N-hydroxyalkyl-2-aminophenothiazines exhibiting marked MDR inhibitory effect". 2

  • EPA CompTox Chemicals Dashboard. "10H-Phenothiazin-2-amine Properties". 1

  • MDPI. "Biodecolorization and Biodegradation of Sulfur Black by the Strain Aspergillus sp. DS-28".5

  • European Society for Photobiology. "Book of Abstracts". 3

Sources

Foundational

A Technical Guide to the Discovery and History of Phenothiazine Derivatives: From Aniline Dyes to Neuroleptic Revolution

This guide provides an in-depth technical exploration of the discovery and history of phenothiazine and its derivatives. It is intended for researchers, scientists, and drug development professionals, offering a detailed...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical exploration of the discovery and history of phenothiazine and its derivatives. It is intended for researchers, scientists, and drug development professionals, offering a detailed narrative from the initial synthesis of the core structure to the revolutionary impact of its derivatives on modern medicine, particularly in the field of psychiatry.

The Genesis of a Scaffold: The Discovery of Phenothiazine

The story of phenothiazine begins not in a pharmacy, but in the burgeoning field of synthetic dye chemistry in the late 19th century. In 1883, German chemist August Bernthsen first synthesized the parent compound, phenothiazine, through the reaction of diphenylamine with sulfur.[1][2] This tricyclic heterocyclic molecule, initially of interest for its chromophoric potential, laid dormant in terms of significant therapeutic application for several decades.

An early derivative, methylene blue, synthesized by Heinrich Caro at BASF in 1876, found use as a textile dye and, more significantly, in the pioneering cell-staining experiments of Paul Ehrlich in the mid-1880s.[1] Ehrlich's work, which earned him a Nobel Prize, utilized methylene blue to visualize bacteria and parasites, including the malaria pathogen, and he even explored its potential as an antimalarial agent.[1]

For nearly half a century, the primary utility of phenothiazine and its immediate derivatives remained in the realm of dyes and industrial applications, such as an insecticide and an anthelmintic for livestock.[1] The true therapeutic potential of this versatile scaffold was yet to be unlocked.

Experimental Protocol: The Bernthsen Synthesis of Phenothiazine

The classical Bernthsen synthesis provides a foundational method for the preparation of the phenothiazine core.

Objective: To synthesize phenothiazine from diphenylamine and sulfur.

Materials:

  • Diphenylamine

  • Sulfur

  • Iodine (as a catalyst, in some modifications)

  • Reaction vessel suitable for heating

  • Heating mantle or oil bath

  • Condenser

  • Apparatus for gas evolution (fume hood is essential)

  • Ethanol for recrystallization

Procedure:

  • In a fume hood, combine diphenylamine and sulfur in the appropriate molar ratio (typically 1:2) in a reaction vessel. An iodine catalyst can be added to facilitate the reaction.

  • Heat the mixture. The reaction typically initiates at temperatures between 180-250°C, signaled by the evolution of hydrogen sulfide gas (H₂S). Caution: H₂S is a toxic gas, and the reaction must be performed in a well-ventilated fume hood.

  • Continue heating until the evolution of H₂S ceases, indicating the completion of the reaction.

  • Cool the reaction mixture, which will solidify upon cooling.

  • The crude phenothiazine can be purified by recrystallization from a suitable solvent, such as ethanol or toluene, to yield a yellow crystalline solid.

A Paradigm Shift in Pharmacology: The Emergence of Promethazine and Chlorpromazine

The pivotal turn for phenothiazine derivatives came in the 1940s at the Rhône-Poulenc laboratories in France. A team of chemists led by Paul Charpentier began a systematic investigation into derivatives of phenothiazine, initially in a quest for new antimalarial drugs.[3] This research, however, led to an unexpected and groundbreaking discovery.

In the mid-1940s, Charpentier's team synthesized a series of N-aminoalkyl derivatives of phenothiazine. One of these compounds, promethazine, showed weak antimalarial activity but possessed potent antihistaminic properties with a strong sedative effect.[1] This marked a significant step, moving phenothiazine derivatives into the realm of centrally acting drugs.

The true revolution, however, was ignited by the synthesis of chlorpromazine (initially designated RP-4560) by Charpentier in December 1950.[3] By adding a chlorine atom to the 2-position of the phenothiazine ring of promazine, a new compound with a unique and powerful pharmacological profile was created.

The Insight of a Surgeon: Henri Laborit and the "Lytic Cocktail"

The therapeutic potential of chlorpromazine might have been missed were it not for the astute observations of Henri Laborit, a French naval surgeon. Laborit was investigating ways to prevent surgical shock and was experimenting with "lytic cocktails" to induce a state of "artificial hibernation" in patients, thereby reducing their physiological response to the stress of surgery.[3][4]

Laborit had previously used promethazine in his cocktails and noted its calming effects.[4] Upon receiving chlorpromazine from Rhône-Poulenc, he incorporated it into his regimen. He observed that patients treated with the chlorpromazine-containing cocktail exhibited a remarkable state of calmness and detachment from their surroundings, a "disinterestedness," without loss of consciousness.[5] He famously described this as a "pharmacological lobotomy."

The Pharmacological Characterization: Simone Courvoisier's Preclinical Studies

While Laborit was making his clinical observations, Simone Courvoisier, the head of pharmacology at Rhône-Poulenc, was conducting rigorous preclinical testing of chlorpromazine.[6][7] Her experiments in animal models were crucial in defining the drug's unique properties.

One of the key experiments involved a conditioned avoidance response in rats.[8] Rats were trained to climb a pole to avoid an electric shock upon hearing a buzzer. While most sedatives would impair the rats' ability to climb the pole altogether, chlorpromazine-treated rats would hear the buzzer but show a marked indifference, failing to initiate the climbing response to avoid the shock.[8] This demonstrated a selective effect on the response to a conditioned stimulus, a hallmark that would later be recognized as a key feature of antipsychotic activity. Courvoisier's comprehensive studies revealed chlorpromazine's ability to reduce motor activity, potentiate the effects of anesthetics, and induce a state of "ataraxia" or calmness without significant sedation.

The Neuroleptic Revolution: Chlorpromazine in Psychiatry

Based on Laborit's suggestion of its potential psychiatric applications, chlorpromazine was administered to a manic patient for the first time in 1952 by psychiatrists Jean Delay and Pierre Deniker at the Sainte-Anne Hospital in Paris.[3] The results were transformative. The patient's agitation and psychotic symptoms were dramatically reduced, heralding a new era in the treatment of severe mental illness.

The introduction of chlorpromazine (marketed as Thorazine in the United States) led to a profound shift in psychiatric practice. For the first time, a medication was available that could effectively manage the positive symptoms of schizophrenia, such as hallucinations and delusions. This allowed many patients to be deinstitutionalized and reintegrated into the community, a pivotal moment in the history of mental healthcare.

Experimental Protocol: Synthesis of Chlorpromazine

The synthesis of chlorpromazine typically involves the alkylation of 2-chlorophenothiazine.

Objective: To synthesize chlorpromazine from 2-chlorophenothiazine.

Materials:

  • 2-Chlorophenothiazine

  • 3-Chloro-N,N-dimethylpropylamine (or its hydrochloride salt)

  • A strong base (e.g., sodium amide, sodium hydroxide)

  • Anhydrous solvent (e.g., toluene, xylene)

  • Phase-transfer catalyst (e.g., tetrabutylammonium bromide, if using NaOH)

  • Reaction vessel with a reflux condenser and stirring mechanism

  • Apparatus for inert atmosphere (optional but recommended)

Procedure:

  • In a reaction vessel, dissolve 2-chlorophenothiazine in an appropriate anhydrous solvent like toluene.

  • Add a strong base, such as sodium amide, to deprotonate the nitrogen atom of the phenothiazine ring, forming the more nucleophilic phenothiazide anion. If using sodium hydroxide, a phase-transfer catalyst is typically added.[9][10]

  • To the stirred mixture, add 3-chloro-N,N-dimethylpropylamine.

  • Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitoring by thin-layer chromatography is recommended).

  • After cooling, the reaction mixture is typically washed with water to remove inorganic salts.

  • The organic layer is then extracted with a dilute acid (e.g., hydrochloric acid) to protonate the chlorpromazine, transferring it to the aqueous layer.

  • The aqueous layer is then basified to precipitate the chlorpromazine free base, which can be extracted with an organic solvent.

  • The solvent is evaporated, and the crude chlorpromazine can be further purified, for example, by vacuum distillation or by converting it to its hydrochloride salt and recrystallizing.[9][10]

Mechanism of Action and Structure-Activity Relationships

The therapeutic effects of phenothiazine antipsychotics are primarily attributed to their ability to block dopamine D2 receptors in the mesolimbic pathway of the brain.[11][12] This "dopamine hypothesis" of schizophrenia posits that an overactivity of dopaminergic neurotransmission is responsible for the positive symptoms of the disorder.

Dopamine D2 Receptor Signaling Pathway

Phenothiazines act as antagonists at the D2 receptor, which is a G protein-coupled receptor (GPCR) linked to an inhibitory G protein (Gi). Blockade of this receptor prevents dopamine from binding and initiating the downstream signaling cascade.

D2_Signaling_Pathway cluster_intracellular Intracellular Space Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds & Activates Phenothiazine Phenothiazine (Antagonist) Phenothiazine->D2R Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP AC->ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Altered Gene Expression CREB->Gene_Expression Regulates Therapeutic_Effect Therapeutic Effect (Reduction of Psychosis) Gene_Expression->Therapeutic_Effect

Caption: Dopamine D2 Receptor Signaling Pathway and its modulation by phenothiazines.

However, phenothiazines are not "clean" drugs; they interact with a variety of other receptors, which accounts for their wide range of side effects.

Table 1: Receptor Binding Affinities (Ki, nM) of Common Phenothiazines

DrugDopamine D2Histamine H1Muscarinic M1Alpha-1 Adrenergic
Chlorpromazine 3.13.8272.6
Thioridazine 3.710144.3
Fluphenazine 0.45101,6005.5
Perphenazine 0.83.2862.4
Trifluoperazine 1.11321012

Note: Ki values are compiled from various sources and represent approximate affinities. A lower Ki value indicates a higher binding affinity.[13][14][15]

Structure-Activity Relationships (SAR)

The pharmacological profile of phenothiazine derivatives is highly dependent on their chemical structure, particularly the substituents at the 2- and 10-positions of the tricyclic ring.[11][16][17]

  • Substitution at the 2-Position: An electron-withdrawing group (e.g., -Cl, -CF₃) at the 2-position is crucial for potent antipsychotic activity.[11][17] The potency generally increases with the electron-withdrawing strength of the substituent (-CF₃ > -Cl).[18]

  • Side Chain at the 10-Position: A three-carbon chain separating the ring nitrogen from the terminal amino group is optimal for neuroleptic activity.[11][16] Shortening or lengthening this chain reduces antipsychotic potency.

  • Nature of the Terminal Amino Group: The nature of the amino group on the side chain classifies phenothiazines into three main groups, influencing their potency and side-effect profile:

    • Aliphatic derivatives (e.g., Chlorpromazine): Have a simple dimethylamino group. They are generally less potent and more sedating due to high affinity for H1 and alpha-1 receptors.

    • Piperidine derivatives (e.g., Thioridazine): Contain a piperidine ring. They have intermediate potency and are associated with a lower incidence of extrapyramidal side effects but a higher risk of cardiac and anticholinergic effects.

    • Piperazine derivatives (e.g., Fluphenazine, Perphenazine): Incorporate a piperazine moiety. These are the most potent D2 antagonists and have a higher propensity to cause extrapyramidal side effects.[11]

Preclinical Evaluation: Key Experimental Workflows

The development and characterization of phenothiazine derivatives rely on a battery of in vitro and in vivo assays to determine their pharmacological properties.

In Vitro: Dopamine D2 Receptor Binding Assay

This assay is fundamental for determining the affinity of a compound for the D2 receptor.

D2_Binding_Assay Start Start: Membrane Preparation (e.g., from rat striatum) Incubate Incubate: Membranes + Radioligand ([³H]-Spiperone) + Test Compound (Phenothiazine) Start->Incubate Filter Rapid Filtration to separate bound from free radioligand Incubate->Filter Wash Wash Filters to remove non-specifically bound radioligand Filter->Wash Scintillation Scintillation Counting to quantify bound radioactivity Wash->Scintillation Analysis Data Analysis: Calculate IC₅₀ and Ki values Scintillation->Analysis End End Analysis->End

Caption: Workflow for a Dopamine D2 Receptor Binding Assay.

In Vivo: Behavioral Models for Antipsychotic Activity and Side Effects

Conditioned Avoidance Response (CAR): This test is a classic predictive screen for antipsychotic activity.[19]

Objective: To assess the potential antipsychotic activity of a test compound by measuring its ability to selectively suppress a conditioned avoidance response.

Apparatus: A shuttle box with two compartments, a conditioned stimulus (CS, e.g., a light or tone), and an unconditioned stimulus (US, e.g., a mild foot shock).

Procedure:

  • Training: A rat is placed in the shuttle box. The CS is presented for a short period (e.g., 10 seconds), followed by the presentation of the US. The rat can avoid the shock by moving to the other compartment during the CS presentation (an avoidance response). If it does not move, it will receive the shock until it escapes to the other compartment (an escape response). Trials are repeated until the animal reaches a stable criterion of avoidance.

  • Drug Administration: The trained animal is administered the test compound (e.g., a phenothiazine derivative) or a vehicle control.

  • Testing: After a set pre-treatment time, the animal is placed back in the shuttle box, and the CS-US trials are repeated.

  • Data Collection: The number of avoidance responses, escape responses, and failures to escape are recorded.

  • Interpretation: A compound with potential antipsychotic activity will selectively decrease the number of avoidance responses without significantly affecting the animal's ability to perform the escape response. This indicates that the drug is not simply causing sedation or motor impairment but is specifically reducing the motivational salience of the conditioned stimulus.[19]

Catalepsy Bar Test: This model is used to assess the propensity of a drug to induce extrapyramidal side effects (EPS), particularly parkinsonian-like motor rigidity.[4]

Objective: To measure the degree of catalepsy (a state of motor immobility) induced by a test compound in a rat.

Apparatus: A horizontal bar raised a few centimeters from a flat surface.

Procedure:

  • Drug Administration: The rat is administered the test compound or a vehicle control.

  • Testing: At various time points after administration, the rat's forepaws are gently placed on the elevated bar.

  • Data Collection: The latency for the rat to remove both forepaws from the bar is measured with a stopwatch. A cut-off time (e.g., 180 seconds) is typically used.

  • Interpretation: An increased latency to move from the imposed posture is indicative of catalepsy. This effect is strongly correlated with the D2 receptor blockade in the nigrostriatal pathway and is predictive of EPS liability in humans.

Conclusion and Future Directions

The journey of phenothiazine derivatives from a simple dye precursor to a cornerstone of psychopharmacology is a testament to the serendipitous nature of scientific discovery, the importance of systematic chemical modification, and the crucial role of astute clinical observation. The development of chlorpromazine not only revolutionized the treatment of schizophrenia but also provided a powerful tool to begin unraveling the neurochemical basis of mental illness, giving birth to the field of modern psychopharmacology.

While newer "atypical" antipsychotics with more refined receptor binding profiles have been developed, phenothiazines remain an important class of drugs and a prototypical example of a successful pharmaceutical lead structure. Ongoing research continues to explore the potential of the phenothiazine scaffold for other therapeutic applications, including anticancer, antiviral, and anti-parasitic agents, ensuring that the legacy of this remarkable molecule will continue to evolve.[11]

References

  • A rapidly acquired one-way conditioned avoidance procedure in rats as a primary screening test for antipsychotics: influence of shock intensity on avoidance performance. PubMed. Available at: [Link].

  • Jaszczyszyn, A., Gąsiorowski, K., Świątek, P., Malinka, W., Cieślik-Boczula, K., & Petrus, J. (n.d.). Chemical structure of phenothiazines and their biological activity. if-pan.krakow.pl. Available at: [Link].

  • Conditioned avoidance response test. Wikipedia. Available at: [Link].

  • Structure-Activity Relationship of Phenothiazines. Scribd. Available at: [Link].

  • A Comprehensive Review on Phenothiazine Antipsychotics Synthesis Methods. Journal of Medicinal and Medical Chemistry. Available at: [Link].

  • Schematic representation of mechanism of dopamine D2-like receptor–mediated signal transduction events. ResearchGate. Available at: [Link].

  • Schematic diagram of D1-like dopamine receptor and D2-like dopamine receptor activation signaling cascade. ResearchGate. Available at: [Link].

  • CN102617509B - Chlorpromazine hydrochloride synthesis process. Google Patents.
  • EP3533790A2 - An improved process for preparation of chlorpromazine or its pharmaceutically acceptable salts. Google Patents.
  • Dopamine D2 Receptors and Its Downstream Signaling in Compulsive Eating. MDPI. Available at: [Link].

  • Conditioned Avoidance Response in the Development of New Antipsychotics. Semantic Scholar. Available at: [Link].

  • Catalepsy as a rodent model for detecting antipsychotic drugs with extrapyramidal side effect liability. PubMed. Available at: [Link].

  • Feinberg, A. P., & Snyder, S. H. (1975). Phenothiazine drugs: structure-activity relationships explained by a conformation that mimics dopamine. Proceedings of the National Academy of Sciences of the United States of America, 72(5), 1899–1903. Available at: [Link].

  • Paul Charpentier, Henri-Marie Laborit, Simone Courvoisier, Jean Delay, and Pierre Deniker. Science History Institute. Available at: [Link].

  • SAR of phenothiazine.pptx. SlideShare. Available at: [Link].

  • (PDF) Synthesis and Biological Evaluation of Novel Phenothiazine Derivatives as Potential Antitumor Agents. ResearchGate. Available at: [Link].

  • Wadenberg, M. L., & Hicks, P. B. (1999). The conditioned avoidance response test re-evaluated: is it a sensitive test for the detection of potentially atypical antipsychotics? Neuroscience and biobehavioral reviews, 23(6), 851–862. Available at: [Link].

  • Development of Phenothiazine Hybrids with Potential Medicinal Interest: A Review. PMC. Available at: [Link].

  • Dopamine receptor. Wikipedia. Available at: [Link].

  • Preclinical Screening of Antipsychotic Agents. SlideShare. Available at: [Link].

  • CHLORPROMAZINE HYDROCHLORIDE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Gpatindia. Available at: [Link].

  • Simone Courvoisier. Wikipedia. Available at: [Link].

  • Bagewadi, H. G., Khan, S. A., & Mundinamani, M. (2018). Rotarod test and Catalepsy bar test: behavioral testing and their role in assessment of motor functions in animal models of Parkinson’s disease. International Journal of Basic & Clinical Pharmacology, 7(3), 494. Available at: [Link].

  • synthesis of phenothiazine derivatives for antioxidant studies. DTIC. Available at: [Link].

  • Antipsychotic Medications: Choosing Based on Receptor Binding Profile. ALiEM. Available at: [Link].

  • AN IMPROVED PROCESS FOR PREPARATION OF CHLORPROMAZINE OR ITS PHARMACEUTICALLY ACCEPTABLE SALTS. European Patent Office. Available at: [Link].

  • (PDF) Catalepsy test in rats v1. ResearchGate. Available at: [Link].

  • Effects of Immediate Aversive Stimulation on Haloperidol-Induced Catalepsy in Rats. Frontiers. Available at: [Link].

  • Efficient Synthesis of Phenothiazine-based Heterocyclic Derivatives and their Biological Studies. Connect Journals. Available at: [Link].

  • History of the discovery and clinical introduction of chlorpromazine. ResearchGate. Available at: [Link].

  • Receptor-Binding Profiles of Antipsychotics: Clinical Strategies When Switching Between Agents. HMP Global. Available at: [Link].

  • Clinical perspective on antipsychotic receptor binding affinities. SciELO Brasil. Available at: [Link].

  • CN102617509A - Chlorpromazine hydrochloride synthesis process. Google Patents.
  • 1 Supplementary Table S1. In vitro Ki values and in vivo C50 values of various antipsychotics for dopamine D2 receptor. Oxford Academic. Available at: [Link].

  • Receptor potencies (Ki values, nM) of selected antipsychotic agents. ResearchGate. Available at: [Link].

  • Phenothiazine. Wikipedia. Available at: [Link].

  • Medicine: Wonder Drug of 1954?. TIME. Available at: [Link].

  • [Pharmacodynamic Properties of Chlorpromazine in Relation to Its Use in Psychiatry]. PubMed. Available at: [Link].

  • Fifty years chlorpromazine: a historical perspective. PMC. Available at: [Link].

  • Chlorpromazine for treating schizophrenia. Lasker Foundation. Available at: [Link].

  • History of the discovery and clinical introduction of chlorpromazine. PubMed. Available at: [Link].

  • Otręba, M., Kośmider, L., & Rzepecka-Stojko, A. (2020). Antiviral activity of chlorpromazine, fluphenazine, perphenazine, prochlorperazine, and thioridazine towards RNA-viruses. A review. European journal of pharmacology, 887, 173575. Available at: [Link].

  • Chlorpromazine, Loxapine, Thiothixene, Trifluoperazine (Chapter 11). Cambridge University Press. Available at: [Link].

  • chlorpromazine. IUPHAR/BPS Guide to PHARMACOLOGY. Available at: [Link].

  • Annals of Clinical Psychiatry, 17[11]. ResearchGate. Available at: [Link].

Sources

Exploratory

The Biological Activity of 10H-Phenothiazin-2-amine and Its Analogs: A Technical Guide to Mechanisms, Modifications, and Methodologies

Executive Summary The phenothiazine scaffold is a privileged structure in medicinal chemistry, historically recognized for its antipsychotic properties[1]. However, targeted functionalization of this tricyclic core has u...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The phenothiazine scaffold is a privileged structure in medicinal chemistry, historically recognized for its antipsychotic properties[1]. However, targeted functionalization of this tricyclic core has unveiled a vast landscape of pharmacological potential[2]. Specifically, 10H-Phenothiazin-2-amine (2-aminophenothiazine) and its synthetic analogs represent a critical inflection point in drug design. The presence of the amino group at the C-2 position not only alters the electronic distribution and redox potential of the core but also serves as a versatile synthetic handle for generating multidrug resistance (MDR) reversal agents, neuro-theranostic probes, and photodynamic sensitizers[3][4].

As a Senior Application Scientist, I have structured this whitepaper to dissect the biological activities of 2-aminophenothiazine derivatives, grounding the theoretical mechanisms in field-proven, self-validating experimental protocols.

Reversing Multidrug Resistance (MDR): Efflux Pump Inhibition

One of the most pressing challenges in both oncology and infectious diseases is the overexpression of membrane efflux pumps. Phenothiazine derivatives, particularly N-hydroxyalkyl-2-aminophenothiazines, have demonstrated profound efficacy in modulating these systems[5].

Bacterial AcrAB-TolC Modulation

In Gram-negative bacteria like Escherichia coli, the AcrAB-TolC tripartite efflux pump actively extrudes a broad spectrum of antibiotics. Racemic N-hydroxyalkyl-2-aminophenothiazines have been identified as potent inhibitors of this system[5]. Because the intrinsic Minimum Inhibitory Concentration (MIC) of these derivatives typically exceeds 400 μM, they can be utilized at sub-inhibitory concentrations (e.g., 100 μM) to act purely as efflux pump inhibitors (EPIs) without exerting direct bactericidal stress, thereby minimizing the evolutionary pressure for new resistance mechanisms[5].

Mammalian P-glycoprotein (P-gp) Inhibition

In eukaryotic cells, tetrazole-linked 2-aminophenothiazine derivatives have been evaluated in primary rat hepatocyte cultures for their ability to inhibit P-glycoprotein (P-gp), a major driver of chemoresistance in cancer[3]. The lipophilicity of the phenothiazine core, combined with the hydrogen-bonding capability of the 2-amino substituents, allows these molecules to competitively bind the transmembrane domains of P-gp[3].

EffluxInhibition A Intracellular Antibiotic/Drug B AcrAB-TolC / P-gp Efflux Pump A->B C Drug Extrusion (Resistance) B->C D 2-Aminophenothiazine Derivative D->B Competitive Inhibition

Figure 1: Mechanism of efflux pump inhibition by 2-aminophenothiazine derivatives.

Protocol 1: Real-Time Fluorometric Efflux Pump Inhibition Assay

Purpose: To validate the AcrAB-TolC modulatory activity of a compound using Ethidium Bromide (EB) as a fluorescent tracer. This is a self-validating system utilizing energy depletion as an internal control.

Step-by-Step Methodology:

  • Bacterial Preparation: Culture E. coli AG100 to mid-logarithmic phase ( OD600​=0.6 ). Causality: Mid-log phase ensures maximum, uniform expression of the AcrAB-TolC efflux machinery.

  • Washing & Starvation: Centrifuge and resuspend the pellet in PBS (pH 7.4). Causality: Removing the culture media eliminates auto-fluorescent byproducts and standardizes the extracellular environment.

  • Compound Co-incubation: Add the 2-aminophenothiazine derivative at a final concentration of 100 μM. Causality: This strictly sub-inhibitory concentration ensures that any observed intracellular dye accumulation is due to pump inhibition, not membrane lysis or cell death[5].

  • Tracer Introduction: Add Ethidium Bromide (EB) to a final concentration of 1 mg/L. EB only fluoresces strongly when intercalated with intracellular DNA; thus, fluorescence is a direct proxy for intracellular accumulation.

  • Internal Validation (Energy Modulation): Split the assay into two cohorts—one with 0.4% glucose and one without. Causality: Glucose provides the metabolic energy required for the proton-motive force driving the pump. If the compound is a true EPI, its relative effect will diminish in the presence of glucose due to the pump's hyper-energized state[5].

  • Data Acquisition: Measure fluorescence (Ex: 530 nm, Em: 600 nm) continuously over 30 minutes.

Neurotherapeutics: Alzheimer’s Disease Theranostics

Beyond antimicrobial resistance, the phenothiazine scaffold has been engineered into theranostic (therapeutic + diagnostic) agents for Alzheimer's Disease (AD). N,N-dialkyl substituted 2-aminophenothiazines have been developed to target Amyloid-beta (Aβ) plaques[6].

These derivatives serve a dual purpose:

  • Therapeutic: They act as molecular wedges, effectively preventing Aβ fibril formation and disaggregating preformed Aβ fibrils[6].

  • Diagnostic: By bridging a donor-acceptor architecture via a conjugated π-electron chain, these compounds exhibit Near-Infrared (NIR) fluorescence. They bind to Aβ aggregates with high affinity ( Kd​=7.5 nM), allowing for non-invasive in vivo imaging of amyloid plaques across the blood-brain barrier[6].

AmyloidAssay S1 1. Monomerize Aβ(1-42) in HFIP S2 2. Co-incubate with 2-Aminophenothiazine S1->S2 S3 3. Add Thioflavin T (ThT) Reporter S2->S3 S4 4. Measure Fluorescence (Ex:440/Em:490) S3->S4 S5 5. Calculate IC50 of Inhibition S4->S5

Figure 2: Workflow for the self-validating in vitro Aβ aggregation inhibition assay.

Protocol 2: In Vitro Aβ(1-42) Aggregation Inhibition Assay

Purpose: To quantify the anti-aggregation properties of 2-aminophenothiazine analogs using Thioflavin T (ThT) fluorescence.

Step-by-Step Methodology:

  • Peptide Monomerization: Dissolve lyophilized Aβ(1-42) in hexafluoroisopropanol (HFIP), sonicate, and evaporate to yield a monomeric film. Causality: HFIP completely disrupts any pre-existing, spontaneously formed β -sheets, ensuring the assay starts from a true baseline of 100% monomers.

  • Incubation: Reconstitute the film in DMSO, dilute in PBS to 10 μM, and incubate with varying concentrations of the test compound at 37°C for 24 hours.

  • ThT Staining: Add Thioflavin T to a final concentration of 20 μM. Causality: ThT is a molecular rotor. In aqueous solution, it rotates freely and dissipates energy non-radiatively. Upon binding to the steric grooves of amyloid β -sheets, its rotation is locked, yielding a massive increase in quantum yield[6].

  • Internal Validation (Controls): Include a ThT-only background control (to subtract auto-fluorescence) and a known inhibitor like Resveratrol (to validate assay sensitivity).

  • Quantification: Measure fluorescence (Ex: 440 nm, Em: 490 nm) and calculate the IC50​ by plotting fluorescence intensity against the log concentration of the inhibitor.

Photophysical Properties and Photodynamic Therapy

The unsubstituted parent molecule, 2-aminophenothiazine (APH), possesses unique photophysical properties that distinguish it from standard phenothiazine. The amino group at the C-2 position lowers the oxidation potential of the molecule (0.38 V vs. 0.69 V for phenothiazine)[4].

Upon excitation with a 355 nm nanosecond laser, APH transitions to a triplet-triplet transient intermediate with a high formation yield. In aerated environments, this excited state efficiently transfers energy to molecular oxygen, sensitizing the formation of highly reactive singlet oxygen [4]. This property makes APH a highly viable candidate for Photodynamic Therapy (PDT) applications, where localized light irradiation can trigger targeted cellular apoptosis via oxidative stress.

Quantitative Data Summary

To facilitate rapid comparison of the pharmacological profiles discussed, the key quantitative metrics of 10H-Phenothiazin-2-amine and its derivatives are summarized below.

Table 1: Pharmacological Activities of 2-Aminophenothiazine Derivatives

Compound ClassTarget System / AssayBiological EffectKey Quantitative Metric
Racemic N-hydroxyalkyl-2-aminophenothiazinesAcrAB-TolC (E. coli AG100)Efflux Pump InhibitionEffective at 100 μM (Sub-MIC)
Tetrazole-linked N-hydroxyalkyl derivativesP-glycoprotein (Primary Rat Hepatocytes)MDR ReversalEvaluated at 10 μM
N,N-dialkyl-2-aminophenothiazinesAβ(1-42) AggregatesAggregation Inhibition & NIR ImagingBinding Affinity ( Kd​ ) = 7.5 nM
Unsubstituted 2-Aminophenothiazine (APH)Aerated Acetonitrile SolutionSinglet Oxygen GenerationFluorescence lifetime = 0.65 ns

References

  • Gopi C., Dhanaraju M.D. "Recent Progress in Synthesis, Structure and Biological Activities of Phenothiazine Derivatives." Ogarev-online, Vol 9, No 2 (2019). 1

  • "Synthetic Routes and Bioactivity Profiles of the Phenothiazine Privileged Scaffold." MDPI, 2025. 2

  • "Efflux Pump Inhibiting Properties of Racemic Phenothiazine Derivatives and their Enantiomers on the Bacterial AcrAB-TolC System." In Vivo, 2014. 5

  • "Synthesis and pharmacological investigation of new N-hydroxyalkyl-2-aminophenothiazines exhibiting marked MDR inhibitory effect." Bioorganic & Medicinal Chemistry, 2013.3

  • "Development of Phenothiazine-Based Theranostic Compounds That Act Both as Inhibitors of β-Amyloid Aggregation and as Imaging Probes for Amyloid Plaques in Alzheimer's Disease." ACS Chemical Neuroscience, 2017. 6

  • "Spectroscopic and electrochemical properties of 2-aminophenothiazine." J Photochem Photobiol A Chem, 2009. 4

Sources

Foundational

Unlocking the Pharmacological Potential of 10H-Phenothiazin-2-amine: A Comprehensive Guide to Emerging Therapeutic Targets

Executive Summary As drug discovery pivots toward highly functionalized, multi-target scaffolds, 10H-Phenothiazin-2-amine (2-Aminophenothiazine, APH) has emerged as a critical pharmacophore. While the parent phenothiazin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug discovery pivots toward highly functionalized, multi-target scaffolds, 10H-Phenothiazin-2-amine (2-Aminophenothiazine, APH) has emerged as a critical pharmacophore. While the parent phenothiazine ring is well-documented for its neuroleptic properties, the specific substitution of an amino group at the 2-position fundamentally alters the molecule's electronic and structural profile. The 2-amino group not only serves as a versatile synthetic vector for Buchwald-Hartwig aminations and functionalization but also significantly lowers the oxidation potential of the molecule (0.38 V vs. 0.69 V for the parent phenothiazine)[1].

This technical whitepaper synthesizes current empirical data to guide researchers through the three primary therapeutic applications of APH derivatives: Neurodegenerative Theranostics , Multidrug Resistance (MDR) Reversal , and Photodynamic Therapy (PDT) .

Neurodegenerative Disease: Targeting β -Amyloid ( Aβ ) Aggregation

Mechanistic Insight

The aggregation of β -amyloid ( Aβ1−42​ ) into insoluble plaques is a hallmark pathology of Alzheimer's Disease (AD). Recent molecular designs have utilized the APH scaffold to create theranostic (therapy + diagnostic) agents. APH derivatives can bind with high affinity (e.g., Kd​=7.5 nM) to the hydrophobic pockets of Aβ1−42​ aggregates[2].

Therapeutically, the intercalation of the planar APH core disrupts the π−π stacking and hydrophobic interactions required for β -sheet maturation, effectively disaggregating preformed fibrils[2]. Diagnostically, binding to the aggregate restricts the intramolecular rotation of the APH derivative. This restriction minimizes non-radiative decay, resulting in a massive increase in fluorescence quantum yield (Near-Infrared emission >650 nm), allowing for high-contrast imaging of amyloid plaques in vivo[2].

ABeta A Aβ Monomers B Oligomerization A->B Hydrophobic Interactions C Fibril Maturation B->C β-Sheet Formation E Fibril Disaggregation & Fluorescence Emission C->E Reversal D APH Derivative Intercalation D->B Blocks D->C Disrupts π-π Stacking D->E Restricted Rotation

Figure 1: Mechanism of APH derivatives in disrupting Aβ aggregation and enabling fluorescent imaging.

Experimental Workflow: Self-Validating Thioflavin T (ThT) Assay

To empirically validate the anti-aggregation properties of novel APH derivatives, a kinetic ThT fluorescence assay must be employed. ThT is a benzothiazole dye that exhibits enhanced fluorescence only when bound to amyloid cross- β sheets.

Step-by-Step Methodology:

  • Monomerization: Dissolve lyophilized Aβ1−42​ in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP). Causality: HFIP disrupts pre-existing hydrogen bonds, ensuring a purely monomeric starting state and eliminating nucleating "seeds" that would skew kinetic data.

  • Solvent Evaporation & Reconstitution: Evaporate HFIP under a gentle nitrogen stream and reconstitute the peptide in DMSO, followed by dilution in PBS (pH 7.4) to a final concentration of 10 μ M.

  • Co-Incubation: Add the APH derivative at varying concentrations (0.1 μ M to 10 μ M) to the solution. Incubate at 37°C.

  • ThT Addition & Readout: Add ThT (final concentration 20 μ M). Measure fluorescence (Excitation: 440 nm; Emission: 490 nm) every 2 hours for 48 hours.

  • Validation: A successful APH inhibitor will demonstrate a dose-dependent suppression of the ThT fluorescence plateau, confirming the absence of mature β -sheets.

Oncology & Infectious Disease: Reversal of Multidrug Resistance (MDR)

Mechanistic Insight

Multidrug resistance in both oncology and bacteriology is heavily mediated by ATP-binding cassette (ABC) transporters (e.g., P-glycoprotein/ABCB1 in cancer) and tripartite efflux pumps (e.g., AcrAB-TolC in E. coli). N-hydroxyalkyl-2-aminophenothiazines have been identified as potent Efflux Pump Inhibitors (EPIs)[3].

The high lipophilicity of the phenothiazine core allows it to partition into the lipid bilayer, while the functionalized 2-amino side chains engage in competitive binding within the transmembrane efflux channel. By occupying the substrate-binding pocket, APH derivatives block the translocation of chemotherapeutics (like Doxorubicin) or antibiotics, restoring intracellular accumulation and subsequent target engagement[3].

MDR A Intracellular Drug (e.g., Doxorubicin) B Efflux Pump (ABCB1 / AcrAB-TolC) A->B Substrate Binding E Target Engagement (DNA / Apoptosis) A->E Accumulation Restored C Extracellular Environment B->C ATP-Driven Efflux D APH Derivative (EPI) D->B Competitive Inhibition

Figure 2: Competitive inhibition of efflux pumps by APH derivatives restores intracellular drug levels.

Experimental Workflow: Ethidium Bromide (EB) Accumulation Assay

To quantify the EPI activity of APH derivatives against the AcrAB-TolC system, an EB accumulation assay is the gold standard.

Step-by-Step Methodology:

  • Culture Preparation: Grow E. coli AG100 cells in Luria-Bertani (LB) broth to an optical density ( OD600​ ) of 0.6. Centrifuge and wash cells twice in PBS to remove auto-fluorescent media components.

  • Inhibitor Incubation: Resuspend cells in PBS and add the APH derivative at a strictly sub-inhibitory concentration (e.g., 100 μ M, where the MIC is >400 μ M)[3]. Causality: Using sub-inhibitory concentrations ensures that any observed effect is due to efflux pump inhibition rather than membrane lysis or cell death.

  • Energy Source Modulation: Perform the assay both with and without 0.4% glucose. Causality: Glucose provides the energy for ATP generation. Comparing states isolates the energy-dependent nature of the efflux pump[3].

  • EB Addition & Readout: Add Ethidium Bromide (1 mg/L). Monitor fluorescence continuously (Excitation: 530 nm; Emission: 600 nm) for 30 minutes. EB fluoresces strongly only when bound to intracellular DNA; thus, a steep rise in fluorescence indicates successful pump inhibition.

Quantitative Data Summary
Compound Class / DerivativePrimary TargetKey Parameter / Efficacy MetricReference
N,N-10-trimethyl-APH (4a1) Aβ1−42​ Aggregates Kd​=7.5 nM; High NIRF Quantum Yield[2]
N-hydroxyalkyl-APH (rac-3i) AcrAB-TolC (E. coli)Significant EB accumulation at 100 μ M[3]
N-hydroxyalkyl-APH (1a-o) ABCB1 (Cancer Cells)Restores Doxorubicin sensitivity

Photodynamic Therapy (PDT): Exploiting Photophysical Properties

Mechanistic Insight

10H-Phenothiazin-2-amine possesses unique photophysical properties that make it an excellent candidate for Photodynamic Therapy (PDT). Upon excitation, APH exhibits a mono-exponential decay fluorescence lifetime of 0.65 ns in acetonitrile[1]. Crucially, its main excited state deactivation channel is intersystem crossing to the triplet state, boasting a remarkably high quantum yield ( ΦT​=0.72±0.07 )[1].

This long-lived triplet state ( 3APH∗ ) is highly efficient at transferring energy to ground-state molecular oxygen ( 3O2​ ), generating singlet oxygen ( 1O2​ ) and other Reactive Oxygen Species (ROS). These ROS induce localized apoptosis and necrosis in targeted tumor tissues upon laser irradiation.

Experimental Workflow: Nanosecond Laser Flash Photolysis

To validate the triplet state generation of a new APH derivative, transient absorption spectroscopy is required.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve APH in spectroscopic-grade acetonitrile.

  • Deoxygenation: Purge the solution with high-purity Nitrogen gas for 30 minutes. Causality: Molecular oxygen is a potent triplet quencher. Removing oxygen ensures the triplet state survives long enough to be measured, preventing premature quenching.

  • Laser Excitation: Excite the sample using a 355 nm Nd:YAG nanosecond pulsed laser.

  • Transient Monitoring: Monitor the absorption spectrum. The appearance of a characteristic broad absorption band at 510 nm immediately following the laser pulse confirms the presence of the triplet-triplet transient intermediate[1].

Conclusion

The 10H-Phenothiazin-2-amine scaffold represents a highly tunable platform for modern drug discovery. By leveraging the specific electronic modifications imparted by the 2-amino substitution, researchers can design targeted therapies ranging from near-infrared theranostics for Alzheimer's disease to potent efflux pump inhibitors capable of reversing multidrug resistance. Rigorous, self-validating assays—such as ThT fluorescence and laser flash photolysis—remain essential for translating these molecular mechanisms into viable clinical candidates.

References

  • Spectroscopic and electrochemical properties of 2-aminophenothiazine.Journal of Photochemistry and Photobiology A: Chemistry / NIH PubMed Central.
  • Comparison of the effect of multidrug resistance modifiers on prostate cancer, mouse lymphoma and colon cancer cells.University of Szeged Repository.
  • Development of Phenothiazine-Based Theranostic Compounds That Act Both as Inhibitors of β-Amyloid Aggregation and as Imaging Probes for Amyloid Plaques in Alzheimer's Disease.ACS Chemical Neuroscience.
  • Efflux Pump Inhibiting Properties of Racemic Phenothiazine Derivatives and their Enantiomers on the Bacterial AcrAB-TolC System.In Vivo / IIAR Journals.

Sources

Exploratory

Solubility of 10H-Phenothiazin-2-amine in various organic solvents

Solvation Dynamics and Solubility Profiling of 10H-Phenothiazin-2-amine in Organic Solvents Executive Summary As a redox-active, highly fluorescent heterocyclic compound, 10H-Phenothiazin-2-amine (2-APTZ) is a cornerston...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Solvation Dynamics and Solubility Profiling of 10H-Phenothiazin-2-amine in Organic Solvents

Executive Summary

As a redox-active, highly fluorescent heterocyclic compound, 10H-Phenothiazin-2-amine (2-APTZ) is a cornerstone molecule in photoredox catalysis, dye chemistry, and pharmaceutical development. However, realizing its full application potential requires a rigorous understanding of its solvation thermodynamics. This technical guide provides a comprehensive analysis of 2-APTZ solubility across various organic solvents, detailing the structural causality behind its dissolution, quantitative solubility profiles, and a self-validating experimental protocol for empirical determination.

Structural and Thermodynamic Causality of Solvation

To predict and manipulate the solubility of 2-APTZ, one must first deconstruct its molecular architecture. The parent phenothiazine core is highly lipophilic and essentially insoluble in aqueous media, exhibiting a water solubility of merely 0.00051 g/L[1]. The introduction of the primary amine (-NH2) at the 2-position fundamentally alters the molecule's symmetry, dipole moment, and interactive capacity.

The Role of the 2-Amino Group Unlike the parent phenothiazine, 2-APTZ functions as both a hydrogen-bond donor and acceptor. This dual capacity drastically enhances its solubility in polar aprotic solvents (such as DMSO and DMF) and polar protic solvents (such as ethanol)[2]. Spectroscopic investigations reveal that the ground state of 2-APTZ is not strictly planar; it adopts a "butterfly" conformation with a dihedral angle of approximately 153 degrees[3]. This non-planarity disrupts the crystal lattice packing energy, lowering the thermodynamic barrier for solvent molecules to intercalate and solvate the solid matrix.

The Abraham Solvation Parameter Model The dissolution of phenothiazine derivatives in organic solvents is not merely empirical; it can be mathematically correlated using the Abraham solvation parameter model[4]. This linear free-energy relationship accounts for cavity formation in the solvent (an endothermic process) and the subsequent exothermic interactions: dipolarity/polarizability, hydrogen-bond acidity, and hydrogen-bond basicity[4]. For 2-APTZ, the cross-interaction terms for hydrogen bonding dominate the free energy of solvation in polar media.

Solvation A 2-APTZ (Solid State) B Cavity Formation (Endothermic ΔH > 0) A->B Overcome Lattice Energy C Polar Solvents (H-Bonding via -NH2) B->C Dipole Interactions D Non-Polar Solvents (Dispersion & π-π) B->D Van der Waals Forces E Solvated 2-APTZ (Equilibrium State) C->E ΔG_solvation < 0 D->E ΔG_solvation < 0

Thermodynamic pathways of 2-APTZ solvation in organic solvents.

Quantitative Solubility Profile

The following table synthesizes the solubility of 2-APTZ and closely related phenothiazine derivatives across common organic solvents at 298.15 K (25 °C). The data reflects the interplay between the solvent's dielectric constant and the solute's hydrogen-bonding capacity.

Organic SolventDielectric Constant (ε)Estimated Solubility (mg/mL)Primary Solvation Mechanism
Dimethyl Sulfoxide (DMSO) 46.7~70 - 85Strong H-bond acceptance; high polarity[2]
Dimethylformamide (DMF) 36.7~25 - 30Polar aprotic dipole-dipole interactions[2]
Acetonitrile (MeCN) 37.5~15 - 20Moderate dipole interactions; standard for photophysics[5],[3]
Ethanol (EtOH) 24.5~10 - 30H-bond donor and acceptor interactions[2]
Chloroform (CHCl3) 4.8Soluble (>10)Dispersion forces and halogen interactions[2]
Water (Aqueous Ref.) 80.1< 0.0001Hydrophobic rejection of the tricyclic core[6]

Note: The EPA CompTox database reports the water solubility of 10H-Phenothiazin-2-amine as extremely low (approx. 4.25e-5 g/L), reinforcing the absolute necessity of organic solvents for liquid-phase applications[6].

Self-Validating Experimental Protocol: Isothermal Shake-Flask Method

To accurately determine the saturation solubility of 2-APTZ for custom solvent mixtures (e.g., acetonitrile/ionic liquid blends used in magnetic field effect studies[5]), a rigorous empirical approach is required. The isothermal shake-flask method is the industry standard, provided it is designed as a self-validating system.

Causality in Design: Phenothiazines are notoriously photolabile, often generating radical cations upon exposure to ambient light[3]. Furthermore, kinetic dissolution rates can easily be mistaken for thermodynamic equilibrium if insufficient time is allowed. The protocol below mitigates these variables.

Step-by-Step Methodology:

  • Saturation Preparation: Add an excess amount of 2-APTZ solid (approximately 100 mg) to 1.0 mL of the target organic solvent.

  • Photoprotection: Conduct the preparation in a 2.0 mL amber glass vial. Causality: Amber glass blocks UV/Vis wavelengths that trigger the photo-oxidation of the phenothiazine core to its radical cation state[3].

  • Isothermal Equilibration: Seal the vial and place it in a thermostatic orbital shaker. Agitate at 300 rpm at a strictly controlled temperature of 298.15 K (25 °C) ± 0.1 K for 48 hours. Causality: A 48-hour window ensures that the system overcomes the initial kinetic dissolution phase and reaches true thermodynamic equilibrium.

  • Phase Separation: Transfer the suspension to a microcentrifuge and spin at 10,000 rpm for 15 minutes at 25 °C. Causality: Centrifugation is vastly superior to syringe filtration for phenothiazines, as the highly lipophilic core tends to adsorb onto standard PTFE or nylon filter membranes, which would artificially depress the measured concentration.

  • Quantification: Carefully aspirate the clear supernatant, perform serial dilutions using the mobile phase (e.g., 60:40 Acetonitrile:Water), and quantify via HPLC-UV at the isosbestic point or absorption maximum (e.g., 254 nm or 322 nm[3]).

  • System Validation: Execute the entire workflow in independent biological triplicates. The data is only considered valid if the Relative Standard Deviation (RSD) across the triplicates is < 5%.

Protocol S1 1. Saturation Excess Solute + Solvent S2 2. Equilibration 48h at 298.15 K S1->S2 S3 3. Separation Centrifugation (10k rpm) S2->S3 S4 4. Quantification HPLC-UV Analysis S3->S4

Self-validating isothermal shake-flask workflow for solubility determination.

Application-Specific Solvent Selection

The choice of solvent must align with the downstream application of 2-APTZ:

  • Photoredox Catalysis & Photophysics: Acetonitrile is the gold standard. It provides a wide electrochemical window and stabilizes the transient intermediate species (triplet states and radical cations) generated during nanosecond laser flash photolysis[3]. If viscosity needs to be tuned, blending acetonitrile with ionic liquids (e.g., 1-butyl-3-methylimidazolium hexafluorophosphate) at a 1:9 ratio maintains reaction homogeneity while enhancing magnetic field effects[5].

  • Biological & Pharmaceutical Assays: DMSO is the preferred vehicle due to its superior solubilizing power (up to ~85 mg/mL)[2]. However, because DMSO can act as a mild oxidant over prolonged periods, stock solutions of 2-APTZ must be aliquoted, purged with argon or nitrogen, and stored at -20 °C to prevent degradation.

References

  • Taylor & Francis. "Mathematical correlation of phenothiazine solubilities in organic solvents with the Abraham solvation parameter model." Taylor & Francis Online. Available at: [Link]

  • EPA. "10H-Phenothiazin-2-amine Properties." EPA CompTox Chemicals Dashboard. Available at: [Link]

  • MDPI. "Viscosity-Controlled Magnetic Field Effects in Homogeneous Photoredox Catalysis Enabled by Ionic Liquids." MDPI. Available at: [Link]

  • ResearchGate. "Spectroscopic and electrochemical properties of 2-aminophenothiazine." Journal of Photochemistry and Photobiology A: Chemistry. Available at: [Link]

  • Wikipedia. "Phenothiazine." Wikipedia. Available at: [Link]

Sources

Foundational

An In-depth Technical Guide on the Antioxidant Mechanisms of Phenothiazine Compounds

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive exploration of the multifaceted antioxidant mechanisms of phenothiazine compounds. Delving beyond their well-established...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive exploration of the multifaceted antioxidant mechanisms of phenothiazine compounds. Delving beyond their well-established applications in psychopharmacology, we will dissect the core chemical properties that endow this class of heterocyclic compounds with significant potential in mitigating oxidative stress-related pathologies.[1][2][3] This document will serve as a technical resource, elucidating the structural nuances, reaction kinetics, and experimental validation of their antioxidant actions.

I. The Chemical Foundation of Phenothiazine's Antioxidant Prowess

The antioxidant capabilities of phenothiazines are intrinsically linked to their unique tricyclic structure, which features a central thiazine ring flanked by two benzene rings. The nitrogen and sulfur heteroatoms within the thiazine ring are the epicenters of its redox activity, enabling interaction with free radicals and metal ions through various pathways.[4] The planarity of the ring system and the presence of a foldable "butterfly" conformation also play crucial roles in their reactivity and interaction with biological membranes.[4][5]

The antioxidant potency of phenothiazine derivatives is not monolithic; it is profoundly influenced by the nature and position of substituents on the phenothiazine nucleus. A key determinant is the presence of electron-donating groups, which have been shown to enhance antioxidant activity.[1][2] Conversely, the introduction of an aliphatic amine chain at the nitrogen atom of the central ring can confer inhibitory activity against specific NADPH oxidase (NOX) isoforms, enzymes responsible for generating reactive oxygen species (ROS).[6] Further substitution on the C-ring can modulate this inhibitory activity, highlighting the intricate relationship between chemical structure and antioxidant function.[6] For instance, some derivatives exhibit potent radical scavenging activity comparable to or even exceeding that of standard antioxidants like ascorbic acid and Trolox.[1][2]

II. Core Antioxidant Mechanisms of Action

Phenothiazines employ a multi-pronged approach to combat oxidative stress, primarily through direct radical scavenging and, in some cases, indirect modulation of cellular antioxidant defense systems.

A. Direct Radical Scavenging: A Multi-Mechanistic Approach

Computational and experimental studies have revealed that phenothiazines can neutralize harmful reactive oxygen species (ROS) and reactive nitrogen species (RNS) through several distinct mechanisms.[7][8][9] The dominant mechanism is often dependent on the specific radical species and the surrounding microenvironment (e.g., aqueous vs. lipid media).[7][8][9]

  • Hydrogen Atom Transfer (HAT): In this mechanism, the phenothiazine molecule donates a hydrogen atom, typically from the N-H group of the central ring, to a free radical, thereby neutralizing it.[4][8][9] This process is particularly relevant for scavenging peroxyl radicals (ROO•).[8][9] The resulting phenothiazinyl radical is relatively stable due to resonance delocalization across the aromatic system, which prevents it from initiating new radical chain reactions.[7]

  • Single Electron Transfer (SET): Phenothiazines can also act as electron donors, transferring a single electron to a radical to neutralize its charge.[4][7][8][9] This mechanism is particularly effective against radicals with high electron affinity. The phenothiazine molecule is converted into a radical cation in the process.[7]

  • Radical Adduct Formation (RAF): This mechanism involves the direct addition of a free radical to one of the aromatic carbon atoms of the phenothiazine ring, forming a stable adduct.[7][8][9] The RAF mechanism is a primary pathway for scavenging highly reactive hydroxyl radicals (•OH).[8][9]

The interplay of these mechanisms underscores the versatility of phenothiazines as antioxidants. For instance, in aqueous environments, they exhibit excellent antioxidant activity against a broad spectrum of radicals.[8][9][10] However, in lipid media, their behavior can shift towards a pro-oxidant role due to the formation of a stable and potentially toxic phenothiazinyl radical.[5][7]

Phenothiazine Radical Scavenging Mechanisms cluster_mechanisms Radical Scavenging Pathways PTZ Phenothiazine (PTZ) HAT Hydrogen Atom Transfer (HAT) PTZ->HAT Donates H• SET Single Electron Transfer (SET) PTZ->SET Donates e- RAF Radical Adduct Formation (RAF) PTZ->RAF Adds to Ring ROS Reactive Oxygen Species (ROS) ROS->HAT ROS->SET ROS->RAF PTZ_radical Phenothiazinyl Radical HAT->PTZ_radical Neutralized_ROS Neutralized ROS HAT->Neutralized_ROS PTZ_cation Phenothiazine Radical Cation SET->PTZ_cation SET->Neutralized_ROS Adduct Radical Adduct RAF->Adduct

Caption: Primary mechanisms of phenothiazine radical scavenging.

B. Metal Chelation: Preventing Fenton and Haber-Weiss Reactions

While not the primary antioxidant mechanism for all phenothiazines, some derivatives possess the ability to chelate redox-active metal ions, such as copper (Cu²⁺) and iron (Fe²⁺/Fe³⁺).[11][12] By sequestering these metal ions, phenothiazines can inhibit their participation in the Fenton and Haber-Weiss reactions, which are major sources of highly damaging hydroxyl radicals in biological systems. This chelation activity adds another layer to their protective effects against oxidative damage.

C. Modulation of Cellular Antioxidant Systems

Beyond direct scavenging, emerging evidence suggests that phenothiazines can also exert their antioxidant effects by modulating endogenous antioxidant defense pathways.

  • Nrf2 Activation: Certain phenothiazine compounds have been identified as non-electrophilic activators of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[13][14] Nrf2 is a master regulator of the antioxidant response, and its activation leads to the increased expression of a battery of antioxidant and detoxification enzymes. This indirect mechanism provides a more sustained and amplified antioxidant effect compared to direct radical scavenging alone.

  • Inhibition of Pro-oxidant Enzymes: As previously mentioned, specific N-substituted phenothiazines have been shown to inhibit the activity of NADPH oxidases (NOXs), a family of enzymes dedicated to the production of ROS.[6] By targeting the source of ROS production, these compounds can effectively reduce the overall oxidative burden on the cell.

III. Experimental Validation of Antioxidant Activity

A battery of in vitro and in vivo assays are employed to characterize and quantify the antioxidant potential of phenothiazine compounds.

A. In Vitro Radical Scavenging Assays

These assays provide a direct measure of a compound's ability to neutralize specific free radicals.

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This is a widely used and rapid method to screen for radical scavenging activity.[2][15] The reduction of the stable DPPH radical by an antioxidant is measured spectrophotometrically as a decrease in absorbance.[15]

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay: Similar to the DPPH assay, this method measures the ability of a compound to scavenge the pre-formed ABTS radical cation.[2]

  • Ferric Reducing Antioxidant Power (FRAP) Assay: This assay measures the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺), which is an indicator of its electron-donating capacity.[2][16]

Table 1: Comparison of Common In Vitro Antioxidant Assays

AssayPrincipleRadical SpeciesMeasurement
DPPH Hydrogen/Electron DonationDPPH•Spectrophotometry (Absorbance Decrease)
ABTS Hydrogen/Electron DonationABTS•⁺Spectrophotometry (Absorbance Decrease)
FRAP Electron Donation-Spectrophotometry (Formation of Fe²⁺-TPTZ complex)
B. Cellular and In Vivo Models

To assess the antioxidant activity in a more biologically relevant context, cellular and animal models are utilized.

  • Inhibition of LDL Oxidation: Phenothiazines have been shown to inhibit the oxidation of low-density lipoprotein (LDL), a key event in the pathogenesis of atherosclerosis.[15] This assay measures the protective effect of the compounds against lipid peroxidation.

  • Measurement of Reactive Oxygen Species (ROS) in Cells: Fluorescent probes, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), are used to quantify intracellular ROS levels in the presence and absence of phenothiazine compounds.[12]

  • Assessment of Antioxidant Enzyme Activity: In vivo studies can measure the effect of phenothiazine administration on the activity of key antioxidant enzymes like superoxide dismutase (SOD) and catalase.

Experimental_Workflow_Antioxidant_Validation cluster_in_vitro In Vitro Validation cluster_cellular Cellular Models cluster_in_vivo In Vivo Models DPPH Assay DPPH Assay ABTS Assay ABTS Assay FRAP Assay FRAP Assay In Vitro Assays In Vitro Assays In Vitro Assays->DPPH Assay In Vitro Assays->ABTS Assay In Vitro Assays->FRAP Assay Cellular Assays Cellular Assays In Vitro Assays->Cellular Assays Biological Relevance LDL Oxidation LDL Oxidation Intracellular ROS Intracellular ROS Cellular Assays->LDL Oxidation Cellular Assays->Intracellular ROS In Vivo Studies In Vivo Studies Cellular Assays->In Vivo Studies Physiological Context Antioxidant Enzymes Antioxidant Enzymes In Vivo Studies->Antioxidant Enzymes Antioxidant Profile Antioxidant Profile In Vivo Studies->Antioxidant Profile Phenothiazine Compound Phenothiazine Compound Phenothiazine Compound->In Vitro Assays Screening

Caption: A streamlined workflow for validating the antioxidant activity of phenothiazines.

IV. Concluding Remarks and Future Directions

The antioxidant properties of phenothiazine compounds are a compelling area of research with significant therapeutic potential. Their ability to act through multiple mechanisms, including direct radical scavenging and modulation of cellular antioxidant pathways, makes them attractive candidates for the development of novel therapies for oxidative stress-related diseases. Future research should focus on the design of new phenothiazine derivatives with enhanced antioxidant activity and improved safety profiles. A deeper understanding of their structure-activity relationships will be crucial for optimizing their therapeutic efficacy. Furthermore, exploring their potential in combination therapies, where their antioxidant properties could complement the action of other drugs, warrants further investigation.[14]

References

  • Iuga, C., et al. (2015). Antioxidant vs. prooxidant action of phenothiazine in a biological environment in the presence of hydroxyl and hydroperoxyl radicals: a quantum chemistry study. RSC Publishing. [Link]

  • Bentham Science Publishers. (2024). A Comprehensive Review of the Synthesis, Characterization, and Antioxidant Potential of Phenothiazine Derivatives. Bentham Science. [Link]

  • Galano, A., et al. (2021). Radical Scavenging Potential of the Phenothiazine Scaffold: A Computational Analysis. PMC. [Link]

  • Galano, A., et al. (2021). Radical Scavenging Potential of the Phenothiazine Scaffold: A Computational Analysis. ResearchGate. [Link]

  • Galano, A., et al. (2021). Radical Scavenging Potential of the Phenothiazine Scaffold: A Computational Analysis. Molecular Diversity. [Link]

  • ResearchGate. (2025). A Comprehensive Review of the Synthesis, Characterization, and Antioxidant Potential of Phenothiazine Derivatives. ResearchGate. [Link]

  • Scholars Research Library. (n.d.). Novel phenothiazine analogous: Synthesis and a new perceptivity into their antioxidant potential. Scholars Research Library. [Link]

  • Bentham Science Publishers. (2024). A Comprehensive Review of the Synthesis, Characterization, and Antioxidant Potential of Phenothiazine Derivatives. Bentham Science. [Link]

  • ResearchGate. (n.d.). Chemical structure of phenothiazines. ResearchGate. [Link]

  • MDPI. (2023). Antitumor Activity of PEGylated and TEGylated Phenothiazine Derivatives: Structure–Activity Relationship. MDPI. [Link]

  • PubMed. (2015). A subset of N-substituted phenothiazines inhibits NADPH oxidases. PubMed. [Link]

  • PubMed. (n.d.). Studies on the stability of injectable solutions of some phenothiazines. Part 2: Effect of chelating agents and antioxidants. PubMed. [Link]

  • PubMed. (2024). Phenothiazines: Nrf2 activation and antioxidant effects. PubMed. [Link]

  • ResearchGate. (n.d.). Values of the antioxidant activity of phenothiazine and its derivatives... ResearchGate. [Link]

  • PMC. (n.d.). Therapeutic Mechanisms of Phenothiazine Drugs: A Mini-Review of Advances in Cancer Treatment and Antibiotic Resistance. PMC. [Link]

  • Physical Chemistry Research. (2024). Regular Article. Physical Chemistry Research. [Link]

  • PMC. (n.d.). Antioxidant Properties of New Phenothiazine Derivatives. PMC. [Link]

  • ResearchGate. (2015). Antioxidant vs Prooxidant Action of Phenothiazine in a Biological Environment in the presence of Hydroxyl and Hydroperoxyl Radicals: A Quantum Chemistry Study. ResearchGate. [Link]

  • MDPI. (2022). Novel Phenothiazine/Donepezil-like Hybrids Endowed with Antioxidant Activity for a Multi-Target Approach to the Therapy of Alzheimer's Disease. MDPI. [Link]

  • PMC. (n.d.). Potential Antioxidant Activity of New Tetracyclic and Pentacyclic Nonlinear Phenothiazine Derivatives. PMC. [Link]

  • Anticancer Research. (2017). Possible Biological and Clinical Applications of Phenothiazines. Anticancer Research. [Link]

  • PubMed. (2022). Antioxidant Properties of New Phenothiazine Derivatives. PubMed. [Link]

Sources

Exploratory

Structure-activity relationship of phenothiazine derivatives.

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of Phenothiazine Derivatives Executive Summary: The Evolution of a Pharmacophore Phenothiazines represent one of the most structurally versatile an...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of Phenothiazine Derivatives

Executive Summary: The Evolution of a Pharmacophore

Phenothiazines represent one of the most structurally versatile and historically significant classes of heterocyclic compounds in neuropharmacology. Originally synthesized in the late 19th century as dyes, the discovery of chlorpromazine's antipsychotic properties in the 1950s revolutionized the treatment of schizophrenia (1)[1]. Today, the phenothiazine scaffold serves as a master template for understanding how subtle stereoelectronic modifications dictate receptor selectivity, efficacy, and side-effect profiles. This guide deconstructs the structure-activity relationship (SAR) of phenothiazines, detailing the mechanistic pharmacology of dopamine D2 receptor antagonism and the rigorous experimental protocols required to validate these interactions.

Core Structural Architecture and SAR Principles

The foundational architecture of phenothiazines consists of a tricyclic system containing two benzene rings linked by sulfur and nitrogen atoms. This tricyclic core is not planar; it folds along the N-S axis into a distinct "butterfly" conformation. This three-dimensional geometry is the critical starting point for receptor interaction.

The Asymmetry Imperative: Position 2 Substitutions (R1)

For a phenothiazine to exhibit potent antipsychotic activity, the molecule must be asymmetrical. This is achieved by introducing an electron-withdrawing group (EWG) at the C2 position.

  • Causality of Substitution: The EWG (such as -Cl in chlorpromazine, -CF3 in fluphenazine, or -SCH3 in thioridazine) exerts an inductive effect that directs the alkyl side chain at position 10 to tilt toward the substituted ring. This specific spatial arrangement mimics the anti-conformation of endogenous dopamine, perfectly aligning the molecule within the D2 receptor binding pocket.

  • Potency Correlation: The stronger the electron-withdrawing nature of the C2 substituent, the higher the D2 receptor affinity. For example, replacing a chlorine atom with a trifluoromethyl (-CF3) group exponentially increases antipsychotic potency.

The Pharmacophore Bridge: Position 10 Substitutions (R2)

The nitrogen atom at position 10 (N10) is functionalized with an amine-containing side chain. The nature of this chain dictates both the primary pharmacological target and the tolerability profile.

  • The 3-Carbon Rule: A strict distance of three carbon atoms between the N10 atom and the terminal basic nitrogen is required for optimal D2 receptor blockade. If this bridge is shortened to two carbons (e.g., promethazine), the molecule loses its ability to effectively reach the aspartate residue (Asp114) in the D2 receptor, shifting its primary affinity from dopaminergic to histaminergic (H1) receptors.

  • Terminal Amine Sub-classes:

    • Aliphatic (e.g., Chlorpromazine): Produces moderate D2 affinity but high sedation due to off-target histamine and alpha-adrenergic blockade (2)[2].

    • Piperidine (e.g., Thioridazine): Characterized by a lower incidence of extrapyramidal symptoms (EPS). Causality: This is not due to a lack of D2 binding, but rather because piperidine derivatives possess high intrinsic antimuscarinic (M1) activity, which endogenously counteracts the cholinergic overactivity in the striatum caused by D2 blockade (3)[3].

    • Piperazine (e.g., Fluphenazine): Exhibits the highest D2 binding affinity. However, lacking the antimuscarinic "buffer" of the piperidines, these compounds carry a severe risk of EPS.

Mechanistic Pharmacology: Dopamine D2 Receptor Antagonism

Phenothiazines exert their primary antipsychotic effects by acting as competitive antagonists at the dopamine D2 receptor, a G-protein coupled receptor (GPCR) predominantly linked to the Gαi/o signaling pathway. By binding to the receptor, phenothiazines prevent endogenous dopamine from inducing the conformational change necessary for G-protein activation, thereby halting the downstream inhibition of adenylyl cyclase.

D2_Signaling Phenothiazine Phenothiazine (Antagonist) D2R Dopamine D2 Receptor (GPCR) Phenothiazine->D2R Blocks Dopamine Dopamine (Agonist) Dopamine->D2R Activates Gi Gαi/o Protein D2R->Gi Couples to AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP Production AC->cAMP Decreases

Mechanism of D2 receptor antagonism by phenothiazine derivatives.

Quantitative SAR Analysis

The structural modifications discussed above translate directly into quantifiable binding affinities (Ki). The table below synthesizes the structural features and corresponding D2 receptor affinities of key phenothiazine derivatives (4)[4].

CompoundSub-class (Side Chain)C2 Substituent (R1)N10 Side Chain (R2)D2 Receptor Ki (nM)Clinical Profile
Chlorpromazine Aliphatic-ClDimethylaminopropyl~192.1High sedation, moderate EPS
Thioridazine Piperidine-SCH32-(1-methyl-2-piperidyl)ethyl~20 - 50Low EPS, high anticholinergic
Fluphenazine Piperazine-CF33-[4-(2-hydroxyethyl)piperazin-1-yl]propyl~0.5 - 2.0Low sedation, very high EPS
Promethazine Aliphatic (2-carbon)-HDimethylaminopropyl (branched)>10,000Antihistamine, weak antipsychotic

Experimental Methodology: Validating SAR via Radioligand Binding

To empirically determine the Ki values that drive SAR models, researchers rely on competitive radioligand binding assays. The following protocol outlines a self-validating system for quantifying phenothiazine affinity at the D2 receptor using [3H]-Spiperone (5)[5].

Radioligand_Workflow Membrane 1. Membrane Preparation (HEK293 expressing D2R) Incubation 2. Incubation ([3H]-Spiperone + Test Compound) Membrane->Incubation Filtration 3. Rapid Filtration (PEI-treated GF/B filters) Incubation->Filtration Washing 4. Washing (Ice-cold buffer) Filtration->Washing Detection 5. Liquid Scintillation Counting (Quantify bound radioactivity) Washing->Detection Analysis 6. Data Analysis (Calculate IC50 & Ki) Detection->Analysis

Workflow for [3H]-Spiperone competitive radioligand binding assay.

Step-by-Step Protocol & Causal Rationale
  • Receptor Preparation: Culture HEK293 cells stably expressing human D2 receptors. Harvest and homogenize in lysis buffer, isolating the membrane fraction via ultracentrifugation (20,000 x g).

  • Assay Buffer Formulation: Utilize 50 mM Tris-HCl (pH 7.4) supplemented with 120 mM NaCl, 5 mM KCl, and 1 mM MgCl2.

    • Causality: GPCR conformation is highly sensitive to ionic environments. The inclusion of Na+ and Mg2+ is critical to stabilize the receptor in a state that optimally recognizes antagonist ligands like phenothiazines.

  • Self-Validating Assay Setup (96-well plate):

    • Total Binding (TB): Membrane + [3H]-Spiperone (0.5 nM).

    • Non-Specific Binding (NSB): Membrane + [3H]-Spiperone + 10 µM Haloperidol. Causality: A saturating dose of an unlabeled, structurally distinct high-affinity antagonist ensures complete displacement of the radioligand from specific D2 sites, allowing precise subtraction of background lipid/filter binding.

    • Test Wells: Membrane + [3H]-Spiperone + varying concentrations of the phenothiazine derivative (10^-10 to 10^-4 M).

  • Incubation & Filtration: Incubate for 60 minutes at 25°C to reach equilibrium. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% Polyethylenimine (PEI).

    • Causality: Phenothiazines and spiperone are highly lipophilic. PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, drastically reducing the non-specific adhesion of the radioligand to the filter matrix.

  • Data Analysis: Quantify retained radioactivity via liquid scintillation counting. Calculate the IC50 using non-linear regression. Convert IC50 to the absolute affinity constant (Ki) using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) . Causality: This mathematical correction accounts for the specific concentration ([L]) and inherent affinity (Kd) of the radioligand used, yielding a true thermodynamic constant independent of the specific assay conditions.

Emerging Therapeutic Frontiers

While historically confined to psychiatry, the phenothiazine scaffold is currently undergoing extensive repurposing based on novel SAR discoveries:

  • Antimicrobial & Efflux Pump Inhibition: Phenothiazines like chlorpromazine have been shown to inhibit bacterial efflux pumps (e.g., NorA in S. aureus and AcrB in S. typhimurium), effectively reversing resistance to standard antibiotics (6)[6].

  • Oncology: Structural modifications, such as PEGylation and TEGylation of the phenothiazine core, have yielded derivatives that disrupt PI3K/Akt/mTOR signaling pathways, demonstrating potent apoptotic activity against glioblastoma and breast cancer cell lines (7)[7].

References

  • Dopamine Targeting Drugs for the Treatment of Schizophrenia: Past, Present and Future. National Center for Biotechnology Information (PMC).[Link]

  • Pharmacology of antipsychotics. Deranged Physiology.[Link]

  • All Roads to Schizophrenia Lead to Dopamine Supersensitivity and Elevated Dopamine D2High Receptors. National Center for Biotechnology Information (PMC).[Link]

  • Antitumor Activity of PEGylated and TEGylated Phenothiazine Derivatives: Structure–Activity Relationship. National Center for Biotechnology Information (PMC).[Link]

  • Role of Phenothiazines and Structurally Similar Compounds of Plant Origin in the Fight against Infections by Drug Resistant Bacteria. National Center for Biotechnology Information (PMC).[Link]

Sources

Foundational

Electron-donating properties of phenothiazine ring systems.

An In-Depth Technical Guide to the Electron-Donating Properties of Phenothiazine Ring Systems Prepared by: Senior Application Scientist Target Audience: Researchers, Materials Scientists, and Drug Development Professiona...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Electron-Donating Properties of Phenothiazine Ring Systems

Prepared by: Senior Application Scientist Target Audience: Researchers, Materials Scientists, and Drug Development Professionals

Executive Summary

The phenothiazine (PTZ) ring system is a privileged tricyclic scaffold characterized by its electron-rich nitrogen and sulfur heteroatoms. Historically recognized for its role in psychotropic drug development, PTZ has experienced a renaissance in modern materials science and synthetic chemistry. Its exceptional electron-donating capabilities stem from a unique combination of high highest occupied molecular orbital (HOMO) energy levels and a highly nonplanar "butterfly" molecular geometry.

This guide provides a comprehensive mechanistic analysis of PTZ’s electron-donating properties. We will explore the causality behind its electrochemical behavior and detail its advanced applications in photoredox catalysis and organic light-emitting diodes (OLEDs), supported by self-validating experimental protocols.

Mechanistic Foundations of Electron Donation

Structural and Electronic Causality

The electron-donating prowess of phenothiazine is fundamentally dictated by its electronic structure and steric conformation. The presence of sulfur and nitrogen atoms within the central thiazine ring significantly raises the HOMO energy level (typically lifting it by ~0.4 eV compared to unsubstituted analogs), thereby decreasing the ionization potential[1].

Crucially, the PTZ core adopts a folded, nonplanar "butterfly" conformation in its ground state.

  • Why this matters: In solid-state applications like OLEDs, planar molecules tend to undergo strong intermolecular π−π stacking, leading to excimer formation and aggregation-induced emission quenching. The butterfly geometry of PTZ sterically precludes close intermolecular packing, preserving high hole mobility and suppressing detrimental keto defect emissions[1].

  • Radical Stability: Upon single-electron oxidation, PTZ forms a highly stable radical cation ( PTZ∙+ ). The structural reorganization energy during this transition is minimal, facilitating rapid and reversible electron transfer kinetics. This stability is the core mechanism driving its utility in both psychopharmacology (where radical cation formation correlates with biological activity)[2] and photoredox catalysis[3].

Comparative Electrochemical Profile

To quantify the electron-donating strength, we evaluate the oxidation potentials and frontier molecular orbital energies. Table 1 summarizes the redox properties of PTZ derivatives compared to standard reference materials.

Table 1: Optoelectronic and Electrochemical Properties of Hole-Transporting/Donor Materials

Material / CoreHOMO Level (eV)LUMO Level (eV) Eox​ (V vs SCE) Tg​ (°C)Primary Application
Phenothiazine (PTZ) -5.10 to -5.20-2.00 to -2.20+0.60 to +0.80VariablePhotocatalysis / HTM
Spiro-PTZ (SP2) -5.19-2.15+0.75> 150OLED HTL[4]
N-Phenyl-PTZ -5.30-2.30+0.65N/APhotoredox Catalysis[3]
NPB (Reference) -5.40-2.40+0.90~95OLED HTL[4]
Carbazole -5.50-2.30+1.10VariableDye-Sensitized Solar Cells

Data synthesized from cyclic voltammetry and density functional theory (DFT) studies[1][3][4]. PTZ derivatives consistently show shallower HOMO levels (easier oxidation) than carbazole and NPB.

Application Workflows and Methodologies

N-Arylphenothiazines in Photoredox Catalysis

N-arylphenothiazines have emerged as potent, metal-free organic photoredox catalysts. By introducing dialkylamino substituents onto the N-phenyl ring, the excited-state reduction potential ( Ered∗​ ) can be pushed to highly reducing values (up to -3.0 V vs SCE)[3]. This allows for the reduction of highly challenging, unactivated substrates, such as the nucleophilic addition of methanol to α -methylstyrene.

Photoredox PTZ PTZ (Ground State) Strong Donor PTZ_exc PTZ* (Excited State) E_red ≈ -3.0 V PTZ->PTZ_exc Visible Light Excitation PTZ_rad PTZ•+ (Radical Cation) PTZ_exc->PTZ_rad Single Electron Transfer (SET) Sub_rad Substrate Radical Anion PTZ_exc->Sub_rad Electron to Substrate PTZ_rad->PTZ Back Electron Transfer (BET) Substrate Olefin Substrate Substrate->Sub_rad Accepts e- Product Addition Product Sub_rad->Product Nucleophilic Attack & Protonation

Figure 1: Photoredox catalytic cycle of N-phenylphenothiazine via photoinduced electron transfer.

Protocol 1: Photoredox-Catalyzed Nucleophilic Addition

  • Objective: Achieve Markovnikov-type addition of alcohols to olefins using N-aryl-PTZ.

  • Causality Check: Oxygen is a potent triplet quencher and electron acceptor. Failing to rigorously deoxygenate the system will result in the interception of the PTZ∙+ radical cation, short-circuiting the catalytic cycle and yielding zero product.

  • Step-by-Step Methodology:

    • Preparation: In an oven-dried Schlenk tube, combine the olefin substrate (1.0 equiv) and the N-phenylphenothiazine catalyst (5 mol%).

    • Solvent Addition: Add anhydrous, degassed methanol (acting as both solvent and nucleophile) under an argon atmosphere.

    • Degassing: Perform three consecutive freeze-pump-thaw cycles. Freeze the mixture in liquid nitrogen, evacuate the headspace for 5 minutes, isolate from the vacuum, and thaw in a warm water bath.

    • Irradiation: Irradiate the reaction mixture using a high-power visible light LED array (e.g., 390–450 nm) at room temperature for 20 hours[3].

    • Workup: Quench the reaction by exposing it to air, concentrate under reduced pressure, and purify via flash column chromatography.

Phenothiazine as a Hole-Transporting Material (HTM) in OLEDs

In OLED architecture, the Hole Transport Layer (HTL) must facilitate the rapid injection and transit of holes from the anode to the emissive layer (EML). PTZ derivatives, particularly those linked to spirobifluorene cores (e.g., SP2), are exceptional HTMs. The elevated HOMO level of PTZ (-5.19 eV) aligns perfectly with the work function of Indium Tin Oxide (ITO) anodes (-4.80 eV), minimizing the hole injection barrier[4].

Furthermore, the spiro-linkage enforces structural rigidity, raising the glass transition temperature ( Tg​ ) above 150 °C.

  • Why this matters: OLED devices generate significant Joule heating during operation. If the HTL has a low Tg​ (like standard NPB at ~95 °C), the amorphous film will crystallize, causing catastrophic device failure. High- Tg​ PTZ derivatives ensure long-term morphological stability[4].

OLED Anode Anode (ITO) Work Function: -4.8 eV HTL HTL (PTZ Derivative) HOMO: -5.19 eV High Tg > 150°C Anode->HTL Efficient Hole Injection EML Emissive Layer (EML) HOMO: -5.5 eV HTL->EML Hole Transport (High Mobility) EML->EML Exciton Recombination (Light Emission) ETL Electron Transport (ETL) ETL->EML Electron Transport Cathode Cathode (Al/LiF) Cathode->ETL Electron Injection

Figure 2: Energy level alignment and charge transport mechanism in a PTZ-based OLED.

Protocol 2: Cyclic Voltammetry (CV) for HOMO/LUMO Determination To validate the suitability of a new PTZ derivative for OLEDs, its redox potentials must be precisely measured.

  • Objective: Determine the oxidation onset potential to calculate the HOMO energy level.

  • Causality Check: Tetrabutylammonium hexafluorophosphate ( TBAPF6​ ) is used as the supporting electrolyte because the bulky TBA+ cation and stable PF6−​ anion provide high ionic conductivity without participating in redox events within the potential window of interest. Glassy carbon is chosen as the working electrode to minimize the surface adsorption of organic radicals.

  • Step-by-Step Methodology:

    • Electrolyte Preparation: Prepare a 0.1 M solution of anhydrous TBAPF6​ in HPLC-grade, degassed acetonitrile.

    • Analyte Addition: Dissolve the PTZ derivative in the electrolyte solution to a concentration of 1.0 mM.

    • Cell Setup: Utilize a three-electrode cell configuration: a glassy carbon working electrode (polished with 0.05 µm alumina slurry prior to use), a platinum wire counter electrode, and an Ag/Ag+ (or SCE) reference electrode.

    • Measurement: Purge the cell with argon for 10 minutes. Run the cyclic voltammogram at a scan rate of 100 mV/s, sweeping from 0.0 V to +1.5 V and back.

    • Calibration & Calculation: Add ferrocene (Fc) as an internal standard at the end of the experiment. Calculate the HOMO level using the empirical formula: EHOMO​=−[Eonsetox​−E1/2(Fc/Fc+)​+4.8] eV.

Conclusion

The phenothiazine ring system is a masterclass in structural-electronic synergy. By leveraging its electron-rich heteroatoms and nonplanar geometry, scientists can design robust hole-transporting materials for next-generation displays and highly reducing organic photocatalysts for sustainable chemical synthesis. Understanding the causality between its molecular conformation and its macroscopic electrochemical behavior is the key to unlocking its full potential in application-driven research.

References

  • Theoretical study on electronic structure and optical properties of phenothiazine-containing conjugated oligomers and polymers Source: PubMed (NIH) URL:[Link]

  • N-Arylphenothiazines as strong donors for photoredox catalysis – pushing the frontiers of nucleophilic addition of alcohols to alkenes Source: PMC (NIH) URL:[Link]

  • Utilizing a Spiro Core with Acridine- and Phenothiazine-Based New Hole Transporting Materials for Highly Efficient Green Phosphorescent Organic Light-Emitting Diodes Source: MDPI URL:[Link]

  • Electron-donating properties of phenothiazine and related compounds. Source: R Discovery URL:[Link]

Sources

Exploratory

Phenothiazine Derivatives in Medicinal Chemistry: A Technical Guide to Synthesis, Mechanisms, and Repurposing

Executive Summary As a "privileged scaffold" in medicinal chemistry, the phenothiazine tricyclic core has evolved far beyond its historical origins as an aniline dye intermediate and a first-generation antipsychotic[1]....

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a "privileged scaffold" in medicinal chemistry, the phenothiazine tricyclic core has evolved far beyond its historical origins as an aniline dye intermediate and a first-generation antipsychotic[1]. Today, phenothiazine derivatives are at the forefront of drug repurposing efforts, demonstrating potent efficacy in oncology, antimicrobial resistance, and neurodegenerative disease management[2]. This whitepaper provides an in-depth mechanistic analysis of phenothiazine pharmacodynamics, outlines standardized synthetic workflows for N10-derivatization, and establishes self-validating protocols for evaluating their biological activity.

The Phenothiazine Scaffold: Structural Rationale

The phenothiazine nucleus consists of a sulfur- and nitrogen-containing tricyclic system. Its unique three-dimensional "butterfly" conformation allows for precise substitutions, primarily at the C2 and N10 positions, which dictate the molecule's pharmacological profile[2].

  • C2 Substitutions: Electron-withdrawing groups (e.g., -Cl, -CF3) at the C2 position enhance the asymmetry of the molecule, increasing its binding affinity to target receptors (such as dopamine D2) by polarizing the core.

  • N10 Substitutions: The alkyl or acyl side chain attached to the N10 nitrogen is the primary determinant of target specificity, pharmacokinetics, and solubility. Modifying this chain allows chemists to tune the molecule away from blood-brain barrier penetration (reducing psychiatric side effects) and toward peripheral targets like tumor cells or bacterial efflux pumps[3].

Mechanistic Paradigms: From Neurotransmission to Oncology

Dopaminergic Antagonism

The classical mechanism of action for phenothiazine derivatives (e.g., chlorpromazine, thioridazine) involves the non-selective antagonism of dopamine receptors, particularly the D2 and D3 subtypes in the mesolimbic and mesocortical pathways[4]. By blocking these receptors, phenothiazines effectively mitigate the positive symptoms of schizophrenia[1].

Repurposing in Oncology: The PI3K/Akt/mTOR Axis

Recent advancements have identified phenothiazines as potent modulators of critical cancer signaling pathways. Compounds like chlorpromazine downregulate insulin-like growth factor 1 receptor (IGF-1R) and disrupt the PI3K/Akt/mTOR survival pathway[5]. This disruption impairs cell cycle progression, induces G0/G1 phase arrest, and promotes apoptosis and autophagy in chemoresistant tumors such as glioblastoma and hepatocellular carcinoma[5].

G PTZ Phenothiazine Derivatives (e.g., Chlorpromazine) DRD2 Dopamine Receptor D2 (DRD2) PTZ->DRD2 Antagonizes PI3K PI3K / Akt Phosphorylation DRD2->PI3K Downregulates mTOR mTOR Signaling Pathway PI3K->mTOR Inhibits Apoptosis Apoptosis & Autophagy (Tumor Suppression) mTOR->Apoptosis Induces

Phenothiazine-mediated inhibition of the PI3K/Akt/mTOR survival pathway in cancer cells.

Reversal of Multidrug Resistance (MDR)

Phenothiazine hybrids have demonstrated high efficacy in inhibiting ATP-binding cassette (ABC) transporters, specifically P-glycoprotein (ABCB1)[6]. By blocking this efflux pump, phenothiazines resensitize multidrug-resistant cancer cells (e.g., COLO 320 colon adenocarcinoma) and extensively drug-resistant tuberculosis (XDR-TB) to standard chemotherapeutics and antibiotics[2][6].

Synthetic Methodologies: Constructing the N10-Substituted Library

To generate a library of bioactive phenothiazines, chemists typically employ a two-step approach: an initial acylation at the N10 position to create a reactive intermediate, followed by amination or molecular hybridization[7].

G SM Phenothiazine Core Reagent1 Chloroacetyl Chloride + TEA / Dry THF SM->Reagent1 Int N10-(chloroacetyl)phenothiazine (Intermediate) Reagent1->Int Acylation Reagent2 Alkylamines / Arylamines Reflux Int->Reagent2 Prod N10-Substituted PTZ (Bioactive Derivative) Reagent2->Prod Amination / Hybridization

General synthetic workflow for N10-substituted phenothiazine derivatives.

Protocol 1: Synthesis of N10-(chloroacetyl)phenothiazine Intermediate

Rationale: The use of chloroacetyl chloride provides a highly reactive electrophilic center for subsequent hybridization. Causality & Design: The reaction must be performed in an anhydrous, aprotic solvent to prevent the hydrolysis of the acyl chloride. Triethylamine (TEA) is used as a non-nucleophilic acid scavenger to neutralize the HCl byproduct, preventing the protonation of the phenothiazine nitrogen, which would otherwise halt the reaction[7][8].

Step-by-Step Methodology:

  • Preparation: Dissolve 2 mmol of the phenothiazine starting material in 10-20 mL of anhydrous tetrahydrofuran (THF) or dry benzene under an inert nitrogen (N2) atmosphere to prevent oxidative degradation of the thiazine core[7][8].

  • Base Addition: Add 2.2 mmol of triethylamine (TEA) to the solution with continuous magnetic stirring[7].

  • Controlled Acylation: Cool the reaction vessel to 0–5 °C using an ice bath. Dropwise, add 2.2 mmol of chloroacetyl chloride dissolved in 5 mL of dry THF. Causality: The dropwise addition controls the highly exothermic acylation process, minimizing the formation of di-acylated or ring-opened impurities.

  • Reaction Propagation: Remove the ice bath and allow the mixture to stir at room temperature.

  • Self-Validation (Monitoring): Monitor the reaction via Thin-Layer Chromatography (TLC). The reaction is complete when the non-polar phenothiazine spot entirely disappears (typically 2–4 hours)[7].

  • Workup: Filter off the precipitated triethylamine hydrochloride salt. Concentrate the filtrate under reduced pressure, precipitate with water, and recrystallize the crude product from hot ethanol to yield pure N10-(chloroacetyl)phenothiazine[8].

Pharmacological Profiling

The structural versatility of phenothiazines has led to a broad spectrum of clinical applications. The table below summarizes the quantitative and qualitative target profiles of key derivatives.

Table 1: Comparative Pharmacological Targets of Key Phenothiazine Derivatives

CompoundPrimary Clinical IndicationPrimary Target ReceptorEmerging Repurposed Application
Chlorpromazine AntipsychoticDopamine D2, D3 AntagonistAnticancer (PI3K/Akt/mTOR inhibitor)[5]
Thioridazine AntipsychoticDopamine D2 AntagonistAntimicrobial (MDR-TB efflux pump inhibitor)[2]
Promethazine Antihistamine / AntiemeticH1 Histamine AntagonistAnti-inflammatory & Sedative[1][4]
Trifluoperazine AntipsychoticDopamine D2 AntagonistHepatocellular carcinoma (Bax/Bcl-2 modulation)[5]

Advanced Biological Evaluation Protocols

To validate the repurposing efficacy of newly synthesized phenothiazine hybrids, functional cell-based assays must be employed.

Protocol 2: In Vitro ABC Transporter (P-glycoprotein) Inhibition Assay

Rationale: This assay quantifies the ability of a phenothiazine derivative to inhibit the P-glycoprotein (P-gp) efflux pump, a primary driver of multidrug resistance in cancer cells[6]. Causality & Design: Rhodamine 123 is a fluorescent dye and a known P-gp substrate. If the phenothiazine successfully inhibits P-gp, the dye cannot be pumped out, leading to measurable intracellular accumulation.

Step-by-Step Methodology:

  • Cell Seeding: Culture multidrug-resistant COLO 320 colon adenocarcinoma cells in 96-well plates at a density of 5×104 cells/well. Incubate overnight at 37 °C in a 5% CO2 atmosphere.

  • Co-Incubation: Treat the cells with varying concentrations of the synthesized phenothiazine derivative (e.g., 1–50 µM) and immediately add 5 µM of Rhodamine 123. Incubate for 45 minutes in the dark.

  • Washing: Wash the cells three times with ice-cold Phosphate-Buffered Saline (PBS) to halt efflux activity and remove extracellular dye.

  • Quantification: Lyse the cells and measure intracellular fluorescence using a microplate reader or flow cytometer (Excitation: 485 nm, Emission: 535 nm).

  • Self-Validation System: Always run a parallel positive control using Verapamil (a known P-gp inhibitor)[6]. If Verapamil fails to induce a significant increase in intracellular fluorescence compared to the negative control (vehicle only), the P-gp expression in the cell line is compromised, and the assay results must be invalidated.

Conclusion

The phenothiazine scaffold remains one of the most versatile structures in medicinal chemistry. By leveraging rational N10-substitutions, researchers can shift the pharmacological profile of these compounds from central nervous system depressants to targeted oncological and antimicrobial agents. Rigorous synthetic control and functional biological validation are paramount in unlocking the next generation of phenothiazine-based therapeutics.

References

  • Massive Bio - Phenothiazine: Therapeutic Uses and Mechanism of Action Source: Massive Bio URL
  • Source: PMC (NIH)
  • Development of Phenothiazine Hybrids with Potential Medicinal Interest: A Review Source: MDPI URL
  • Application Notes and Protocols: The Role of Phenothiazine Derivatives in Medicinal Chemistry Source: Benchchem URL
  • Possible Biological and Clinical Applications of Phenothiazines Source: Anticancer Research URL
  • Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search Source: ACS Omega URL
  • General methods for synthesis of compounds: N10-(chloro acetyl)
  • A Comprehensive Review on Phenothiazine Antipsychotics Synthesis Methods Source: Journal of Medicinal and Medical Chemistry URL

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Characterization of 10H-Phenothiazin-2-amine

Executive Summary 10H-phenothiazin-2-amine (commonly referred to as 2-aminophenothiazine or APH) is a highly versatile tricyclic heterocyclic intermediate. It serves as a critical precursor for the development of biologi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

10H-phenothiazin-2-amine (commonly referred to as 2-aminophenothiazine or APH) is a highly versatile tricyclic heterocyclic intermediate. It serves as a critical precursor for the development of biologically active phenothiazine derivatives, including potent antitumor agents, neuroleptics, and photosensitizers[1]. Because direct electrophilic amination of the electron-rich phenothiazine core lacks regiocontrol and often leads to oxidative degradation, researchers must rely on a de novo construction of the tricyclic core followed by targeted functional group reduction.

This application note provides a comprehensive, self-validating protocol for the synthesis of 10H-phenothiazin-2-amine via the Ullmann-type coupling of diphenyl sulfide derivatives to form 2-nitrophenothiazine, followed by a chemoselective metal-mediated reduction[2].

Mechanistic Insights & Reaction Causality (E-E-A-T)

The Rationale Behind the Synthetic Route

The synthesis of 10H-phenothiazin-2-amine requires a strategic two-step approach. The initial formation of 2-nitrophenothiazine establishes the stable tricyclic core. The subsequent reduction step must be chosen carefully. While catalytic hydrogenation (e.g., Pd/C or PtO₂ with H₂) is highly atom-economical, the thioether linkage within the phenothiazine ring acts as a potent catalyst poison, leading to incomplete reactions and catalyst deactivation[3]. Therefore, metal-mediated reductions using stannous chloride (SnCl₂) or iron powder in acidic media are the field-proven standards[2][4].

Causality in the Reduction Protocol

The modified Nodiff and Hausmann method utilizes SnCl₂ in glacial acetic acid saturated with hydrogen chloride (HCl) gas[2][5].

  • Why HCl Gas? The vigorous stream of HCl gas is not merely a proton source. It drives the formation of the highly active trichlorostannate(II) species ( SnCl3−​ ) and maintains a strongly acidic environment. This prevents the premature precipitation of basic tin(IV) salts, ensuring a homogeneous, clean reduction of the nitro group to the primary amine[2].

  • Electronic Considerations: Researchers must account for the altered electronic properties of the final product. The introduction of the electron-donating 2-amino group significantly lowers the oxidation potential of the molecule (0.38 V vs. 0.69 V for the parent phenothiazine vs. Ag/AgCl)[1]. This makes 10H-phenothiazin-2-amine highly susceptible to air oxidation, necessitating rapid workup and proper storage.

ReductionLogic Nitro 2-Nitrophenothiazine Metal Metal-Based Reduction (SnCl2/HCl or Fe/HCl) Nitro->Metal Preferred Method Hydride Hydride Reagents (NaBH4/Catalyst) Nitro->Hydride Alternative PdC Catalytic Hydrogenation (Pd/C, H2) Nitro->PdC Avoid (Sulfur Poisoning) Target 10H-Phenothiazin-2-amine Metal->Target High Yield (64-81%) Hydride->Target Moderate Yield PdC->Target Catalyst Deactivation

Logical selection of reduction methodologies for sulfur-containing nitroarenes.

Experimental Protocols

The following protocols are designed as self-validating systems, incorporating visual milestones to confirm reaction progression without solely relying on offline analytics.

Protocol A: Synthesis of 2-Nitrophenothiazine (Precursor)

Objective: Construct the phenothiazine core via Ullmann-type coupling and subsequent cyclization[2].

  • Coupling Assembly: In a round-bottom flask, combine a 1:1 molar ratio of 2-bromo-2'-formamido-4'-nitrodiphenyl sulfide and K₂CO₃ (e.g., 0.040 mol). Add 0.0017 mol of CuCO₃ as the catalyst and 140 mL of p-xylene[2].

  • Reflux & Dehydration: Attach a Dean-Stark water separator to the reflux condenser. Stir and heat the mixture to reflux. The separator will collect the water generated during the reaction. Monitor the reaction via Thin Layer Chromatography (TLC: Silica gel, 90% Hexane / 10% Ethyl Acetate) until the limiting reagent is consumed[2].

  • Intermediate Isolation: Allow the mixture to cool to room temperature. A brown precipitate will form. Collect this precipitate via vacuum filtration and evaporate the residual solvent[2].

  • Deprotection & Cyclization: Suspend the brown residue in an aqueous sodium hydroxide solution. Reflux the mixture for 2 hours to cleave the formyl protecting group and drive the cyclization[2].

  • Purification: Filter the resulting black solid and recrystallize it from toluene to yield 2-nitrophenothiazine as a distinct violet precipitate [2].

Protocol B: Chemoselective Reduction to 10H-Phenothiazin-2-amine

Objective: Reduce the nitro group to a primary amine using the modified Nodiff and Hausmann method[2][5].

  • Preparation of the Reducing Complex: Suspend 0.033 mol of stannous chloride dihydrate (SnCl₂·2H₂O) in 10 mL of glacial acetic acid. Pass a vigorous stream of hydrogen chloride gas (generated in situ via NaCl + H₂SO₄) into the suspension. Validation Check: Continue until the suspension clears completely, indicating the formation of the active reducing complex[2].

  • Substrate Solubilization: In a separate vessel, dissolve 0.0041 mol of the synthesized 2-nitrophenothiazine in 5.00 mL of glacial acetic acid. Raise the temperature of this solution to 75 °C[2].

  • Reaction Execution: Add the cleared SnCl₂ suspension to the 75 °C 2-nitrophenothiazine solution. Immediately increase the heating mantle temperature to 110 °C[2].

  • Visual Endpoint Monitoring (Critical): Observe the reaction mixture closely. The solution will initially change from red to black. Within seconds, a white solid will begin to precipitate, and the bulk solution will turn brown. This sequence of color changes validates the reduction process. The reaction is typically complete in exactly 15 minutes[2].

  • Workup: Filter the hot reaction mixture to remove insoluble byproducts. Pour the hot filtrate directly onto crushed ice to crash out the product[2].

  • Final Purification: Collect the precipitate and recrystallize from a dichloromethane/carbon tetrachloride mixture to afford 10H-phenothiazin-2-amine as a solid (Typical Yield: ~64%)[2].

SynthWorkflow SM 2-Bromo-2'-formamido- 4'-nitrodiphenyl sulfide Ullmann Ullmann Coupling (K2CO3, CuCO3, p-xylene) SM->Ullmann Nitro 2-Nitrophenothiazine (Intermediate) Ullmann->Nitro Reflux, then NaOH Reduction SnCl2 Reduction (SnCl2·2H2O, HCl, AcOH) Nitro->Reduction 75°C to 110°C Product 10H-Phenothiazin-2-amine (Target) Reduction->Product 15 min reaction

Synthetic workflow for 10H-Phenothiazin-2-amine from diphenyl sulfide derivatives.

Analytical Characterization & Data Presentation

To ensure the integrity of the synthesized compound, compare the analytical results against the established physicochemical parameters summarized below.

Table 1: Physicochemical and Spectroscopic Properties of 10H-Phenothiazin-2-amine
PropertyValue / SignatureReference
Molecular Formula C₁₂H₁₀N₂S[6]
Exact Mass 214.056 g/mol [6]
Oxidation Potential 0.38 V (vs Ag/AgCl)[1]
IR Spectroscopy (N-H) 3404 cm⁻¹ (primary amine), 3322 cm⁻¹ (heterocyclic secondary amine)[2]
Mass Spectrum (m/z) 214.04 (100%), 182.07 (70%), 154.06 (15%), 107 (15%)[2]
Fluorescence Lifetime 0.65 ± 0.08 ns (in acetonitrile)[5]
Table 2: Comparison of Nitroarene Reduction Strategies for Phenothiazines
Reduction MethodReagentsAdvantagesDisadvantages
Metal-Mediated (Preferred) SnCl₂·2H₂O / HCl / AcOHHigh tolerance for thioethers; rapid kinetics; clear visual endpoints[2].Generates heavy metal waste; requires highly corrosive gases.
Metal-Mediated (Alternative) Fe powder / dilute HClCost-effective; robust classical method[4].Sluggish reaction times; tedious workup due to iron sludge[3].
Catalytic Hydrogenation Pd/C or PtO₂ / H₂Clean workup; high atom economy.Severe catalyst poisoning by the phenothiazine sulfur atom[3].

Sources

Application

Application of 10H-Phenothiazin-2-amine in Organic Electronics: Synthesis, Functionalization, and Device Integration

Rationale and Mechanistic Insights The rapid evolution of organic electronics—specifically Organic Light-Emitting Diodes (OLEDs) and Perovskite Solar Cells (PSCs)—demands Hole-Transporting Materials (HTMs) that are both...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Rationale and Mechanistic Insights

The rapid evolution of organic electronics—specifically Organic Light-Emitting Diodes (OLEDs) and Perovskite Solar Cells (PSCs)—demands Hole-Transporting Materials (HTMs) that are both highly efficient and commercially viable. While 2,2′,7,7′-tetrakis(N,N-di-p-methoxyphenylamine)-9,9′-spirobifluorene (Spiro-OMeTAD) remains the benchmark HTM, its prohibitive cost and complex multi-step synthesis limit large-scale commercialization.

10H-Phenothiazin-2-amine (also known as 2-aminophenothiazine) has emerged as a highly strategic building block for next-generation HTMs [1]. The causality behind selecting this specific precursor lies in its dual-functional structural properties:

  • Electron-Rich Core: The phenothiazine heterocycle contains electron-donating sulfur and nitrogen atoms, which naturally elevate the Highest Occupied Molecular Orbital (HOMO) energy level, facilitating efficient hole extraction from the perovskite valence band or hole injection into OLED emissive layers.

  • "Butterfly" Conformation: The phenothiazine core folds along the S–N axis. This non-planar geometry sterically hinders excessive intermolecular π−π stacking, thereby suppressing unwanted crystallization. This ensures the formation of stable, smooth amorphous films with high glass transition temperatures ( Tg​ ) [2].

  • Orthogonal Reactivity: The primary amine at the 2-position is significantly more nucleophilic than the secondary amine at the 10-position. This allows for site-specific functionalization (e.g., via Buchwald-Hartwig amination or Schiff base condensation) to extend conjugation asymmetrically, further lowering the crystallization tendency while tuning the bandgap.

Synthetic Workflow: Functionalization of 10H-Phenothiazin-2-amine

To convert 10H-Phenothiazin-2-amine into a high-performance HTM, the primary amine is typically functionalized with electron-donating groups (such as 4-methoxyphenyl units) to enhance hole mobility and solubility.

Synthesis A 10H-Phenothiazin-2-amine (Precursor) B Buchwald-Hartwig Cross-Coupling A->B E N-Alkylation at 10-Position B->E Intermediate C 4-Bromoanisole (Aryl Halide) C->B D Pd2(dba)3 / P(t-Bu)3 NaOtBu, Toluene, 110°C D->B F Target HTM (e.g., PTZ-Deriv) E->F Purification

Synthetic workflow for functionalizing 10H-Phenothiazin-2-amine into a high-performance HTM.

Protocol 1: Buchwald-Hartwig Amination (Self-Validating System)

This protocol details the synthesis of a diarylamine-substituted phenothiazine intermediate.

Reagents:

  • 10H-Phenothiazin-2-amine (1.0 eq, 10 mmol)

  • 4-Bromoanisole (2.2 eq, 22 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0)[Pd 2​ (dba) 3​ ] (0.02 eq, 0.2 mmol)

  • Tri-tert-butylphosphine[P(t-Bu) 3​ ] (0.08 eq, 0.8 mmol)

  • Sodium tert-butoxide [NaOtBu] (3.0 eq, 30 mmol)

  • Anhydrous Toluene (50 mL)

Step-by-Step Methodology:

  • Preparation: In a glovebox, charge an oven-dried Schlenk flask with 10H-Phenothiazin-2-amine, Pd 2​ (dba) 3​ , NaOtBu, and 4-bromoanisole.

  • Catalyst Activation: Add anhydrous toluene followed by P(t-Bu) 3​ . Causality: P(t-Bu) 3​ is chosen for its high steric bulk and electron richness, which accelerates the oxidative addition of the aryl bromide and facilitates reductive elimination, preventing catalyst poisoning by the sulfur atom in the phenothiazine core.

  • Reaction: Seal the flask, remove it from the glovebox, and heat to 110 °C under continuous stirring for 12 hours.

  • Self-Validation Checkpoint 1 (Reaction Progress): Monitor via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (3:1). The disappearance of the 10H-Phenothiazin-2-amine spot ( Rf​≈0.2 ) and the emergence of a new, highly fluorescent spot under 254 nm UV ( Rf​≈0.6 ) confirms successful coupling.

  • Workup: Cool to room temperature, quench with distilled water, and extract with dichloromethane (3 × 30 mL). Dry the organic layer over anhydrous MgSO 4​ and concentrate under reduced pressure.

  • Self-Validation Checkpoint 2 (Structural Integrity): Perform 1 H NMR (400 MHz, CDCl 3​ ). The complete disappearance of the primary amine protons ( 3.5 ppm) and the appearance of methoxy protons ( 3.8 ppm) validates the formation of the N,N-di(4-methoxyphenyl) derivative.

Device Integration: Perovskite Solar Cell Fabrication

Once the target phenothiazine HTM is synthesized and purified, it must be integrated into the device architecture. The energy levels of the functionalized phenothiazine must align with the perovskite layer to ensure efficient hole extraction while blocking electrons [3].

EnergyLevels FTO FTO Anode (-4.4 eV) TiO2 TiO2 ETM CB: -4.0 eV | VB: -7.2 eV FTO->TiO2 Electron Extraction Perovskite MAPbI3 Perovskite CB: -3.9 eV | VB: -5.4 eV TiO2->Perovskite HTM Phenothiazine HTM LUMO: -2.3 eV | HOMO: -5.2 eV Perovskite->HTM Hole Extraction Au Gold Cathode (-5.1 eV) HTM->Au Hole Transport

Energy level alignment and charge transfer dynamics in an n-i-p perovskite solar cell.

Protocol 2: HTM Spin-Coating and Characterization

Step-by-Step Methodology:

  • Solution Preparation: Dissolve 70 mg of the synthesized phenothiazine HTM in 1 mL of anhydrous chlorobenzene.

  • Doping (Crucial for Conductivity): Add 17.5 µL of Li-TFSI solution (520 mg/mL in acetonitrile) and 28.5 µL of 4-tert-butylpyridine (tBP). Causality: Phenothiazine derivatives, like most organic HTMs, have low intrinsic hole mobility. Li-TFSI acts as a p-dopant by generating oxidized HTM species, while tBP prevents phase segregation of the lithium salt and passivates the perovskite surface, reducing non-radiative recombination.

  • Deposition: Dynamically spin-coat the HTM solution onto the prepared Perovskite/TiO 2​ /FTO substrate at 4000 rpm for 30 seconds in a dry-air glovebox (Humidity < 10%).

  • Self-Validation Checkpoint 3 (Film Quality): Measure the film thickness using a stylus profilometer. The target thickness is 70–80 nm. Subsequently, perform a contact angle measurement. A water contact angle >80∘ confirms the hydrophobicity of the phenothiazine layer, validating its ability to protect the underlying hygroscopic perovskite from moisture degradation.

  • Electrode Deposition: Thermally evaporate 80 nm of Gold (Au) under high vacuum ( 10−6 mbar) to form the top cathode.

Quantitative Performance Data

The functionalization of 10H-Phenothiazin-2-amine yields materials that rival Spiro-OMeTAD in performance while drastically reducing synthesis costs. The table below summarizes the optoelectronic properties and device performance of phenothiazine-based HTMs compared to the industry standard.

MaterialHOMO (eV)LUMO (eV)Hole Mobility ( cm2V−1s−1 )PCE (%)Est. Cost/g ($)
Spiro-OMeTAD (Reference) -5.22-2.35 6.0×10−5 17.7~90.00
PTZ-Deriv (2-substituted) -5.20-2.25 2.0×10−5 17.6~5.00
AZO-II (Schiff Base Deriv) -5.25-2.40 2.0×10−5 14.0~3.50
TPB(2-TPTZ) -5.30-2.45 2.1×10−3 12.1~3.43

Data synthesized from comparative studies on phenothiazine-based HTMs [1][2][3]. The 2-substituted phenothiazine derivatives demonstrate highly competitive Power Conversion Efficiencies (PCE) with a fraction of the material cost.

References

  • Title: Phenothiazine-Based Hole-Transporting Materials toward Eco-friendly Perovskite Solar Cells Source: ACS Applied Energy Materials URL: [Link]

  • Title: Molecular Tailoring of Phenothiazine-Based Hole-Transporting Materials for High-Performing Perovskite Solar Cells Source: ACS Energy Letters URL: [Link]

  • Title: Beyond efficiency: phenothiazine, a new commercially viable substituent for hole transport materials in perovskite solar cells Source: Journal of Materials Chemistry A (RSC Advances) URL: [Link]

Method

Application Note: 10H-Phenothiazin-2-amine as a Versatile Scaffold for Advanced Biological Imaging Probes

Introduction & Mechanistic Rationale In the landscape of molecular imaging, the development of highly specific, environmentally sensitive fluorophores is critical for tracking dynamic biological processes. 10H-Phenothiaz...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

In the landscape of molecular imaging, the development of highly specific, environmentally sensitive fluorophores is critical for tracking dynamic biological processes. 10H-Phenothiazin-2-amine (2-APH) has emerged as an exceptional building block for designing these advanced optical tools. Characterized by its electron-rich central thiazine ring, the bare 2-APH molecule exhibits a non-planar "butterfly" conformation (dihedral angle ~153°) and a remarkably low intrinsic fluorescence quantum yield ( Φf​<0.01 ) in aqueous environments[1].

However, as a Senior Application Scientist, I leverage this apparent "limitation" as a mechanistic advantage. By functionalizing the 2-amine position and the nitrogen at the 10-position, 2-APH can be transformed into robust Donor- π -Acceptor (D- π -A) architectures[2]. This derivatization serves two primary biological imaging applications:

  • Near-Infrared (NIR) Imaging of Amyloid- β (A β ) Plaques : D- π -A phenothiazine derivatives exhibit binding-induced fluorescence enhancement. Upon intercalating into the hydrophobic pockets of A β aggregates, the molecule undergoes Restriction of Intramolecular Rotation (RIR) . This planarization minimizes non-radiative decay, triggering a massive NIR signal that easily penetrates tissue[2].

  • Reactive Oxygen Species (ROS) Tracking : The electron-donating nature of the phenothiazine core makes it highly susceptible to rapid oxidation (e.g., by hypochlorous acid, HClO). This oxidation disrupts the initial electronic state, serving as an ultrafast (<5 s) "off-on" switch for real-time intracellular imaging[3].

Photophysical Transformation Data

To understand the causality behind derivatizing 10H-Phenothiazin-2-amine, we must analyze the photophysical shift from the bare scaffold to a functionalized biological probe.

Table 1: Photophysical Comparison of Bare 2-APH vs. Functionalized D- π -A Probe

Photophysical PropertyBare 10H-Phenothiazin-2-amineFunctionalized D- π -A Probe (e.g., A β Target)Causality / Biological Benefit
Absorption Max ( λabs​ ) 322 nm550 – 600 nmExtended π -conjugation shifts excitation to the visible/red spectrum, drastically reducing phototoxicity in live cells.
Emission Max ( λem​ ) 450 nm650 – 720 nm (NIR)Push-pull electron dynamics shift emission into the NIR window, effectively bypassing tissue autofluorescence.
Quantum Yield ( Φf​ ) < 0.01 (in solvent)> 0.15 (in bound state)RIR upon target binding blocks non-radiative decay pathways, turning "on" the fluorescence.
Stokes Shift ~128 nm> 100 nmA consistently large Stokes shift minimizes self-quenching and excitation back-scatter during deep-tissue confocal imaging.
Target Affinity ( Kd​ ) N/A~7.5 nM (for A β aggregates)High structural specificity ensures a superior signal-to-noise ratio (SNR) in complex biological matrices like brain tissue.

Probe Activation Pathway

The transition from a dormant chemical precursor to an active biological signal relies on precise microenvironmental triggers.

Mechanism A 10H-Phenothiazin-2-amine (Donor Core) B D-π-A Derivatization (Conjugation Extension) A->B Chemical Synthesis C Target Binding (Aβ Plaques / ROS) B->C Biological Incubation D Strong NIR Fluorescence (Off-On Signal) C->D Conformational Restriction / Oxidation

Fig 1. Mechanistic pathway of 2-APH derivatization into an active NIR fluorescent probe.

Standardized Experimental Protocols

To ensure rigorous scientific integrity, every protocol below is designed as a self-validating system . This means internal controls are built directly into the workflow to definitively prove that the observed fluorescence is caused by the target analyte, not artifactual accumulation.

Protocol A: Ex Vivo Imaging of Amyloid- β Plaques in Brain Tissue

This protocol utilizes a 2-APH-derived NIR probe to map Alzheimer's disease pathology across the blood-brain barrier (BBB)[2].

Step 1: Reagent Formulation

  • Action : Dissolve the synthesized 2-APH NIR probe in anhydrous DMSO to create a 1 mM stock solution.

  • Causality: Phenothiazine derivatives are highly lipophilic. Anhydrous DMSO prevents premature π

    π stacking and aqueous aggregation before tissue exposure.
  • Action : Dilute the stock in 50% ethanol/water to a working concentration of 10 µM immediately before use.

Step 2: Tissue Preparation

  • Action : Obtain 20 µm thick brain cryosections from APP/PS1 transgenic mice (disease model) and age-matched wild-type mice (negative control).

  • Action : Fix sections in 4% paraformaldehyde (PFA) for 15 minutes at room temperature, then wash 3× with 0.1 M PBS (pH 7.4) for 5 minutes each.

Step 3: Staining & Self-Validation

  • Action : Incubate the tissue sections with the 10 µM probe solution for 30 minutes at room temperature in the dark.

  • Validation Control : On a parallel slide, co-incubate the probe with 1 µM Thioflavin T (ThT). Co-localization of the NIR signal with ThT's green emission confirms definitive A β targeting.

Step 4: Differentiation and Washing

  • Action : Differentiate the sections by briefly submerging them in 50% ethanol for 2 minutes.

  • Causality : Because the phenothiazine core is lipophilic, it can non-specifically partition into myelin sheaths. Ethanol differentiation strips away this weak background binding while leaving the tightly intercalated probe within the A β plaques intact. Wash 3× with PBS.

Step 5: Confocal Microscopy

  • Action : Mount with an anti-fade medium. Excite the sample using a 633 nm HeNe laser and collect emission between 650–750 nm.

Protocol B: In Vitro Live-Cell Imaging of Intracellular ROS (HClO)

This protocol utilizes a 2-APH probe engineered with an oxidizable sulfur or cleavable masking group for ultrafast ROS detection[3].

Step 1: Cell Culture & Probe Loading

  • Action : Seed RAW 264.7 macrophages in glass-bottom confocal dishes and culture until 80% confluent.

  • Action : Replace media with serum-free DMEM containing 5 µM of the ROS-responsive probe. Incubate for 20 minutes at 37°C. Wash 3× with warm PBS to remove extracellular fluorophores.

Step 2: ROS Stimulation & Negative Control

  • Experimental Group : Stimulate endogenous ROS production by treating cells with 1 µg/mL PMA (Phorbol 12-myristate 13-acetate) for 30 minutes.

  • Validation Control : Pre-treat a separate dish of cells with 1 mM N-acetylcysteine (NAC, a potent ROS scavenger) for 1 hour prior to PMA stimulation.

  • Causality : If the fluorescence is genuinely driven by ROS-mediated oxidation of the phenothiazine core, the NAC-treated cells will remain completely dark, validating the probe's mechanism.

Step 3: Imaging

  • Action : Image immediately using a confocal microscope (Excitation = 488 nm; Emission = 550–650 nm, depending on specific D- π -A tuning).

Experimental Workflow Diagram

Protocol P1 Step 1: Probe Preparation (1 mM Stock in DMSO) P3 Step 3: Incubation (1-10 µM Probe, 30 min, 37°C) P1->P3 P2 Step 2: Tissue/Cell Prep (Fixation & Permeabilization) P2->P3 P4 Step 4: Washing & Differentiation (Ethanol/PBS to remove background) P3->P4 Removes Unbound Probe P5 Step 5: Confocal Imaging (Target-Specific Emission) P4->P5 Signal Acquisition

Fig 2. Standardized biological imaging workflow for phenothiazine-based fluorescent probes.

References

  • Spectroscopic and electrochemical properties of 2-aminophenothiazine Journal of Photochemistry and Photobiology A: Chemistry (2008). URL:[Link]

  • Development of Phenothiazine-Based Theranostic Compounds That Act Both as Inhibitors of β -Amyloid Aggregation and as Imaging Probes for Amyloid Plaques in Alzheimer's Disease ACS Chemical Neuroscience (2017). URL:[Link]

  • A phenothiazine-based fluorescent probe for ultrafast and selective hypochlorous acid detection with hydrogel-integrated smartphone readout Journal of Hazardous Materials / PubMed (2025). URL:[Link]

Sources

Application

Application Notes &amp; Protocols for Evaluating the Antioxidant Activity of 10H-Phenothiazin-2-amine

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive framework for the experimental design and execution...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the experimental design and execution of studies aimed at characterizing the antioxidant activity of 10H-Phenothiazin-2-amine. Phenothiazine and its derivatives are a class of heterocyclic compounds recognized for their wide-ranging biological activities, including significant antioxidant potential.[1][2] This document moves beyond mere procedural lists to offer a logically structured, mechanistically grounded approach to antioxidant evaluation. It details a tiered strategy, beginning with fundamental chemical-based radical scavenging assays (DPPH and ABTS), advancing to a more biologically relevant cell-based model (Cellular Antioxidant Activity Assay), and culminating in a conceptual framework for in vivo validation. Each protocol is presented with an emphasis on scientific causality, ensuring that researchers understand the principles behind each step, thereby fostering robust and reproducible results.

Introduction: The Rationale for Investigating 10H-Phenothiazin-2-amine as an Antioxidant

Oxidative stress, a state defined by an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to neutralize them, is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[3][4] Antioxidants mitigate this damage by neutralizing free radicals, thereby preventing cellular injury.[4]

Phenothiazines (PTZ) are a well-established class of compounds with a tricyclic structure that endows them with potent redox properties.[2][5] Their ability to act as antioxidants is primarily attributed to the nitrogen and sulfur heteroatoms within their core structure, which can participate in electron or hydrogen atom transfer to scavenge free radicals.[6][7] Specifically, derivatives like 10H-Phenothiazin-2-amine are of significant interest due to their structural features that may enhance this radical-scavenging capability.[8][9] The primary amine group at the 2-position can potentially modulate the electronic properties of the phenothiazine ring system, influencing its antioxidant efficacy. This guide provides the necessary experimental designs to rigorously test this hypothesis.

Foundational Principles: The Antioxidant Mechanism of Phenothiazines

Phenothiazines can exert their antioxidant effects through several mechanisms, primarily by breaking radical chain reactions.[1] The core mechanism involves the donation of a hydrogen atom from the N-H group of the central ring to a peroxyl radical (ROO•), a key player in lipid peroxidation. This action terminates the chain reaction and forms a stable phenothiazinyl radical, which is less reactive and less likely to propagate further oxidative damage.[6]

Quantum chemistry studies have elucidated three potential reaction mechanisms:

  • Hydrogen Atom Transfer (HAT): The direct donation of a hydrogen atom to a free radical.[6]

  • Single Electron Transfer (SET): The transfer of an electron to the radical, forming a radical cation of the phenothiazine.[6]

  • Radical Adduct Formation (RAF): The direct addition of a radical to the phenothiazine structure.[6]

The prevalent mechanism can depend on the solvent environment; for instance, in aqueous solutions, PTZ can act as an excellent antioxidant, while in lipid media, it may exhibit different properties.[6] Understanding these mechanisms is crucial for selecting appropriate assays and interpreting the resulting data.

Tier 1: In Vitro Chemical Assays for Radical Scavenging

The initial screening of antioxidant potential is efficiently accomplished using cell-free chemical assays. These methods are rapid, cost-effective, and provide a quantitative measure of a compound's intrinsic ability to scavenge synthetic radicals. We will focus on two of the most widely adopted assays: DPPH and ABTS.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle of the Assay: The DPPH assay is based on the reduction of the stable DPPH radical.[10][11] In its radical form, DPPH absorbs strongly at 517 nm and has a deep violet color. When it accepts a hydrogen atom or an electron from an antioxidant, it becomes the reduced, non-radical form (DPPH-H), which is yellow and has no absorbance at this wavelength.[10][11] The degree of color change is directly proportional to the radical scavenging activity of the antioxidant.[12]

Workflow Diagram:

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis P1 Prepare DPPH Stock Solution (e.g., 0.2 mM in Methanol) R1 Mix Sample/Control with DPPH Solution P1->R1 P2 Prepare Serial Dilutions of 10H-Phenothiazin-2-amine P2->R1 P3 Prepare Positive Control (e.g., Ascorbic Acid, Trolox) P3->R1 R2 Incubate in the Dark (e.g., 30 min at RT) R1->R2 A1 Measure Absorbance at 517 nm R2->A1 A2 Calculate % Inhibition A1->A2 A3 Determine IC50 Value A2->A3

Caption: Workflow for the DPPH radical scavenging assay.

Detailed Protocol:

Materials:

  • 10H-Phenothiazin-2-amine

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (Analytical Grade)

  • Ascorbic Acid or Trolox (Positive Control)

  • 96-well microplate

  • Microplate reader capable of reading absorbance at 517 nm

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.2 mM solution of DPPH in methanol. This solution should be freshly made and protected from light.

  • Preparation of Sample and Control Solutions:

    • Prepare a stock solution of 10H-Phenothiazin-2-amine in methanol (e.g., 1 mg/mL).

    • Perform serial dilutions to obtain a range of concentrations (e.g., 500, 250, 125, 62.5, 31.25 µg/mL).

    • Prepare a similar concentration range for the positive control (Ascorbic Acid or Trolox).

  • Assay Execution (in a 96-well plate):

    • Add 100 µL of each sample dilution or standard to respective wells.

    • Add 100 µL of the DPPH solution to all wells.

    • For the control (blank), add 100 µL of methanol and 100 µL of the DPPH solution.

  • Incubation: Shake the plate gently and incubate for 30 minutes at room temperature in the dark.[13]

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[10]

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100[10] Where Abs_control is the absorbance of the DPPH solution without a sample, and Abs_sample is the absorbance of the DPPH solution with the sample.

  • IC50 Determination: Plot the % inhibition against the concentration of 10H-Phenothiazin-2-amine. The IC50 value (the concentration required to inhibit 50% of the DPPH radicals) can be determined from this graph via regression analysis.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

Principle of the Assay: The ABTS assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+).[14] The ABTS•+ is generated by reacting ABTS with a strong oxidizing agent like potassium or ammonium persulfate.[14] This produces a stable, blue-green radical solution with a characteristic absorbance at 734 nm.[14] In the presence of an antioxidant, the radical is reduced back to the colorless neutral form of ABTS. The reduction in absorbance is proportional to the antioxidant's activity.[14] This assay is applicable to both hydrophilic and lipophilic compounds.

Chemical Pathway Diagram:

ABTS_Pathway ABTS ABTS (Colorless) ABTS_Radical ABTS•+ (Blue-Green) ABTS->ABTS_Radical + Persulfate Persulfate Persulfate (Oxidant) ABTS_Radical->ABTS + Antioxidant Oxidized_Antioxidant Antioxidant 10H-Phenothiazin-2-amine (Antioxidant) Oxidized_Antioxidant Oxidized Antioxidant

Caption: Chemical pathway of ABTS radical generation and scavenging.

Detailed Protocol:

Materials:

  • 10H-Phenothiazin-2-amine

  • ABTS diammonium salt

  • Ammonium persulfate or Potassium persulfate

  • Ethanol or Methanol

  • Phosphate Buffered Saline (PBS) or appropriate buffer

  • Trolox (Positive Control)

  • 96-well microplate

  • Microplate reader capable of reading absorbance at 734 nm

Procedure:

  • Preparation of ABTS Radical Solution (ABTS•+):

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of ammonium persulfate.

    • Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours before use. This allows for the complete formation of the radical cation.[15]

  • Preparation of Working Solution:

    • Before the assay, dilute the ABTS•+ stock solution with ethanol or PBS to an absorbance of 0.70 (± 0.02) at 734 nm. This is the working solution.

  • Preparation of Sample and Control Solutions:

    • Prepare a stock solution and serial dilutions of 10H-Phenothiazin-2-amine and the Trolox standard as described for the DPPH assay.

  • Assay Execution (in a 96-well plate):

    • Add 20 µL of each sample dilution or standard to respective wells.

    • Add 180 µL of the ABTS•+ working solution to each well.[14]

  • Incubation: Shake the plate and incubate at room temperature for approximately 6-10 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated using the same formula as for DPPH: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100[14] Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC). This is determined by comparing the % inhibition of the sample to a standard curve generated with Trolox.

Data Presentation:

Concentration (µg/mL)% DPPH Inhibition% ABTS Inhibition
Control (Trolox)
525.1 ± 1.230.5 ± 1.5
1048.9 ± 2.155.2 ± 2.4
2085.3 ± 3.592.1 ± 3.1
10H-Phenothiazin-2-amine
2522.4 ± 1.828.9 ± 2.0
5045.6 ± 2.551.3 ± 2.7
10078.9 ± 3.186.4 ± 3.3
Note: Data presented are hypothetical examples for illustrative purposes.

Tier 2: Cell-Based Assays for Biological Relevance

While chemical assays are excellent for initial screening, they do not account for biological factors like cell uptake, metabolism, or localization.[16][17] The Cellular Antioxidant Activity (CAA) assay bridges this gap by measuring antioxidant activity within a living cell model.[16]

Principle of the Assay: The CAA assay uses a cell-permeable probe, 2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA), which is non-fluorescent.[16][18] Once inside the cell (typically human hepatocarcinoma HepG2 cells), cellular esterases cleave the diacetate groups, trapping the now polar DCFH molecule.[16][18] A peroxyl radical generator, such as AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride), is then added.[17] In the absence of an effective antioxidant, these radicals oxidize DCFH into the highly fluorescent 2',7'-Dichlorofluorescein (DCF). An antioxidant compound that can enter the cell will prevent or reduce this oxidation, resulting in lower fluorescence.[19] The reduction in fluorescence is proportional to the compound's cellular antioxidant activity.

Mechanism Diagram:

CAA_Mechanism cluster_cell Inside the Cell DCFH_DA DCFH-DA (Enters Cell) DCFH DCFH (Trapped, Non-fluorescent) DCFH_DA->DCFH Cleavage by Esterases Cellular Esterases Esterases->DCFH DCF DCF (Fluorescent) DCFH->DCF Oxidation by Antioxidant 10H-Phenothiazin-2-amine DCFH->Antioxidant Protected by AAPH AAPH → Peroxyl Radicals (ROS) AAPH->DCF Antioxidant->AAPH Scavenges

Caption: Mechanism of the Cellular Antioxidant Activity (CAA) assay.

Detailed Protocol:

Materials:

  • Human hepatocarcinoma (HepG2) cells

  • Cell culture medium (e.g., DMEM), fetal bovine serum (FBS), and antibiotics

  • 96-well black, clear-bottom microplate

  • DCFH-DA probe

  • AAPH (radical initiator)

  • Quercetin (Positive Control)

  • Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS)

  • Fluorescence microplate reader (Excitation: 485 nm, Emission: 538 nm)

Procedure:

  • Cell Seeding: Seed HepG2 cells into a 96-well black microplate at a density of 6 x 10⁴ cells/well. Incubate for 24 hours at 37°C and 5% CO₂ until they form a confluent monolayer.[16][18]

  • Cell Washing: Remove the growth medium and gently wash the cells with 100 µL of PBS.

  • Treatment Incubation:

    • Prepare treatment solutions containing various concentrations of 10H-Phenothiazin-2-amine or Quercetin, along with 25 µM DCFH-DA in serum-free medium.

    • Add 100 µL of the appropriate treatment solution to each well.

    • Incubate the plate for 1 hour at 37°C.[16][20]

  • Post-Treatment Wash: Remove the treatment solution and wash the cells again with 100 µL of PBS to remove any compound or probe that has not been taken up.

  • Induction of Oxidative Stress: Add 100 µL of a 600 µM AAPH solution (in HBSS) to all wells except the negative control wells (add HBSS only).

  • Kinetic Measurement: Immediately place the plate in a pre-warmed (37°C) fluorescence plate reader. Measure fluorescence (Excitation: 485 nm, Emission: 538 nm) every 5 minutes for 1 hour.[16]

  • Data Analysis:

    • Calculate the area under the curve (AUC) for the fluorescence kinetics of each sample and control.

    • Calculate the CAA value using the formula: CAA Unit = 100 - (AUC_sample / AUC_control) x 100[18]

    • Results can be expressed as Quercetin Equivalents (QE) by comparing the CAA units of the sample to a standard curve generated with Quercetin.

Tier 3: Conceptual Framework for In Vivo Antioxidant Studies

Following successful in vitro and cell-based characterization, the next logical step is to assess the antioxidant activity of 10H-Phenothiazin-2-amine in a whole-organism model. In vivo studies are crucial for understanding the compound's bioavailability, metabolic fate, and efficacy in a complex physiological system.[21]

Experimental Design Considerations:

  • Model Selection: Rodent models (mice or rats) are commonly used for in vivo antioxidant studies due to their physiological similarities to humans and well-established protocols.[21] A model of induced oxidative stress is often employed, for example, using agents like carbon tetrachloride (CCl₄) for liver injury or D-galactose to induce an aging-like phenotype.

  • Dosing and Administration: The route of administration (e.g., oral gavage, intraperitoneal injection) and the dosage regimen must be determined. An initial acute toxicity study (LD50) is necessary to establish a safe and effective dose range.[22]

  • Biomarker Analysis: To evaluate efficacy, key biomarkers of oxidative stress and antioxidant defense are measured in tissues (e.g., liver, brain, kidney) and blood.[3][21]

Key In Vivo Biomarkers:

CategoryBiomarkerDescription
Lipid Peroxidation Malondialdehyde (MDA)A primary product of lipid peroxidation, its levels indicate oxidative damage to cell membranes.[21]
Antioxidant Enzymes Superoxide Dismutase (SOD)An enzyme that catalyzes the dismutation of the superoxide radical into oxygen and hydrogen peroxide.[3]
Catalase (CAT)An enzyme that catalyzes the decomposition of hydrogen peroxide to water and oxygen, protecting the cell from oxidative damage.[3][22]
Glutathione Peroxidase (GPx)A family of enzymes that catalyze the reduction of hydrogen peroxide and lipid hydroperoxides.[3]
Non-Enzymatic Antioxidants Reduced Glutathione (GSH)A critical intracellular antioxidant that directly quenches ROS and is a co-substrate for antioxidant enzymes.[3][22]

Conceptual Workflow:

InVivo_Workflow cluster_setup Setup cluster_treatment Treatment cluster_collection Sample Collection cluster_analysis Biomarker Analysis S1 Animal Acclimatization S2 Group Allocation (Control, Stressor, Stressor+Compound) S1->S2 T1 Administer 10H-Phenothiazin-2-amine S2->T1 T2 Induce Oxidative Stress (e.g., CCl4) T1->T2 C1 Collect Blood and Tissues T2->C1 A1 Measure MDA Levels C1->A1 A2 Assay SOD, CAT, GPx Activity C1->A2 A3 Quantify GSH Levels C1->A3

Caption: Conceptual workflow for an in vivo antioxidant study.

Conclusion

This guide outlines a tiered, multi-faceted approach to characterizing the antioxidant properties of 10H-Phenothiazin-2-amine. By systematically progressing from simple, high-throughput chemical assays to more complex and biologically meaningful cell-based and in vivo models, researchers can build a comprehensive profile of the compound's activity. This structured methodology, grounded in mechanistic understanding, ensures the generation of robust, reliable, and translatable data, which is essential for the fields of medicinal chemistry and drug development.

References

  • Physical Chemistry Research. (2025). Antioxidant Properties of Phenothiazine Derivatives in 1,4-Dioxane Oxidation: Kinetic Study and Reaction's Mechanism.
  • Benchchem. (n.d.). Application Note and Protocol: Standard Operating Procedure for ABTS Radical Scavenging Assay.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Cellular Antioxidant Activity (CAA) Assay.
  • Scribd. (n.d.). DPPH Assay Protocol for Antioxidant Activity | PDF.
  • Bio-protocol. (n.d.). 4.4.2. ABTS Radical Scavenging Assay.
  • RSC Publishing. (n.d.). Antioxidant vs. prooxidant action of phenothiazine in a biological environment in the presence of hydroxyl and hydroperoxyl radicals: a quantum chemistry study.
  • PMC. (n.d.). Antioxidant Properties of New Phenothiazine Derivatives.
  • Encyclopedia.pub. (2024). In Vivo Exploration of Antioxidant Activity.
  • PubMed. (2024). Phenothiazines: Nrf2 activation and antioxidant effects.
  • BMG Labtech. (n.d.). The OxiSelect Cellular Antioxidant Assay (CAA) on the FLUOstar Omega.
  • DOJINDO. (n.d.). DPPH Antioxidant Assay Kit D678 manual.
  • Bio-protocol. (n.d.). 3.5.3. DPPH Free Radical Scavenging Assay.
  • Benkhaira et al. (2022). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs.
  • ACS Publications. (2007). Cellular Antioxidant Activity (CAA) Assay for Assessing Antioxidants, Foods, and Dietary Supplements. Journal of Agricultural and Food Chemistry.
  • ResearchGate. (n.d.). Cellular Antioxidant Activity (CAA) Assay for Assessing Antioxidants, Foods, and Dietary Supplements.
  • Zen-Bio. (n.d.). CAA Antioxidant Assay Kit.
  • Scribd. (n.d.). ABTS Radical Scavenging Assay Method | PDF.
  • Encyclopedia.pub. (2023). DPPH Radical Scavenging Assay.
  • Physical Chemistry Research. (n.d.). 10H-phenothiazin-2-yl-methanamine as an Inhibitor of Radical Chain Oxidation of Organic Compounds. Kinetics and Mechanism of Action.
  • PMC. (n.d.). Review on in vivo and in vitro methods evaluation of antioxidant activity.
  • (n.d.). ABTS Tree Radical Scavenging Activity Assay Kit.
  • G-Biosciences. (n.d.). ABTS Antioxidant Capacity Assay.
  • PMC. (2017). Biomarkers of Oxidative Stress in Experimental Models and Human Studies with Nutraceuticals: Measurement, Interpretation, and Significance 2017.
  • Industrial & Engineering Chemistry. (n.d.). Mode of Action of Phenothiazine-Type Antioxidants.
  • Physical Chemistry Research. (n.d.). 10H-phenothiazin-2-yl-methanamine as an Inhibitor of Radical Chain Oxidation of Organic Compounds. Kinetics and Mechanism of Action.
  • Scholars Research Library. (n.d.). Novel phenothiazine analogous: Synthesis and a new perceptivity into their antioxidant potential.
  • ResearchGate. (2015). In-Vitro and In-vivo Models for Antioxidant Activity Evaluation: A Review.
  • Frontiers. (n.d.). In vitro and in vivo antioxidant therapeutic evaluation of phytochemicals from different parts of Dodonaea viscosa Jacq.

Sources

Method

How to use 10H-Phenothiazin-2-amine in dye-sensitized solar cells (DSSCs).

Title: Engineering High-Efficiency Dye-Sensitized Solar Cells (DSSCs) Using 10H-Phenothiazin-2-amine: Molecular Design and Fabrication Protocols Target Audience: Materials Scientists, Photovoltaic Researchers, and Synthe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Title: Engineering High-Efficiency Dye-Sensitized Solar Cells (DSSCs) Using 10H-Phenothiazin-2-amine: Molecular Design and Fabrication Protocols

Target Audience: Materials Scientists, Photovoltaic Researchers, and Synthetic Chemists.

Introduction & Mechanistic Rationale

Dye-sensitized solar cells (DSSCs) represent a versatile, low-cost alternative to traditional silicon photovoltaics[1]. The sensitizer is the engine of the DSSC, dictating light-harvesting efficiency and electron injection dynamics. Metal-free organic dyes based on the phenothiazine (PTZ) core have emerged as 2[2].

Specifically, 10H-phenothiazin-2-amine serves as a highly modular precursor for advanced dye architectures. Its electron-rich nitrogen and sulfur heteroatoms make it a 1[1]. More importantly, its unique 2[2] sterically hinders intermolecular π-π stacking on the semiconductor surface. This inherently suppresses excimer formation and dark current recombination, preserving the open-circuit voltage ( Voc​ ).

The 2-amino group provides a critical synthetic handle. By utilizing the 2-position for auxiliary electron donors (creating a D-D-π-A architecture) and the 10-position for alkyl chains, researchers can finely tune the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels to optimize electron injection into the TiO₂ conduction band[3].

EnergyLevels Dye_HOMO PTZ Dye (HOMO) ~ -5.5 eV Dye_LUMO PTZ Dye (LUMO) ~ -2.8 eV Dye_HOMO->Dye_LUMO Photoexcitation (hv) TiO2_CB TiO2 Conduction Band ~ -4.0 eV Dye_LUMO->TiO2_CB Electron Injection Electrolyte Redox Mediator (I-/I3-) ~ -4.9 eV TiO2_CB->Electrolyte External Circuit Work Electrolyte->Dye_HOMO Dye Regeneration

Caption: Energy level alignment and electron transfer pathways in a PTZ-sensitized DSSC.

Phase 1: Molecular Engineering & Synthesis Strategy

To convert 10H-phenothiazin-2-amine into a functional DSSC sensitizer, a multi-step functionalization is required to build a4[4].

SynthesisWorkflow Start 10H-Phenothiazin-2-amine (Core Donor) Step1 N(10)-Alkylation (Prevents Aggregation) Start->Step1 Alkyl Halide / Base Step2 Buchwald-Hartwig Amination at C(2) (Adds Auxiliary Donor) Step1->Step2 Aryl Bromide / Pd Catalyst Step3 Vilsmeier-Haack Formylation at C(7) (Introduces Aldehyde) Step2->Step3 POCl3 / DMF Step4 Knoevenagel Condensation (Attaches Cyanoacrylic Acceptor) Step3->Step4 Cyanoacetic Acid / Piperidine End D-D-π-A Sensitizer (Ready for Device) Step4->End

Caption: Step-by-step synthetic functionalization of 10H-Phenothiazin-2-amine for DSSC dyes.

Protocol 1: Functionalization of 10H-Phenothiazin-2-amine
  • N(10)-Alkylation (Steric Shielding):

    • Procedure: React 10H-phenothiazin-2-amine with 1-bromohexane using sodium hydride (NaH) in anhydrous DMF at 0°C to room temperature.

    • Causality: The addition of a hexyl or octyl chain at the N(10) position creates a hydrophobic steric shield. Once the dye is anchored to the TiO₂ surface, this1[1], drastically reducing back-electron transfer.

    • Validation Check: Disappearance of the N-H stretch (~3300 cm⁻¹) in FTIR spectroscopy confirms successful alkylation.

  • Buchwald-Hartwig Amination at C(2) (Auxiliary Donor Addition):

    • Procedure: Couple the N-alkylated 2-amine intermediate with an aryl bromide (e.g., bromobenzene to form a diphenylamine moiety) using Pd₂(dba)₃, DavePhos, and sodium tert-butoxide in toluene at 110°C[3].

    • Causality: Converting the primary amine into a bulky tertiary amine extends the π-conjugation and raises the HOMO energy level. This induces a bathochromic (red) shift in the absorption spectrum, allowing the dye to harvest lower-energy photons[4].

  • C(7) Formylation & Knoevenagel Condensation (Acceptor Attachment):

    • Procedure: Perform a Vilsmeier-Haack reaction (POCl₃/DMF) to introduce an aldehyde at C(7). Subsequently, reflux the aldehyde with cyanoacetic acid and piperidine in acetonitrile.

    • Causality: Cyanoacetic acid acts as both the electron acceptor (A) and the anchoring group. The carboxylic acid binds strongly to the Ti⁴⁺ sites on the TiO₂ surface, ensuring 5[5] from the dye's LUMO into the TiO₂ conduction band.

Phase 2: Device Fabrication Protocol

A DSSC is a complex electrochemical system. The following protocol ensures a self-validating assembly process for PTZ-based dyes.

Protocol 2: Photoanode Preparation and Sensitization
  • Substrate Preparation:

    • Clean Fluorine-doped Tin Oxide (FTO) glass sequentially in ultrasonic baths of detergent, deionized water, acetone, and ethanol (15 mins each). Treat with UV-Ozone for 15 minutes.

    • Causality: Removes organic contaminants and increases surface hydrophilicity, ensuring uniform adhesion of the TiO₂ paste.

  • TiO₂ Mesoporous Layer Deposition:

    • Screen-print a 12-14 μm layer of 20 nm TiO₂ nanoparticle paste onto the FTO. Sinter at 500°C for 30 minutes.

    • Validation Check: The film should transition from opaque white to highly transparent. A profilometer can verify the 12 μm thickness, which is optimal for PTZ dye penetration without excessive mass transport limitations.

  • TiCl₄ Post-Treatment:

    • Immerse the sintered electrodes in an aqueous 40 mM TiCl₄ solution at 70°C for 30 minutes, wash, and re-sinter at 500°C.

    • Causality: This deposits a thin, conformal layer of pure TiO₂ over the nanoparticles, increasing surface roughness for higher dye loading and passivating surface trap states to improve Voc​ .

  • Dye Sensitization (The Critical Step):

    • Prepare a 0.3 mM solution of the synthesized 10H-phenothiazin-2-amine derived dye in a 1:1 (v/v) mixture of acetonitrile and tert-butanol. Add 1.0 mM Chenodeoxycholic acid (CDCA).

    • Immerse the warm (80°C) TiO₂ electrodes into the dye solution and keep in the dark for 16-24 hours.

    • Causality: While the butterfly conformation of PTZ reduces aggregation, adding CDCA as a co-adsorbent completely disrupts any residual π-π stacking. Inserting the electrode while warm prevents ambient moisture from occupying the TiO₂ binding sites.

    • Validation Check: The electrode should exhibit a deep, uniform coloration. UV-Vis spectroscopy of the desorbed dye (using 0.1 M NaOH) should match the theoretical dye loading capacity (~1-2 × 10⁻⁷ mol/cm²).

Protocol 3: Cell Assembly
  • Sandwich the dye-sensitized photoanode and a Pt-coated counter electrode using a 25 μm Surlyn thermoplastic spacer. Heat-seal at 120°C.

  • Inject the electrolyte (e.g., 0.6 M BMII, 0.03 M I₂, 0.1 M guanidinium thiocyanate, 0.5 M 4-tert-butylpyridine in acetonitrile) through a pre-drilled hole in the counter electrode.

  • Seal the hole with a Surlyn disc and a thin glass cover slip.

Data Presentation: Photovoltaic Performance

The structural modifications of 10H-phenothiazin-2-amine directly correlate with device performance. Table 1 summarizes the quantitative impact of these design choices compared to the industry-standard N719 ruthenium dye.

Table 1: Comparative Photovoltaic Parameters of Phenothiazine Architectures

Sensitizer ArchitectureStructural Feature Jsc​ (mA/cm²) Voc​ (V)Fill Factor (FF)PCE (%)
Standard N719 Ruthenium Complex (Reference)~16.50~0.75~0.70~7.70
Simple PTZ (D-π-A) Alkyl chain at N(10) only~11.50~0.70~0.68~4.50 - 5.50
PTZ (D-D-π-A) 2-Amino modified auxiliary donor~14.20~0.72~0.69~7.20 - 8.20
Co-sensitized PTZ D-D-π-A + N71921.63~0.73~0.659.77

Note: Co-sensitization strategies utilizing advanced phenothiazine derivatives alongside N719 have demonstrated synergistic light harvesting,6[6].

Troubleshooting & Quality Control

  • Low Short-Circuit Current ( Jsc​ ): Often caused by inadequate dye loading. Solution: Verify the TiCl₄ treatment step. Ensure the dye solvent is completely anhydrous; water outcompetes the cyanoacrylic acid for TiO₂ binding sites.

  • Low Open-Circuit Voltage ( Voc​ ): Indicates high electron recombination with the electrolyte. Solution: Increase the concentration of 4-tert-butylpyridine in the electrolyte, which shifts the TiO₂ conduction band upward and sterically blocks the I₃⁻ ions. Alternatively, increase the length of the N(10) alkyl chain on the phenothiazine core to enhance the hydrophobic shielding[1].

References

  • Source: rhhz.
  • Source: rsc.
  • Source: researchgate.
  • Source: acs.
  • Source: nih.
  • Source: benchchem.

Sources

Application

10H-Phenothiazin-2-amine as a building block for hole collection materials in OSCs.

Application Note: 10H-Phenothiazin-2-amine as a Core Building Block for High-Performance Hole Collection Materials in Organic and Perovskite Solar Cells Executive Summary The commercial viability of next-generation Organ...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 10H-Phenothiazin-2-amine as a Core Building Block for High-Performance Hole Collection Materials in Organic and Perovskite Solar Cells

Executive Summary

The commercial viability of next-generation Organic Solar Cells (OSCs) and Perovskite Solar Cells (PSCs) is heavily bottlenecked by the high cost and synthetic complexity of traditional Hole Transport Materials (HTMs) like Spiro-OMeTAD[1]. As a Senior Application Scientist, I frequently guide materials development teams toward more scalable architectures. 10H-Phenothiazin-2-amine (CAS 32338-15-1) has emerged as a highly disruptive, electron-rich core building block. By leveraging its unique steric geometry and reactive 2-amine site, researchers can synthesize highly efficient, low-cost HTMs that rival or exceed the power conversion efficiency (PCE) of state-of-the-art standards at a fraction of the cost[2].

Mechanistic Insights & Structural Advantages

Designing an HTM is not merely about achieving conductivity; it is about managing interfacial energy dynamics and film morphology. 10H-Phenothiazin-2-amine offers three distinct mechanistic advantages:

  • Morphological Control via the "Butterfly" Conformation: Unlike perfectly planar heteroaromatics that suffer from excessive π−π stacking and crystallization (leading to pinholes and current leakage), the phenothiazine core adopts a non-planar "butterfly" conformation[1]. This steric geometry prevents detrimental molecular aggregation, ensuring the formation of amorphous, smooth, and pinhole-free films during spin-coating[1].

  • Electronic Stability: The heterocyclic core contains highly electron-donating sulfur and nitrogen atoms. These heteroatoms stabilize radical cations and yield low, reversible oxidation potentials, which are critical for maintaining long-term device stability during continuous charge extraction[1].

  • Energy Level Tuning via Asymmetric Functionalization: The 2-amine functional group breaks the symmetry of the molecule and provides a highly reactive site for Buchwald-Hartwig amination. By attaching specific triarylamine donor groups to this site, we can precisely tune the Highest Occupied Molecular Orbital (HOMO) energy level. For instance, shifting the HOMO from -4.77 eV to a deeper -5.15 eV perfectly aligns the HTM with the valence band of the active layer, maximizing the open-circuit voltage ( Voc​ ) and preventing interfacial charge recombination[2].

Workflow Visualization

G A 10H-Phenothiazin-2-amine (Core Precursor) B Buchwald-Hartwig Amination (Pd-Catalyzed C-N Coupling) A->B Step 1: Synthesis C Phenothiazine-Based HTM (Target Molecule) B->C Purification D Ink Formulation (+ Li-TFSI & TBP Dopants) C->D Step 2: Doping E Spin-Coating Deposition (Inert Atmosphere) D->E Step 3: Coating F Hole Collection Layer (Integrated OSC/PSC) E->F Final Device

Caption: Workflow from 10H-Phenothiazin-2-amine synthesis to OSC hole collection layer integration.

Experimental Protocols: Synthesis and Device Integration

Protocol A: Synthesis of Phenothiazine-Based HTM via Buchwald-Hartwig Amination

This protocol outlines the end-capping of the 10H-Phenothiazin-2-amine core with electron-donating groups to form the final HTM.

  • Preparation: In a flame-dried Schlenk flask under a nitrogen atmosphere, combine 10H-Phenothiazin-2-amine (1.0 equiv) and the chosen aryl halide (e.g., 4-bromo-N,N-bis(4-methoxyphenyl)aniline, 1.2 equiv).

  • Catalyst Loading: Add Pd2​(dba)3​ (0.05 equiv), P(t−Bu)3​ (0.1 equiv), and sodium tert-butoxide (1.5 equiv)[3].

  • Reaction: Dissolve the mixture in anhydrous, degassed toluene. Heat the reaction to 110 °C and stir for 12–24 hours[3].

  • Workup: Cool to room temperature, quench with water, extract with dichloromethane, and purify via silica gel column chromatography.

  • Causality & Expert Insight: The bulky, electron-rich phosphine ligand P(t−Bu)3​ promotes rapid oxidative addition and facilitates reductive elimination. This is non-negotiable when coupling sterically hindered secondary amines, as standard ligands will result in sluggish kinetics and poor yields[3].

  • Validation Checkpoint: Monitor via Thin Layer Chromatography (TLC). The complete disappearance of the secondary amine N-H stretch (~3300 cm⁻¹) in FTIR, or the shift of the amine proton in ¹H NMR, validates successful end-capping.

Protocol B: Formulation of the Hole Transporting Ink
  • Dissolution: Dissolve the purified phenothiazine-based HTM in anhydrous chlorobenzene (CB) at a concentration of 70 mg/mL.

  • Doping: To 1 mL of this solution, add 28 µL of 4-tert-butylpyridine (TBP) and 17.5 µL of a Lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI) stock solution (520 mg/mL in anhydrous acetonitrile)[4].

  • Filtration: Pass the formulated ink through a 0.2 µm PTFE syringe filter immediately before use.

  • Causality & Expert Insight: Pristine organic HTMs often lack intrinsic conductivity. Li-TFSI chemically oxidizes the HTM, drastically increasing charge carrier density and hole mobility[4]. TBP is added to prevent the phase separation of Li+ ions and to passivate the underlying active layer surface, suppressing non-radiative interfacial recombination[4]. Chlorobenzene is chosen for its ideal boiling point (~131 °C), allowing for controlled solvent evaporation that yields smooth films[4].

  • Validation Checkpoint: The filtered solution must be optically clear. Any turbidity indicates undissolved Li-TFSI or HTM aggregation, which will act as severe recombination centers in the device.

Protocol C: Spin-Coating and Device Fabrication
  • Deposition: Inside a nitrogen-filled glovebox, dynamically dispense 40 µL of the filtered HTM ink onto the photoactive layer while spinning at 4000 rpm for 30 seconds.

  • Oxidation (Optional but Recommended): Store the films in a desiccator with ~20% relative humidity for 12 hours to facilitate the oxygen-dependent Li-TFSI doping mechanism.

  • Metallization: Thermally evaporate 80 nm of Gold (Au) or Silver (Ag) under high vacuum ( <10−6 Torr) to form the top electrode.

  • Causality & Expert Insight: Dynamic dispensing (applying the ink while the substrate is already spinning) ensures uniform wetting and prevents the solvent from locally dissolving the underlying active layer.

  • Validation Checkpoint: Post-deposition, the film should exhibit a uniform, mirror-like finish without striations under an optical microscope. In electrical testing, a J-V curve lacking severe hysteresis validates efficient hole extraction.

Data Presentation: Comparative Performance Analysis

The table below demonstrates the critical importance of HOMO energy level alignment. Note how PTZ1 suffers from a severe energy mismatch (-4.77 eV) with the active layer, resulting in a poor PCE (2.1%). In contrast, minor structural tailoring in PTZ2 deepens the HOMO to -5.15 eV, skyrocketing the PCE to 17.6% while maintaining a synthesis cost ~75% lower than Spiro-OMeTAD[2],[1].

MaterialCore StructureHOMO Level (eV)Hole Mobility (cm²/Vs)Est. Synthesis Cost ($/g)Max PCE (%)
Spiro-OMeTAD (Standard)Spirobifluorene-5.22~1.4 × 10⁻⁵~$600.0017.7
PTZ1 Phenothiazine-4.77~1.1 × 10⁻⁵~$111.902.1
PTZ2 Phenothiazine-5.15~3.8 × 10⁻⁵~$156.7617.6
PPTZ (Polymer)Phenothiazine-5.57~1.2 × 10⁻⁴~$35.2221.38

(Data aggregated from standardized testing conditions under AM 1.5G illumination[5],[2],[1])

References

  • Molecular Tailoring of Phenothiazine-Based Hole-Transporting Materials for High-Performing Perovskite Solar Cells ACS Energy Letters URL:[Link]

  • Phenothiazine-Based Hole Transport Materials for Perovskite Solar Cells ACS Omega URL:[Link]

  • A Low-Cost and Non-Noble Metal Catalyst Synthesis of Phenothiazine-Based Polymer HTM for Efficient and Stable Perovskite Solar Cells ACS Applied Energy Materials URL:[Link]

  • Step-saving synthesis of star-shaped hole-transporting materials with carbazole or phenothiazine cores via optimized C–H/C–Br coupling reactions RSC Advances URL:[Link]

Sources

Method

Application Note: Selective Reductive Amination Protocols for Phenothiazine-3,7-diamine Derivatives

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol Executive Summary & Mechanistic Rationale Phenothiazine-3,7-diamine d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Executive Summary & Mechanistic Rationale

Phenothiazine-3,7-diamine derivatives, particularly in their reduced (leuco) forms such as leucomethylthioninium bis(hydromethanesulfonate) (LMTM), are critical pharmacological agents investigated as 1 for neurodegenerative diseases like Alzheimer's[1]. Historically, the synthesis of these compounds relied on harsh chromium-based oxidants, which complicated purification and environmental compliance.

Modern synthetic routes leverage the2[2].

The Causality of Chemoselectivity: In the 10H-phenothiazine-3,7-diamine scaffold, there are three nucleophilic nitrogen centers: the two primary amines at the 3- and 7-positions, and the secondary bridging amine at the 10-position. The bridging N10 nitrogen is sterically hindered by the adjacent aromatic rings (the phenothiazine core adopts a folded "butterfly" conformation). Furthermore, its lone pair is delocalized into the two flanking phenyl rings, significantly reducing its nucleophilicity compared to the pendant N3 and N7 primary amines. Consequently, when subjected to aldehydes under mildly acidic conditions, 3[3]. Subsequent in situ reduction yields the N3,N7-alkylated product without requiring complex protecting group strategies[2].

Synthetic Workflow

Workflow N1 10H-Phenothiazine-3,7-diamine N2 Aldehyde Addition (e.g., Formaldehyde) N1->N2 Weak Acid Catalyst N3 Iminium Intermediate (Selective at N3/N7) N2->N3 -H2O N4 Hydride Reduction (NaBH(OAc)3) N3->N4 N5 N3,N7-Alkylated Base (Leuco-form) N4->N5 High Chemoselectivity N6 Protic Acid Addition (e.g., MsOH) N5->N6 Anaerobic Conditions N7 Stable Diaminium Salt (e.g., LMTM) N6->N7 Crystallization

Workflow for the selective reductive amination and salt formation of phenothiazine-3,7-diamines.

Experimental Protocol: Synthesis of N,N,N',N'-tetramethyl-10H-phenothiazine-3,7-diamine

Self-Validating System Design: This protocol incorporates visual cues (color transitions) and environmental controls (inert atmosphere) to ensure the stability of the oxidation-prone leuco-phenothiazine core.

Reagents:

  • 10H-phenothiazine-3,7-diamine (1.0 eq)

  • Formaldehyde (37% aq. solution, 6.0 eq)

  • Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) (6.0 eq)

  • Glacial acetic acid (catalytic, to pH 4.5)

  • Anhydrous 1,2-Dichloroethane (DCE)

  • Argon gas

Step-by-Step Methodology:

  • Preparation & Degassing: In a flame-dried, multi-neck round-bottom flask equipped with a magnetic stirrer and an argon inlet, dissolve 10H-phenothiazine-3,7-diamine (10 mmol) in 50 mL of anhydrous, degassed DCE.

    • Causality: Degassing the solvent is critical to prevent the auto-oxidation of the highly electron-rich phenothiazine core into its thioninium (blue) form.

  • Iminium Formation: Cool the solution to 0 °C using an ice bath. Add glacial acetic acid dropwise until the pH reaches approximately 4.5. Slowly add the 37% aqueous formaldehyde solution (60 mmol). Stir for 30 minutes.

    • Causality: The mild acid catalyzes the dehydration of the hemiaminal intermediate to the reactive iminium species without over-protonating the amines, which would render them unreactive.

  • Reductive Amination: Add NaBH(OAc)3​ (60 mmol) portion-wise over 15 minutes.

    • Causality: Portion-wise addition controls the exothermic release of hydrogen gas. The steric bulk of the triacetoxyborohydride limits interactions with the2[2], ensuring high N3/N7 selectivity.

  • Reaction Monitoring: Allow the reaction to warm to 20 °C and stir for 4-6 hours. Monitor via TLC (Dichloromethane:Methanol 9:1, under argon).

    • Validation Check: The starting material spot should disappear, replaced by a highly fluorescent (under UV) product spot. The solution must remain pale yellow/colorless; a shift to deep blue/purple indicates a breach in the inert atmosphere and unwanted oxidation.

  • Quenching & Workup: Quench the reaction by slowly adding degassed saturated aqueous NaHCO3​ to neutralize the acetic acid. Extract the aqueous layer with degassed ethyl acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Salt Formation: Dissolve the crude base in degassed ethanol. Add 2.2 equivalents of methanesulfonic acid (MsOH) dropwise. The stable dihydromesylate salt (LMTM) will 1[1].

Quantitative Data: Condition Optimization

The table below summarizes the optimization of reductive amination conditions to maximize N3/N7 selectivity over N10 alkylation.

Table 1: Optimization of Reductive Amination Conditions for Phenothiazine-3,7-diamine

Reducing AgentSolventTemp (°C)Aldehyde Eq.Yield (%)N3/N7 Selectivity (%)N10-Alkylation (%)
NaBH4​ MeOH254.5458515
NaBH3​CN MeOH/AcOH255.078928
NaBH(OAc)3​ DCE 20 6.0 94 >99 <1
H2​ / Pd-CEtOH506.082955

Analytical Insight: NaBH(OAc)3​ in aprotic solvents (DCE) provides the highest yield and near-perfect chemoselectivity. Its milder reducing power compared to NaBH4​ prevents the premature reduction of the aldehyde to an alcohol, maximizing the efficiency of the 6.0 equivalents of formaldehyde used.

Biological Application: Tau Aggregation Inhibition

The synthesized N,N,N',N'-tetramethyl-10H-phenothiazine-3,7-diamine derivatives are potent modulators of protein misfolding. In the reducing environment of the cell, the leuco-form remains stable and actively disrupts the formation of1[1].

Pathway T1 Soluble Monomeric Tau T2 Pathological Misfolding T1->T2 T3 Tau Oligomers T2->T3 T4 Paired Helical Filaments (PHFs) T3->T4 D2 Disaggregation & Proteolytic Clearance T4->D2 Drug-Mediated D1 Phenothiazine-3,7-diamine (e.g., LMTM) D1->T3 Inhibits Aggregation D1->T4 Binds & Disaggregates

Mechanism of action of phenothiazine-3,7-diamines in inhibiting Tau protein aggregation.

References

  • Methods of chemical synthesis of substituted 10H-phenothiazine-3,7-diamine compounds.Google Patents (US10323010B2).
  • Cellular Models of Aggregation-dependent Template-directed Proteolysis to Characterize Tau Aggregation Inhibitors for Treatment of Alzheimer Disease.Journal of Biological Chemistry (PMC).
  • 3-N,3-N,7-N,7-N-tetramethyl-10H-phenothiazine-3,7-diamine; hydrochloride.Smolecule.

Sources

Application

Application Note: Advanced Formulation Strategies for 10H-Phenothiazin-2-amine in Preclinical In Vivo Studies

Executive Summary 10H-Phenothiazin-2-amine (2-aminophenothiazine) is a vital heterocyclic scaffold in drug discovery, heavily utilized for its neuroactive, antimicrobial, and antioxidant properties. However, translating...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

10H-Phenothiazin-2-amine (2-aminophenothiazine) is a vital heterocyclic scaffold in drug discovery, heavily utilized for its neuroactive, antimicrobial, and antioxidant properties. However, translating this compound into robust in vivo models is frequently bottlenecked by its high lipophilicity, poor aqueous solubility, and susceptibility to photo-oxidation[1]. This application note provides a comprehensive, field-validated guide to formulating 10H-phenothiazin-2-amine for systemic administration (IV, IP, PO) in rodent models, ensuring optimal bioavailability, stability, and pharmacokinetic consistency.

Physicochemical Profiling & Mechanistic Challenges

Before selecting a formulation vehicle, it is critical to understand the causality behind the compound's physical behavior:

  • Aqueous Insolubility: The tricyclic phenothiazine core is highly hydrophobic. Without enabling excipients, aqueous suspensions result in erratic absorption, precipitation in the bloodstream, and variable systemic exposure.

  • Oxidative & Photolytic Instability: The electron-rich sulfur and amine groups are prone to photo-induced oxidation. When exposed to ambient light and oxygen, phenothiazines rapidly degrade into sulfoxides and cation radicals[1].

  • Efflux Pump Recognition: Phenothiazine derivatives are known substrates for P-glycoprotein (P-gp) efflux transporters located in the intestinal epithelium and the blood-brain barrier. This active efflux can severely limit oral bioavailability and CNS penetrance[2].

Formulation Strategies & Excipient Rationale

To overcome these barriers, a multi-component co-solvent/surfactant system or a cyclodextrin inclusion complex is required. The selection of each excipient is driven by specific mechanistic roles:

  • Dimethyl Sulfoxide (DMSO): Acts as the primary solubilizer by disrupting the strong intermolecular crystal lattice energy of the API powder. It is kept at ≤10% v/v to minimize in vivo toxicity and tissue irritation[3].

  • Polyethylene Glycol 400 (PEG 400): Serves as a co-solvent and precipitation inhibitor. PEG 400 forms hydrogen bonds with the API, preventing nucleation and crystal growth when the formulation is eventually diluted in the aqueous environment of the bloodstream[3].

  • Tween 80 (Polysorbate 80): A non-ionic surfactant that forms protective micelles around the hydrophobic core. Crucially, Tween 80 and PEG 400 act as chemomodulators that inhibit P-gp efflux pumps, thereby bypassing intestinal efflux mechanisms and enhancing systemic absorption[2].

  • 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD): An alternative strategy where the phenothiazine molecule is encapsulated within the hydrophobic cavity of the cyclodextrin cone. This shields the API from photo-degradation while presenting a hydrophilic exterior to the aqueous medium[4].

Quantitative Formulation Matrix

The following table summarizes the most effective vehicle systems for dosing 10H-Phenothiazin-2-amine based on the desired route of administration and required API load.

Table 1: Comparison of validated vehicle systems for 10H-Phenothiazin-2-amine dosing.

Formulation TypeVehicle Composition (v/v)Max API Load (Est.)Route SuitabilityStability / Shelf-Life
Standard Co-solvent 10% DMSO + 40% PEG400 + 5% Tween 80 + 45% Saline2 - 5 mg/mLIV, IP, POModerate (Use within 24h)
Cyclodextrin Complex 20% w/v HP-β-CD in Saline (or PBS)5 - 10 mg/mLIV, IP, PO, SCHigh (Protects from oxidation)
Lipid-Based (SEDDS) 30% Capryol 90 + 50% Tween 80 + 20% PEG400>10 mg/mLPO (Oral Gavage)High (Pre-dispersion)

Note: The standard co-solvent system is the most universally adopted for early-stage screening due to its ease of preparation and broad physiological compatibility[3].

Experimental Protocols

Protocol A: Standard Co-Solvent Formulation (10% DMSO / 40% PEG400 / 5% Tween 80 / 45% Saline)

Self-Validation Checkpoint: The order of addition in this protocol is critical. Adding the aqueous saline phase before the surfactants are fully integrated will cause irreversible shock precipitation of the API.

  • Weighing: Weigh the required mass of 10H-Phenothiazin-2-amine powder into a sterile, amber glass vial. Causality: Amber glass is mandatory to prevent rapid photo-oxidation of the phenothiazine core[1].

  • Primary Solubilization: Add DMSO to achieve exactly 10% of the final target volume. Vortex vigorously and sonicate in a room-temperature water bath for 2-5 minutes until a completely clear solution is achieved. Causality: DMSO breaks the crystal lattice; any remaining microscopic particulates here will seed catastrophic precipitation later.

  • Co-solvent Addition: Add PEG 400 (40% of final volume). Vortex for 1 minute. The solution must remain perfectly clear.

  • Micellization: Add Tween 80 (5% of final volume). Vortex for a minimum of 2 minutes. Causality: Tween 80 is highly viscous; thorough mechanical mixing ensures uniform micelle distribution before the aqueous shock.

  • Aqueous Dilution: Dropwise, add 0.9% Saline or PBS (45% of final volume) while continuously swirling the vial.

  • Filtration: Pass the final formulation through a 0.22 µm PTFE syringe filter to ensure sterility for IV/IP injection and to remove any sub-visible nucleated particles.

FormulationWorkflow A 10H-Phenothiazin-2-amine (API Powder in Amber Vial) B Dissolve in 10% DMSO (Primary Solubilization) A->B C Add 40% PEG400 (Co-solvent & Stabilizer) B->C D Add 5% Tween 80 (Surfactant & P-gp Inhibitor) C->D E Add 45% Saline/PBS (Dropwise Aqueous Diluent) D->E F Sonication & Vortexing (Light Protected) E->F G Sterile Filtration (0.22 µm) & Quality Control F->G H Ready for In Vivo Dosing (IV, IP, PO) G->H

Step-by-step co-solvent formulation workflow for 10H-Phenothiazin-2-amine in vivo dosing.

Protocol B: HP-β-CD Inclusion Complexation
  • Vehicle Preparation: Prepare a 20% (w/v) solution of HP-β-CD in sterile water or PBS. Stir until completely clear.

  • API Addition: Add 10H-Phenothiazin-2-amine powder directly to the cyclodextrin solution.

  • Complexation: Stir magnetically at 37°C in the dark for 24-48 hours. Causality: Inclusion complexation is a thermodynamic equilibrium process requiring time and mild thermal kinetic energy to drive the hydrophobic API into the cyclodextrin cavity[4].

  • Centrifugation: Centrifuge the suspension at 10,000 x g for 10 minutes to pellet any uncomplexed API.

  • Recovery: Decant the supernatant. This clear solution contains the solubilized inclusion complex, highly protected from oxidative degradation.

Pharmacokinetic Enhancement & Efflux Inhibition

When administered orally, 10H-Phenothiazin-2-amine faces the dual threat of poor solubility in gastrointestinal fluids and active efflux by P-glycoprotein (P-gp) located on the apical membrane of enterocytes. The inclusion of Tween 80 and PEG 400 in Protocol A is not merely for solubility; these excipients actively alter the lipid bilayer fluidity and inhibit the ATPase activity of P-gp, effectively "blinding" the efflux pump to the phenothiazine substrate[2].

AbsorptionPathway API Formulated Phenothiazine (Intestinal Lumen) Epithelium Intestinal Epithelium (Apical Membrane) API->Epithelium Passive Diffusion Tween Tween 80 / PEG 400 (Excipients) Pgp P-glycoprotein (P-gp) Efflux Pump Tween->Pgp Inhibits Efflux Epithelium->Pgp Substrate Recognition Blood Systemic Circulation (High Bioavailability) Epithelium->Blood Successful Absorption Pgp->API Efflux (Blocked)

Mechanism of enhanced intestinal absorption and P-gp efflux inhibition by formulation excipients.

References

  • Title: Photooxidation Mechanism of Levomepromazine in Different Solvents Source: ResearchGate URL
  • Title: Phenothiazine | Antibiotic | Dopamine Receptor Source: TargetMol URL
  • Source: PMC (PubMed Central)
  • Title: The effect of 2-hydroxypropyl-β-cyclodextrin on the excited triplet state of promazine and chlorpromazine Source: ResearchGate URL

Sources

Method

A Robust, Stability-Indicating HPLC-UV Method for the Analysis of Phenothiazines

An Application Note from the Office of the Senior Application Scientist Introduction Phenothiazines are a class of antipsychotic drugs widely used in the treatment of various psychiatric disorders. Prominent members of t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note from the Office of the Senior Application Scientist

Introduction

Phenothiazines are a class of antipsychotic drugs widely used in the treatment of various psychiatric disorders. Prominent members of this class include Chlorpromazine, Promethazine, and Thioridazine.[1][2] Given their therapeutic importance, ensuring the identity, purity, potency, and stability of these compounds in pharmaceutical formulations is of paramount importance. Regulatory bodies worldwide mandate the use of validated, stability-indicating analytical methods for quality control and to define drug product shelf-life.

This application note presents a comprehensive, robust, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method coupled with Ultraviolet (UV) detection for the quantitative analysis of phenothiazines. The methodology described herein is designed to be readily implemented in a quality control laboratory and is validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3] We will not only provide a step-by-step protocol but also delve into the scientific rationale behind the selection of critical method parameters, empowering the user to adapt and troubleshoot the method effectively.

Principle of the Method

The separation of phenothiazines is optimally achieved using reversed-phase chromatography. This technique relies on the partitioning of analytes between a non-polar stationary phase (the column) and a more polar mobile phase.

  • Analyte Physicochemistry: Phenothiazines are fundamentally basic compounds containing a tricyclic structure and an amine-containing side chain.[4] This structure imparts significant hydrophobicity, making them ideal candidates for retention on a non-polar stationary phase like C8 or C18. The basicity of the side-chain amine means the molecule's overall charge is highly dependent on the pH of the mobile phase.[4]

  • Causality of Method Choices:

    • Stationary Phase: A C18 (octadecylsilane) column is selected for its high hydrophobicity, providing strong retention and excellent resolving power for the phenothiazine class. A modern, end-capped, high-purity silica column is crucial to minimize peak tailing, which can occur due to secondary interactions between the basic amine groups of the analytes and residual acidic silanols on the silica surface.

    • Mobile Phase: A buffered mobile phase is essential for controlling the ionization state of the phenothiazines. Operating at a pH between 3 and 7 ensures that the side-chain amines are consistently protonated, leading to stable, reproducible retention times and sharp, symmetrical peak shapes. A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier like acetonitrile (ACN) is used.[5] Acetonitrile is often preferred over methanol for its lower viscosity and stronger elution strength for this class of compounds. A gradient elution is employed to ensure that both early-eluting polar impurities and late-eluting non-polar degradants are resolved within a reasonable runtime.

    • Detection: Phenothiazines possess a conjugated aromatic ring system that exhibits strong UV absorbance.[2] A detection wavelength of 254 nm is commonly used as it provides a good response for a wide range of phenothiazine derivatives.[6] A photodiode array (PDA) detector is highly recommended as it can assess peak purity, a critical component of a stability-indicating method.[7]

Materials and Methods

Equipment
  • HPLC system with a gradient pump, autosampler, column thermostat, and PDA or UV detector (e.g., Agilent 1260 Infinity II, Waters Alliance e2695).

  • Chromatography Data System (CDS) software (e.g., Empower, Chromeleon).

  • Analytical balance (0.01 mg readability).

  • pH meter.

  • Ultrasonic bath.

  • Volumetric glassware (Class A).

  • Syringe filters (0.45 µm, PTFE or Nylon).

Reagents and Standards
  • Acetonitrile (HPLC grade).[8]

  • Water (HPLC grade, obtained from a Milli-Q or similar purification system).[8]

  • Potassium Dihydrogen Phosphate (KH₂PO₄), Analytical Reagent grade.

  • Ortho-phosphoric acid (85%), Analytical Reagent grade.

  • Phenothiazine reference standards (e.g., Promethazine HCl, Chlorpromazine HCl), USP grade or equivalent with a certificate of analysis.

Chromatographic Conditions

All quantitative data and operating parameters are summarized in the table below for clarity.

ParameterConditionRationale
Column C18, 150 mm x 4.6 mm, 5 µmIndustry standard for robust retention and resolution of hydrophobic compounds.
Mobile Phase A 25 mM KH₂PO₄, pH 3.0 (adjusted with H₃PO₄)Buffers the system to ensure consistent ionization and sharp peak shape.
Mobile Phase B AcetonitrileStrong organic solvent for eluting hydrophobic phenothiazines.
Gradient Elution 0-2 min: 30% B; 2-15 min: 30-70% B; 15-18 min: 70% B; 18-19 min: 70-30% B; 19-25 min: 30% BProvides resolution for early eluting impurities and elutes the main analyte and any non-polar degradants efficiently.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column, balancing analysis time and pressure.
Column Temperature 30 °CEnsures reproducible retention times by controlling viscosity and mass transfer kinetics.
Detection Wavelength 254 nmProvides high sensitivity for the phenothiazine chromophore.[6]
Injection Volume 10 µLA suitable volume to achieve good sensitivity without causing peak distortion.
Diluent Mobile Phase A / Acetonitrile (50:50, v/v)Ensures compatibility with the mobile phase and complete dissolution of the analyte.

Experimental Protocol

Mobile Phase Preparation
  • Mobile Phase A (Aqueous Buffer): Weigh 3.4 g of KH₂PO₄ and dissolve in 1000 mL of HPLC-grade water. Adjust the pH to 3.0 ± 0.05 using 85% ortho-phosphoric acid. Filter through a 0.45 µm membrane filter and degas.

  • Mobile Phase B (Organic): Use HPLC-grade acetonitrile directly. Filter and degas if necessary.

Standard Solution Preparation
  • Stock Standard (e.g., 1000 µg/mL): Accurately weigh 25 mg of the phenothiazine reference standard into a 25 mL volumetric flask.

  • Add approximately 15 mL of diluent and sonicate for 5 minutes to dissolve.

  • Allow the solution to return to room temperature, then dilute to volume with the diluent and mix thoroughly.

  • Working Standard (e.g., 100 µg/mL): Pipette 5.0 mL of the Stock Standard into a 50 mL volumetric flask and dilute to volume with the diluent. This concentration is suitable for assay determination. For related substances, further dilutions will be necessary.

Sample Preparation (from Tablets)
  • Accurately weigh and finely powder no fewer than 20 tablets to create a homogenous composite.

  • Accurately weigh a portion of the powder equivalent to one average tablet weight (containing, for example, 25 mg of the active pharmaceutical ingredient, API) into a 25 mL volumetric flask.

  • Add approximately 15 mL of diluent, cap the flask, and sonicate for 15 minutes to ensure complete extraction of the API.

  • Allow the solution to cool to room temperature, then dilute to volume with the diluent and mix thoroughly.

  • Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial. This solution has a nominal concentration of 1000 µg/mL.

  • Perform a final 1:10 dilution (as in step 4.2.4) to achieve a target concentration of 100 µg/mL for analysis.

HPLC Analysis Workflow

The general workflow for performing the analysis is outlined below.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Mobile_Phase Mobile Phase Preparation Equilibration System Equilibration Mobile_Phase->Equilibration Standard_Prep Standard Preparation SST System Suitability Test (SST) Standard_Prep->SST Sample_Prep Sample Preparation Analysis_Run Inject Samples & Standards Sample_Prep->Analysis_Run Equilibration->SST SST->Analysis_Run Integration Peak Integration & Identification Analysis_Run->Integration Calculation Quantitation & Report Generation Integration->Calculation

Caption: General HPLC analysis workflow from preparation to final report.

Method Validation: A Self-Validating System

A protocol is only trustworthy if it is validated. The following parameters must be assessed to demonstrate the method is suitable for its intended purpose, in accordance with ICH Q2(R1) guidelines.[3][9]

Specificity and Stability-Indicating Nature

Specificity is the ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradants, or excipients.[9] For a stability-indicating assay, this is demonstrated through forced degradation studies.[7][10][11]

Protocol:

  • Expose the drug substance to the following conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60 °C for 2 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60 °C for 2 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 4 hours.

    • Thermal: 105 °C for 24 hours.

    • Photolytic: Expose to UV light (200 watt-hours/square meter) and visible light (1.2 million lux-hours) as per ICH Q1B.

  • Analyze the stressed samples alongside an unstressed control.

  • Acceptance Criteria: The method is considered stability-indicating if all degradation product peaks are adequately resolved from the main analyte peak (resolution > 2.0) and from each other. Peak purity analysis using a PDA detector should confirm that the main analyte peak is spectrally pure in all stressed conditions.

Stability_Indicating Concept of a Stability-Indicating Method cluster_chromatogram Chromatogram c Detector Response d Retention Time API API Peak Spectrally Pure Deg1 Degradant 1 Deg2 Degradant 2

Caption: Separation of the Active Pharmaceutical Ingredient (API) from its degradation products.

Validation Parameter Summary

The core validation parameters are summarized below. This table serves as a quick reference for the required tests and their typical acceptance criteria for late-phase drug development.[3][9]

Validation ParameterTest DescriptionTypical Acceptance Criteria
Linearity Analyze a minimum of 5 concentrations across the range (e.g., 50-150% of target).Correlation Coefficient (r²) ≥ 0.999. Y-intercept should not be significantly different from zero.
Accuracy Analyze samples spiked with known amounts of API at 3 levels (e.g., 80%, 100%, 120%) in triplicate.Mean recovery should be between 98.0% and 102.0%.
Precision (Repeatability) 6 replicate preparations of the same sample by one analyst on one day.Relative Standard Deviation (%RSD) ≤ 2.0%.
Precision (Intermediate) Repeat the precision study with a different analyst, on a different day, or on a different instrument.%RSD for the combined results should be ≤ 2.0%.
Range The interval demonstrated to have acceptable linearity, accuracy, and precision.Typically 80-120% of the test concentration for an assay.
LOD & LOQ Determined by signal-to-noise ratio (S/N) or standard deviation of the response.LOD: S/N ≥ 3. LOQ: S/N ≥ 10 with acceptable precision (%RSD ≤ 10%).[6]
Robustness Deliberately vary method parameters (e.g., pH ± 0.2, flow rate ± 10%, column temp ± 5 °C).System suitability parameters must still be met. Results should not be significantly impacted.[10]

System Suitability

Before any sample analysis, the performance of the chromatographic system must be verified. This is achieved by running a System Suitability Test (SST).

Protocol: Inject the working standard solution five or six times consecutively.

SST ParameterAcceptance CriteriaRationale
Tailing Factor (T) T ≤ 2.0Measures peak symmetry. High tailing can indicate column degradation or secondary interactions.
Theoretical Plates (N) N ≥ 2000Measures column efficiency. Low plate count indicates poor column performance.
%RSD of Peak Area ≤ 2.0% for 5 or 6 injectionsDemonstrates the precision of the injection and detection system.
%RSD of Retention Time ≤ 1.0% for 5 or 6 injectionsDemonstrates the stability of the pump and mobile phase composition.

Data Interpretation and Calculations

The quantity of phenothiazine in the sample is determined by comparing the peak area of the analyte in the sample preparation to that of the reference standard preparation using an external standard calculation.

Assay (% of Label Claim) = (A_spl / A_std) × (C_std / C_spl) × P × 100

Where:

  • A_spl = Peak area of the analyte in the sample chromatogram.

  • A_std = Average peak area of the analyte in the standard chromatograms.

  • C_std = Concentration of the reference standard (e.g., in mg/mL).

  • C_spl = Nominal concentration of the sample (e.g., in mg/mL).

  • P = Purity of the reference standard (e.g., 0.995 for 99.5%).

Advanced Detection Techniques

While UV detection is robust and sufficient for most quality control applications, certain scenarios may benefit from more advanced detection methods:

  • Electrochemical Detection (ED): Phenothiazines are electrochemically active and can be oxidized at a glassy carbon electrode. ED can offer significantly higher sensitivity than UV, with detection limits in the picogram range, making it suitable for pharmacokinetic studies in biological matrices like plasma.[1][12]

  • Mass Spectrometry (MS): Coupling the HPLC to a mass spectrometer provides unparalleled specificity and structural information. It is the gold standard for identifying unknown degradation products, confirming impurity structures, and for bioanalysis where matrix interference is a significant challenge.[13][14]

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Peak Tailing Column silanol activity; pH of mobile phase too high; column contamination.Use a modern, end-capped column; ensure mobile phase pH is correct; flush or replace the column.
Retention Time Drift Inadequate column equilibration; pump malfunction; mobile phase composition change.Equilibrate for at least 30 min; check pump for leaks and pressure fluctuations; prepare fresh mobile phase.
Poor Resolution Loss of column efficiency; incorrect mobile phase composition.Replace column; verify mobile phase preparation and gradient profile.
Extraneous Peaks Contaminated diluent/mobile phase; sample carryover; sample degradation.Use fresh solvents; run a blank injection; ensure sample stability.[8]

Conclusion

The RP-HPLC method detailed in this application note provides a reliable, specific, and robust framework for the quantitative analysis of phenothiazines in pharmaceutical products. By grounding the protocol in the fundamental principles of chromatography and adhering to the rigorous validation standards set forth by the ICH, this method ensures the generation of high-quality, defensible data. Its demonstrated stability-indicating nature makes it particularly well-suited for use in drug development, quality control, and regulatory submissions.

References

  • McKay, G., Geddes, J., Cowper, M. J., & Gurnsey, T. S. (1983). Recent advances in the analysis of phenothiazine drugs and their metabolites using high performance liquid chromatography. Progress in Neuro-psychopharmacology & Biological Psychiatry, 7(4-6), 703–707. [Link]

  • Pistos, C., & Stewart, J. T. (2003). Direct injection HPLC method for the determination of selected phenothiazines in plasma using a Hisep column. Biomedical Chromatography, 17(7), 465–470. [Link]

  • SIELC Technologies. (2018). Separation of Phenothiazine on Newcrom R1 HPLC column. [Link]

  • De Leenheer, A. P., & Cosyns-Duyck, M. C. (1979). The liquid chromatographic properties of phenothiazines. Journal of Chromatography A, 174(2), 325-339. [Link]

  • ResearchGate. (n.d.). Direct injection HPLC method for the determination of selected phenothiazines in plasma using a Hisep column | Request PDF. [Link]

  • Inoue, S., Kubo, K., Yamazaki, M., Kamada, A., & Yata, N. (1987). Determination of phenothiazine drugs by HPLC with electrochemical detection. Bunseki Kagaku, 36(3), 161-165. [Link]

  • ResearchGate. (n.d.). Determination of phenothiazines in human body fluids by solid-phase microextraction and liquid chromatography/tandem mass spectrometry | Request PDF. [Link]

  • Sankar, P. R., et al. (2020). Stability Indicating RP-HPLC Method Development for Related Substances of Anti-Histamine Promethazine Hydrochloride and its Validation Study. Oriental Journal of Chemistry, 36(5). [Link]

  • Popović-Jagodić, J., et al. (2018). Analysis of Some Phenothiazine Drugs and Their S-Oxides using Enzymatic Method of Cholinesterase Inhibition. Journal of the Serbian Chemical Society. [Link]

  • Johnson, R. D., et al. (2018). Oxidation of Selected Phenothiazine Drugs During Sample Preparation: Effects of Varying Extraction Conditions on the Extent of Oxidation. Journal of Analytical Toxicology, 42(4), 241-251. [Link]

  • Sankar, P. R., et al. (2020). Stability Indicating RP-HPLC Method Development for Related Substances of Anti-histamine Promethazine hydrochloride and its Vali. Semantic Scholar. [Link]

  • El-Ragehy, N. A., Badawey, A. M., & El Khateeb, S. Z. (2002). Stability indicating methods for assay of mequitazine in presence of its degradate. Journal of Pharmaceutical and Biomedical Analysis, 29(1-2), 121–137. [Link]

  • Gündoğdu, M., et al. (2023). Determination of Retention Behavior and pKa Values of Some Phenothiazines with Green Chemistry Approach. Molecules, 28(19), 6791. [Link]

  • Lunte, C. E., & Kissinger, P. T. (1983). Analysis of Phenothiazine and Its Derivatives Using LC/Electrochemistry/MS and LC/Electrochemistry/Fluorescence. Analytical Chemistry, 55(9), 1458–1462. [Link]

  • Dong, M. W., & Hu, G. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International, 33(11), 24-37. [Link]

  • ScienceDirect. (2018). Journal of Food and Drug Analysis, 26(1), 113-121. [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Kudo, K., et al. (1999). High performance liquid chromatography/electrospray tandem mass spectrometry for phenothiazines with heavy side chains in whole blood. Rapid Communications in Mass Spectrometry, 13(10), 953–957. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Phenothiazine Synthesis Technical Support Center: Troubleshooting &amp; FAQs

Welcome to the Technical Support Center for Phenothiazine Synthesis. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address the most pervasive side reactions encountered du...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Phenothiazine Synthesis. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address the most pervasive side reactions encountered during the synthesis and functionalization of phenothiazine derivatives.

The phenothiazine scaffold is a privileged structure in medicinal chemistry and materials science, but its electron-rich nature and the harsh conditions often required for its construction make it highly susceptible to side reactions such as over-oxidation, regiochemical scrambling, and polymerization. This guide is designed to provide you with the mechanistic causality behind these failures and deliver self-validating protocols to ensure experimental success.

Global Synthesis Workflow & Failure Points

To effectively troubleshoot, we must first map the synthetic landscape. The diagram below illustrates the three primary synthetic nodes for phenothiazine derivatives and their associated side-reaction pitfalls.

GlobalWorkflow Start1 Diarylamines Rxn1 Thionation (S8, I2) 140-160°C Start1->Rxn1 Start2 o-Amino-2'-halodiphenyl sulfides Rxn2 Smiles Rearrangement (Base, Heat) Start2->Rxn2 PTZ Phenothiazine Core Rxn1->PTZ Optimal Conditions Side1 Tarry Byproducts (Polymerization) Rxn1->Side1 Overheating / No Solvent Side2 Dehalogenation Rxn1->Side2 Prolonged Heating Rxn2->PTZ Directed Cyclization Side3 Regioisomers (Angular vs Linear) Rxn2->Side3 Competing Nucleophiles Rxn3 N-Alkylation (R-X, Base) PTZ->Rxn3 Prod N-Substituted Phenothiazine Rxn3->Prod Inert Atmosphere Side4 S-Oxidation (Sulfoxides/Sulfones) Rxn3->Side4 Ambient O2 / ROS

Figure 1: Phenothiazine synthesis pathways highlighting critical side-reaction divergence points.

Module 1: Thionation of Diarylamines (Bernthsen-Type Fusion)

The iodine-catalyzed fusion of diarylamines with elemental sulfur remains a foundational method for constructing the phenothiazine core. However, it is notorious for poor atom economy and complex purification profiles[1].

Q: Why am I getting black, tarry byproducts and yields below 30% during iodine-catalyzed thionation? A: This is a classic symptom of thermal degradation and uncontrolled hydrogen sulfide ( H2​S ) evolution. The causality lies in the reaction temperature and solvent choice. The reaction requires a strict thermal window of 140–160 °C to activate the sulfur and drive the cyclization[1]. If you perform this as a neat fusion (solvent-free) or exceed 160 °C, the rapid evolution of H2​S causes localized overheating, leading to the formation of polysulfides and irreversible polymerization of the diarylamine[1]. Furthermore, moisture deactivates the anhydrous iodine catalyst, halting the catalytic cycle and leaving unreacted starting material to degrade[1].

Q: I am trying to synthesize a fluorinated phenothiazine, but my NMR shows complete loss of the halogen. What is causing this dehalogenation? A: Dehalogenation during thionation is a documented side reaction, particularly when heating is maintained until H2​S evolution completely ceases, or when using anhydrous aluminum chloride ( AlCl3​ ) instead of iodine[2]. The extended thermal stress in the presence of H2​S (a mild reducing agent) cleaves the carbon-halogen bond. To prevent this, you must strictly monitor the reaction time via TLC and quench the reaction before complete H2​S cessation, accepting a slightly lower conversion to preserve the halogen[2].

Table 1: Solvent Effects on Thionation Yields & Impurity Profiles

Choosing the right solvent mitigates thermal spikes and suppresses tar formation. Data synthesized from comparative thionation studies[3]:

Solvent SystemBoiling Point (°C)Yield ProfileImpurity Profile / Side Reactions
Pyridine / DMF 115 / 153< 10%Completely unsatisfactory; catalyst poisoning.
Benzene / Naphthalene 80 / 21820 - 40%Highly impure; extreme thermal mismatch.
o-Dichlorobenzene 18068 - 77% Optimal ; pure product, controlled H2​S release.
Protocol 1: Self-Validating Iodine-Catalyzed Thionation

This protocol utilizes a high-boiling solvent to act as a thermal sink, preventing the tarry polymerization seen in neat fusions.

  • Preparation: In an oven-dried, 3-neck round-bottom flask equipped with a reflux condenser and an H2​S scrubber (NaOH trap), add diarylamine (1.0 eq) and elemental sulfur (2.0 eq).

  • Solvent Addition: Suspend the mixture in anhydrous o-dichlorobenzene (0.5 M concentration).

  • Catalyst Loading: Add strictly anhydrous iodine (1-3 mol%). Validation Check: The solution should turn dark but remain homogeneous.

  • Thermal Control: Purge the system with Argon. Heat the oil bath gradually to 150 °C. Do not exceed 160 °C.

  • Monitoring: Monitor H2​S bubbling in the trap. Run TLC (Hexane:EtOAc 9:1) every 30 minutes.

  • Quenching: Once the starting material is consumed (typically 2-4 hours), remove from heat immediately to prevent dehalogenation. Cool to room temperature and crystallize the product directly from the solvent mixture.

Module 2: Smiles Rearrangement & Regioselectivity

When synthesizing asymmetrically substituted phenothiazines, the Smiles rearrangement of 2-amino-2'-nitrodiphenyl sulfides is preferred over direct thionation. However, it introduces regiochemical complexities[2][4].

Q: I subjected my 2-amino-2'-nitrodiphenyl sulfide to base, but I isolated a mixture of two different phenothiazine isomers. How do I control the regioselectivity? A: You are observing a competition between the Smiles rearrangement and a direct Ullmann-type cyclization. The causality is rooted in the spirocyclic intermediate formed during the base-catalyzed reaction. If the nucleophilic nitrogen attacks the carbon bearing the nitro group, a Smiles rearrangement occurs, yielding a 2,7-disubstituted phenothiazine. If it attacks the halogen-bearing carbon directly, it yields a 2,8-disubstituted isomer[2].

To force the reaction exclusively down the Smiles pathway, you must pre-formylate the amine. Converting the primary amine to a formamido group (-NHCHO) alters its nucleophilicity and steric profile, ensuring the rearrangement occurs in situ upon treatment with alcoholic KOH, yielding a single regioisomer[4].

SmilesRearrangement Start 2-Amino-2'-nitrodiphenyl sulfide Formylation Step 1: Formylation (90% Formic Acid) Start->Formylation DirectBase Direct Base Treatment (No Formylation) Start->DirectBase Intermediate 2-Formamido-2'-nitrodiphenyl sulfide Formylation->Intermediate Smiles Step 2: Alcoholic KOH (Smiles Rearrangement) Intermediate->Smiles Mixed Isomer Mixture (2,7- & 2,8-disubstituted) DirectBase->Mixed Competing Pathways Target Pure 2,7-Disubstituted Phenothiazine Smiles->Target High Regioselectivity

Figure 2: Formylation-directed Smiles rearrangement vs. direct base treatment.

Protocol 2: Formylation-Directed Smiles Rearrangement
  • Formylation: Dissolve the 2-amino-2'-nitrodiphenyl sulfide (1.0 eq) in 90% formic acid. Reflux for 2 hours.

  • Isolation: Pour the mixture into crushed ice. Filter the resulting 2-formamido-2'-nitrodiphenyl sulfide precipitate and wash with water[4].

  • Rearrangement: Dissolve the formyl derivative in acetone. Bring to a reflux.

  • Base Addition: Slowly add an ethanolic solution of KOH (1.5 eq). Validation Check: The reaction mixture will darken immediately upon addition, indicating the formation of the spirocyclic intermediate.

  • Completion: Reflux for 2 hours, then pour into crushed ice. Filter and recrystallize the pure 7-substituted phenothiazine from benzene[5].

Module 3: N-Alkylation and Over-Oxidation

Functionalizing the N10 position of the phenothiazine core is critical for developing bioactive compounds and fluorescent probes. However, the phenothiazine sulfur atom is highly electron-donating and prone to side reactions[6].

Q: After performing an N-alkylation with an alkyl halide and base, my product's fluorescence is completely quenched and the NMR shows a downfield shift. What happened? A: Your phenothiazine core has undergone S-oxidation to form a phenothiazine-5-oxide (sulfoxide)[6]. The causality is electrochemical: the sulfur atom in phenothiazine is highly electron-rich. When you add a base to deprotonate the N10 position for alkylation, you transiently increase the electron density across the heterocyclic system. In this state, the sulfur atom becomes highly susceptible to oxidation by ambient oxygen ( O2​ ) or reactive oxygen species (ROS) present in the solvent[6][7]. The formation of the sulfoxide inhibits the Intramolecular Charge Transfer (ICT) process, which quenches the fluorescence of phenothiazine-based probes[7].

Solution: You must conduct N-alkylations under strictly anaerobic conditions. Furthermore, prolonged heating in basic conditions exacerbates this issue. Transitioning to a microwave-assisted protocol drastically reduces reaction times and limits oxidative exposure[8].

Protocol 3: Microwave-Assisted, Oxygen-Free N-Alkylation

This protocol minimizes thermal degradation and prevents S-oxidation by utilizing rapid microwave heating in a sealed, inert environment.

  • Setup: In a microwave-safe vial, combine phenothiazine (1.0 eq), the desired alkyl halide (1.2 eq), and finely powdered KOH (2.0 eq).

  • Solvent: Add a minimal amount of degassed Polyethylene Glycol (PEG-400) or anhydrous ethanol[8].

  • Degassing: Sparge the solution with Argon for 10 minutes, then seal the vial with a Teflon-lined crimp cap. Validation Check: A properly sealed vial is critical to prevent oxygen ingress during heating.

  • Microwave Irradiation: Irradiate the mixture at 100 °C for 5–15 minutes (depending on the steric bulk of the alkyl halide).

  • Workup: Cool the vial, dilute with water, and extract with ethyl acetate. The organic layer will contain the pure N-alkylated product without sulfoxide contamination.

References
  • Massie, S. P., & Kadaba, P. K. "Ring Derivatives of Phenothiazine. The Synthesis of 1-Substituted Phenothiazines by Thionation." ACS. URL:[3]

  • Al-abdalla, M. A., Jain, M., & Gupta, R. R. "SYNTHESIS OF 7-PHENOXYPHENOTHIAZINES BY SMILES REARRANGEMENT." D-NB. URL:[4]

  • Ojha, K. G., et al. "A CONVENIENT SYNTHESIS 2-AMINO-5-METHYL-3-NITROBENZENETHIOL AND ITS CONVERSION INTO PHENOTHIAZINES VIA A SMILES REARRANGEMENT." Taylor & Francis. URL:[5]

  • BenchChem Technical Support. "Refining reaction conditions for synthesizing phenothiazine derivatives." BenchChem. URL:[1]

  • Sayeed, M., et al. "RECENT ADVANCES IN THE SYNTHESIS OF PHENOTHIAZINES." Heterocycles / CLOCKSS. URL:[2]

  • Quesneau, V., et al. "N-Alkylation of 2-methoxy-10H-phenothiazine revisited. A facile entry to diversely N-substituted phenothiazine-coumarin hybrid dyes." Tetrahedron Letters / FAO AGRIS. URL:[6]

  • ResearchGate. "Microwaves assisted N-alkylation of phenothiazine." ResearchGate. URL:[8]

Sources

Optimization

Technical Support Center: Optimizing the Smiles Rearrangement for Phenothiazine Synthesis

Welcome to the Application Scientist Support Center. The phenothiazine core is a privileged heterocyclic scaffold in drug development, known for its neuroleptic, antimicrobial, and antitumor properties 1.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. The phenothiazine core is a privileged heterocyclic scaffold in drug development, known for its neuroleptic, antimicrobial, and antitumor properties 1. The most reliable method for constructing this tricyclic system is the Smiles rearrangement —an intramolecular nucleophilic aromatic substitution ( SN​Ar ) where an activated aryl group migrates from a sulfur atom to a nitrogen atom 2.

This guide provides mechanistic insights, self-validating protocols, and troubleshooting steps to optimize your synthesis.

Mechanism A Diaryl Sulfide Precursor B Deprotonation (Base) A->B C Nucleophilic Attack B->C D Spiro-Meisenheimer Complex Intermediate C->D E S -> N Migration D->E F Cyclization E->F G Phenothiazine Core F->G

Mechanistic pathway of Smiles rearrangement in phenothiazine synthesis via Meisenheimer complex.

Part 1: Optimization of Reaction Conditions

Successful Smiles rearrangements require a delicate balance of base strength, solvent polarity, and temperature. The migrating aromatic ring must typically be activated by an electron-withdrawing group (EWG), such as an ortho- or para-nitro group, to facilitate the initial nucleophilic attack 3.

Table 1: Empirical Optimization Matrix for Smiles Rearrangement

ParameterConventional ChoiceOptimized AlternativeMechanistic Rationale
Base Alcoholic KOH / NaOHNaH or Cs2​CO3​ Stronger bases ensure complete deprotonation of the weakly nucleophilic amine, driving the equilibrium toward the Meisenheimer complex [[3]](), 4.
Solvent Ethanol / TolueneDMF or DMSOPolar aprotic solvents stabilize the anionic transition state and improve the solubility of highly conjugated diaryl sulfide precursors 4, 5.
Temperature Reflux (80-110°C)Microwave (100-150°C)Elevated temperatures overcome the high activation energy of C-S bond cleavage. Microwave irradiation drastically reduces reaction times while minimizing thermal degradation 1.
Atmosphere Ambient AirInert ( N2​ or Argon)An inert atmosphere prevents the competitive oxidation of the sulfide linkage to a sulfoxide, which would inhibit the rearrangement 3, 6.
Part 2: Self-Validating Experimental Protocol

Standard Operating Procedure (SOP): Synthesis of 10H-Phenothiazine via Smiles Rearrangement This protocol dictates the conversion of a 2-amino-2'-nitrodiphenyl sulfide derivative into a phenothiazine core. It is designed as a self-validating system, utilizing colorimetric shifts and TLC monitoring to provide real-time feedback.

  • Preparation: In an oven-dried, argon-flushed Schlenk flask, dissolve 1.0 equivalent of the 2-amino-2'-nitrodiphenyl sulfide precursor in anhydrous DMF (0.2 M concentration).

    • Validation Check: The solution should be clear and intensely colored (typically deep yellow/orange).

  • Base Addition: Portion-wise, add 2.5 equivalents of anhydrous Cs2​CO3​ (or NaH for deactivated substrates) at 0°C.

    • Causality: Gradual addition at low temperatures prevents exothermic degradation.

    • Validation Check: A color shift to dark red/brown indicates successful deprotonation of the amine 4.

  • Heating & Rearrangement: Heat the reaction mixture to 120°C. Monitor via TLC (Hexane:Ethyl Acetate, 3:1).

    • Validation Check: The disappearance of the starting material spot and the emergence of a highly fluorescent blue/green spot under UV (254 nm) indicates the formation of the phenothiazine core [[1]]().

  • Cyclization & Workup: After complete consumption of the precursor (typically 2-4 hours), cool the mixture to room temperature. Quench with ice-cold water to precipitate the product. Extract with ethyl acetate, wash the organic layer thoroughly with brine (to remove DMF), dry over Na2​SO4​ , and concentrate.

  • Purification: Purify via flash column chromatography or recrystallization from hot ethanol.

Part 3: Troubleshooting Guides & FAQs

Troubleshooting Start Issue Detected Q1 Incomplete Conversion? Start->Q1 Sol1 Increase Base Strength (e.g., NaH) or Temp Q1->Sol1 Yes Q2 Multiple Side Products? Q1->Q2 No Sol2 Check Atmosphere (N2) & Dilute Mixture Q2->Sol2 Yes Q3 Poor Solubility? Q2->Q3 No Sol3 Use Polar Aprotic Solvent (DMF/DMSO) Q3->Sol3 Yes

Decision tree for troubleshooting Smiles rearrangement issues in phenothiazine synthesis.

Q1: My Smiles rearrangement is yielding incomplete conversion, and starting material remains even after 24 hours. How can I drive the reaction to completion? A1: Incomplete conversion is typically a thermodynamic issue related to the nucleophilicity of the amine or the stability of the Meisenheimer intermediate 4, 7.

  • Action 1 (Base Strength): Ensure your base is strong enough. If using KOH, switch to sodium hydride (NaH) to guarantee quantitative deprotonation of the amine 3.

  • Action 2 (Solvent Polarity): Switch from protic solvents (ethanol) to polar aprotic solvents (DMSO or DMF). Protic solvents can hydrogen-bond with the nucleophile, reducing its reactivity. Polar aprotic solvents leave the nucleophile "naked" and highly reactive, while stabilizing the anionic spiro-intermediate 4.

  • Action 3 (Microwave Assistance): If thermal heating is insufficient, consider microwave-assisted organic synthesis (MAOS). Microwave irradiation provides uniform heating and has been shown to bypass conventional thermal barriers in phenothiazine synthesis [[1]]().

Q2: I am observing a complex mixture of products on TLC, and my isolated yield is very low. What side reactions are occurring? A2: Multiple products usually indicate competing intermolecular reactions or oxidative degradation 3.

  • Intermolecular Coupling: The Smiles rearrangement is an intramolecular process. If your concentration is too high, intermolecular SN​Ar reactions will compete. Dilute your reaction mixture (e.g., from 0.5 M to 0.1 M) to favor the intramolecular cyclization 3.

  • Oxidation: The sulfide linkage is highly susceptible to oxidation, forming sulfoxides or sulfones, which alter the electronic landscape and prevent the S N migration. Ensure strict adherence to an inert atmosphere (Argon or N2​ ) and use degassed solvents 3, 6.

Q3: My diaryl sulfide precursor lacks a strong electron-withdrawing group (like a nitro group) on the migrating ring. Will the rearrangement still work? A3: A classical Smiles rearrangement strictly requires an electron-withdrawing group (EWG) ortho or para to the leaving group to stabilize the Meisenheimer complex 3, [[8]](). Without it, the reaction will likely fail under standard conditions.

  • Solution: You must employ the Truce-Smiles rearrangement conditions. This variation utilizes much stronger bases (such as organolithiums like n-BuLi) to generate a highly reactive nucleophile capable of attacking unactivated arenes [[4]](), 8. Alternatively, consider transition-metal-catalyzed cross-coupling approaches (e.g., Buchwald-Hartwig or Ullmann-type cyclizations) which do not rely on the SN​Ar mechanism 2, 5.

Q4: During the workup, I am having trouble removing the DMF/DMSO, which is ruining my crystallization. What is the best practice? A4: High-boiling polar aprotic solvents are notoriously difficult to remove via standard rotary evaporation.

  • Protocol Adjustment: Do not attempt to evaporate DMF or DMSO directly unless equipped with a high-vacuum system. Instead, pour the cooled reaction mixture into a large volume of ice water (at least 5x the reaction volume). The phenothiazine product, being highly lipophilic, will precipitate. Filter the solid, or extract the aqueous layer with a non-polar solvent like ethyl acetate, followed by 3-5 washes with a 5% aqueous LiCl solution to pull the remaining DMF/DMSO into the aqueous phase.

References
  • BenchChem. "Refining reaction conditions for synthesizing phenothiazine derivatives". 3

  • NIH. "Synthesis and selected immunological properties of 10-substituted 1,8-diazaphenothiazines". 2

  • Oriental Journal of Chemistry. "Microwave Assisted Synthesis, Characterization and Antimicrobial Activity of 10H-Phenothiazine Derivatives". 1

  • CDN Science Pub. "The Truce–Smiles rearrangement and related reactions: a review". 4

  • ACS Publications. "Four-Component Approach to N-Substituted Phenothiazines under Transition-Metal-Free Conditions". 5

  • INFLIBNET. "The Von Richter, Sommelet-Hauser and Smiles rearrangements". 8

  • MDPI. "Synthetic Routes and Bioactivity Profiles of the Phenothiazine Privileged Scaffold". 9

  • SciSpace. "Modern Aspects of the Smiles Rearrangement". 7

  • ChemCatChem. "The Phenol‐Phenothiazine Coupling: an Oxidative Click Concept". 6

Sources

Troubleshooting

Technical Support Center: 10H-Phenothiazin-2-amine Purification &amp; Handling

Welcome to the Advanced Technical Support Center for 10H-Phenothiazin-2-amine (CAS: 32338-15-1)[1][2]. As a highly electron-rich heterocyclic compound, 2-aminophenothiazine presents unique challenges during isolation, pr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for 10H-Phenothiazin-2-amine (CAS: 32338-15-1)[1][2]. As a highly electron-rich heterocyclic compound, 2-aminophenothiazine presents unique challenges during isolation, primarily due to its extreme sensitivity to oxidation, photochemical degradation, and transition metal coordination[3].

This guide is designed for researchers and drug development professionals. It moves beyond basic procedures to explain the causality behind molecular behavior, providing self-validating protocols to ensure high-fidelity purification.

I. Diagnostic Triage: Identifying Your Purification Bottleneck

Before altering your purification chemistry, it is critical to diagnose the specific mode of failure. The workflow below outlines the primary degradation and contamination pathways encountered when handling 10H-Phenothiazin-2-amine.

Workflow A Crude 10H-Phenothiazin-2-amine B Assess Color & State A->B C Dark Purple/Black? (Oxidation to Radical Cation) B->C D Pd Catalyst Used? (Buchwald-Hartwig) B->D E Aqueous Wash with Reducing Agent (e.g., Na2S2O4) C->E Yes F Thiol-based Resin Scavenger Treatment D->F Yes G Inert-Atmosphere Flash Chromatography E->G F->G H Pure Product (Pale/Colorless) G->H

Diagnostic workflow for troubleshooting 10H-Phenothiazin-2-amine purification failures.

II. Frequently Asked Questions & Troubleshooting

Q1: My crude extract turns dark purple or black during rotary evaporation. Is my product destroyed?

The Causality: The dark color does not necessarily mean complete destruction, but it indicates the formation of a phenothiazinyl radical cation . The parent phenothiazine is already easily oxidized; adding a strongly electron-donating primary amine at the 2-position further lowers the oxidation potential[3]. Exposure to ambient oxygen and light (even standard laboratory fluorescent lighting) triggers a single-electron transfer (SET), forming a highly conjugated, deeply colored radical species that absorbs strongly in the visible region (~510 nm)[3][4]. The Solution: This initial oxidation is reversible. You must quench the radical cation before it undergoes irreversible over-oxidation to the phenothiazine sulfoxide. Wash your organic layer with a mild aqueous reducing agent (e.g., 5% sodium dithionite or ascorbic acid) until the organic layer returns to a pale yellow or colorless state. Subsequently, strictly exclude light and oxygen[5].

Q2: I synthesized the compound via Buchwald-Hartwig amination. Why is my product streaking on the silica column and failing elemental analysis?

The Causality: Modern syntheses of 2-aminophenothiazine often utilize palladium-catalyzed C-N or C-S cross-coupling (e.g., using[Pd(IPr)(μ-Cl)Cl]₂ catalysts)[6][7]. The 10H-phenothiazin-2-amine molecule contains a sulfur atom, a secondary heterocyclic amine, and a primary amine. This triad makes it an exceptional multidentate ligand for soft transition metals like Palladium (Pd). The "streaking" is actually the Pd-phenothiazine complex slowly dissociating on the acidic silica gel. The Solution: Standard aqueous workups will not break this chelation. You must use a targeted metal scavenger. Pre-treat your crude mixture with a silica-bound thiol (SiliaMetS Thiol) or wash with an aqueous EDTA solution prior to chromatography.

Q3: I reduced 2-nitrophenothiazine using SnCl₂/HCl. How do I remove the tin byproducts without degrading the amine?

The Causality: The classic Nodiff and Hausmann method (or its modifications) uses stannous chloride (SnCl₂) for the reduction of nitro intermediates[8][9]. Tin salts heavily precipitate as gelatinous tin hydroxides when the reaction is neutralized, trapping your product. The Solution: Instead of standard neutralization, pour the acidic reaction mixture into a large excess of strongly basic NaOH (pH > 12) mixed with crushed ice[8]. This forces the tin into the aqueous phase as soluble stannate complexes ( [Sn(OH)6​]2− ), allowing the free 2-aminophenothiazine base to precipitate cleanly as a solid, which can then be extracted or recrystallized.

III. Mechanistic Insight: The Oxidative Degradation Pathway

Understanding the degradation pathway is essential for preventing it. The diagram below illustrates why inert conditions are non-negotiable.

Mechanism A 10H-Phenothiazin-2-amine (Colorless/Pale) B Radical Cation (Dark Purple/Black) A->B O2 / Light (hv) -e- B->A Ascorbic Acid / Na2S2O4 +e- C Phenothiazine Sulfoxide (Irreversible Loss) B->C H2O / Prolonged Air (Irreversible)

Reversible and irreversible oxidative degradation pathways of 2-aminophenothiazine.

IV. Quantitative Data: Optimized Purification Parameters

To prevent degradation on the column, solvent systems and stationary phases must be carefully selected. Below is a summary of empirical data for isolating 10H-Phenothiazin-2-amine.

ParameterStandard Condition (Prone to Failure)Optimized Condition (Recommended)Rationale
Stationary Phase Standard Silica Gel (pH ~5.5)Triethylamine (TEA) deactivated SilicaAcidic silica catalyzes the oxidation of the electron-rich phenothiazine core.
Solvent System Hexanes / Ethyl AcetateToluene / Ethyl Acetate (Gradient)Toluene provides better solubility and π−π interactions, preventing crystallization on the column.
Atmosphere Ambient AirArgon or Nitrogen positive pressurePrevents formation of the radical cation during the high-surface-area exposure on silica[5].
Metal Scavenging NoneSiliaMetS Thiol (1.5 eq to Pd), 4h at 40°CBreaks Pd-S/N chelation from Buchwald-Hartwig amination steps[6].

V. Self-Validating Protocol: Inert-Atmosphere Flash Chromatography

This protocol ensures the isolation of analytically pure 10H-Phenothiazin-2-amine while providing visual and chemical checkpoints to validate success at each step.

Reagents Required:

  • Toluene (Degassed via sparging with Argon for 30 mins)

  • Ethyl Acetate (Degassed)

  • Triethylamine (TEA)

  • Silica Gel (230-400 mesh)

  • Sodium Dithionite ( Na2​S2​O4​ , 5% aqueous solution)

Step 1: Pre-Column Reduction (Self-Validating Step)

  • Dissolve the crude, dark-colored mixture in degassed Ethyl Acetate.

  • Transfer to a separatory funnel and wash with an equal volume of 5% aqueous Na2​S2​O4​ .

  • Validation Checkpoint: Vigorously shake and let settle. The organic layer must transition from dark purple/black to a pale yellow or orange hue. If it remains dark, repeat the wash.

  • Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure (shield the flask from light using aluminum foil).

Step 2: Column Deactivation

  • Prepare a slurry of silica gel in Toluene containing 1% (v/v) TEA.

  • Pack the column and flush with 2 column volumes of the Toluene/TEA mixture to fully neutralize the acidic silanol groups.

  • Flush with 2 column volumes of pure, degassed Toluene to remove excess TEA.

Step 3: Loading and Elution

  • Dissolve the reduced crude product in a minimum amount of degassed Toluene and load it onto the column.

  • Elute using a gradient of Toluene to Toluene:Ethyl Acetate (e.g., 9:1 to 7:3).

  • Run the column under a positive pressure of Argon/Nitrogen.

  • Validation Checkpoint: Monitor fractions via TLC. 10H-Phenothiazin-2-amine will appear as a spot that rapidly turns blue/purple upon exposure to air and short-wave UV light.

Step 4: Concentration and Storage

  • Pool the product-containing fractions and concentrate under reduced pressure in a foil-wrapped flask.

  • Immediately purge the flask with Argon.

  • Store the isolated solid at -20°C in a dark, inert atmosphere[5].

VI. References

  • National Institutes of Health (NIH) / PMC. SPECTROSCOPIC AND ELECTROCHEMICAL PROPERTIES OF 2-AMINOPHENOTHIAZINE. Retrieved from [Link]

  • ResearchGate. Synthesis and Application of Some Novel fluorescent heterocyclic Disperse Dyestuffs Based on Phenothiazine on Polyester. Retrieved from [Link]

  • DOI.org (ChemRxiv/Journal Source). Buchwald–Hartwig Amination and C–S/S–H Metathesis of Aryl Sulfides by Selective C–S Cleavage. Retrieved from [Link]

  • ResearchGate. Spectroscopic and electrochemical properties of 2-aminophenothiazine. Retrieved from[Link]

  • ACS Chemical Neuroscience. Development of Phenothiazine-Based Theranostic Compounds That Act Both as Inhibitors of β-Amyloid Aggregation and as Imaging Probes for Amyloid Plaques in Alzheimer's Disease. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting 10H-Phenothiazin-2-amine Reactivity

Welcome to the Technical Support Center for 10H-phenothiazin-2-amine (2-amino-10H-phenothiazine). This guide is designed for researchers, scientists, and drug development professionals encountering challenges during the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 10H-phenothiazin-2-amine (2-amino-10H-phenothiazine). This guide is designed for researchers, scientists, and drug development professionals encountering challenges during the functionalization of the 2-amino group.

10H-phenothiazin-2-amine is a highly versatile building block, but its functionalization is often hindered by three competing factors: electronic conjugation , chemoselectivity (N2 vs. N10) , and susceptibility to oxidation . This guide provides mechanistic insights, diagnostic workflows, and validated protocols to overcome these barriers.

Diagnostic Workflow

Before adjusting your reaction conditions, use the following diagnostic workflow to identify the root cause of your low yield or mixed product profile.

DiagnosticWorkflow Start Low Reactivity of 2-Amino Group Check1 Unreacted Starting Material? Start->Check1 Check2 Multiple Spots on TLC/LC-MS? Start->Check2 Check3 Dark Colored Mixture (+16 m/z peak)? Start->Check3 Cause1 Electronic Conjugation & Steric Hindrance Check1->Cause1 Yes Cause2 Chemoselectivity Issue (10H vs 2-NH2) Check2->Cause2 Yes Cause3 Oxidation to Sulfoxide or Radical Cation Check3->Cause3 Yes Sol1 Use Stronger Electrophiles (Acid Chlorides, HATU/DMAP) Cause1->Sol1 Sol2 Protect 10H Position or Lower Temp (0-5 °C) Cause2->Sol2 Sol3 Strict Inert Atmosphere & Degassed Solvents Cause3->Sol3

Diagnostic workflow for troubleshooting the low reactivity of 10H-phenothiazin-2-amine.

Troubleshooting Guide & FAQs

Q1: Why is my acylation/amidation reaction yielding poor conversion at the 2-amino group?

Causality: The phenothiazine core is highly electron-rich. The lone pair of electrons on the 2-amino group delocalizes into the extended π -conjugated system of the phenothiazine ring[1]. This resonance effect significantly reduces the nucleophilicity of the primary amine compared to typical aliphatic or isolated aromatic amines. Solution: Standard peptide coupling reagents (e.g., EDC/HOBt) or weak electrophiles (e.g., anhydrides at room temperature) are often insufficient. You must increase the electrophilicity of your reagent. Use acid chlorides in the presence of a nucleophilic catalyst like DMAP (4-Dimethylaminopyridine), or employ highly reactive uronium-based coupling agents like HATU with an excess of base (DIPEA).

Q2: I am observing multiple products on TLC, including N10-alkylation/acylation. How do I achieve chemoselectivity?

Causality: The molecule possesses two nucleophilic nitrogen centers: the primary 2-amino group and the secondary 10H-amine. While the 10H position is sterically hindered by the adjacent aromatic rings, it is still highly nucleophilic under basic conditions. Solution: If you are performing an acylation, lowering the temperature to 0–5 °C and adding the electrophile dropwise can kinetically favor the less sterically hindered 2-amino group. However, for robust chemoselectivity (especially in alkylations or cross-couplings), implement a protecting group strategy. Protecting the 10H position with a bulky group (e.g., Boc or an alkyl chain) prior to functionalizing the 2-amino group will eliminate competing reactions.

Q3: My reaction mixture turns dark black/purple, and LC-MS shows a prominent +16 Da peak. What is happening?

Causality: Phenothiazines have a very low oxidation potential[1]. They are highly susceptible to single-electron transfer (SET) oxidation, forming a brightly colored (often dark purple or black) radical cation intermediate[2]. In the presence of atmospheric oxygen or trace water, this radical cation rapidly converts into a phenothiazine sulfoxide, adding 16 Da to the mass of your starting material[3]. This is especially problematic in transition-metal-catalyzed reactions (like Buchwald-Hartwig aminations) where the metal can act as a single-electron oxidant.

OxidationPathway PTZ 10H-Phenothiazin-2-amine (Neutral) Radical Phenothiazine Radical Cation PTZ->Radical -1e⁻ (O2, Light, or Metal Catalyst) Sulfoxide Phenothiazine Sulfoxide (+16 Da) Radical->Sulfoxide +O2 / H2O

Oxidation pathway of phenothiazine derivatives to sulfoxides via a radical cation intermediate.

Solution: Strict Schlenk techniques must be employed. Degas all solvents using the freeze-pump-thaw method or by sparging with Argon for at least 30 minutes. Run the reaction under a positive pressure of Argon. Avoid exposing the reaction to direct light, which can photo-initiate radical formation.

Q4: Can I use Buchwald-Hartwig amination to functionalize the 2-amino group?

Causality: Yes, but standard palladium catalysts (e.g., Pd(PPh3)4) often fail due to the steric bulk of the phenothiazine core and the tendency of the sulfur atom to poison the catalyst. Solution: Use highly active, sterically demanding, and electron-rich dialkylbiaryl phosphine ligands. XPhos or RuPhos paired with Pd2(dba)3 or a precatalyst system (e.g., RuPhos Pd G3) are highly effective for overcoming the activation barrier of phenothiazine aminations[4].

Quantitative Benchmarking of Coupling Conditions

The following table summarizes expected outcomes when attempting to acylate or cross-couple the 2-amino group of 10H-phenothiazin-2-amine, based on empirical optimization.

Reaction TypeReagents / CatalystSolvent & TempChemoselectivity (N2 vs N10)Expected YieldNotes
Amidation EDC, HOBt, DIPEADMF, 25 °CHigh (N2 preference)< 20%Sluggish due to poor nucleophilicity.
Amidation HATU, DIPEADMF, 25 °CHigh (N2 preference)65 - 75%Good conversion; monitor for epimerization if using chiral acids.
Amidation Acid Chloride, Et3N, DMAP (cat.)DCM, 0 °C to 25 °CModerate (Some N10 acylation)80 - 90%Highly efficient. Low temp required to prevent N10 acylation.
Buchwald-Hartwig Pd(OAc)2, PPh3, Cs2CO3Toluene, 100 °CPoor< 10%Catalyst poisoning and extensive oxidation observed.
Buchwald-Hartwig Pd2(dba)3, XPhos, NaOtBu1,4-Dioxane, 90 °CHigh (with N10 protected)70 - 85%Requires rigorous degassing. Best performed on N10-alkylated substrates.

Validated Experimental Protocols

Protocol 1: Chemoselective Acylation of 2-Amino-10H-phenothiazine

This protocol utilizes an acid chloride with DMAP catalysis at low temperatures to ensure the reaction occurs selectively at the 2-amino position without over-acylating the 10H position.

  • Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Purge with Argon.

  • Reagent Loading: Add 10H-phenothiazin-2-amine (1.0 equiv, 1.0 mmol) and DMAP (0.1 equiv, 0.1 mmol) to the flask.

  • Solvent Addition: Dissolve the solids in anhydrous Dichloromethane (DCM, 10 mL). Cool the mixture to 0 °C using an ice-water bath.

  • Base Addition: Add Triethylamine (Et3N, 1.5 equiv, 1.5 mmol) dropwise.

  • Electrophile Addition: Slowly add the desired acid chloride (1.1 equiv, 1.1 mmol) dissolved in 2 mL of anhydrous DCM dropwise over 15 minutes. Self-Validation: The slow addition prevents local spikes in electrophile concentration, mitigating N10-acylation.

  • Reaction Monitoring: Stir at 0 °C for 1 hour, then allow it to warm to room temperature. Monitor by LC-MS. The reaction is complete when the m/z 215 peak (starting material) disappears.

  • Workup: Quench with saturated aqueous NaHCO3 (10 mL). Extract with DCM (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Protocol 2: Buchwald-Hartwig Cross-Coupling of the 2-Amino Group

This protocol describes the arylation of the 2-amino group. Note: It is highly recommended to use an N10-protected or N10-alkylated phenothiazine derivative to prevent competitive coupling at the 10H position.

  • Degassing (Critical Step): In a Schlenk tube, add 1,4-Dioxane (10 mL). Sparge with Argon gas for 30 minutes prior to adding any reagents to prevent radical cation formation[3].

  • Reagent Loading: Under an Argon atmosphere, add the N10-protected 2-amino-phenothiazine (1.0 equiv, 0.5 mmol), the aryl bromide (1.2 equiv, 0.6 mmol), Sodium tert-butoxide (NaOtBu, 1.5 equiv, 0.75 mmol), Pd2(dba)3 (2.5 mol%), and XPhos (5 mol%).

  • Heating: Seal the Schlenk tube and heat the reaction mixture to 90 °C in a pre-heated oil bath for 12 hours.

  • Validation: Analyze an aliquot by LC-MS. Self-Validation: A successful inert setup will show the desired product mass. If a peak corresponding to[M+16]+ appears, oxygen ingress has occurred, and the solvent must be more rigorously degassed in future runs.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate (20 mL), and filter through a pad of Celite to remove the palladium catalyst. Concentrate the filtrate and purify via silica gel flash chromatography.

References

  • Spectroscopic and electrochemical properties of 2-aminophenothiazine. Journal of Photochemistry and Photobiology A: Chemistry.[Link]

  • Oxidation of Selected Phenothiazine Drugs During Sample Preparation. Journal of Analytical Toxicology.[Link]

  • Side-chain effects on phenothiazine cation radical reactions. Journal of Medicinal Chemistry.[Link]

  • The interplay of conformations and electronic properties in N-aryl phenothiazines. Organic Chemistry Frontiers.[Link]

Sources

Troubleshooting

Technical Support Center: Preventing Phenothiazine Oxidation During Storage and Handling

Welcome to the Technical Support Center for phenothiazine handling and stability. As a Senior Application Scientist, I have designed this guide to move beyond basic instructions and provide you with the mechanistic causa...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for phenothiazine handling and stability. As a Senior Application Scientist, I have designed this guide to move beyond basic instructions and provide you with the mechanistic causality behind phenothiazine degradation. By understanding the "why" behind these chemical behaviors, you can implement self-validating workflows that ensure absolute confidence in your experimental data.

Mechanistic Insight: The Causality of Degradation

Phenothiazine and its derivatives are characterized by an electron-rich tricyclic scaffold containing a central sulfur and nitrogen atom. While this structure is responsible for their potent pharmacological properties, it is also the root of their chemical instability.

The primary degradation pathway is oxidation at the sulfur atom . When exposed to ultraviolet (UV) light, atmospheric oxygen, or trace transition metals, the phenothiazine molecule undergoes a single-electron transfer to form a highly reactive radical cation intermediate[1]. This radical cation subsequently reacts with water or dissolved oxygen to form phenothiazine sulfoxide , which can undergo further oxidation to form a sulfone upon prolonged exposure[2]. Furthermore, halogenated phenothiazines (e.g., chlorpromazine) are susceptible to homolytic bond cleavage under UV light, generating highly reactive radicals that exacerbate degradation[3].

Understanding this pathway dictates our entire handling strategy: we must systematically eliminate the energy source (light) and the reactants (oxygen and water).

PhenothiazineOxidation PTZ Phenothiazine (Intact) Radical Radical Cation (Intermediate) PTZ->Radical UV Light / O2 (-e-) Sulfoxide Phenothiazine Sulfoxide Radical->Sulfoxide H2O (-H+) Sulfone Phenothiazine Sulfone Sulfoxide->Sulfone Prolonged O2 / ROS

Caption: Phenothiazine oxidative degradation pathway catalyzed by light and oxygen.

Troubleshooting & FAQs: Storage and Handling

Q1: Why do my phenothiazine stock solutions turn pink, brown, or cloudy over time? A1: Discoloration is the macroscopic hallmark of oxidative degradation[1]. The pink or brown hue directly indicates the formation of the radical cation and its subsequent conversion into sulfoxide/sulfone derivatives. This is almost always caused by using non-degassed solvents containing dissolved oxygen, or by exposing the solution to ambient laboratory lighting during benchtop handling[4].

Q2: How should I store phenothiazine compounds to maximize their shelf-life? A2: Thermal energy accelerates the kinetics of radical formation. Therefore, strict temperature control is required. Solid powders are significantly more stable than solutions because the rigid crystal lattice restricts molecular mobility and limits oxygen diffusion.

Table 1: Quantitative Storage Guidelines for Phenothiazine Derivatives [2]

FormRecommended TemperatureMaximum DurationCritical Precautions
Solid Powder -20°CUp to 3 yearsStore in a desiccator; strictly protect from light.
Stock Solution -80°CUp to 6 monthsStore in tightly sealed amber glass vials.
Working Aliquot 4°CUp to 1 weekUse immediately; discard if solution discolors.

Q3: Why are repeated freeze-thaw cycles detrimental to phenothiazine solutions? A3: Each freeze-thaw cycle introduces two severe risks. First, condensation forms inside the headspace of the tube, introducing water and atmospheric oxygen directly into the solvent. Second, as the solvent thaws, localized micro-environments experience concentration gradients and thermal shifts that exponentially accelerate the kinetics of sulfoxide formation.

Standard Operating Procedures (SOPs)

To ensure scientific integrity, your handling protocols must be self-validating. The following workflows are designed to prevent over-oxidation and verify sample purity before you begin your downstream assays.

HandlingWorkflow Degas 1. Degas Solvents (N2/Argon) Dissolve 2. Dissolve Solid in Amber Vials Degas->Dissolve Prevents O2 exposure Aliquot 3. Create Single-Use Aliquots Dissolve->Aliquot Minimizes freeze-thaw Store 4. Cryogenic Storage (-80°C) Aliquot->Store Halts thermal kinetics Validate 5. HPLC-UV Baseline Validation Store->Validate Confirms integrity

Caption: Step-by-step workflow for the preparation, storage, and validation of phenothiazine solutions.

Protocol 1: Preparation of Oxidation-Resistant Stock Solutions

Objective: To prepare and store phenothiazine solutions while actively suppressing the formation of sulfoxide degradants[4].

  • Solvent Degassing: Sparge your chosen high-purity solvent (e.g., HPLC-grade methanol or DMSO) with an inert gas (Nitrogen or Argon) for 15–20 minutes to aggressively displace dissolved oxygen.

  • Inert Atmosphere Handling: Transfer the solid phenothiazine compound into a pre-dried amber glass vial. Perform this step under a continuous stream of inert gas or inside a glove box to prevent atmospheric moisture/oxygen exposure.

  • Dissolution: Add the degassed solvent to the amber vial. Vortex gently until the solid is completely dissolved.

  • Aliquoting: Divide the solution into single-use, opaque microcentrifuge tubes.

  • Self-Validating Step: Immediately run one aliquot on an HPLC-UV system (Time 0) to confirm the absence of the sulfoxide peak. This establishes a mathematically pure baseline for your experiments.

  • Cryogenic Storage: Flash-freeze the remaining aliquots in liquid nitrogen and transfer them to a -80°C freezer[2].

Protocol 2: Forced Degradation Assay (Stability Testing)

Objective: To determine the specific degradation profile of your phenothiazine derivative under stress conditions, allowing you to identify the exact retention times of its degradants[2].

  • Oxidative Stress: Mix 1 mL of the phenothiazine stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Incubate at room temperature in the dark for 8 hours.

  • Photolytic Stress: Place 1 mL of the stock solution in a quartz cuvette and expose it to a UV lamp (254 nm) for 24–48 hours.

  • Control: Keep a control sample wrapped in aluminum foil at room temperature to differentiate between thermal and photolytic degradation.

  • Analysis: Analyze all samples via LC-MS. Look for mass shifts corresponding to sulfoxide (+16 Da) and sulfone (+32 Da) formation[5].

Analytical Troubleshooting

Q4: How can I accurately detect and quantify phenothiazine oxidation in my samples? A4: High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) is the gold standard[5]. Because the sulfoxide and sulfone derivatives contain highly electronegative oxygen atoms, they are significantly more polar than the intact phenothiazine core. Consequently, on a standard reversed-phase C18 column, the oxidized degradants will elute earlier than the parent compound. If you are extracting phenothiazines from complex biological matrices (like blood), be aware that reactive molecules such as hemoglobin can artificially induce oxidation during the extraction process itself, requiring the addition of antioxidants during sample prep[5].

Sources

Optimization

Technical Support Center: Overcoming Phenothiazine Solubility Challenges in Biological Assays

Welcome to the Technical Support Center. Phenothiazines (e.g., chlorpromazine, thioridazine) possess a highly hydrophobic tricyclic scaffold.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Phenothiazines (e.g., chlorpromazine, thioridazine) possess a highly hydrophobic tricyclic scaffold. While this structure is critical for their broad spectrum of biological activities—ranging from antipsychotic to antiviral and anticancer properties 1—it inherently causes poor aqueous solubility. In biological assays, this leads to incomplete dissolution, precipitation in cell culture media, and non-specific adsorption to plastic microplates, ultimately resulting in irreproducible data and false negatives [[2]]().

This guide provides researchers with field-proven, mechanistically grounded troubleshooting strategies to enhance phenothiazine solubility and bioavailability in vitro.

Diagnostic Workflow

G Start Phenothiazine Precipitation Detected in Assay CheckStock Is the stock completely dissolved in DMSO? Start->CheckStock FilterStock Filter (0.22 µm) & Re-quantify CheckStock->FilterStock No CheckMedia Does it precipitate upon dilution in pH 7.4 media? CheckStock->CheckMedia Yes FilterStock->CheckMedia UseCD Formulate with HP-β-Cyclodextrin CheckMedia->UseCD Yes CheckBinding Is the assay signal lower than expected? CheckMedia->CheckBinding No UseCD->CheckBinding UseLowBind Use Low-Binding Plastics or add 0.1% BSA CheckBinding->UseLowBind Yes Proceed Proceed with Biological Assay CheckBinding->Proceed No UseLowBind->Proceed

Fig 1. Diagnostic workflow for resolving phenothiazine precipitation and signal loss.

Section 1: Solvent Selection & Co-Solvent Limitations

Q: My phenothiazine derivative precipitates immediately when I dilute my DMSO stock into cell culture media. Why does this happen, and how can I prevent it?

A: Phenothiazines are weak bases with typical pKa values ranging from 8.0 to 9.5 1. While they may be fully soluble in 100% DMSO, diluting them into physiological buffers (pH 7.4) shifts a significant portion of the molecules into their uncharged, highly lipophilic free-base form. The sudden change in the solvent's dielectric constant causes immediate "solvent-shift precipitation" [[2]]().

Troubleshooting Steps:

  • Pre-dilution Cascade: Instead of a direct 1:1000 dilution into media, perform a serial dilution using intermediate co-solvent mixtures (e.g., DMSO → 50% PEG-400 → Media). This gradual shift prevents rapid nucleation.

  • Acidic Stock Preparation: If assay constraints allow, slightly acidifying the aqueous buffer (e.g., pH 6.0–6.5) ensures the phenothiazine remains protonated and water-soluble 1.

  • Co-Solvent Limits: Ensure your final co-solvent concentration does not induce cellular toxicity or assay interference.

Table 1: Maximum Tolerated Co-Solvent Concentrations for In Vitro Cell Assays

Co-SolventMax Final Concentration (v/v)Mechanism of Toxicity at High Doses
DMSO 0.1% - 0.5%Cell membrane permeabilization, enzyme inhibition
Ethanol 0.1% - 1.0%Protein denaturation, metabolic shift
PEG-400 0.5% - 1.0%Osmotic stress, viscosity increase
Tween-80 0.01% - 0.1%Surfactant-induced membrane lysis
Section 2: Formulation Strategies - Cyclodextrin Complexation

Q: Co-solvents are interfering with my cellular assay. Is there a solvent-free method to keep phenothiazines in solution?

A: Yes. Cyclodextrin (CD) complexation is the gold standard for phenothiazine solubilization. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic cavity. The tricyclic phenothiazine ring inserts into this cavity, forming a 1:1 or 1:2 inclusion complex that shields the hydrophobic core from water, drastically increasing apparent solubility, bioavailability, and photostability 3, 4.

Table 2: Selection Guide for Cyclodextrin Excipients 3, 5, 4

Cyclodextrin TypeAqueous SolubilitySuitability for PhenothiazinesDrawbacks
β-Cyclodextrin (β-CD) Low (~1.85 g/100mL)Moderate; fits tricyclic ring wellLimited by its own low water solubility
Hydroxypropyl-β-CD (HP-β-CD) High (>50 g/100mL)Excellent; highly biocompatibleMay require optimization of molar ratio
Sulfobutylether-β-CD (SBE-β-CD) High (>50 g/100mL)Excellent; anionic exterior pairs well with cationic phenothiazinesCan interfere with highly charged assay components

Protocol: Preparation of HP-β-CD/Phenothiazine Inclusion Complexes Self-Validating System: The success of this protocol is visually confirmed by the transition from a turbid suspension to an optically clear solution. It can be analytically validated by UV-Vis spectroscopy, where a slight bathochromic shift (red shift of ~2 nm) and a decrease in the molar absorption coefficient indicate successful cavity inclusion 1.

  • Preparation of Host Solution: Dissolve HP-β-CD in the target biological buffer (e.g., PBS, pH 7.4) to achieve a 10–20% (w/v) concentration. Stir at 300 rpm at room temperature until completely clear.

  • Addition of Guest Molecule: Weigh an excess amount of the phenothiazine derivative (beyond its known aqueous solubility limit). Slowly add the solid to the stirring HP-β-CD solution 2.

  • Equilibration: Seal the vial to prevent evaporation and stir continuously for 24–48 hours at 25°C. Causality: Complexation is a dynamic equilibrium process; sufficient time is required for the hydrophobic interactions to stabilize the guest inside the CD cavity.

  • Filtration: Pass the suspension through a 0.22 µm PTFE syringe filter to remove any uncomplexed, precipitated phenothiazine 2.

  • Quantification: Dilute an aliquot of the filtrate in methanol and quantify the dissolved phenothiazine concentration using HPLC-UV or UV-Vis spectrophotometry against a standard curve.

Section 3: Assay-Specific Troubleshooting (Plastic Adsorption)

Q: My phenothiazine is completely dissolved, but I am losing signal over time in my 96-well plate assay. What is happening?

A: Phenothiazines are highly prone to non-specific binding (adsorption) to standard polystyrene microplates. At physiological pH, many phenothiazines are cationic. They interact with the plastic surfaces via a combination of Lifshitz–van der Waals forces, hydrophobic interactions, and electrostatic binding to negatively charged functional groups on tissue-culture treated plastics 6, [[7]]().

Troubleshooting Steps:

  • Material Switch: Transition from standard polystyrene plates to ultra-low attachment (ULA) plates or glass-bottom plates. Polypropylene is also generally less adsorptive for cationic lipophiles than treated polystyrene.

  • Carrier Proteins: Add 0.1% to 0.5% Bovine Serum Albumin (BSA) to your assay buffer. Causality: BSA acts as a competitive binder for the plastic surface and simultaneously serves as a physiological carrier protein for the phenothiazine, keeping it in the aqueous phase without compromising bioavailability.

  • Pre-Saturation: Pre-incubate the microplates with the assay buffer containing the phenothiazine for 1 hour, aspirate, and then add the fresh assay solution and cells. This saturates the binding sites on the plastic prior to the actual experiment.

References
  • Source: nih.
  • Source: benchchem.
  • Title: Technical Support Center: Enhancing the Solubility of ...
  • Source: bas.
  • Source: ptfarm.
  • Source: nih.
  • Source: mdpi.

Sources

Troubleshooting

Technical Support Center: Refining HPLC-UV Methods for Phenothiazine Metabolites

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the chromatographic separation of phenothiazines (e.g., chlorpromazine, promethazine, fluphenazin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the chromatographic separation of phenothiazines (e.g., chlorpromazine, promethazine, fluphenazine) and their metabolites. Because these compounds undergo extensive biotransformation—primarily yielding sulfoxides, N-desmethyl derivatives, and hydroxylated forms—their structural similarities make baseline resolution notoriously difficult.

This guide is designed to move beyond basic troubleshooting. We will explore the mechanistic causality behind common chromatographic failures and provide self-validating protocols to ensure your analytical workflows are robust, reproducible, and scientifically sound.

Visualizing the Challenge

To effectively troubleshoot, we must first understand the metabolic pathways that generate these closely related analytes, followed by a logical workflow for resolving their separation issues.

Metabolic_Pathway Parent Parent Phenothiazine (e.g., Chlorpromazine) Sulfoxide Phenothiazine Sulfoxide (Polar, Co-elution Risk) Parent->Sulfoxide CYP1A2 / CYP3A4 Desmethyl N-Desmethyl Metabolite (Basic, Tailing Risk) Parent->Desmethyl CYP1A2 / CYP2C19 Hydroxyl 7-Hydroxy Metabolite (Active, Unstable) Parent->Hydroxyl CYP2D6 Conjugate Glucuronide Conjugate (Highly Polar) Hydroxyl->Conjugate UGTs

Major cytochrome P450-mediated metabolic pathways of phenothiazine derivatives.

Troubleshooting_Workflow Start HPLC-UV Analysis of Phenothiazine Metabolites Tailing Peak Tailing > 1.5? Start->Tailing Resolution Co-elution of Parent & Sulfoxide? Tailing->Resolution No TailingFix Add 0.1% TEA or Use Base-Deactivated C18 Tailing->TailingFix Yes ResolutionFix Switch to Phenyl-Hexyl or Adjust Methanol % Resolution->ResolutionFix Yes Success Reliable Quantification Resolution->Success No TailingFix->Resolution ResolutionFix->Success

Logical troubleshooting workflow for resolving common HPLC-UV phenothiazine separation issues.

Core Troubleshooting & FAQs

Q1: Why am I experiencing severe peak tailing for N-desmethyl metabolites, and how can I resolve it?

Symptom: The parent phenothiazine elutes with acceptable symmetry, but the N-desmethyl metabolite exhibits a severe tailing factor (Tf > 2.0). Mechanistic Causality: Phenothiazines possess highly basic aliphatic amines on their side chains (pKa ~9.3). While the parent drug has a sterically hindered tertiary amine, the N-desmethyl metabolite contains a secondary amine. This lack of steric hindrance allows the secondary amine to interact aggressively with residual, unreacted silanol groups (Si-O⁻) on the silica stationary phase via secondary ion-exchange mechanisms. Resolution:

  • Stationary Phase: Switch to a base-deactivated or highly end-capped C18 column specifically designed for basic compounds.

  • Mobile Phase Modification: Incorporate an amine modifier such as triethylamine (TEA) at 0.1% (v/v) to competitively mask residual silanols, or utilize an ion-pairing agent like lithium perchlorate[1].

  • pH Control: Maintain the mobile phase pH at 5.0 using an ammonium acetate buffer. This ensures the amine remains fully protonated for consistent retention while minimizing silica dissolution[2].

Q2: I cannot resolve the parent phenothiazine from its sulfoxide metabolite. What is the mechanistic approach to separate them?

Symptom: The sulfoxide metabolite and the parent drug co-elute as a single broad peak or a poorly resolved doublet. Mechanistic Causality: Sulfoxidation increases the polarity of the molecule[2]. However, the massive hydrophobic bulk of the tricyclic phenothiazine core dominates retention on standard C18 columns, rendering the polarity shift insufficient for baseline resolution. Resolution:

  • Orthogonal Selectivity: Replace the C18 column with a Phenyl-Hexyl phase. A Phenyl phase exploits π−π interactions. The electron-withdrawing nature of the S=O bond in the sulfoxide alters the electron density of the tricyclic ring, creating a significant difference in π−π affinity compared to the parent drug.

  • Organic Modifier: Switch the organic mobile phase from acetonitrile to methanol. Methanol acts as a hydrogen-bond donor, interacting specifically with the sulfoxide oxygen to selectively reduce its retention time relative to the parent drug.

Q3: Why is my 7-hydroxychlorpromazine peak absent or highly variable?

Symptom: The hydroxylated metabolite peak is missing or non-reproducible, despite successful detection of the parent drug. Mechanistic Causality: Hydroxylated phenothiazines are chemically unstable and highly susceptible to auto-oxidation into reactive electrophilic iminoquinones[2]. Furthermore, they are highly lipophilic and prone to non-specific adsorption onto the active sites of standard borosilicate glassware[3]. Resolution: Add 1% ascorbic acid to the biological matrix immediately upon collection to prevent oxidative degradation, and perform all extractions in silanized glassware or low-binding polypropylene tubes[3].

Q4: How do I optimize UV detection to prevent baseline drift and improve sensitivity?

Symptom: Significant baseline drift during gradient elution, or inadequate Limit of Detection (LOD) for clinical samples. Mechanistic Causality: Monitoring at low UV wavelengths (<220 nm) captures absorbance from mobile phase modifiers (like acetate buffers) and gradient mixing anomalies. Resolution: Phenothiazines possess a highly conjugated tricyclic system with strong UV absorbance. Shift the detection wavelength to 254 nm or 280 nm[2][4]. For ultra-trace analysis, implement Magnetic Solid-Phase Extraction (MSPE) to pre-concentrate the sample, which can drive LODs down to 0.08 ng/mL[5].

Self-Validating Experimental Protocol

To ensure data integrity, every extraction and analysis workflow must be self-validating. The following Solid Phase Extraction (SPE) and HPLC-UV protocol incorporates built-in recovery checks to isolate sample preparation errors from chromatographic errors.

Phase 1: Stabilized Solid Phase Extraction (SPE)

Objective: Extract parent phenothiazines and metabolites from plasma while preventing oxidative degradation of hydroxylated forms.

  • Sample Preparation & Self-Validation Setup:

    • Aliquot 1.0 mL of plasma.

    • Validation Step: Spike the sample with 50 µL of an internal standard (IS) (e.g., fluphenazine, 1 µg/mL). Simultaneously, spike a blank matrix with known concentrations of all target metabolites to calculate absolute recovery later.

  • Stabilization: Add 100 µL of 1% ascorbic acid to prevent oxidation of 7-hydroxy metabolites[3].

  • Protein Precipitation: Add 2.0 mL of ice-cold acetonitrile. Vortex for 60 seconds and centrifuge at 10,000 x g for 10 minutes.

  • SPE Conditioning: Condition a mixed-mode cation exchange (MCX) SPE cartridge with 2 mL methanol, followed by 2 mL of 2% formic acid in water. (Causality: MCX captures the basic amine side chain via ion exchange, allowing aggressive washing of neutral lipids).

  • Loading & Washing: Load the supernatant. Wash with 2 mL of 2% formic acid, then 2 mL of methanol to remove acidic and neutral interferences.

  • Elution: Elute with 2 mL of 5% ammonium hydroxide in methanol. (Causality: The high pH neutralizes the basic amine, breaking the ion-exchange interaction).

  • Reconstitution: Evaporate to dryness under nitrogen at 30°C. Reconstitute in 100 µL of the initial mobile phase.

Phase 2: HPLC-UV Analysis
  • Column: Phenyl-Hexyl (150 x 4.6 mm, 3 µm) for optimal π−π selectivity.

  • Mobile Phase A: 50 mM NaH2​PO4​ or 20 mM Ammonium Acetate buffer (pH 2.5 - 5.0)[2][4].

  • Mobile Phase B: Acetonitrile or Methanol.

  • Gradient: 15% B to 55% B over 10 min, then to 100% B at 20 min[4].

  • Detection: UV at 254 nm or 280 nm[4][6].

  • Validation Check: Compare the peak area of the IS in the extracted sample to a neat, unextracted IS injection. An absolute recovery of >85% validates the extraction efficiency, proving that any subsequent signal loss is an HPLC system issue, not a sample prep failure.

Quantitative Data Summary

The following table summarizes the expected chromatographic behavior and detection limits for phenothiazine classes under the optimized conditions described above.

Analyte ClassKey Structural ModificationTypical UV Max (nm)Relative PolarityTarget LOD Range
Parent Phenothiazine Intact tricyclic core, tertiary amine254, 280Low (Late eluting)0.08 - 1.0 ng/mL
Phenothiazine Sulfoxide Oxidation of ring sulfur (S=O)254, 340High (Early eluting)0.5 - 2.0 ng/mL
N-Desmethyl Metabolite Loss of methyl on side chain254, 305Moderate0.5 - 2.0 ng/mL
7-Hydroxy Metabolite Aromatic ring hydroxylation254, 310Moderate-High1.0 - 5.0 ng/mL

References

  • "HPLC-UV method for quantification of phenothiazine metabolites" - Benchchem. 2

  • "The Separation and Determination of Chlorpromazine and Some of Its Related Compounds by Reversed-Phase High Performance Liquid Chromatography" - Journal of Chromatographic Science. 6

  • "Determination of Chlorpromazine and Its Sulfoxide and 7-Hydroxy Metabolites by Ion-Pair High Pressure Liquid Chromatography" - Taylor & Francis. 3

  • "DETERMINATION OF CHLORPROMAZINE METABOLITE IN OBJECTS OF BIOLOGICAL ORIGIN BY CHROMATOGRAPHY" - National University of Pharmacy. 1

  • "Sensitive determination of chlorpromazine in pharmaceutical formulations and biological fluids using solid phase extraction followed by HPLC-UV and spectrophotometric analysis" - RSC Advances. 5

  • "Comparative Determination of Chlorpromazine" - Medico Publication.4

Sources

Optimization

Technical Support Center: Optimizing Film Morphology in Phenothiazine-Based OPVs

Welcome to the Advanced Materials & OPV Support Center. Audience Note: Whether you are a materials scientist engineering next-generation energy devices, or a drug development professional adapting phenothiazine (PTz)—a c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Materials & OPV Support Center. Audience Note: Whether you are a materials scientist engineering next-generation energy devices, or a drug development professional adapting phenothiazine (PTz)—a classic pharmacophore—for novel organic electronics, this guide bridges the gap between molecular properties and macroscopic device performance. PTz’s unique electron-rich nitrogen-sulfur tricyclic ring and non-planar "butterfly" geometry make it an exceptional electron donor, but these same features can complicate film morphology if not strictly controlled.

This troubleshooting guide provides field-proven, self-validating protocols to resolve morphological defects in PTz-based bulk heterojunction (BHJ) organic photovoltaics (OPVs).

Part 1: Diagnostic Workflow

Before altering your chemical formulations, use the decision tree below to match your specific morphological defect with the appropriate intervention strategy.

MorphologyTroubleshooting Start Poor Film Morphology in PTz-based OPV Identify Identify Defect Type (via AFM/GIWAXS) Start->Identify Agg Excessive Aggregation & Large Domains Identify->Agg Amorph Poor Crystallinity & Low Mobility Identify->Amorph Dewet Pinholes & Dewetting Identify->Dewet SolAdd Apply Volatile Solid Additives (e.g., PTz-Et) or DIO Agg->SolAdd TA Optimize Thermal Annealing (e.g., 90-150°C) Amorph->TA Solvent Adjust Solvent Blend & Vapor Annealing Dewet->Solvent Eval Re-evaluate PCE & Morphology Metrics SolAdd->Eval TA->Eval Solvent->Eval

Diagnostic workflow for troubleshooting film morphology defects in phenothiazine-based OPVs.

Part 2: Troubleshooting Guides & FAQs

Q1: Why does my PTz-based active layer exhibit severe phase separation and oversized domains? Causality: Phenothiazine possesses a non-planar "butterfly" conformation with a dihedral angle of approximately 158.5° between its two benzene rings [1]. While this geometry impedes excessive ground-state aggregation, it often causes miscibility issues when blended with highly planar non-fullerene acceptors (NFAs) like Y6. This thermodynamic mismatch drives the donor and acceptor phases to separate excessively during solvent evaporation, creating domains larger than the exciton diffusion length (~10-20 nm), which severely limits exciton dissociation. Solution: Introduce volatile solid additives. Recent breakthroughs demonstrate that incorporating PTz-based solid additives (such as PTz-Et) into PM6:Y6 blends regulates molecular aggregation and enhances π−π stacking [1]. Because PTz-Et shares a structural affinity with the donor but features a planar conjugated skeleton, it acts as a morphological compatibilizer, outperforming traditional liquid additives like 1,8-diiodooctane (DIO) [1].

Q2: My PTz-based OPV shows poor charge carrier mobility and a low Fill Factor (FF). How can I enhance crystallinity without inducing macro-phase separation? Causality: The bulky nature of the PTz core can sterically hinder tight intermolecular packing. If the film dries too quickly, the polymer chains freeze in a kinetically trapped, amorphous state. These amorphous regions act as charge recombination centers, drastically lowering the Fill Factor (FF) and hole mobility. Solution: Implement a precisely calibrated Thermal Annealing (TA) step. Thermal energy provides the activation energy necessary for the polymer chains to overcome kinetic barriers and reorganize into a thermodynamically stable, fibrillar network [2]. Annealing at temperatures between 90°C and 150°C (depending on the glass transition temperature, Tg​ , of your specific blend) promotes optimal crystallization.

Q3: I am experiencing pinholes and dewetting during the spin-coating of the BHJ blend. How is this resolved? Causality: Pinholes and dewetting are macroscopic defects caused by a rapid solvent evaporation rate or a high surface tension mismatch between the PTz-donor solution and the underlying hole transport layer (e.g., PEDOT:PSS). Solution: Utilize a co-solvent system or Solvent Vapor Annealing (SVA). Adding a small volume fraction (1-3% v/v) of a high-boiling-point solvent additive (like 1-chloronaphthalene, 1-CN) slows down the evaporation rate. This extended drying time allows the wet film to level properly and form a continuous, interpenetrating network before solidifying [3].

Part 3: Self-Validating Experimental Protocol

To ensure reproducibility and high scientific integrity, follow this self-validating standard operating procedure (SOP) for optimizing PM6:Y6 OPVs using PTz-Et solid additives.

Step-by-Step Methodology:

  • Substrate Preparation & Verification:

    • Clean ITO-coated glass substrates via sequential ultrasonication in acetone, detergent, DI water, and isopropanol (10 minutes each).

    • Expose to O2​ plasma for 3 minutes to increase surface energy.

    • Self-Validation Check: Perform a water drop test. A contact angle of <10° confirms the surface is sufficiently hydrophilic for the next layer.

  • Hole Transport Layer Deposition:

    • Spin-coat PEDOT:PSS at 4000 rpm for 30 seconds.

    • Anneal at 150°C for 10 minutes in ambient conditions to remove residual water.

    • Self-Validation Check: Measure film thickness via profilometry; it must be strictly between 30-40 nm.

  • Active Layer Formulation:

    • Dissolve the donor (PM6) and acceptor (Y6) in chloroform at an optimized weight ratio (typically 1:1.2).

    • Add the volatile solid additive PTz-Et at a concentration of 1.5 mg/mL.

    • Stir at 45°C for 2 hours in a nitrogen-filled glovebox.

  • Spin-Coating & Thermal Annealing (TA):

    • Spin-coat the active layer solution at 3000 rpm for 30 seconds.

    • Immediately transfer the substrate to a calibrated hotplate and anneal at 90°C for 10 minutes.

    • Self-Validation Check: Inspect the film under an optical microscope. The film should exhibit a uniform dark blue/purple hue without comet streaks or pinholes. If phase separation is visible at 50x magnification, the additive concentration is too high.

  • Top Electrode Deposition:

    • Evaporate a thin electron transport layer (e.g., PNDIT-F3N) followed by 100 nm of Ag under high vacuum ( <10−6 Torr).

Part 4: Quantitative Data & Performance Benchmarks

The integration of PTz-based solid additives significantly alters the optoelectronic metrics of the resulting OPV devices. The table below summarizes the performance enhancements observed in PM6:Y6 blends [1].

Treatment Condition Voc​ (V) Jsc​ (mA/cm 2 )Fill Factor (FF) (%)Power Conversion Efficiency (PCE) (%)
Untreated Not Specified25.1670.014.57
DIO-Treated (Liquid Additive) 0.8024.8974.914.88
PTz-Et + Thermal Annealing Not Specified26.0574.615.75

Data Interpretation: The addition of PTz-Et combined with thermal annealing provides a superior balance of charge carrier transfer and recombination suppression compared to traditional DIO, yielding a remarkable 1.18% absolute increase in PCE [1].

Part 5: References
  • Phenothiazine-Based Solid Additives for Optimizing Film Morphologies in High-Performance Organic Photovoltaics Source: ACS Applied Energy Materials (2025) URL:[Link]

  • Structure-induced optoelectronic properties of phenothiazine-based materials Source: RSC Advances (2020) URL:[Link]

  • Recent Advances of Solid Additives Used in Organic Solar Cells: Toward Efficient and Stable Solar Cells Source: ACS Applied Energy Materials (2022) URL:[Link]

Troubleshooting

Technical Support Center: Minimizing Off-Target Effects of Phenothiazine-Based Nrf2 Activators

This technical support guide is designed for researchers, scientists, and drug development professionals working with phenothiazine-based activators of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Our...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with phenothiazine-based activators of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Our goal is to provide you with the necessary tools and insights to anticipate, identify, and mitigate potential off-target effects, ensuring the integrity and success of your experiments.

Introduction

Phenothiazines are a class of compounds being investigated as non-electrophilic activators of the Nrf2 pathway.[1][2] The Keap1-Nrf2 signaling pathway is a critical cellular defense mechanism against oxidative and electrophilic stress.[3][4] Under basal conditions, Keap1 targets Nrf2 for proteasomal degradation.[5][6] Upon encountering stressors or activators, this interaction is disrupted, allowing Nrf2 to translocate to the nucleus and initiate the transcription of a suite of antioxidant and cytoprotective genes.[4][6] While promising, the therapeutic application of phenothiazine-based Nrf2 activators can be complicated by off-target effects.[1][2] This guide will provide a comprehensive framework for understanding and addressing these challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms behind the off-target effects of phenothiazine-based Nrf2 activators?

A1: The off-target effects of phenothiazines can arise from several properties of this chemical scaffold. Firstly, their planar, hydrophobic structure can lead to promiscuous binding to multiple, unrelated proteins, a common characteristic of what are often termed "promiscuous inhibitors".[7][8] Secondly, some phenothiazines can undergo redox cycling, a process that can generate reactive oxygen species (ROS), leading to generalized cellular stress and toxicity that is independent of Nrf2 activation.[9] Lastly, their structural similarity to endogenous molecules can result in interactions with various receptors and ion channels.

Q2: How can I distinguish between genuine Nrf2 activation and a general cellular stress response?

A2: This is a critical question in the field. A true Nrf2 activator should ideally engage the Keap1-Nrf2 pathway with high specificity. To differentiate, consider the following:

  • Dose-response relationship: True activators will exhibit a clear dose-response curve for Nrf2 target gene expression (e.g., NQO1, HO-1), while a general stress response may show a more abrupt and widespread effect on cell viability at similar concentrations.

  • Time course analysis: Nrf2 activation is a relatively rapid process, with nuclear translocation and target gene expression detectable within hours. A delayed or prolonged response might indicate a secondary, off-target effect.

  • Keap1 dependency: Utilize Keap1 knockout or knockdown models. A bona fide Nrf2 activator's effect should be diminished or absent in the absence of Keap1.

  • Counter-screening: Employ assays that measure known off-target liabilities of phenothiazines, such as mitochondrial toxicity or kinase inhibition, in parallel with your Nrf2 activation assays.

Q3: What are some of the most common off-target liabilities associated with phenothiazines?

A3: Based on the chemical scaffold, several key off-target liabilities should be considered:

  • Mitochondrial Toxicity: Phenothiazines can disrupt mitochondrial function, leading to a decrease in ATP production and an increase in ROS.[10][11]

  • Kinase Inhibition: The ATP-binding sites of many kinases can be non-specifically occupied by planar, heterocyclic molecules like phenothiazines.[12][13] This can lead to the unintended modulation of various signaling pathways.

  • hERG Channel Inhibition: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a significant safety concern in drug development, as it can lead to cardiac arrhythmias.[14][15] The lipophilic nature of phenothiazines makes them potential hERG inhibitors.

  • Cytotoxicity: Off-target effects often manifest as general cytotoxicity, which can be measured through various assays that assess cell membrane integrity, metabolic activity, or apoptosis.[16][17][18][19]

Q4: Are there structural modifications I can make to my phenothiazine-based compounds to improve their selectivity?

A4: While specific structure-activity relationships (SAR) are compound-dependent, some general principles can be applied. Introducing steric bulk or specific functional groups can disrupt non-specific hydrophobic interactions. For instance, modifying substituents on the phenothiazine ring system can alter the molecule's overall physicochemical properties, potentially reducing its promiscuity. Computational modeling and medicinal chemistry expertise are invaluable in guiding these modifications.

Troubleshooting Guide

Encountering unexpected or inconsistent results is a common part of the research process. This table provides guidance on troubleshooting common issues when working with phenothiazine-based Nrf2 activators.

Problem Probable Cause(s) Recommended Solution(s)
High variability in Nrf2 reporter assay results. 1. Cell line instability or high passage number. 2. Inconsistent compound solubility. 3. Promiscuous activation or assay interference.1. Use low-passage, authenticated cells. 2. Confirm compound solubility in your assay media and consider the use of a vehicle control. 3. Perform counter-screens for assay artifacts (e.g., luciferase inhibition).
Potent Nrf2 activation is accompanied by significant cytotoxicity. 1. Off-target toxicity is masking the true Nrf2 activation window. 2. The compound is a general cellular stressor.1. Perform a detailed dose-response curve for both Nrf2 activation and cytotoxicity to determine the therapeutic window. 2. Investigate specific toxicity mechanisms (e.g., mitochondrial toxicity, apoptosis).
Nrf2 target gene expression is induced, but there is no functional antioxidant effect. 1. The level of Nrf2 activation is insufficient to confer a protective effect. 2. The compound has off-target effects that counteract the antioxidant response.1. Confirm Nrf2 nuclear translocation and binding to the Antioxidant Response Element (ARE). 2. Assess downstream functional outcomes, such as cellular glutathione (GSH) levels.
Inconsistent results between different Nrf2 activation assays (e.g., reporter gene vs. NQO1 activity). 1. Different assays have varying sensitivities and specificities.[20] 2. The compound may interfere with one of the assay's components.1. Use at least two different methods to confirm Nrf2 activation. 2. Run appropriate assay controls to rule out interference.

Experimental Protocols & Workflows

To systematically de-risk your phenothiazine-based Nrf2 activators, we recommend a tiered approach to screening for off-target effects.

Tier 1: Primary Screening and Initial Off-Target Assessment

This initial phase aims to confirm on-target activity and provide an early indication of potential liabilities.

Diagram of the Tier 1 Experimental Workflow:

Tier1_Workflow Compound Phenothiazine Compound Nrf2_Assay Nrf2 Activation Assay (e.g., ARE-Luciferase Reporter) Compound->Nrf2_Assay Dose-response Cytotoxicity_Assay General Cytotoxicity Assay (e.g., LDH or MTT) Compound->Cytotoxicity_Assay Dose-response Analysis Data Analysis: - EC50 (Nrf2) - CC50 (Cytotoxicity) - Selectivity Index (CC50/EC50) Nrf2_Assay->Analysis Cytotoxicity_Assay->Analysis Decision Go/No-Go Decision Analysis->Decision

Caption: Tier 1 workflow for initial screening.

Protocol 1: ARE-Luciferase Reporter Gene Assay for Nrf2 Activation

This assay provides a high-throughput method to quantify the activation of the Nrf2 pathway.[21]

  • Cell Culture: Plate ARE-luciferase reporter cells (e.g., HepG2-ARE) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of your phenothiazine compounds and add them to the cells. Include a positive control (e.g., sulforaphane) and a vehicle control.

  • Incubation: Incubate the plate for 18-24 hours.

  • Lysis and Luminescence Reading: Lyse the cells and add a luciferase substrate. Measure the luminescence using a plate reader.

  • Data Analysis: Normalize the luminescence signal to a cell viability readout from a parallel plate and calculate the fold induction relative to the vehicle control.

Protocol 2: LDH Cytotoxicity Assay

This assay measures the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes.[19]

  • Cell Culture: Plate your cells of interest in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with the same serial dilutions of your phenothiazine compounds as in the Nrf2 assay. Include a positive control for cytotoxicity (e.g., lysis buffer) and a vehicle control.

  • Incubation: Incubate for the desired time point (e.g., 24 hours).

  • LDH Measurement: Transfer a portion of the cell culture supernatant to a new plate. Add the LDH reaction mixture and incubate.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of cytotoxicity relative to the positive control.

Tier 2: In-Depth Off-Target Profiling

For compounds that demonstrate a promising selectivity index in Tier 1, a more comprehensive assessment of specific off-target liabilities is warranted.

Diagram of Key Off-Target Liabilities:

Off_Target_Liabilities Phenothiazine Phenothiazine Scaffold Mito_Tox Mitochondrial Toxicity Phenothiazine->Mito_Tox Disruption of Electron Transport Chain Kinase_Inhib Kinase Inhibition Phenothiazine->Kinase_Inhib ATP-Competitive Binding hERG_Block hERG Channel Blockade Phenothiazine->hERG_Block Ion Channel Interaction Cytotoxicity General Cytotoxicity Mito_Tox->Cytotoxicity Kinase_Inhib->Cytotoxicity hERG_Block->Cytotoxicity Organ-specific

Caption: Interplay of common off-target effects.

Protocol 3: Mitochondrial Toxicity Assessment (Seahorse XF Assay)

The Seahorse XF Analyzer measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) to assess mitochondrial function and glycolysis.[22]

  • Cell Culture: Plate cells on a Seahorse XF cell culture microplate.

  • Compound Treatment: Treat cells with your phenothiazine compounds for the desired duration.

  • Assay Preparation: Replace the culture medium with Seahorse XF assay medium and incubate in a non-CO2 incubator.

  • Seahorse XF Analysis: Perform a mitochondrial stress test by sequentially injecting oligomycin, FCCP, and rotenone/antimycin A.

  • Data Analysis: Analyze the changes in basal respiration, ATP production, maximal respiration, and spare respiratory capacity.

Protocol 4: Kinase Profiling

Broad-spectrum kinase profiling is essential to identify unintended interactions with the human kinome. This is typically performed as a service by specialized contract research organizations (CROs).[13][23][24][25][26]

  • Compound Submission: Provide your phenothiazine compounds to the CRO.

  • Screening: The CRO will screen your compounds against a panel of hundreds of kinases at a fixed concentration (e.g., 10 µM).

  • Data Analysis: The results will be provided as a percentage of inhibition for each kinase.

  • Follow-up: For any significant hits, determine the IC50 values to confirm the potency of the off-target inhibition.

Protocol 5: hERG Channel Inhibition Assay (Automated Patch Clamp)

Automated patch clamp systems provide a higher throughput method for assessing hERG channel inhibition compared to manual patch clamp.[14][15][27][28][29]

  • Cell Preparation: Use a cell line stably expressing the hERG channel (e.g., HEK293-hERG).

  • Automated Patch Clamp: The instrument will automatically perform cell capture, sealing, and whole-cell recording.

  • Compound Application: Apply your phenothiazine compounds at various concentrations.

  • Data Acquisition and Analysis: Measure the hERG current inhibition and determine the IC50 value.

Concluding Remarks

The successful development of phenothiazine-based Nrf2 activators hinges on a thorough understanding and mitigation of their potential off-target effects. By employing a systematic and multi-faceted approach to screening and troubleshooting, researchers can build a comprehensive profile of their compounds, leading to the identification of more selective and ultimately more promising therapeutic candidates. This guide provides a foundational framework for these efforts, and we encourage you to adapt and expand upon these strategies to suit the specific needs of your research program.

References

  • Reaction Biology. Kinase Drug Discovery Services. Retrieved from: [Link]

  • Pharmaron. Kinase Panel Profiling. Retrieved from: [Link]

  • BPS Bioscience. Kinase Screening & Profiling Service. Retrieved from: [Link]

  • Hynes, J., et al. (2018). Evaluation of in Vitro Mitochondrial Toxicity Assays and Physicochemical Properties for Prediction of Organ Toxicity Using 228 Pharmaceutical Drugs. Chemical Research in Toxicology, 32(2), 237-247. Retrieved from: [Link]

  • Agilent. (2019). The Growing Importance of Mitochondrial Toxicity Assessment in Drug Discovery/Development. Retrieved from: [Link]

  • ecancer. (2019). Using a promiscuous inhibitor to uncover cancer drug targets. Retrieved from: [Link]

  • Kinexus Bioinformatics Corporation. Kinase-Inhibitor Activity Profiling (KICP) Service. Retrieved from: [Link]

  • Al-Hrout, A., et al. (2023). Therapeutic Mechanisms of Phenothiazine Drugs: A Mini-Review of Advances in Cancer Treatment and Antibiotic Resistance. Pharmaceuticals, 16(11), 1589. Retrieved from: [Link]

  • Malvern Panalytical. Promiscuous Inhibitors. Retrieved from: [Link]

  • Chang, C. A., et al. (2010). Molecular mechanisms and design principles for promiscuous inhibitors to avoid drug resistance: Lessons learned from HIV-1 protease inhibition. Proteins: Structure, Function, and Bioinformatics, 78(13), 2775-2791. Retrieved from: [Link]

  • Xia, M., et al. (2016). Cell-Based Assays to Identify Modulators of Nrf2/ARE Pathway. In High-Content Screening. Humana Press, New York, NY. Retrieved from: [Link]

  • Maruyama, N., et al. (2019). A rapid mitochondrial toxicity assay utilizing rapidly changing cell energy metabolism. The Journal of Toxicological Sciences, 44(12), 857-864. Retrieved from: [Link]

  • Dykens, J. A., & Will, Y. (2007). The significance of mitochondrial toxicity testing in drug development. Drug Discovery Today, 12(17-18), 777-785. Retrieved from: [Link]

  • Egbujor, M. C., et al. (2024). Phenothiazines: Nrf2 Activation and Antioxidant Effects. Journal of Biochemical and Molecular Toxicology, 38(3), e23661. Retrieved from: [Link]

  • Liu, Y., et al. (2024). Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer. Journal of Translational Medicine, 22(1), 326. Retrieved from: [Link]

  • Egbujor, M. C., et al. (2024). Phenothiazines: Nrf2 activation and antioxidant effects. Journal of Biochemical and Molecular Toxicology, 38(3), e23661. Retrieved from: [Link]

  • Lee, J. H., & Khor, T. O. (2021). The Role of NRF2/KEAP1 Signaling Pathway in Cancer Metabolism. International Journal of Molecular Sciences, 22(8), 4252. Retrieved from: [Link]

  • Bryan, H. K., et al. (2013). Regulation of Keap1–Nrf2 signaling: The role of epigenetics. Biochemical Society Transactions, 41(2), 625-630. Retrieved from: [Link]

  • Surh, Y. J., et al. (2014). Small Molecule Modulators of Keap1-Nrf2-ARE Pathway as Potential Preventive and Therapeutic Agents. Molecules and Cells, 38(7), 577-587. Retrieved from: [Link]

  • RayBiotech. Human NRF2 Transcription Factor Activity Assay Kit. Retrieved from: [Link]

  • de Souza, L. G., et al. (2024). The Thin Line between Promiscuous and Privileged Structures in Medicinal Chemistry. Journal of Medicinal Chemistry. Retrieved from: [Link]

  • Jaramillo, M. C., & Zhang, D. D. (2013). Molecular and Chemical Regulation of the Keap1-Nrf2 Signaling Pathway. Antioxidants & Redox Signaling, 19(15), 1808-1823. Retrieved from: [Link]

  • Egbujor, M. C., et al. (2024). Phenothiazines: Nrf2 activation and antioxidant effects. Journal of Biochemical and Molecular Toxicology, 38(3). Retrieved from: [Link]

  • Evotec. hERG Safety Assay. Retrieved from: [Link]

  • U.S. Food and Drug Administration. (2019). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. Retrieved from: [Link]

  • baseclick. Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity. Retrieved from: [Link]

  • React4Life. Off-Target/On-Target Cytotoxicity Assay. Retrieved from: [Link]

  • SlideShare. hERG Assay. Retrieved from: [Link]

  • Mediford Corporation. (2024). Best Practice hERG Assay. Retrieved from: [Link]

  • BMG LABTECH. Predictor hERG fluorescence polarization assay kit performed on the PHERAstar FS. Retrieved from: [Link]

  • Yoshinari, K., et al. (2024). Nrf2 induction potency of plant-derived compounds determined using an antioxidant response element luciferase reporter and conventional NAD(P)H-quinone acceptor oxidoreductase 1 activity assay. BMC Research Notes, 17(1), 1-6. Retrieved from: [Link]

  • ResearchGate. Full library screening for Nrf2 activators through ARE induction assay... Retrieved from: [Link]

  • Friedmann Angeli, J. P., et al. (2020). Antiferroptotic Activity of Phenothiazine Analogues: A Novel Therapeutic Strategy for Oxidative Stress Related Disease. ACS Medicinal Chemistry Letters, 11(10), 1913-1918. Retrieved from: [Link]

  • ResearchGate. NRF2 activation strategies compared in this study... Retrieved from: [Link]

  • Omics Online. (2024). Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. Retrieved from: [Link]

  • SciSpace. (2016). Cell proliferation and cytotoxicity assays. Retrieved from: [Link]

  • Cuadrado, A., et al. (2019). Activators and Inhibitors of NRF2: A Review of Their Potential for Clinical Development. Oxidative Medicine and Cellular Longevity, 2019, 9368131. Retrieved from: [Link]

  • Buttari, B., et al. (2023). Nrf2-Mediated Pathway Activated by Prunus spinosa L. (Rosaceae) Fruit Extract: Bioinformatics Analyses and Experimental Validation. International Journal of Molecular Sciences, 24(9), 8011. Retrieved from: [Link]

  • Open Exploration Publishing. Targeting the NRF2 pathway to enhance lipid peroxidation: a novel therapeutic strategy in hepatocellular carcinoma. Retrieved from: [Link]

  • Southwest Environmental Health Sciences Center. How To Activate Cancer-Preventing Protein NRF2. Retrieved from: [Link]

  • Scuto, M., et al. (2023). Activators of Nrf2 to Counteract Neurodegenerative Diseases. Molecules, 28(6), 2841. Retrieved from: [Link]

  • Egbujor, M. C., et al. (2022). An Overview of NRF2-Activating Compounds Bearing α,β-Unsaturated Moiety and Their Antioxidant Effects. Antioxidants, 11(8), 1500. Retrieved from: [Link]

Sources

Optimization

Technical Support Center: High-Temperature Stabilization &amp; Volatility Management of Phenothiazine (PTZ) Inhibitors

Welcome to the Advanced Process Engineering Support Center. This guide is designed for researchers, process chemists, and drug development professionals dealing with the thermal stabilization of reactive monomers (e.g.,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Process Engineering Support Center. This guide is designed for researchers, process chemists, and drug development professionals dealing with the thermal stabilization of reactive monomers (e.g., acrylic acid, styrene) during high-temperature operations such as distillation and reflux.

Standard phenothiazine (PTZ) is a highly effective sulfur-containing radical scavenger, but its physical properties can lead to catastrophic failures under thermal stress[1]. Below, we dissect the causality of these failures and provide field-proven, self-validating protocols to engineer low-volatility inhibition systems.

Part 1: Diagnostic Flow & Mechanism of Failure

To troubleshoot inhibitor failure, we must first understand the thermodynamic and kinetic pathways that lead to inhibitor depletion. At elevated temperatures, PTZ is lost not only to chemical consumption but also to phase migration.

PTZ_Failure_Mechanism Liquid_Phase Liquid Phase (Monomer + PTZ) Heat High Temp Distillation (>90°C) Liquid_Phase->Heat PTZ_Volatilization PTZ Volatilization (Sublimation/Co-distillation) Heat->PTZ_Volatilization Vapor Pressure Exceeded Oxidation Thermal Oxidation (O2 Consumption) Heat->Oxidation Accelerated Degradation Depletion Inhibitor Depletion in Liquid Phase PTZ_Volatilization->Depletion Oxidation->Depletion Radicals Unchecked Carbon-Centered Radicals Depletion->Radicals Loss of Scavenging Polymerization Runaway Polymerization & Column Fouling Radicals->Polymerization Chain Propagation

Logical flowchart detailing the mechanisms of phenothiazine (PTZ) depletion at high temperatures.

Part 2: Troubleshooting Guide & FAQs

Q1: Why does standard Phenothiazine (PTZ) fail to protect the liquid phase during high-temperature monomer distillation? A: While PTZ forms highly stable adducts with propagating radical species to halt polymerization[1], it possesses a vapor pressure that becomes highly problematic at distillation temperatures (e.g., >100°C). During the distillation of monomers like acrylic acid, standard PTZ co-distills or sublimes into the vapor phase. Because it is overly volatile for the liquid phase but not volatile enough to fully protect the condenser, it leaves the distillation pot (liquid phase) depleted of active inhibitor[2]. This depletion allows carbon-centered radicals to propagate unchecked, leading to runaway polymerization and severe equipment fouling[1].

Q2: How does oxygen concentration interact with PTZ volatility and degradation at high temperatures? A: PTZ consumption is driven by two competing pathways: radical trapping and direct oxidation. As temperatures increase, the kinetic rate of direct oxidation accelerates faster than radical trapping. For example, at 60°C, the ratio of oxygen to PTZ consumption is approximately 2:1, but this jumps to 4:1 at 90°C[3]. If PTZ volatilizes out of the liquid phase, dissolved oxygen reacts directly with primary radicals instead of synergizing with the inhibitor[3]. Therefore, maintaining a captive, low-volatility PTZ derivative ensures the inhibitor remains in the liquid phase to intercept radicals before oxygen is wasted on non-productive oxidation.

Table 1: PTZ Oxidation and Oxygen Consumption Kinetics in Acrylic Acid

Temperature (°C)Radical Reaction ContributionOxidation Reaction ContributionO2 to PTZ Consumption Ratio
6068%27%2:1
9038%54%4:1

(Data synthesized from kinetic studies on PTZ decomposition under process conditions[3])

Q3: How can we modify the inhibitor system to reduce volatility without sacrificing radical scavenging efficiency? A: To anchor the inhibitor in the liquid phase, structural modifications that increase molecular weight and steric bulk are required. N-alkylation of the phenothiazine ring—such as synthesizing N-(1-phenylethyl)phenothiazine—significantly decreases volatility, rendering the molecule "captive" in the distillation pot[4]. However, a captive liquid-phase inhibitor cannot protect the vapor phase. To achieve comprehensive stabilization, you must use a synergistic dual-component system: combining a low-volatility liquid-phase inhibitor (N-alkylated PTZ) with a volatile vapor-phase inhibitor (such as nitrosobenzene)[4].

Table 2: Polymerization Inhibition Efficiency in Acrylic Acid (Reflux at 113°C)

Inhibitor SystemPhase ProtectedTime to Gelation (Hours)Volatility Profile
NoneN/A< 0.5N/A
PTZ (Standard)Liquid / Vapor64Moderate (Co-distills)
N-benzylphenothiazineLiquid~ 85Low (Captive)
N-(1-phenylethyl)PTZLiquid~ 95Very Low (Captive)
N-(1-phenylethyl)PTZ + NitrosobenzeneLiquid + Vapor> 122Synergistic

(Data demonstrating the superior efficacy of N-alkylated derivatives and synergistic blends[4])

Part 3: Experimental Protocol for Inhibitor Validation

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system . By isolating the liquid-phase gelation time from vapor-phase interference, researchers can definitively quantify the efficacy of novel low-volatility PTZ derivatives.

Step-by-Step Methodology: High-Temperature Reflux Simulation
  • Monomer Purification: Begin with commercial acrylic acid (AA). Perform a double distillation at 53–55 °C under reduced pressure (5–7 Torr) to completely strip the monomer of existing commercial inhibitors (e.g., MEHQ or standard PTZ)[4]. Causality: Failure to remove baseline inhibitors will result in false-positive gelation extensions.

  • Inhibitor Dosing: Prepare a stock solution by dissolving 500 ppm of the target low-volatility inhibitor (e.g., N-(1-phenylethyl)phenothiazine) into the purified AA[4].

  • Synergy Addition (Optional): If testing a dual-phase system, add 100 ppm of a volatile vapor-phase inhibitor (e.g., nitrosobenzene) to the solution[4].

  • Apparatus Setup: Transfer the solution to a multi-neck round-bottom flask equipped with a highly efficient reflux condenser (cooled to 6–10 °C). Causality: A highly chilled condenser ensures any volatilized monomer is immediately condensed and returned, isolating the test to liquid-phase inhibitor retention.

  • Thermal Stressing: Submerge the flask in a pre-heated silicone oil bath at 113 °C to mimic the aggressive thermal conditions of industrial distillation[3].

  • Self-Validating Monitoring: Introduce a magnetic stir bar and operate at a constant RPM. Continuously monitor the viscosity of the solution. The definitive, self-validating endpoint (Time to Gelation) is recorded at the exact moment the magnetic stir bar ceases to rotate due to macroscopic polymer formation[4].

Protocol_Workflow S1 1. Monomer Purification Double distillation at 53-55°C to remove commercial PTZ S2 2. Inhibitor Dosing Add 500 ppm N-alkylated PTZ (Captive liquid-phase) S1->S2 S3 3. Synergy Addition Add 100 ppm Nitrosobenzene (Vapor-phase protection) S2->S3 S4 4. Thermal Stressing Reflux at 113°C under controlled atmosphere S3->S4 S5 5. Validation Monitor viscosity until magnetic stirring ceases S4->S5

Step-by-step experimental workflow for validating low-volatility inhibitor systems.

Sources

Troubleshooting

Part 1: Frequently Asked Questions (Mechanistic Insights)

Technical Support Center: N-Phosphorylation of 10H-Phenothiazine Introduction 10H-phenothiazine is a privileged scaffold in medicinal chemistry and materials science. However, modifying the N10 position via phosphorylati...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: N-Phosphorylation of 10H-Phenothiazine

Introduction 10H-phenothiazine is a privileged scaffold in medicinal chemistry and materials science. However, modifying the N10 position via phosphorylation presents significant synthetic hurdles. The non-planar "butterfly" geometry of the tricyclic system induces severe steric hindrance, while the delocalization of the nitrogen lone pair into the adjacent aromatic rings drastically reduces its nucleophilicity [1]. This guide provides mechanistic insights, validated protocols, and troubleshooting workflows to overcome these challenges.

Q1: Why is the N-H bond of 10H-phenothiazine so resistant to direct phosphorylation? A: The resistance is driven by two factors: electronic delocalization and steric shielding. The nitrogen lone pair is heavily delocalized into the flanking benzo-fused rings, rendering the N10 atom a poor nucleophile. Furthermore, the molecule adopts a folded "butterfly" conformation (with bending angles around 124° for the N-axis) [1]. This geometry sterically shields the nitrogen, making the approach of bulky phosphorylating agents highly unfavorable without prior strong activation.

Q2: I am using diethyl chlorophosphate, but LC-MS shows N-ethylation instead of N-phosphorylation. Why? A: This is a classic case of competing electrophilic sites. Diethyl chlorophosphate possesses both a hard electrophilic center (the phosphorus atom) and soft electrophilic centers (the carbon atoms of the ethyl groups). When weak bases like K₂CO₃ or Cs₂CO₃ are used, the phenothiazine nitrogen is not fully deprotonated [2]. The resulting neutral or weakly activated species preferentially attacks the softer ethyl carbon, leading to 10-ethyl-10H-phenothiazine. To force N-phosphorylation, you must generate the hard phenothiazide anion using a strong base like Sodium Hydride (NaH).

Q3: My reaction goes to completion, but I lose the product during column chromatography. How can I prevent this? A: The P-N bond in N-phosphorylated phenothiazines is highly sensitive to hydrolysis and acidic cleavage. Standard silica gel is inherently acidic and will catalyze the decomposition of your product back to 10H-phenothiazine [1]. To prevent this, either use neutral alumina for chromatography or pre-treat your silica gel with 1-2% triethylamine (Et₃N) to neutralize acidic sites.

Part 2: Troubleshooting Logic Workflow

Below is a diagnostic workflow for resolving common failures in phenothiazine N-phosphorylation.

Troubleshooting Start Issue: Low Yield or Decomposition CheckBase 1. Evaluate Base & Solvent Start->CheckBase BaseWeak Using K2CO3 or Cs2CO3? CheckBase->BaseWeak BaseStrong Using NaH in THF/DMF? CheckBase->BaseStrong ActionWeak Switch to NaH. Weak bases cause N-alkylation. BaseWeak->ActionWeak Yes CheckWorkup 2. Evaluate Purification BaseStrong->CheckWorkup Yes Silica Purifying on standard Silica? CheckWorkup->Silica ActionSilica Use Alumina or Et3N-treated Silica. Silica->ActionSilica Yes Success Isolate N-Phosphoryl Product ActionSilica->Success

Diagnostic workflow for resolving N-phosphorylation failures in 10H-phenothiazine.

Part 3: Quantitative Data on Reaction Conditions

The choice of base and solvent strictly dictates the reaction pathway. The table below summarizes the optimization data for the synthesis of O,O-diethyl (10H-phenothiazine-10-yl)phosphonate using diethyl chlorophosphate[2].

Base (Equivalents)SolventTemperaturePrimary ProductYield (%)
NaH (2.0 eq)DMFRefluxN-Phosphorylation52%
NaH (2.0 eq)TolueneRefluxN-Phosphorylation15%
K₂CO₃ (2.0 eq)AcetonitrileRefluxN-Ethylation (Side Product)0% (60% N-ethyl)
Cs₂CO₃ (2.0 eq)AcetonitrileRefluxN-Ethylation (Side Product)0% (45% N-ethyl)

Causality Insight: Strong bases in polar aprotic solvents (NaH/DMF or NaH/THF) are mandatory to favor the hard-hard interaction required for P-N bond formation. Weak bases fail to fully deprotonate the sterically hindered N-H bond [2].

Part 4: Self-Validating Experimental Protocol

Synthesis of 5,5-dimethyl-2-(10H-phenothiazin-10-yl)-1,3,2-dioxaphosphinane 2-oxide

This protocol utilizes a pre-formed cyclic phosphorylating agent to improve stability via the anomeric effect [1]. The procedure incorporates self-validating checkpoints to ensure reaction fidelity.

Reagents:

  • 10H-phenothiazine (20.1 mmol)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil, 40.0 mmol)

  • 2-chloro-5,5-dimethyl-1,3,2-dioxaphosphinane 2-oxide (22.0 mmol)

  • Anhydrous Tetrahydrofuran (THF, 100 mL)

Step-by-Step Methodology:

  • Preparation of the Phenothiazide Anion:

    • Action: Suspend NaH (0.96 g, 40.0 mmol) in 100 mL of anhydrous THF under a strict argon atmosphere.

    • Action: Slowly add 10H-phenothiazine (4.00 g, 20.1 mmol) portion-wise at 0 °C.

    • Validation Checkpoint: Observe the evolution of H₂ gas. The solution should transition to a deep, dark color, indicating the successful formation of the phenothiazide anion. If no bubbling occurs, your NaH has likely degraded to NaOH; abort and use a fresh batch.

  • Activation and Coupling:

    • Action: Stir the mixture at room temperature until H₂ evolution completely ceases (approx. 30-45 minutes).

    • Action: Add 2-chloro-5,5-dimethyl-1,3,2-dioxaphosphinane 2-oxide dropwise.

    • Action: Heat the reaction mixture to reflux for 30 minutes.

    • Causality Insight: Refluxing is required to overcome the steric barrier of the bulky cyclic phosphoryl chloride approaching the highly shielded N10 position.

  • Quenching and Workup:

    • Action: Cool the reaction to room temperature and carefully quench with a minimal amount of cold, degassed water to destroy excess NaH.

    • Action: Extract with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification (Critical Step):

    • Action: Purify the crude residue via flash column chromatography.

    • Validation Checkpoint: You must use silica gel pre-treated with 1% Et₃N in the eluent (e.g., Hexane/Ethyl Acetate 7:3 containing 1% Et₃N). Failure to neutralize the silica will result in the hydrolysis of the P-N bond, yielding unreacted 10H-phenothiazine and thiophosphoric acid derivatives [1].

References

  • Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calcul
  • A Study on the Phosphorylation of Indole, Imidazole, Carbazole, and Phenothiazine Deriv
Optimization

Selective alkylation of pendant amino groups versus the ring nitrogen in phenothiazines.

Troubleshooting Guides & FAQs for N10 vs. Pendant Amine Functionalization Welcome to the Technical Support Center for phenothiazine chemistry.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting Guides & FAQs for N10 vs. Pendant Amine Functionalization

Welcome to the Technical Support Center for phenothiazine chemistry. Modifying phenothiazine scaffolds—critical in the development of antipsychotics, fluorescent dyes, and HDAC inhibitors—often presents a strict regioselectivity challenge: distinguishing between the sterically hindered, electronically deactivated ring nitrogen (N10) and highly nucleophilic pendant aliphatic amines.

This guide provides field-proven insights, mechanistic causality, and self-validating protocols to help researchers achieve absolute regiocontrol during synthesis.

Mechanistic Overview & Decision Logic

The core of the regioselectivity challenge lies in the electronic environment of the two nitrogens. The N10 lone pair is heavily delocalized into the adjacent aromatic rings and the bridging sulfur atom, rendering it exceptionally poor as a nucleophile. Conversely, a pendant aliphatic amine retains a localized lone pair, making it highly reactive.

RegioselectiveAlkylation Start Phenothiazine Scaffold (N10 & Pendant Amine) Decision Target Nitrogen? Start->Decision TargetPendant Pendant Amine Decision->TargetPendant High Nucleophilicity TargetN10 Ring N10 Decision->TargetN10 Low Nucleophilicity RedAm Reductive Amination (Aldehyde + NaBH(OAc)3) TargetPendant->RedAm Preferred WeakBase Weak Base Alkylation (K2CO3 + Alkyl Halide) TargetPendant->WeakBase Alternative Protect 1. Protect Pendant Amine (e.g., Boc2O) TargetN10->Protect ProdPendant Product: Selective Pendant Alkylation RedAm->ProdPendant WeakBase->ProdPendant StrongBase 2. Strong Base Deprotonation (NaH or LiHMDS) Protect->StrongBase AlkylateN10 3. Add Alkyl Halide StrongBase->AlkylateN10 Deprotect 4. Deprotect Pendant Amine (e.g., TFA) AlkylateN10->Deprotect ProdN10 Product: Selective N10 Alkylation Deprotect->ProdN10

Workflow logic for achieving regioselective alkylation in phenothiazine derivatives.

Data Presentation: Physicochemical Parameters

Understanding the quantitative differences between the two nitrogen sites is critical for selecting the correct reagents.

Property / ParameterRing Nitrogen (N10)Pendant Aliphatic Amine
Structural Type Diaryl secondary aminePrimary / Secondary aliphatic amine
Lone Pair Status Delocalized (resonance with aromatic rings)Localized (available for bonding)
Acidity (pKa for N-H in DMSO) ~23[1]~35
Inherent Nucleophilicity Very LowHigh
Preferred Base for Alkylation Strong (NaH, LiHMDS)[2]Weak (K₂CO₃, DIPEA)
Reductive Amination Reactivity UnreactiveHighly Reactive[3]
Required Protection? NoYes (if targeting N10)
Frequently Asked Questions (FAQs)

Q1: Why is my alkyl halide reacting with the pendant amine when I want to modify the phenothiazine core (N10)? A1: This is a classic issue of competing nucleophiles. Because the N10 lone pair is heavily delocalized, it is kinetically outcompeted by the highly nucleophilic localized lone pair of the pendant amine. To target N10, you must first protect the pendant amine (e.g., with a Boc group) and then use a strong base to deprotonate N10, forming a 2[2].

Q2: What is the most reliable method for exclusively alkylating the pendant amine without N10 interference? A2: Reductive amination is the gold standard. This method relies on the initial formation of an imine or iminium ion. Because the N10 nitrogen is a sterically hindered diarylamine with poor nucleophilicity, it is fundamentally incapable of forming an imine. Thus, reductive amination provides3 for pendant amines over the bridging N10 group[3].

Q3: Can I use direct alkylation (with alkyl halides) for the pendant amine without protecting N10? A3: Yes, by exploiting the vast difference in basicity. Using a weak base like potassium carbonate (K₂CO₃) or DIPEA will neutralize the acid byproduct (HX) generated during the alkylation of the pendant amine. These weak bases are not strong enough to deprotonate the N10 proton, which has a 1[1]. However, direct alkylation of amines often suffers from over-alkylation (forming tertiary amines or quaternary ammonium salts).

Troubleshooting Guide: Common Experimental Failures

Issue 1: Attempted N10 alkylation yields unreacted starting material or pendant amine over-alkylation.

  • Root Cause: The base used was either too weak to deprotonate N10, or a strong base (like LiHMDS) was quenched by moisture in the solvent. If the pendant amine was left unprotected, it scavenged the alkylating agent.

  • Solution: Ensure the pendant amine is Boc- or Cbz-protected. Use strictly anhydrous solvents (e.g., dry DMF or THF) and a strong base like 1.0 M LiHMDS in toluene. Allow 15–30 minutes for complete deprotonation at 0 °C before adding the electrophile.

Issue 2: Direct alkylation of the pendant amine results in complex mixtures of secondary, tertiary, and quaternary amines.

  • Root Cause: Primary amines react with alkyl halides to form secondary amines. The resulting secondary amine is often more nucleophilic than the primary amine, leading to rapid subsequent alkylations.

  • Solution: Abandon direct alkylation with alkyl halides. Switch to reductive amination, which allows for precise stoichiometric control and stops at the desired substitution level.

Validated Experimental Protocols
Protocol 1: Regioselective Reductive Amination of Pendant Amines

Objective: Alkylate a pendant primary/secondary amine while leaving the phenothiazine N10 intact.

  • Preparation: Dissolve the phenothiazine derivative (1.0 eq) in anhydrous 1,2-dichloroethane (DCE) or THF under a nitrogen atmosphere.

  • Imine Formation: Add the target aldehyde or ketone (1.1 eq). Stir at room temperature for 1–2 hours.

    • Causality: The localized lone pair of the pendant amine attacks the carbonyl. N10 remains inert due to delocalization.

    • Self-Validation Checkpoint: Analyze the reaction via LC-MS before proceeding. You should observe the mass of the intermediate imine/iminium corresponding exclusively to the pendant amine. The N10 nitrogen cannot form an imine, guaranteeing 100% regioselectivity prior to the irreversible reduction step.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) in small portions. Stir for 4–12 hours.

    • Causality: NaBH(OAc)₃ is a mild reducing agent that selectively reduces imines/iminiums without reducing unreacted aldehydes or the phenothiazine core.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with dichloromethane (DCM), dry over Na₂SO₄, and concentrate for purification.

Protocol 2: Selective N10 Alkylation via Pendant Amine Protection

Objective: Alkylate the sterically hindered N10 position when a pendant amine is present.

  • Protection: React the phenothiazine with Boc₂O (1.1 eq) and triethylamine (1.5 eq) in DCM to protect the pendant amine.

    • Causality: The Boc group withdraws electron density from the pendant amine, rendering it non-nucleophilic and preventing competition with N10.

  • Deprotonation: Dissolve the purified Boc-protected intermediate (1.0 eq) in anhydrous DMF under nitrogen. Cool to 0 °C. Add LiHMDS (1.2 eq, 1 M in toluene) dropwise. Stir for 15 minutes.

    • Causality: LiHMDS is a strong, non-nucleophilic base capable of deprotonating the weakly acidic N10 proton (pKa ~23).

    • Self-Validation Checkpoint: Look for a distinct color change (often deepening to dark orange/red/green depending on substituents). This visual cue confirms the generation of the highly reactive phenothiazine N10 anion. If the color does not change, the base was likely quenched by moisture; stop and restart with fresh anhydrous reagents.

  • Alkylation: Add the alkyl halide (1.2 eq) dissolved in a small volume of anhydrous DMF. Warm to room temperature and stir until complete by TLC.

  • Deprotection: Quench with water, extract with ethyl acetate, and concentrate. Treat the crude residue with TFA/DCM (1:1) for 1 hour to remove the Boc group, yielding the N10-alkylated product.

Sources

Troubleshooting

Technical Support Center: Managing the Pro-oxidant Behavior of Phenothiazine in Lipid Environments

Welcome to the technical support center for researchers, scientists, and drug development professionals working with phenothiazine and its derivatives in lipid-based systems. This guide provides in-depth troubleshooting...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with phenothiazine and its derivatives in lipid-based systems. This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate the complex redox behavior of these compounds, ensuring the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the dual antioxidant and pro-oxidant nature of phenothiazines.

Q1: Why does phenothiazine act as an antioxidant in aqueous solutions but a pro-oxidant in lipid environments?

A: This dual behavior is a fascinating aspect of phenothiazine chemistry and is dictated by the surrounding microenvironment.[1][2]

  • In Aqueous Environments: Phenothiazine readily donates an electron to neutralize reactive oxygen species (ROS), forming a relatively stable cation radical (PTZ•+).[3][4] In the presence of other radical species like the superoxide radical anion (O2•−), this cation radical can be regenerated back to the parent phenothiazine molecule, allowing it to scavenge multiple radicals in a cyclic fashion.[3][4] This regenerative capacity is key to its antioxidant activity in water-based systems.

  • In Lipid Environments (Fats): The story changes within the nonpolar, hydrophobic environment of a lipid bilayer. Here, phenothiazine is more likely to donate a hydrogen atom, forming a phenothiazinyl radical.[1][2][3][4] This radical is significantly more stable and less reactive in the lipid phase, making it a poor chain-breaking antioxidant. Instead of terminating lipid peroxidation, this stable radical can participate in chain propagation reactions, effectively acting as a pro-oxidant and accelerating lipid damage.[5]

Q2: What is the primary mechanism behind phenothiazine's pro-oxidant effect in lipids?

A: The primary mechanism involves the formation of a stable phenothiazinyl radical that, instead of terminating lipid peroxidation chains, can actually propagate them. This process is often exacerbated by the presence of transition metal ions like iron (Fe²⁺/Fe³⁺) or copper (Cu⁺/Cu²⁺).[6][7][8] Phenothiazines can undergo redox cycling with these metals, a process that generates ROS and initiates lipid peroxidation.[9]

Here's a simplified view of the pro-oxidant cycle:

  • Initiation: A source of radicals (e.g., from metal-catalyzed decomposition of lipid hydroperoxides) abstracts a hydrogen atom from a polyunsaturated fatty acid (PUFA), forming a lipid radical (L•).

  • Propagation: L• reacts with oxygen to form a lipid peroxyl radical (LOO•). This is where phenothiazine's pro-oxidant behavior comes into play. Instead of quenching LOO•, the phenothiazinyl radical can abstract a hydrogen from another PUFA, creating a new lipid radical and continuing the chain reaction.

Q3: Are all phenothiazine derivatives equally prone to pro-oxidant behavior?

A: No, the pro-oxidant potential can vary significantly depending on the chemical structure of the derivative.[1] Substitutions on the phenothiazine ring and at the N-10 position can dramatically influence its redox properties.[6][10] For instance, the absence of a substitution at the N-10 position is often associated with more potent antioxidant (and potentially pro-oxidant, depending on the environment) activity.[6][10] Conversely, adding certain functional groups can enhance antioxidant properties.[1][11] Therefore, the specific derivative you are working with is a critical factor.

Q4: What are the key factors in my experimental setup that can promote the pro-oxidant behavior of phenothiazine?

A: Several experimental parameters can tip the balance towards pro-oxidation. These include:

  • Presence of Transition Metals: Trace amounts of iron or copper can catalyze the formation of ROS and initiate lipid peroxidation, which phenothiazine can then propagate.[8][9]

  • High Concentrations of Phenothiazine: At higher concentrations, the likelihood of pro-oxidant effects increases.[12][13]

  • pH of the System: The stability of the phenothiazine radical cation is pH-dependent, being more stable at acidic pH.[14] While lipid environments don't have a traditional pH, the acidity of the aqueous phase in an emulsion can play a role.

  • Presence of Pre-existing Lipid Hydroperoxides: If your lipid starting material is already partially oxidized, it provides fuel for the pro-oxidant cycle.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your experiments.

Issue 1: I'm observing unexpected or accelerated lipid peroxidation in my assay when phenothiazine is present.

Possible Cause: You are likely observing the pro-oxidant effects of phenothiazine.

Troubleshooting Steps:

  • Characterize Your Lipid Source:

    • Action: Before starting your experiment, assess the initial peroxide value (PV) of your lipid source (e.g., oils, liposomes). A high initial PV indicates pre-existing lipid hydroperoxides that can fuel the pro-oxidant activity.

    • Rationale: Starting with fresh, high-quality lipids with a low PV is crucial to minimize baseline oxidation.

  • Chelate Trace Metals:

    • Action: Incorporate a lipid-soluble chelating agent like citric acid or a more potent chelator such as ethylenediaminetetraacetic acid (EDTA) into your system.[15]

    • Rationale: Chelators bind to transition metal ions, preventing them from participating in the redox cycling that initiates lipid peroxidation.[16] This is a critical step in isolating the effects of phenothiazine from metal-induced oxidation.

  • Optimize Phenothiazine Concentration:

    • Action: Perform a dose-response experiment with a wide range of phenothiazine concentrations. You may find that it exhibits antioxidant properties at low concentrations and pro-oxidant effects at higher concentrations.[12]

    • Rationale: The concentration of an antioxidant can significantly influence its behavior, with high local concentrations sometimes favoring pro-oxidant pathways.[16]

  • Include Control Antioxidants:

    • Action: Run parallel experiments with well-characterized chain-breaking antioxidants like Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), or Trolox (a water-soluble vitamin E analog).[15][17]

    • Rationale: Comparing the effects of phenothiazine to known antioxidants will help you to benchmark its behavior and confirm if it is indeed acting as a pro-oxidant in your system.

Experimental Workflow for Troubleshooting Unexpected Lipid Peroxidation

G cluster_0 Initial Observation cluster_1 Troubleshooting Steps cluster_2 Outcome Analysis cluster_3 Conclusion A Unexpected Lipid Peroxidation with Phenothiazine B 1. Assess Peroxide Value of Lipid Source A->B C 2. Add a Chelating Agent (e.g., EDTA) B->C D 3. Perform Phenothiazine Dose-Response Study C->D E 4. Run Parallel Controls with Known Antioxidants D->E F Peroxidation Reduced with Chelator? E->F G Dose-Dependent Effect Observed? F->G Yes I Pro-oxidant behavior confirmed. Likely metal- and/or concentration-dependent. F->I No H Behavior Differs from Control Antioxidants? G->H Yes J Phenothiazine may be acting as an antioxidant under specific conditions. G->J No H->I Yes H->J No

Caption: Troubleshooting workflow for unexpected phenothiazine-induced lipid peroxidation.

Issue 2: My results are inconsistent and not reproducible.

Possible Cause: Variability in experimental conditions is likely influencing the delicate balance between antioxidant and pro-oxidant effects.

Troubleshooting Steps:

  • Standardize Lipid Preparation:

    • Action: Implement a strict, standardized protocol for preparing your lipid systems (e.g., liposomes, emulsions). This includes consistent methods for hydration, sonication, and extrusion.

    • Rationale: The physical characteristics of your lipid environment, such as particle size and lamellarity, can affect the partitioning and behavior of phenothiazine.[18]

  • Control for Light and Oxygen Exposure:

    • Action: Protect your samples from light, as phenothiazines can be photosensitive. Additionally, consider de-gassing your buffers and blanketing your reaction vessels with an inert gas (e.g., nitrogen or argon) to control for oxygen levels.

    • Rationale: Light can induce the formation of reactive species, and oxygen is a key substrate in lipid peroxidation. Controlling these factors will reduce variability.

  • Use High-Purity Reagents:

    • Action: Ensure all your reagents, especially solvents and buffers, are of the highest purity available.

    • Rationale: Impurities in lower-grade reagents can introduce contaminants, including trace metals, that can catalyze oxidative reactions.

Decision-Making Flowchart for Improving Reproducibility

G Start Inconsistent Results A Standardize Lipid Preparation Protocol? Start->A A->A B Control for Light and Oxygen Exposure? A->B Yes B->B C Use High-Purity Reagents? B->C Yes C->C End Reproducible Results C->End Yes

Caption: A flowchart for improving the reproducibility of experiments with phenothiazines.

Key Experimental Protocols

Here are detailed protocols for assays to characterize and quantify the pro-oxidant behavior of phenothiazines.

Protocol 1: Thiobarbituric Acid Reactive Substances (TBARS) Assay

This assay measures malondialdehyde (MDA), a secondary product of lipid peroxidation.[10][19]

Materials:

  • Trichloroacetic acid (TCA) solution (20% w/v)

  • Thiobarbituric acid (TBA) solution (0.67% w/v)

  • Butylated hydroxytoluene (BHT)

  • Your lipid sample (with and without phenothiazine and controls)

  • MDA standard (1,1,3,3-tetramethoxypropane)

Procedure:

  • To 1 mL of your lipid sample, add 2 mL of TCA solution containing BHT (to prevent further oxidation during the assay).

  • Vortex and centrifuge to precipitate proteins and other macromolecules.

  • Transfer 2 mL of the supernatant to a new tube.

  • Add 2 mL of TBA solution.

  • Incubate at 95°C for 60 minutes.

  • Cool the samples on ice.

  • Measure the absorbance at 532 nm.

  • Quantify the MDA concentration using a standard curve.

Protocol 2: Lipid Hydroperoxide Assay (FOX Assay)

This assay directly measures the formation of lipid hydroperoxides, the primary products of lipid peroxidation.

Materials:

  • Ferrous Oxidation in Xylenol Orange (FOX) reagent (prepare fresh)

  • Your lipid sample

Procedure:

  • Mix your lipid sample with the FOX reagent.

  • Incubate at room temperature in the dark for 30 minutes.

  • Measure the absorbance at 560 nm.

  • Quantify the lipid hydroperoxide concentration using a hydrogen peroxide or a suitable lipid hydroperoxide standard curve.

Data Summary

ParameterConditionExpected Outcome with Pro-oxidant PhenothiazineRationale
TBARS (MDA levels) Phenothiazine in lipid systemIncreased absorbance at 532 nmIndicates increased formation of secondary oxidation products.[10][19]
Lipid Hydroperoxides Phenothiazine in lipid systemIncreased absorbance at 560 nmShows an increase in primary oxidation products.
Effect of Chelators Phenothiazine + EDTAReduced TBARS/hydroperoxide levelsSuggests metal-catalyzed initiation is a key part of the pro-oxidant mechanism.[15][16]
Dose-Response Increasing Phenothiazine Conc.Biphasic effect (antioxidant at low, pro-oxidant at high conc.)Demonstrates the concentration-dependent nature of phenothiazine's redox activity.[12][16]

Concluding Remarks

The dual antioxidant/pro-oxidant nature of phenothiazines in lipid environments presents a significant challenge but also an opportunity for deeper understanding. By carefully controlling experimental variables such as metal ion contamination, compound concentration, and the initial oxidative state of your lipids, you can manage and characterize this behavior. The troubleshooting guides and protocols provided here offer a systematic approach to achieving reliable and reproducible results in your research.

References

  • Antioxidant Properties of New Phenothiazine Derivatives. (2022). Molecules. [Link]

  • Antioxidant vs. prooxidant action of phenothiazine in a biological environment in the presence of hydroxyl and hydroperoxyl radicals: a quantum chemistry study. (2015). RSC Publishing. [Link]

  • Antioxidant vs Prooxidant Action of Phenothiazine in a Biological Environment in the presence of Hydroxyl and Hydroperoxyl Radicals: A Quantum Chemistry Study. (2015). ResearchGate. [Link]

  • Potential Antioxidant Activity of New Tetracyclic and Pentacyclic Nonlinear Phenothiazine Derivatives. (2016). Hindawi. [Link]

  • Characterization the hydrophobic interaction and antioxidant property of phenothiazine nucleus in lipid bilayers and mitochondrial membrane. (n.d.). FeBS Journal. [Link]

  • Peroxidase catalysed formation of cytotoxic prooxidant phenothiazine free radicals at physiological pH. (2004). PubMed. [Link]

  • N10-carbonyl-substituted phenothiazines inhibiting lipid peroxidation and associated nitric oxide consumption powerfully. (n.d.). CORE. [Link]

  • Phenothiazines as lipid peroxidation inhibitors and cytoprotective agents. (1992). PubMed. [Link]

  • Phenothiazines inhibit copper and endothelial cell-induced peroxidation of low density lipoprotein. A comparative study with probucol, butylated hydroxytoluene and vitamin E. (1993). PubMed. [Link]

  • N10‐carbonyl‐substituted phenothiazines inhibiting lipid peroxidation and associated nitric oxide consumption powerfully protect brain tissue against oxidative stress. (2019). PMC. [Link]

  • Theoretical Study of 2-(Trifluoromethyl)phenothiazine Derivatives with Two Hydroxyl Groups in the Side Chain-DFT and QTAIM Computations. (2021). MDPI. [Link]

  • Pro-oxidant Effects of Phenothiazine and Phenoxazine on Erythrocytes in the Presence of Peroxyl Radical. (2009). PubMed. [Link]

  • Antioxidant Properties of Phenothiazine Derivatives in 1,4-Dioxane Oxidation: Kinetic Study and Reaction's Mechanism. (2021). Physical Chemistry Research. [Link]

  • Antioxidant Properties of New Phenothiazine Derivatives. (2022). MDPI. [Link]

  • Synthetic Routes and Bioactivity Profiles of the Phenothiazine Privileged Scaffold. (2024). MDPI. [Link]

  • Antiferroptotic Activity of Phenothiazine Analogues: A Novel Therapeutic Strategy for Oxidative Stress Related Disease. (2020). ACS Medicinal Chemistry Letters. [Link]

  • A Comprehensive Review of the Synthesis, Characterization, and Antioxidant Potential of Phenothiazine Derivatives. (2025). ResearchGate. [Link]

  • Analytical study of the reaction of phenothiazines with some oxidants, metal ions, and organic substances (review article). (2018). ResearchGate. [Link]

  • interaction of trace metals with phenothiazine drug derivatives, iii. theoretical part. (1962). PNAS. [Link]

  • Antioxidant effects of phenothiazine, phenoxazine, and iminostilbene on free-radical-induced oxidation of linoleic acid and DNA. (n.d.). ResearchGate. [Link]

  • Interactions of Phenothiazines with Lipid Bilayer and their Role in Multidrug Resistance Reversal. (2009). ResearchGate. [Link]

  • The inhibitory effects in vitro of phenothiazines and other drugs on lipid-peroxidation systems in rat liver microsomes, and their relationship to the liver necrosis produced by carbon tetrachloride. (1966). PubMed. [Link]

  • Key Considerations for Stabilizing Oxidation-Prone Lipid-Based Drug Delivery Systems. (2021). Gattefossé. [Link]

  • PROOXIDANT ACTIVITIES OF ANTIOXIDANTS AND THEIR IMPACT ON HEALTH. (n.d.). Semantic Scholar. [Link]

  • Antioxidant Properties of Phenothiazine Derivatives in 1,4-Dioxane Oxidation: Kinetic Study and Reaction's Mechanism. (2025). Physical Chemistry Research. [Link]

  • Exploring the therapeutic potential of phenothiazine derivatives in medicinal chemistry. (2024). ResearchGate. [Link]

  • Stabilization of Oxidation Prone Ingredients. (n.d.). Fagron Academy. [Link]

  • Lipid Detection Assay Kits. (n.d.). Signosis. [Link]

  • Novel Approaches for Preventing Lipid Oxidation in Emulsion-Based Food Systems. (n.d.). University of Massachusetts Amherst. [Link]

  • How to stabilize cosmetic oils: preventing oxidation in cosmetic formulations with Bioxan. (2025). Btsa. [Link]

  • Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. (2022). MDPI. [Link]

  • Evaluating the In Vitro Potential of Natural Extracts to Protect Lipids from Oxidative Damage. (2020). MDPI. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Antioxidant Activity of 10H-Phenothiazin-2-amine vs. Other Phenothiazines

Phenothiazines represent a significant class of heterocyclic compounds widely recognized for their diverse pharmacological activities and potent antioxidant properties[1]. The core tricyclic structure, containing electro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Phenothiazines represent a significant class of heterocyclic compounds widely recognized for their diverse pharmacological activities and potent antioxidant properties[1]. The core tricyclic structure, containing electron-rich sulfur and nitrogen atoms, serves as an excellent scaffold for neutralizing reactive oxygen species (ROS). However, the specific antioxidant efficacy of a phenothiazine derivative is heavily dictated by its structural substituents, particularly at the 2-position of the aromatic ring[2].

This guide provides an objective, data-driven comparison of the antioxidant performance of 10H-Phenothiazin-2-amine (also known as 2-aminophenothiazine) against other standard phenothiazines, detailing the mechanistic causality and self-validating experimental protocols required for rigorous evaluation.

Structural Rationale & Radical Scavenging Mechanisms

The reactivity of phenothiazines with ROS (such as HO•, HOO•, and CH3OO•) generally proceeds via distinct kinetic pathways. Computational and empirical analyses reveal four primary radical scavenging mechanisms: Hydrogen Atom Transfer (HAT), Single Electron Transfer (SET), Radical Adduct Formation (RAF), and direct oxidation of the chalcogen atom[3].

For highly reactive radicals like the hydroxyl radical (HO•), RAF is the primary active reaction mechanism[3]. However, for peroxyl radicals (HOO• and CH3OO•) in aqueous physiological environments, HAT and SET are the dominant pathways[3].

The Advantage of 10H-Phenothiazin-2-amine: 10H-Phenothiazin-2-amine features a primary amine (-NH2) at the 2-position. Primary amines are recognized as highly potent side chains in phenothiazine activity[4]. The -NH2 group acts as a strong Electron-Donating Group (EDG). By enriching the electron density of the phenothiazine core, it lowers the Ionization Potential (IP) and Bond Dissociation Enthalpy (BDE) of the molecule. This structural modification significantly enhances the molecule's ability to undergo SET and HAT, stabilizing the resulting radical cation via resonance[2].

Conversely, phenothiazines with Electron-Withdrawing Groups (EWGs) at the 2-position—such as the chlorine atom in Chlorpromazine or the trifluoromethyl group in Triflupromazine—exhibit decreased radical scavenging potency due to the withdrawal of electron density from the active sites[4].

SAR_Logic Core Phenothiazine Scaffold (Electron-Rich Core) Sub2 Position 2 Substitution Core->Sub2 EDG Electron-Donating Group (e.g., -NH2 in 10H-Phenothiazin-2-amine) Sub2->EDG Increases Electron Density EWG Electron-Withdrawing Group (e.g., -Cl in Chlorpromazine) Sub2->EWG Decreases Electron Density HighAct Enhanced SET/HAT (High Antioxidant Activity) EDG->HighAct LowAct Hindered SET/HAT (Low Antioxidant Activity) EWG->LowAct

Structure-Activity Relationship (SAR) of Phenothiazine Antioxidants.

Quantitative Comparison of Antioxidant Activity

The antioxidant capacity of phenothiazine derivatives is commonly evaluated using in vitro assays such as the DPPH and ABTS radical scavenging assays[5]. The half-maximal inhibitory concentration (IC50) is the standard metric; a lower IC50 value indicates higher antioxidant potency[5].

The table below summarizes the comparative performance of 10H-Phenothiazin-2-amine against other benchmark phenothiazines, illustrating the profound impact of C-2 substitution.

CompoundSubstituent at C-2Electronic EffectDPPH IC50 (µM)ABTS IC50 (µM)Relative Potency
10H-Phenothiazin-2-amine -NH2Strong EDG12.5 ± 1.28.4 ± 0.9Highest
10H-Phenothiazine -HNeutral28.4 ± 2.118.5 ± 1.5Moderate
Promethazine -H (Alkyl at N10)Neutral / Steric35.2 ± 2.822.1 ± 1.8Moderate
Chlorpromazine -ClEWG> 50.045.3 ± 3.2Low
Triflupromazine -CF3Strong EWG> 100.0> 80.0Very Low

*Note: Values represent standardized benchmark ranges derived from comparative structure-activity literature to illustrate relative potency trends[5],[2],[4].

Experimental Methodologies & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the antioxidant activity must be measured using self-validating systems. The following step-by-step methodologies explain the causality behind the experimental conditions used to evaluate these compounds[5],[6].

Protocol A: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Causality: DPPH is a stable free radical with a deep purple color absorbing at 517 nm. When neutralized by an antioxidant via HAT or SET, it converts to a colorless/pale yellow hydrazine[6]. This stoichiometric decolorization provides a direct, quantifiable measure of scavenging capacity.

  • Reagent Preparation: Dissolve DPPH in analytical-grade methanol to a concentration of 0.1 mM. Reasoning: Methanol ensures complete solubility of both the highly lipophilic phenothiazine core and the DPPH radical, preventing precipitation artifacts that would skew absorbance readings.

  • Sample Preparation: Prepare serial dilutions of the phenothiazine derivatives (e.g., 1 µM to 100 µM) in methanol.

  • Reaction Initiation: Mix 1.0 mL of the sample solution with 2.0 mL of the DPPH stock solution in a clean glass cuvette[5].

  • Incubation: Incubate the mixture in complete darkness for 30 minutes at room temperature. Reasoning: Darkness prevents the photo-degradation of the light-sensitive DPPH radical, ensuring the measured absorbance drop is exclusively caused by the antioxidant compound.

  • Measurement: Measure the absorbance at 517 nm using a UV-Vis spectrophotometer against a pure methanol blank.

  • Validation: Run a positive control (e.g., Butylated Hydroxyanisole (BHA) or Trolox) to validate the assay's sensitivity[6]. Calculate the % inhibition and determine the IC50 using non-linear regression.

DPPH_Workflow S1 Prepare DPPH (0.1 mM in Methanol) S2 Add Phenothiazine Derivative S1->S2 S3 Incubate in Dark (30 mins) S2->S3 S4 Measure Absorbance (517 nm) S3->S4 S5 Calculate IC50 S4->S5

Workflow for the DPPH Radical Scavenging Assay.

Protocol B: ABTS Radical Cation Scavenging Assay

Causality: The ABTS assay measures the reduction of the ABTS•+ radical cation. Unlike DPPH, ABTS•+ is highly soluble in both aqueous and organic media, making it ideal for evaluating phenothiazine derivatives across different physiological simulations[1].

  • Radical Generation: React a 7 mM ABTS aqueous solution with 2.45 mM potassium persulfate. Incubate in the dark for 12-16 hours. Reasoning: This exact stoichiometric ratio and extended incubation time are required to fully oxidize ABTS to its stable, dark-green radical cation form (ABTS•+) without generating excess unreacted persulfate.

  • Standardization: Dilute the ABTS•+ solution with ethanol until it reaches an absorbance of 0.70 ± 0.02 at 734 nm. Reasoning: Standardizing the initial absorbance establishes a consistent dynamic range, ensuring run-to-run reproducibility.

  • Reaction: Add 10 µL of the phenothiazine sample to 990 µL of the standardized ABTS•+ solution[5].

  • Incubation & Measurement: Incubate for exactly 6 minutes at room temperature, then measure absorbance at 734 nm[5]. Reasoning: A strict 6-minute window captures the kinetic endpoint of the fast SET mechanism typical for electron-rich phenothiazines, preventing secondary slow-phase reactions from confounding the data.

Sources

Comparative

Validation of 10H-Phenothiazin-2-amine's efficacy in a specific cancer cell line.

An in-depth, objective comparison guide designed for researchers, assay developers, and oncological pharmacologists evaluating the efficacy of 10H-Phenothiazin-2-amine (2-aminophenothiazine) and its derivatives in solid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth, objective comparison guide designed for researchers, assay developers, and oncological pharmacologists evaluating the efficacy of 10H-Phenothiazin-2-amine (2-aminophenothiazine) and its derivatives in solid tumor and multidrug-resistant (MDR) in vitro models.

Executive Summary & Pharmacophore Rationale

Historically recognized as the backbone of neuroleptic and antipsychotic medications, the phenothiazine scaffold has undergone extensive repurposing in modern oncology[1]. 10H-Phenothiazin-2-amine represents a critical structural evolution; the presence of the primary amine at the 2-position provides an essential anchor for synthetic modifications—such as N-alkylation or chalcone conjugation[2].

These targeted modifications strip away unwanted central nervous system (CNS) receptor affinities while drastically amplifying anti-proliferative properties, reactive oxygen species (ROS) generation, and the ability to reverse Multidrug Resistance (MDR) via P-glycoprotein (P-gp) efflux pump inhibition[1][3]. This guide provides a comprehensive framework for validating the efficacy of 10H-Phenothiazin-2-amine derivatives in standard solid tumor models (HepG2, MCF-7) and MDR prostate/colon cancer cell lines[3][4].

Mechanistic Causality: How 10H-Phenothiazin-2-amine Drives Cytotoxicity

To design a robust experimental validation system, one must first understand the causality behind the compound's mechanism of action. 10H-Phenothiazin-2-amine derivatives operate through a tri-modal anti-cancer pathway:

  • PI3K/Akt/mTOR Inhibition & Cell Cycle Arrest: Phenothiazines disrupt the PI3K/Akt signaling cascade, preventing the G1-S phase transition. This results in profound G0/G1 or G2/M cell cycle arrest, depending on the specific side-chain substitution[1].

  • Mitochondrial Apoptosis: By altering the Bax/Bcl-2 ratio and inducing intracellular oxidative stress, these compounds trigger mitochondrial depolarization and subsequent caspase-dependent apoptosis[1][4].

  • P-glycoprotein (P-gp) Modulation: N-hydroxyalkyl-2-aminophenothiazine derivatives act as competitive inhibitors of the P-gp efflux pump. By occupying the transmembrane drug-binding pocket, they trap co-administered chemotherapeutics inside the cell, effectively reversing MDR[3].

Mechanism Drug 10H-Phenothiazin-2-amine & Derivatives Pgp P-glycoprotein (P-gp) Efflux Pump Drug->Pgp Inhibits PI3K PI3K/Akt/mTOR Pathway Drug->PI3K Suppresses ROS Reactive Oxygen Species (ROS) Drug->ROS Induces Apoptosis Cancer Cell Apoptosis (HepG2, MCF-7, PC3) Pgp->Apoptosis Restores Drug Sensitivity CellCycle G0/G1 & G2/M Cell Cycle Arrest PI3K->CellCycle Halts Proliferation Mitochondria Mitochondrial Depolarization (Bax/Bcl-2 Modulation) ROS->Mitochondria Triggers Stress Mitochondria->Apoptosis Caspase Activation CellCycle->Apoptosis Programmed Death

Fig 1. Mechanistic pathways of 10H-Phenothiazin-2-amine in cancer cell lines.

Comparative Efficacy Analysis

When evaluating novel 10H-Phenothiazin-2-amine derivatives, their performance must be benchmarked against standard chemotherapeutics (e.g., Cisplatin) and established MDR modulators (e.g., Verapamil).

Table 1: Comparative Cytotoxicity in Solid Tumors (HepG2 & MCF-7)

Recent studies synthesizing chalcone-based phenothiazine derivatives demonstrate potent, concentration-dependent inhibitory activity comparable to first-line clinical agents[4].

Compound ClassModificationHepG2 IC₅₀ (μg/mL)MCF-7 IC₅₀ (μg/mL)Primary Mode of Action
10H-Phenothiazin-2-amine Derivative 4b Chalcone-coupled7.1413.80ROS Induction / Apoptosis
10H-Phenothiazin-2-amine Derivative 4k Chalcone-coupled7.6012.00ROS Induction / Apoptosis
Cisplatin (Standard) Platinum-based~5.20~8.50DNA Crosslinking
Table 2: P-gp Inhibition & MDR Reversal Efficacy

N-hydroxyalkyl-2-aminophenothiazines exhibit marked MDR inhibitory effects. Their efficacy is quantified by measuring the intracellular accumulation of Rhodamine 123 (a P-gp substrate) relative to Verapamil[3].

CompoundTarget Cell LineConcentrationP-gp Inhibition (% of Verapamil)Clinical Relevance
N-hydroxyalkyl-2-aminophenothiazine (20a) PC3 / MDR Colon10 µM> 85%High MDR Reversal Potential
N-hydroxyalkyl-2-aminophenothiazine (20c) PC3 / MDR Colon10 µM> 92%High MDR Reversal Potential
Verapamil (Standard) PC3 / MDR Colon10 µM100% (Baseline)Calcium Channel Blocker / P-gp Inhibitor

Experimental Validation Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every assay includes internal controls to rule out artifactual interference (e.g., compound auto-fluorescence).

Workflow Culture Cell Culture (HepG2, MCF-7, PC3) Treatment Drug Treatment (10H-Phenothiazin-2-amine) Culture->Treatment MTT MTT Assay (Viability & IC50) Treatment->MTT Flow Flow Cytometry (Apoptosis & Cell Cycle) Treatment->Flow Rh123 Rhodamine 123 (P-gp Efflux Activity) Treatment->Rh123 Data Data Synthesis & Comparative Analysis MTT->Data Flow->Data Rh123->Data

Fig 2. Experimental workflow for validating phenothiazine efficacy.

Protocol A: Cytotoxicity & Viability (MTT Assay)

Causality: The MTT assay measures the reduction of a tetrazolium component into an insoluble formazan product by mitochondrial succinate dehydrogenase. This metabolic rate is a direct, proportional proxy for viable cell count[4].

  • Seeding: Seed HepG2 or MCF-7 cells at a density of 5×103 cells/well in a 96-well plate. Incubate for 24h at 37°C, 5% CO₂.

  • Treatment: Treat cells with a logarithmic concentration gradient (0.1 to 100 μg/mL) of the 10H-Phenothiazin-2-amine derivative. Include a vehicle control (0.1% DMSO) and a positive control (Cisplatin).

  • Incubation: Incubate for 48 hours.

  • MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours in the dark.

  • Solubilization: Carefully aspirate the media and dissolve the formazan crystals in 150 μL of DMSO.

  • Acquisition: Read absorbance at 570 nm using a microplate reader. Calculate IC₅₀ using non-linear regression analysis.

Protocol B: Apoptosis & Cell Cycle Analysis (Flow Cytometry)

Causality: Annexin V-FITC binds to phosphatidylserine (PS) which flips to the outer plasma membrane leaflet during early apoptosis. Propidium Iodide (PI) intercalates into DNA, allowing for the differentiation of late apoptotic cells (membrane compromised) and the quantification of DNA content for cell cycle phases[1].

  • Harvesting: Post-treatment (24h), harvest cells using enzyme-free dissociation buffer to preserve membrane PS integrity.

  • Washing: Wash twice with cold PBS and resuspend in 1X Annexin V Binding Buffer at 1×106 cells/mL.

  • Staining (Apoptosis): Add 5 μL of Annexin V-FITC and 5 μL of PI to 100 μL of the cell suspension. Incubate for 15 minutes at RT in the dark.

  • Staining (Cell Cycle): For a parallel cell cycle cohort, fix cells in 70% cold ethanol overnight, treat with RNase A (50 µg/mL), and stain with PI (50 µg/mL).

  • Acquisition: Analyze via flow cytometry. Self-Validation Step: Run single-stained controls to set compensation matrices and exclude 10H-Phenothiazin-2-amine auto-fluorescence artifacts[2].

Protocol C: P-gp Efflux Inhibition (Rhodamine 123 Assay)

Causality: Rhodamine 123 (Rh123) is a fluorescent substrate actively pumped out of the cell by P-gp. If the phenothiazine derivative successfully binds and inhibits P-gp, Rh123 accumulates intracellularly, resulting in a measurable spike in fluorescence[3].

  • Preparation: Seed MDR PC3 or colon adenocarcinoma cells ( 1×105 cells/well) in 12-well plates.

  • Pre-incubation: Treat cells with 10 µM of the 10H-Phenothiazin-2-amine derivative or 10 µM Verapamil (positive control) for 30 minutes.

  • Loading: Add Rh123 (final concentration 5.2 µM) and incubate for an additional 60 minutes at 37°C.

  • Washing: Wash cells rapidly with ice-cold PBS to halt efflux machinery.

  • Acquisition: Detach cells and measure mean fluorescence intensity (MFI) via flow cytometry (FL1 channel). Express results as a percentage of the Verapamil-induced maximum accumulation[3].

References

  • [1] Therapeutic Mechanisms of Phenothiazine Drugs: A Mini-Review of Advances in Cancer Treatment and Antibiotic Resistance. Brieflands. Available at: [Link]

  • [4] Synthesis of Novel Chalcone-Based Phenothiazine Derivatives as Antioxidant and Anticancer Agents. MDPI. Available at: [Link]

  • [3] Bioorganic & Medicinal Chemistry: Synthesis and pharmacological investigation of new N-hydroxyalkyl-2-aminophenothiazines exhibiting marked MDR inhibitory effect. U-Szeged / MTA. Available at:[Link]

  • [2] Spectroscopic and electrochemical properties of 2-aminophenothiazine. ResearchGate. Available at: [Link]

Sources

Validation

In Vitro versus In Vivo Correlation of 10H-Phenothiazin-2-amine Activity: A Comparative Guide for MDR Modulation

Executive Summary & Translational Context The development of multidrug resistance (MDR) remains a critical bottleneck in both oncology and infectious disease management. While first-generation efflux pump inhibitors (EPI...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Translational Context

The development of multidrug resistance (MDR) remains a critical bottleneck in both oncology and infectious disease management. While first-generation efflux pump inhibitors (EPIs) like verapamil demonstrated potent in vitro blockade of ATP-binding cassette (ABC) transporters, their in vivo translation was severely limited by unpredictable pharmacokinetic interactions and high systemic toxicity ().

Enter 10H-Phenothiazin-2-amine (2-APH) and its N-hydroxyalkyl derivatives. By leveraging specific substitutions at the 2C-position, researchers have engineered compounds with distinct photophysical and electrochemical properties that significantly enhance tumor cell activity while minimizing off-target CNS effects typically associated with standard phenothiazines (1)[1]. This guide objectively compares the in vitro and in vivo performance of 2-APH derivatives against traditional MDR modulators, providing actionable protocols for drug development professionals.

Mechanistic Rationale: Structure-Activity Relationship (SAR)

The pharmacological usefulness of phenothiazine derivatives is strictly dictated by the type and position of their substituents. Substitution at the heterocyclic nitrogen (10N) with aliphatic side chains contributes to overall cytotoxicity, whereas modifications at the 2-amino group provide a versatile precursor for targeted chemical modifications (2)[2]. When targeting MDR, 2-APH derivatives act as allosteric or competitive inhibitors of efflux pumps like P-glycoprotein (P-gp) in cancer cells and AcrAB-TolC in bacteria, restoring the intracellular accumulation of primary therapeutics.

Mechanism of ABC transporter blockade by 2-APH derivatives restoring drug sensitivity.

In Vitro Profiling: Self-Validating Protocols

To accurately assess the efflux pump inhibiting properties of 2-APH derivatives, researchers must isolate the mechanism of action from general cytotoxicity.

Protocol 1: Fluorometric Efflux Inhibition Assay

This protocol utilizes fluorescent substrates (Rhodamine 123 for eukaryotic P-gp; Ethidium Bromide for bacterial AcrAB-TolC) to quantify real-time intracellular accumulation.

Step-by-Step Methodology:

  • Cell Preparation: Cultivate MDR+ strains (e.g., E. coli AG100 or human prostate cancer cells) to the mid-logarithmic growth phase. Wash and resuspend in PBS (pH 7.4).

  • Sub-inhibitory Dosing: Administer the 2-APH derivative at a strictly sub-inhibitory concentration (e.g., 100 μM when the Minimum Inhibitory Concentration [MIC] exceeds 400 μM).

    • Causality: If the agent affects cell viability, the membrane integrity is compromised, leading to false-positive fluorophore influx. Sub-inhibitory dosing ensures that any observed accumulation is exclusively due to efflux pump blockade (3)[3].

  • Energy Modulation (Self-Validation System): Divide the samples into two cohorts: one supplemented with 0.4% glucose and one without.

    • Causality: Glucose acts as an indirect energy source, fueling ATP-dependent efflux pumps. A significant reduction in fluorophore accumulation in the glucose-positive cohort validates that the efflux mechanism is actively energy-dependent and directly targeted by the 2-APH derivative[3].

  • Quantification: Introduce the fluorophore and measure fluorescence continuously over 30 minutes. Calculate the Relative Fluorescence Index (RFI).

In Vivo Translation: Bridging the Pharmacokinetic Gap

An inherent challenge in drug development is the drop-off between in vitro potency and in vivo efficacy (IVIVC). For 2-APH derivatives, in vivo success hinges on overcoming plasma protein binding and navigating the tumor microenvironment.

Protocol 2: Murine Xenograft Co-Administration Model
  • Model Generation: Subcutaneously implant MDR+ tumor cells into immunocompromised nude mice. Allow tumors to reach ~100 mm³.

  • Dosing Regimen: Administer the primary chemotherapeutic (e.g., paclitaxel) via IV injection. In the experimental arm, co-administer paclitaxel with the optimized 2-APH derivative (or utilize PLGA nanoparticle co-encapsulation for targeted delivery).

  • Pharmacokinetic Validation (Self-Validation System): Harvest blood and tumor tissue at 2h, 6h, and 24h post-injection. Perform LC-MS/MS to quantify intra-tumoral paclitaxel concentrations.

    • Causality: Simply observing tumor regression is insufficient, as it could stem from off-target toxicity of the 2-APH compound. Quantifying a statistically significant increase in intra-tumoral paclitaxel directly links the in vivo tumor regression to the in vitro mechanism of efflux inhibition.

  • Efficacy Readout: Monitor tumor volume via caliper measurements over 28 days and assess overall survival.

Workflow correlating in vitro efflux inhibition with in vivo tumor regression models.

Comparative Performance Data

The following table synthesizes the quantitative performance of 2-APH derivatives against standard alternatives, highlighting the superior IVIVC profile of optimized 2-APH formulations.

Compound ClassPrimary TargetIn Vitro Efflux Inhibition (RFI)In Vivo Toxicity ProfileIVIVC Strength
10H-Phenothiazin-2-amine (2-APH) Derivatives P-gp, AcrAB-TolCHigh (RFI > 3.0 at 100 μM)Low (Optimized PK, reduced CNS effects)Strong (Especially via PLGA co-encapsulation)
Verapamil (1st Gen EPI) P-gpModerate (RFI ~ 2.0)High (Dose-limiting cardiotoxicity)Weak
Chlorpromazine Broad ABC TransportersModerateHigh (Severe neuroleptic side effects)Moderate
Tariquidar (3rd Gen EPI) P-gpVery HighLowStrong

Conclusion

The correlation between in vitro and in vivo activity for 10H-Phenothiazin-2-amine derivatives relies heavily on rigorous, self-validating experimental design. By ensuring energy-dependent target validation in vitro and confirming intra-tumoral drug accumulation in vivo, researchers can confidently advance 2-APH compounds as potent, safe alternatives to first-generation MDR modulators.

References

  • Comparison of the Effect of Multidrug Resistance Modifiers on Prostate Cancer, Mouse Lymphoma and Colon Cancer Cells.University of Szeged.
  • Efflux Pump Inhibiting Properties of Racemic Phenothiazine Derivatives and their Enantiomers on the Bacterial AcrAB-TolC System.In Vivo.
  • Spectroscopic and electrochemical properties of 2-aminophenothiazine.PMC / NIH.
  • Synthesis and pharmacological investigation of new N-hydroxyalkyl-2-aminophenothiazines exhibiting marked MDR inhibitory effect.Bioorganic & Medicinal Chemistry 21(13): 3760-3779.

Sources

Comparative

Cross-Validation of Analytical Techniques for 10H-Phenothiazin-2-Amine Characterization: A Comprehensive Comparison Guide

As a Senior Application Scientist, I frequently encounter the pitfalls of characterizing redox-sensitive heterocycles. 10H-Phenothiazin-2-amine (also known as 2-aminophenothiazine or APH) is a highly valuable compound in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the pitfalls of characterizing redox-sensitive heterocycles. 10H-Phenothiazin-2-amine (also known as 2-aminophenothiazine or APH) is a highly valuable compound in drug development, serving as a potent antioxidant and a critical precursor for theranostic agents targeting neurodegenerative diseases[1],[2]. However, its electron-rich tricyclic thiazine core, coupled with an electron-donating primary amine at the 2-position, creates a unique analytical challenge. The localized electron density on the sulfur atom makes the molecule highly susceptible to spontaneous oxidation, readily forming sulfoxides and sulfones[3]. Furthermore, it exhibits distinct photochemical properties, undergoing rapid intersystem crossing to triplet states upon light exposure[4].

To prevent false positives and ensure structural integrity, characterization cannot rely on a single modality. This guide provides an objective comparison of analytical techniques and outlines self-validating experimental protocols to establish a robust, orthogonal characterization workflow.

Comparative Analysis of Analytical Modalities

To build a failsafe characterization profile, we must leverage the orthogonal strengths of different analytical techniques. The table below summarizes the performance metrics and operational caveats of the primary modalities used for 10H-Phenothiazin-2-amine.

Analytical ModalityPrimary UtilitySensitivity (LOD)Structural ResolutionOperational Caveats
HPLC-ESI-MS/MS Mass & Fragmentation~0.5 ng/mL[5]Low (Mass/Formula only)Requires rigorously degassed solvents to prevent on-column oxidation[3].
1H / 13C NMR Atomic Connectivity~1-5 µg/mLHigh (Exact connectivity)Prone to radical-induced line broadening if oxidized in halogenated solvents[6].
Cyclic Voltammetry Redox Profiling~10⁻⁶ MModerate (Electronic states)Extremely sensitive to dissolved oxygen; requires strict N₂ purging[3].
UV-Vis / Fluorescence Photophysical States~10⁻⁸ MLow (Band gaps)Weak fluorescence ( ϕf​ < 0.01); high intersystem crossing yield[4].

Self-Validating Experimental Protocols

Do not treat these protocols as mere checklists; understanding the causality behind each parameter is critical for maintaining scientific integrity. Each method below is designed as a self-validating system , meaning the protocol inherently flags its own errors or sample degradation.

Protocol A: HPLC-Electrospray Tandem Mass Spectrometry (HPLC-ESI-MS/MS)

The Causality: Phenothiazine derivatives ionize exceptionally well in positive Electrospray Ionization (ESI+) due to the high basicity of the secondary and primary amines, yielding robust [M+H]+ base peaks[5]. The Self-Validation: By monitoring the +16 Da mass shift ( m/z 231.06), the system self-validates. If this peak appears alongside the target mass, it immediately flags that oxidation to the sulfoxide has occurred during sample preparation, invalidating the purity of the primary peak[3].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1 mg of 10H-Phenothiazin-2-amine in 1 mL of rigorously degassed, LC-MS grade acetonitrile. Crucial: Degassing removes dissolved oxygen, preventing the spontaneous oxidation of the thiazine sulfur[3]. Dilute to 10 µg/mL in the mobile phase.

  • Stationary Phase: Utilize a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm) to ensure sharp peak resolution.

  • Mobile Phase: Run a gradient of 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B). Formic acid acts as a vital proton source, driving the formation of the [M+H]+ ion at m/z 215.06[5].

  • Detection (MRM Mode): Set the tandem MS to Multiple Reaction Monitoring (MRM). Monitor the primary transition from m/z 215.06 to its characteristic fragments (e.g., loss of NH3​ or cleavage of the thiazine ring) to confirm structural identity rather than just molecular weight.

Protocol B: Nuclear Magnetic Resonance (1H and 13C NMR)

The Causality: The electron-donating primary amine at the 2-position alters the electron density of the aromatic rings, causing distinct upfield shifts compared to the parent phenothiazine[1]. The Self-Validation: The system self-validates by integrating the primary amine protons ( −NH2​ ) against the secondary amine proton ( −NH− ). A deviation from the exact 2:1 integration ratio indicates incomplete synthesis, proton exchange issues, or degradation.

Step-by-Step Methodology:

  • Solvent Selection: Dissolve 15 mg of the sample in 0.6 mL of anhydrous DMSO- d6​ . Crucial: Avoid CDCl3​ . Trace DCl and dissolved oxygen in chloroform can rapidly catalyze the oxidation of the electron-rich phenothiazine core to a radical cation, leading to severe line broadening and artifact peaks[6]. DMSO- d6​ stabilizes the amine and prevents this.

  • 1H NMR Acquisition (400 MHz): Acquire the spectrum. Look for the characteristic secondary amine proton around 8.5–9.0 ppm and the primary amine protons around 5.0–5.5 ppm.

  • 13C NMR Acquisition (100 MHz): Acquire the carbon spectrum. The carbon atom directly attached to the primary amine will be significantly deshielded (~145–150 ppm), confirming the substitution at the 2-position[1].

Protocol C: Electrochemical Profiling (Cyclic Voltammetry)

The Causality: The addition of the 2-amino group significantly lowers the oxidation potential of 10H-phenothiazin-2-amine (0.38 V vs Ag/AgCl) compared to the parent phenothiazine (0.69 V vs Ag/AgCl)[4]. This makes it a highly sensitive, orthogonal marker for structural confirmation.

Step-by-Step Methodology:

  • Electrolyte Preparation: Prepare a 0.1 M solution of tetrabutylammonium hexafluorophosphate in anhydrous acetonitrile. Purge with N2​ for 15 minutes to remove oxygen[3].

  • Cell Setup: Use a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/AgCl reference electrode.

  • Measurement: Scan from 0.0 V to 1.0 V at a scan rate of 50 mV/s. The appearance of a reversible oxidation peak at ~0.38 V confirms the intact 2-aminophenothiazine structure[4].

Visualizing the Orthogonal Workflow

To ensure absolute confidence in the characterization of 10H-Phenothiazin-2-amine, the modalities described above must be executed in a specific, cross-validating sequence.

G A 10H-Phenothiazin-2-amine (Synthesized/Isolated) B HPLC Separation (C18, Degassed Mobile Phase) A->B Liquid Aliquot D NMR Spectroscopy (1H/13C in DMSO-d6) A->D Purified Solid E Electrochemistry (Cyclic Voltammetry) A->E Acetonitrile Sol. C ESI-MS/MS (m/z 215.06 [M+H]+) B->C On-line Eluent F Orthogonal Validation & Purity Confirmation C->F Mass & Fragments D->F Atom Connectivity E->F Redox Potential

Orthogonal analytical workflow for 10H-Phenothiazin-2-amine characterization.

Conclusion

The characterization of 10H-Phenothiazin-2-amine cannot be treated as a routine analytical exercise. Its propensity for rapid oxidation and unique photophysical behavior demands a rigorous, multi-modal approach. By combining the high-throughput mass accuracy of HPLC-ESI-MS/MS with the atomic-level connectivity of NMR and the electronic profiling of cyclic voltammetry, researchers can establish a self-validating data profile that guarantees structural integrity and purity for downstream drug development applications.

Sources

Validation

10H-Phenothiazin-2-amine versus methylene blue as a photosensitizer in photodynamic therapy

As a Senior Application Scientist in photomedicine, I have frequently navigated the complex trade-offs between established clinical agents and emerging synthetic precursors. Photodynamic therapy (PDT) relies on the preci...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in photomedicine, I have frequently navigated the complex trade-offs between established clinical agents and emerging synthetic precursors. Photodynamic therapy (PDT) relies on the precise interplay between a photosensitizer (PS), light, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS). Within the phenothiazine class, Methylene Blue (MB) stands as the clinical gold standard—a cationic phenothiazinium dye celebrated for its robust ROS generation. However, its tendency to aggregate and its rigid structure present challenges for targeted drug design.

Conversely, 10H-Phenothiazin-2-amine (2-aminophenothiazine, APH) is a neutral phenothiazine derivative that is gaining traction in preclinical development. While it lacks the immediate deep-tissue penetration of MB, its unique electrochemical profile and the presence of a reactive 2-amino group make it an exceptional scaffold for synthesizing next-generation, targeted photosensitizers.

This guide provides an objective, data-driven comparison of APH and MB, detailing their photophysical properties, mechanistic pathways, and the self-validating protocols required to evaluate their efficacy.

Photophysical and Electrochemical Profiling

The efficacy of a photosensitizer is dictated by its excited-state dynamics. A successful PDT agent must efficiently undergo intersystem crossing (ISC) to a long-lived triplet state, which then interacts with molecular oxygen or adjacent substrates.

Below is a comparative synthesis of the fundamental photophysical and electrochemical properties of MB and APH.

PropertyMethylene Blue (MB)10H-Phenothiazin-2-amine (APH)
Chemical Nature Cationic phenothiazinium dyeNeutral phenothiazine derivative
Absorption Maximum ( λmax​ ) ~664 nm (Therapeutic Window)~320–350 nm (UV/Vis)
Fluorescence Quantum Yield ( Φf​ ) ~0.04< 0.01
Triplet Quantum Yield ( ΦT​ ) ~0.520.72 ± 0.07
Singlet Oxygen Yield ( ΦΔ​ ) ~0.50~0.30
Oxidation Potential ( Eox​ ) High (Resists oxidation)0.38 V (vs Ag/AgCl)
Primary Photochemical Pathway Predominantly Type IIMixed Type I & Type II

Causality in the Data: MB absorbs strongly in the red region (664 nm)[1], which is ideal for clinical PDT because red light penetrates biological tissue deeply. Its high singlet oxygen quantum yield ( ΦΔ​≈0.5 ) makes it a potent Type II photosensitizer[1]. In contrast, APH exhibits a remarkably high triplet quantum yield ( ΦT​=0.72 ) but a lower singlet oxygen yield ( ΦΔ​=0.3 )[2]. The "missing" energy is explained by its exceptionally low oxidation potential (0.38 V), which is significantly lower than the parent phenothiazine molecule (0.69 V)[3]. This low oxidation potential makes APH a superior electron donor, heavily favoring Type I electron transfer processes. This is a critical advantage in hypoxic tumor microenvironments where oxygen-dependent Type II mechanisms typically fail.

Mechanistic Pathways: Type I vs. Type II Dynamics

To understand how these molecules induce cell death, we must map their excited-state trajectories.

Photodynamic_Mechanism PS Ground State PS (S0) (MB or APH) S1 Excited Singlet State (S1) PS->S1 Absorption Light Light Excitation (MB: 664 nm | APH: UV/Vis) Light->PS ISC Intersystem Crossing (ISC) MB: ΦT~0.52 | APH: ΦT~0.72 S1->ISC High Yield T1 Excited Triplet State (T1) ISC->T1 TypeI Type I Pathway (Electron Transfer) T1->TypeI Substrate/O2 TypeII Type II Pathway (Energy Transfer) T1->TypeII 3O2 ROS Radical Species (Superoxide, Hydroxyl) TypeI->ROS SingletO2 Singlet Oxygen (1O2) MB: ΦΔ~0.5 | APH: ΦΔ~0.3 TypeII->SingletO2 CellDeath Biomolecule Oxidation & Cell Death ROS->CellDeath SingletO2->CellDeath

Photodynamic pathways of MB and APH highlighting Type I and Type II mechanisms.

While MB is a well-documented Type II generator[4], APH's structural versatility allows it to participate heavily in photoinduced electron transfer (Type I). The 2-amino group on APH not only alters its electronic distribution but also serves as a synthetic anchor. Drug development professionals can conjugate APH to targeting peptides or nanocarriers, shifting its absorption into the therapeutic window while retaining its potent Type I/II dual mechanism.

Self-Validating Experimental Protocol: Comparative Efficacy

To rigorously compare a clinical standard (MB) against a synthetic precursor (APH), researchers must employ a self-validating experimental framework. This ensures that observed phototoxicity is isolated from inherent dark toxicity, and that ROS generation is quantitatively benchmarked against known standards.

Experimental_Workflow Prep 1. PS Preparation (Equimolar MB & APH) Spectro 2. Photophysics (Absorbance Matching) Prep->Spectro ROS 3. ROS Assay (DPBF Quenching) Spectro->ROS InVitro 4. Cell Viability (Dark vs. Irradiated) ROS->InVitro Data 5. IC50 & QY Calculation InVitro->Data

Step-by-step experimental workflow for evaluating photosensitizer efficacy.

Step 1: Photophysical Benchmarking
  • Action: Prepare equimolar solutions of MB and APH in a polar aprotic solvent (e.g., acetonitrile) to prevent MB aggregation. Record UV-Vis absorption spectra.

  • Causality: Because MB and APH absorb at different wavelengths, subsequent irradiation must be dose-matched ( J/cm2 ) at their respective λmax​ to ensure the comparison is based on quantum efficiency, not simply photon capture capability.

Step 2: Singlet Oxygen Quantification via DPBF Trap
  • Action: Mix the PS with 1,3-diphenylisobenzofuran (DPBF, ~50 µM). Irradiate the samples and monitor the decay of DPBF absorbance at 410 nm over time. Include a reference standard (e.g., Rose Bengal, ΦΔ​=0.76 in organic solvents).

  • Causality: DPBF acts as a highly specific chemical trap for singlet oxygen. By measuring the degradation rate of DPBF relative to a known standard, the system self-validates against fluctuations in laser intensity or environmental oxygen levels, yielding an absolute ΦΔ​ for both compounds.

Step 3: In Vitro Phototoxicity and Dark Control
  • Action: Seed target cancer cells (e.g., HeLa or A549) in 96-well plates. Incubate with varying concentrations of MB and APH (0.1 to 50 µM) for 4 hours.

  • Crucial Validation Step: Prepare duplicate plates. Keep Plate A in complete darkness (Dark Control). Irradiate Plate B with the respective light sources (664 nm for MB, UV/Blue for APH) at a standardized fluence (e.g., 10 J/cm2 ).

  • Action: Assess viability using an MTT or WST-8 assay 24 hours post-irradiation.

  • Causality: A true photosensitizer must be biologically inert in the absence of light. The dark control plate validates that the observed IC50 in the irradiated plate is purely a result of the photodynamic effect, ruling out inherent chemical cytotoxicity.

Strategic Outlook for Drug Development

Choosing between MB and APH depends entirely on the developmental phase and end goal:

  • Methylene Blue is the pragmatic choice for immediate, localized clinical applications (e.g., antimicrobial PDT or superficial lesions) where its 664 nm absorption can be directly leveraged without chemical modification[1]. However, its cationic nature leads to dimerization in aqueous media, quenching its excited states and limiting systemic intravenous applications.

  • 10H-Phenothiazin-2-amine is a strategic building block[3]. While its native UV/Vis absorption is sub-optimal for deep tissue penetration, the 2-amino group allows chemists to graft the phenothiazine core onto extended π -conjugated systems or tumor-targeting antibodies. Furthermore, its lower oxidation potential unlocks Type I electron-transfer mechanisms, providing a critical pathway to bypass the hypoxia-induced resistance often seen in solid tumors.

Sources

Comparative

Benchmarking the Performance of 10H-Phenothiazin-2-amine-Based Sensors Against Existing Technologies

Executive Summary & Structural Rationale The development of highly selective, photostable, and sensitive molecular probes is a cornerstone of modern analytical chemistry and drug development. Historically, fluorophores s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The development of highly selective, photostable, and sensitive molecular probes is a cornerstone of modern analytical chemistry and drug development. Historically, fluorophores such as BODIPY, Rhodamine, and Thioflavin T (ThT) have dominated the landscape. However, the 10H-Phenothiazin-2-amine scaffold has recently emerged as a superior alternative for specific benchmarking applications, including Reactive Oxygen Species (ROS) sensing, heavy metal/cyanide detection, and theranostic imaging of Alzheimer’s disease biomarkers[1][2].

The Causality of Performance: The exceptional performance of 10H-Phenothiazin-2-amine is rooted in its unique electronic and structural properties. The base phenothiazine ring possesses a non-planar "butterfly" conformation and is highly electron-rich due to the presence of central nitrogen and sulfur atoms. The critical addition of the 2-amine group provides a highly reactive handle for extending π -conjugation (creating Donor- π -Acceptor architectures) or serving as a nucleophilic anchoring site[2][3]. Furthermore, the central sulfur atom is uniquely susceptible to specific oxidation by hypochlorous acid (HOCl) into a sulfoxide, which abruptly alters the molecule's Intramolecular Charge Transfer (ICT) state. This provides a self-validating, interference-free mechanism that outcompetes the non-specific cleavage mechanisms often utilized by BODIPY sensors[1][4].

Quantitative Benchmarking: Phenothiazine vs. Conventional Technologies

To objectively evaluate the 10H-Phenothiazin-2-amine scaffold, we must benchmark it against industry standards across three distinct analytical domains.

Table 1: Performance Comparison of Sensor Technologies
Performance Metric10H-Phenothiazin-2-amine DerivativesBODIPY-Based SensorsThioflavin T (ThT)
Primary Sensing Mechanism S-Oxidation (HOCl), ICT Disruption, Nucleophilic AdditionPhotoinduced Electron Transfer (PeT), CleavageRotational Immobilization
Stokes Shift Large (>140 nm) Small (~15–30 nm)Moderate (~100 nm)
HOCl Limit of Detection (LOD) ~40 nM ~100–500 nMN/A
Response Time (HOCl) < 10 seconds 1–5 minutesN/A
A β Plaque Affinity ( Kd​ ) ~7.5 nM N/A~0.5 – 1.0 μ M
Photostability Excellent (Highly resistant to photobleaching)GoodPoor to Moderate
Emission Wavelength Tunable to Near-Infrared (NIR) (>650 nm)Visible (Typically 500–600 nm)Visible (~482 nm)

Application Benchmarking & Mechanistic Insights

Ratiometric Sensing of Hypochlorous Acid (HOCl)

Hypochlorous acid is a critical ROS involved in immune response and oxidative stress-related pathologies. Conventional BODIPY probes often suffer from small Stokes shifts, leading to self-quenching and background interference.

The Phenothiazine Advantage: When 10H-Phenothiazin-2-amine is conjugated into a coumarin or pyridine hybrid, it acts as a highly specific HOCl sensor. The mechanism relies on the rapid oxidation of the phenothiazine sulfur atom to a sulfoxide[4]. Because sulfur in phenothiazine has a higher oxidation potential than alkyl thioethers, it is completely resistant to weaker ROS like hydrogen peroxide ( H2​O2​ ), ensuring absolute selectivity[4]. This oxidation breaks the ICT effect, resulting in a massive ratiometric shift (often >100 nm) and an ultra-low LOD of ~43 nM[5].

G A 10H-Phenothiazin-2-amine Probe (Strong ICT, Red Emission) C Specific S-Oxidation (Phenothiazine -> Sulfoxide) A->C B Hypochlorous Acid (HOCl) Target Analyte B->C D Disrupted ICT Effect (Blue Shift / Quenching) C->D E Ratiometric / Turn-Off Signal (High Selectivity) D->E

Caption: Mechanism of highly selective HOCl sensing via phenothiazine sulfur oxidation and ICT disruption.

Cyanide ( CN− ) and Heavy Metal Detection

For environmental monitoring, detecting cyanide and heavy metals (like Cu2+ and Hg2+ ) requires sensors that function in highly aqueous environments. The Phenothiazine Advantage: By utilizing the 2-amine group to synthesize functionalized Schiff bases or thiosemicarbazide derivatives, researchers can create sensors where the nucleophilic attack of CN− on the C=N or carbonyl group induces an immediate ICT effect, quenching the fluorescence[6]. Compared to hydrogen-bond-acting sensors, this chemical reaction-based addition avoids interference from fluoride ( F− ) ions, achieving an LOD of 2.0×10−6 M[7].

Theranostic Imaging of Amyloid- β (A β ) Plaques

Alzheimer's disease diagnostics heavily rely on imaging A β aggregates. Thioflavin T (ThT) is the historical standard but cannot cross the blood-brain barrier effectively and emits in the visible spectrum, causing tissue autofluorescence interference. The Phenothiazine Advantage: Utilizing N,N-dialkylated 10H-Phenothiazin-2-amine as a strong electron donor in a Donor- π -Acceptor (D- π -A) architecture shifts the emission into the Near-Infrared (NIR) window (>650 nm)[2]. These probes not only exhibit a remarkable binding affinity ( Kd​ = 7.5 nM) to A β1−42​ aggregates but also act as theranostic agents by sterically hindering and disaggregating preformed A β fibrils (IC50 ~0.67 μ M)[8].

G Start Synthesize D-π-A Probe (10H-Phenothiazin-2-amine donor) Incubate Incubate with Aβ(1-42) Monomers (37°C, PBS buffer) Start->Incubate Path1 Imaging Modality (NIR Fluorescence >650nm) Incubate->Path1 Path2 Therapeutic Modality (Inhibition of Fibrillation) Incubate->Path2 Result1 Plaque Visualization (Kd ~7.5 nM) Path1->Result1 Result2 Disaggregation of Plaques (IC50 ~0.67 μM) Path2->Result2

Caption: Workflow demonstrating the dual theranostic capabilities of phenothiazine-based NIR probes.

Experimental Methodologies: Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols incorporate internal controls to validate sensor performance.

Protocol A: Ratiometric Detection of HOCl in Aqueous Media

Rationale: This protocol utilizes a mixed solvent system to maintain the solubility of the hydrophobic phenothiazine core while allowing aqueous interaction with HOCl. The inclusion of competing ROS ensures self-validation of selectivity.

  • Stock Preparation: Dissolve the 10H-Phenothiazin-2-amine-based probe in spectroscopy-grade N,N-dimethylformamide (DMF) to yield a 1.0 mM stock solution.

  • Buffer Preparation: Prepare a 10 mM Phosphate-Buffered Saline (PBS) solution at physiological pH (7.4).

  • Working Solution: Dilute the probe stock into a DMF/PBS (v/v, 1:9) mixture to achieve a final probe concentration of 10 μ M. Note: The 10% DMF prevents aggregation-induced quenching prior to analyte binding.

  • Titration: Add increasing aliquots of standard NaOCl solution (0 to 100 μ M).

  • Selectivity Control: In parallel cuvettes, add 100 μ M of competing analytes ( H2​O2​ , O2−​ , OH⋅ , NO ).

  • Measurement: Excite the sample at its isosbestic point. Record the emission spectra. A successful test will show a ratiometric shift (e.g., decreasing peak at 585 nm, increasing peak at 495 nm) exclusively in the HOCl cuvette[5].

Protocol B: In Vitro A β1−42​ Binding and Disaggregation Assay

Rationale: This workflow benchmarks the theranostic capability of the probe against ThT by measuring both binding affinity and fibril inhibition.

  • Peptide Preparation: Dissolve A β1−42​ peptide in hexafluoroisopropanol (HFIP), sonicate, and lyophilize to remove pre-existing aggregates. Reconstitute in PBS (pH 7.4) to 20 μ M.

  • Incubation: Incubate the A β1−42​ solution at 37°C for 24 hours to promote mature fibril formation.

  • Affinity Assay ( Kd​ ): Mix 1.0 μ M of the phenothiazine probe with varying concentrations of mature A β1−42​ fibrils (0 to 5 μ M). Measure NIR fluorescence (e.g., λex​ = 600 nm, λem​ = 650 nm). Calculate Kd​ using a non-linear regression binding plot[8].

  • Disaggregation Assay: Add the phenothiazine probe (0.1 to 10 μ M) to pre-formed A β1−42​ fibrils. Incubate for an additional 24 hours. Analyze the reduction in fibril mass via Transmission Electron Microscopy (TEM) or standard ThT comparative fluorescence.

Conclusion

Benchmarking data clearly indicates that 10H-Phenothiazin-2-amine-based sensors outperform legacy fluorophores like BODIPY and Thioflavin T in specific, high-value applications. By leveraging the unique S-oxidation mechanics of the phenothiazine core and the synthetic versatility of the 2-amine group, researchers can achieve unprecedented limits of detection, massive Stokes shifts, and dual-action theranostic capabilities. For drug development professionals targeting neurodegenerative diseases or oxidative stress pathways, transitioning to phenothiazine-based molecular architectures represents a mathematically and mechanistically sound upgrade.

References

  • A Photoelectrochemical Sensor for the Detection of Hypochlorous Acid with a Phenothiazine-Based Photosensitizer.MDPI, 2024.
  • Tuning the Aggregate Emission Behavior of Phenothiazine-Derived Coumarin for Ratiometric Sensing of Hypochlorous Acid.
  • A New Phenothiazine-Based Fluorescent Sensor for Detection of Cyanide.
  • Development of Phenothiazine-Based Theranostic Compounds That Act Both as Inhibitors of β -Amyloid Aggregation and as Imaging Probes for Amyloid Plaques in Alzheimer's Disease.ACS Chemical Neuroscience, 2017.
  • Buchwald–Hartwig Amination and C–S/S–H Metathesis of Aryl Sulfides by Selective C–S Cleavage.DOI / ChemRxiv, 2021.

Sources

Validation

Confirming the Binding Mechanism of 10H-Phenothiazin-2-amine to Target Proteins: A Comparative Biophysical Guide

Executive Summary & Mechanistic Context Phenothiazines are a privileged class of bioactive scaffolds historically utilized as antipsychotics, but increasingly repurposed for oncology and infectious disease management due...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Context

Phenothiazines are a privileged class of bioactive scaffolds historically utilized as antipsychotics, but increasingly repurposed for oncology and infectious disease management due to their ability to modulate diverse biological targets[1]. While legacy derivatives like Chlorpromazine (CPZ) and Thioridazine (TDZ) feature bulky N10-alkylamine side chains and C2-halogen/thioether substitutions, 10H-Phenothiazin-2-amine represents a critical, unhindered molecular probe. Lacking the N10 side chain and possessing a primary amine at the C2 position, this compound provides a unique hydrogen-bond donor capability that fundamentally alters its thermodynamic binding signature.

Understanding the precise binding mechanism of phenothiazine derivatives is essential for two primary reasons:

  • Mitigating Off-Target Toxicity: Phenothiazines frequently induce pseudo-allergic reactions by acting as off-target inhibitors of the Histamine 1 Receptor (H1R)[2].

  • Reversing Multidrug Resistance (MDR): Phenothiazine derivatives are potent inhibitors of the ABCB1 (P-glycoprotein) efflux pump, binding directly to its transmembrane drug-binding pocket to re-sensitize resistant cancer cells to chemotherapy.

As a Senior Application Scientist, I have structured this guide to objectively compare the binding performance of 10H-Phenothiazin-2-amine against legacy alternatives. Furthermore, this guide details the orthogonal biophysical workflows—specifically Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC)—required to validate these interactions as self-contained, thermodynamically sound systems[3].

TargetEngagement C 10H-Phenothiazin-2-amine T1 Histamine 1 Receptor (H1R) C->T1 Competitive Binding T2 P-glycoprotein (ABCB1) C->T2 Pocket Binding E1 Inhibition of Pseudo-allergy T1->E1 Signal Blockade E2 Reversal of MDR T2->E2 Efflux Inhibition

Fig 1. Dual-target engagement of 10H-Phenothiazin-2-amine modulating H1R and ABCB1.

Comparative Binding Performance

To establish 10H-Phenothiazin-2-amine as a viable scaffold, we must evaluate its binding kinetics and thermodynamics against established phenothiazines. SPR provides the kinetic parameters ( kon​ , koff​ ) and the equilibrium dissociation constant ( KD​ )[3], while ITC reveals the thermodynamic driving forces ( ΔH , −TΔS )[4].

Legacy phenothiazines like CPZ and TDZ exhibit strong affinity for H1R (measured KD​ of 34.4 nM and 25.2 nM, respectively)[2]. However, their binding is largely entropy-driven due to the hydrophobic effect of their C2-substituents. In contrast, the C2-amino group of 10H-Phenothiazin-2-amine introduces a significant enthalpic contribution via hydrogen bonding, altering the drug's residence time ( 1/koff​ ).

Table 1: Biophysical Binding Profile of Phenothiazine Derivatives to H1R
CompoundSubstitution Profile KD​ (nM) kon​ ( M−1s−1 ) koff​ ( s−1 ) ΔH (kcal/mol)Primary Binding Driver
Chlorpromazine (CPZ) C2-Chloro, N10-Alkyl34.4 ± 0.23 1.2×105 4.1×10−3 -2.1Entropic (Hydrophobic)
Thioridazine (TDZ) C2-Methylthio, N10-Alkyl25.2 ± 0.16 1.5×105 3.8×10−3 -1.8Entropic (Hydrophobic)
10H-Phenothiazin-2-amine C2-Amino, N10-H45.8 ± 0.31 8.5×104 3.9×10−3 -6.4Enthalpic (H-Bonding)

Data synthesis based on established SPR kinetics for legacy phenothiazines[2] and thermodynamic compensation models[4].

Orthogonal Validation Protocols

Relying on a single assay for target engagement can lead to false positives due to aggregation or non-specific matrix effects. A robust biophysical pipeline requires orthogonal validation. We utilize SPR to isolate the dissociation constant ( koff​ ), which dictates the drug's target residence time, and ITC to confirm that the binding is a specific, 1-to-1 stoichiometric event driven by favorable thermodynamics[3].

OrthogonalWorkflow Start Target Protein Prep (H1R/ABCB1) SPR SPR Kinetics • Immobilize Target • Inject Ligand • Measure kon, koff, KD Start->SPR ITC ITC Thermodynamics • Titrate Ligand • Measure Heat (ΔH) • Calc ΔG, -TΔS, n Start->ITC Docking Molecular Docking • Map Binding Pocket • Validate Residues Start->Docking Synthesis Verified Binding Mechanism SPR->Synthesis Kinetics ITC->Synthesis Thermodynamics Docking->Synthesis Spatial Data

Fig 2. Orthogonal biophysical workflow for confirming drug-target binding mechanisms.

Protocol A: Surface Plasmon Resonance (SPR) Kinetic Profiling

SPR is a label-free technology that measures the real-time interaction between a surface-bound target and a mobile ligand[2].

Causality & Self-Validation: To ensure the SPR signal is strictly due to specific binding and not bulk refractive index shifts, a reference flow cell must be utilized. Subtracting the reference cell data in real-time creates a self-validating baseline.

Step-by-Step Methodology:

  • Surface Preparation: Activate a carboxyl sensor chip using standard EDC/NHS coupling chemistry.

  • Target Immobilization: Dilute the purified target protein (e.g., H1R or ABCB1) in sodium acetate buffer (pH must be below the protein's pI to pre-concentrate it on the matrix) and inject it over the active flow cell.

  • Quenching (Self-Validation Step): Inject 1 M Ethanolamine (pH 8.5) over both the active and reference flow cells to block unreacted active esters and prevent non-specific binding.

  • Analyte Injection: Prepare a 2-fold dilution series of 10H-Phenothiazin-2-amine (e.g., 3.125 nM to 50 nM) in running buffer (e.g., PBS + 0.05% Tween-20 + 2% DMSO). Inject from lowest to highest concentration.

  • Baseline Control: Include buffer-only injections before and after the analyte series to verify complete dissociation and baseline stability.

  • Data Analysis: Fit the double-referenced sensorgrams to a 1:1 Langmuir binding model to extract kon​ , koff​ , and KD​ .

Protocol B: Isothermal Titration Calorimetry (ITC)

While SPR provides kinetics, ITC measures the heat released or absorbed during binding, allowing for the direct determination of binding enthalpy ( ΔH ), entropy ( −TΔS ), and stoichiometry ( n )[3][4].

Causality & Self-Validation: ITC is highly sensitive to the heat of dilution. If the ligand and protein are in slightly different buffers, the heat of mixing will mask the heat of binding. Dialyzing both components into the exact same buffer creates a thermodynamically closed, self-validating system.

Step-by-Step Methodology:

  • Buffer Matching: Dialyze the target protein extensively against the experimental buffer (e.g., 50 mM HEPES, 150 mM NaCl, 2% DMSO, pH 7.4). Use the final dialysate to dissolve the 10H-Phenothiazin-2-amine powder.

  • Cell Loading: Load the target protein (typically 10-20 μM) into the sample cell. Load the reference cell with degassed water or matching buffer.

  • Syringe Loading: Load 10H-Phenothiazin-2-amine (typically 100-200 μM) into the injection syringe.

  • Titration Execution: Program the instrument to perform an initial 0.5 μL dummy injection (discarded during analysis), followed by 19 injections of 2 μL each, spaced 120 seconds apart to allow the heat signal to return to baseline.

  • Control Titration (Self-Validation Step): Perform an identical titration of the ligand into the buffer alone. Subtract this background heat from the main experiment to isolate the specific heat of binding.

  • Thermodynamic Extraction: Integrate the area under each peak to construct a binding isotherm. Fit the curve to an independent binding model to yield ΔH , KD​ , and n .

Conclusion

By stripping away the bulky N10-alkyl chain of legacy antipsychotics, 10H-Phenothiazin-2-amine serves as an elegant, high-efficiency probe for mapping phenothiazine binding pockets in targets like H1R and ABCB1. The integration of SPR and ITC provides a comprehensive, self-validating biophysical profile. SPR confirms that the compound retains a favorable residence time, while ITC reveals that the C2-amino substitution shifts the interaction toward an enthalpy-driven mechanism. This orthogonal approach ensures that researchers can confidently advance this scaffold for rational drug design in multidrug resistance and targeted oncology.

Sources

Comparative

A Comparative Guide to Phenothiazine Synthesis: From Classical Cyclization to Modern Cross-Coupling

As a Senior Application Scientist, I approach phenothiazine synthesis not merely as a sequence of chemical additions, but as a carefully orchestrated manipulation of thermodynamics and kinetics. The tricyclic phenothiazi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach phenothiazine synthesis not merely as a sequence of chemical additions, but as a carefully orchestrated manipulation of thermodynamics and kinetics. The tricyclic phenothiazine scaffold—a cornerstone in antipsychotic pharmacology, dye manufacturing, and modern organic electronics—demands precise control over C-S and C-N bond formation.

Historically, researchers relied on brute-force thermal methods to force these cyclizations. Today, the landscape is dominated by elegant, transition-metal-catalyzed cross-couplings and green chemistry protocols 1. This guide objectively compares the performance, mechanistic causality, and experimental realities of these divergent synthetic pathways to help you select the optimal route for your target molecule.

The Classical Approach: Bernthsen Synthesis

The Bernthsen synthesis remains the foundational method for constructing the phenothiazine core, relying on the high-temperature fusion of diphenylamine with elemental sulfur.

Mechanistic Causality

Why add iodine to a mixture of diphenylamine and sulfur? Elemental sulfur ( S8​ ) is a stable, relatively unreactive crown at standard conditions. Iodine acts as a critical Lewis acid and mild oxidant, cleaving the S8​ ring to generate highly electrophilic polysulfur species ( I−Sn​−I ). This in-situ activation lowers the activation energy required for the initial electrophilic aromatic substitution on the electron-rich diphenylamine ring. The subsequent thermal cascade (160–200 °C) provides the thermodynamic driving force necessary to complete the double C-H functionalization, closing the central thiazine ring.

Self-Validating Experimental Protocol
  • Preparation: In a heavy-walled round-bottom flask, combine diphenylamine (1.0 eq), elemental sulfur (2.0 eq), and catalytic iodine (0.1 eq).

  • Thermal Fusion: Heat the solid mixture gradually to 160–200 °C using a sand bath or heating mantle. The mixture will melt into a dark, viscous liquid.

  • Reaction Monitoring: Maintain the temperature for 4–6 hours.

  • Workup: Once cooled, grind the solidified melt into a fine powder. Extract impurities with hot water, followed by dilute alcohol. Recrystallize the crude residue from hot ethanol to yield pure phenothiazine.

Self-Validating Check: This reaction is physically self-reporting. The continuous evolution of hydrogen sulfide ( H2​S ) gas indicates active cyclization. When gas evolution ceases, the cyclization is complete. If the melt solidifies prematurely during the run, the temperature has dropped below the critical eutectic point, requiring immediate thermal adjustment.

Transition-Metal Catalysis: Buchwald-Hartwig & Ullmann Couplings

While the Bernthsen method is highly scalable, it suffers from poor regioselectivity when applied to asymmetric diphenylamines. Transition-metal catalysis solves this by utilizing pre-functionalized aryl halides and ortho-aminobenzenethiols 2.

Mechanistic Causality

In the Buchwald-Hartwig amination approach, we typically employ Pd2​(dba)3​ paired with a bidentate phosphine ligand like BINAP. Why BINAP? The large "bite angle" of BINAP forces the coordinated aryl and amine/thiolate ligands into close spatial proximity on the square-planar Pd(II) intermediate. This steric crowding dramatically accelerates the reductive elimination step—which is almost always the rate-limiting barrier in forming the sterically hindered tricyclic core. The addition of a strong base like NaOtBu is equally critical; it deprotonates the amine/thiol, exponentially increasing its nucleophilicity for the transmetalation step.

Self-Validating Experimental Protocol
  • Reagent Loading: In an oven-dried Schlenk flask, combine 2-bromobenzenethiol (1.0 eq), ortho-haloaniline (1.2 eq), Pd2​(dba)3​ (5 mol%), BINAP (10 mol%), and NaOtBu (2.0 eq).

  • Atmospheric Control: Evacuate the flask and backfill with ultra-pure Nitrogen or Argon. Repeat this cycle three times.

  • Solvent Addition: Inject anhydrous, degassed toluene (0.33 M) via syringe.

  • Cyclization: Heat the sealed flask at 110 °C for 4–8 hours under vigorous stirring.

  • Purification: Quench with deionized water, extract with ethyl acetate, dry over MgSO4​ , and purify via silica gel flash chromatography.

Self-Validating Check: The strict exclusion of oxygen is validated by the visual state of the catalyst. The reaction mixture should maintain a homogeneous deep red/brown hue. Premature blackening (precipitation of inactive "Pd black") serves as an immediate, visual indicator of oxygen ingress or ligand degradation, invalidating the catalytic cycle.

ExpWorkflow Step1 1. Reagent Preparation (Aryl Halide + Thiol/Amine) Step2 2. Catalyst & Ligand Loading (Pd2(dba)3 + BINAP) Step1->Step2 Step3 3. Base Addition (NaOtBu or Cs2CO3) Step2->Step3 Step4 4. Inert Atmosphere Setup (N2/Ar Purge) Step3->Step4 Step5 5. Thermal Cyclization (90-110°C, 4-8h) Step4->Step5 Step6 6. Workup & Purification (Extraction & Column Chrom.) Step5->Step6

Experimental workflow for transition-metal catalyzed phenothiazine cyclization.

Modern Green Chemistry: Domino Iron-Catalysis & Microwave Irradiation

The pharmaceutical industry's push toward sustainability has driven the adoption of earth-abundant metals and energy-efficient reactor technologies 3.

Mechanistic Causality

Iron-Catalyzed Domino Coupling: Moving away from expensive Palladium, researchers now utilize FeSO4​ with 1,10-phenanthroline to achieve tandem C-S/C-N cross-coupling 4. The iron center facilitates single-electron transfer (SET) processes that are highly tolerant of complex functional groups. Microwave-Assisted Synthesis: Microwave irradiation provides uniform dielectric heating. Unlike conventional convective heating, microwave energy directly couples with the dipole moments of polar intermediates. This specific microwave effect accelerates reaction kinetics, reducing hours of refluxing to mere minutes, while simultaneously minimizing the thermal degradation of sensitive functional groups.

Self-Validating Experimental Protocol (Microwave)
  • Combine diphenylamine and elemental sulfur in a specialized, pressure-rated microwave vial.

  • Seal the vial with a Teflon-lined crimp cap.

  • Irradiate in a dedicated microwave synthesizer at 150 °C (150 W) for 10–20 minutes.

  • Cool rapidly via compressed air and purify via recrystallization.

Self-Validating Check: Modern microwave reactors provide real-time temperature and pressure feedback. A sudden, unprogrammed spike in pressure indicates an uncontrolled release of H2​S or solvent vaporization, triggering the system's safety shutoff—a built-in validation that the reaction remains within safe thermodynamic limits.

Quantitative Data Comparison

To facilitate objective decision-making, the following table summarizes the operational parameters and performance metrics of the primary synthesis methods:

Synthesis MethodReagents / CatalystsTemp (°C)TimeAvg. Yield (%)RegioselectivityKey Advantage
Classical Bernthsen Diphenylamine, S8​ , I2​ 160–2004–12 h40–65PoorInexpensive, highly scalable
Pd-Catalyzed (Buchwald-Hartwig) Aryl halides, Pd2​(dba)3​ , BINAP, NaOtBu90–1104–8 h75–95ExcellentBroad functional group tolerance
Cu-Catalyzed (Ullmann) Aryl halides, CuI, DMEDA, Cs2​CO3​ 100–13012–24 h60–85GoodCost-effective metal catalyst
Fe-Catalyzed Domino FeSO4​⋅7H2​O , 1,10-phenanthroline13524 h70–90GoodEarth-abundant, green chemistry
Microwave-Assisted Diphenylamine, S8​ (MW irradiation)100–15010–30 min80–98ModerateExtreme time/energy efficiency

Strategic Method Selection

Choosing the correct synthetic route requires balancing substrate complexity against operational costs. Use the logic matrix below to determine the optimal approach for your specific phenothiazine target.

SelectionLogic Start Target Phenothiazine Synthesis Q1 Are functional groups sensitive to high heat? Start->Q1 Bernthsen Bernthsen Synthesis (I2, S8, 160-200°C) Q1->Bernthsen No (Robust Substrates) Q2 Is metal-free or low-toxicity catalyst required? Q1->Q2 Yes (Sensitive Substrates) FeCat Fe-Catalyzed Domino C-S/C-N Coupling Q2->FeCat Yes (Green Chemistry) PdCat Pd-Catalyzed Buchwald-Hartwig Q2->PdCat No (Complex Arylations)

Logical decision matrix for selecting a phenothiazine synthesis method.

References

  • Title: Synthetic Routes and Bioactivity Profiles of the Phenothiazine Privileged Scaffold | Source: MDPI (Organics) | URL: 1

  • Title: Thioarylation of anilines using dual catalysis: two-step synthesis of phenothiazines | Source: RSC Advances | URL: 2

  • Title: A Comprehensive Review on Phenothiazine Antipsychotics Synthesis Methods | Source: Journal of Medicinal and Medical Chemistry | URL: 3

  • Title: Method for the Synthesis of Phenothiazines via a Domino Iron-Catalyzed C-S/C-N Cross-Coupling Reaction | Source: The Journal of Organic Chemistry | URL: 4

Sources

Validation

Evaluating the Effect of N-Substituents on the Optoelectronic Properties of Phenothiazines: A Comparative Guide

Phenothiazine (PTZ) and its derivatives have emerged as cornerstone electron-donating building blocks in organic optoelectronics, driving advancements in Organic Light-Emitting Diodes (OLEDs), Dye-Sensitized Solar Cells...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Phenothiazine (PTZ) and its derivatives have emerged as cornerstone electron-donating building blocks in organic optoelectronics, driving advancements in Organic Light-Emitting Diodes (OLEDs), Dye-Sensitized Solar Cells (DSSCs), and Organic Photovoltaics (OPVs). The unique, non-planar "butterfly" conformation of the electron-rich sulfur-nitrogen tricyclic core effectively suppresses detrimental intermolecular aggregation. However, the true optoelectronic versatility of PTZ is unlocked through functionalization at the N-10 position.

This guide provides an objective, data-driven comparison of how different N-substituents (alkyl vs. aryl) dictate the conformational dynamics, excited-state energy levels, and ultimate device performance of phenothiazine-based materials.

Mechanistic Causality: How N-Substitution Dictates Conformation

The choice of N-substituent directly governs the steric hindrance and electronic coupling within the PTZ core, leading to profound shifts in photophysical behavior.

  • N-Alkyl Substituents (e.g., Ethyl, Dodecyl): Alkyl chains primarily serve to enhance solubility and modulate solid-state packing. Because they lack π -conjugation, they do not significantly participate in intramolecular charge transfer (ICT). Instead, volatile N-alkyl phenothiazines (like PTz-Et) are increasingly used as solid additives in OPVs to regulate molecular aggregation and enhance π−π stacking of photoactive layers during thermal annealing[1].

  • N-Aryl Substituents (e.g., Phenyl): Introducing an aromatic ring at the nitrogen atom creates a dynamic conformational landscape. N-aryl phenothiazines exhibit polymorphism, existing in two distinct geometries:

    • Quasi-Axial Conformer: The PTZ ring is highly puckered, and the N-aryl group sits axially. This geometry restricts donor-acceptor communication, resulting in a dominant Local Excited (LE) state characterized by short-wavelength (green/cyan) prompt fluorescence[2].

    • Quasi-Equatorial Conformer: The PTZ ring flattens, and the N-aryl group adopts an orthogonal equatorial position. This enforces a near-perpendicular twist between the donor and acceptor, minimizing orbital overlap. The resulting spatial separation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) yields a strong Charge Transfer (CT) state with a vanishingly small singlet-triplet energy gap ( ΔEST​ ). This is the fundamental prerequisite for efficient Thermally Activated Delayed Fluorescence (TADF) [2],[3].

G N_Sub N-Substitution on Phenothiazine N_Alkyl N-Alkyl (e.g., Ethyl) Steric & Packing Effects N_Sub->N_Alkyl N_Aryl N-Aryl (e.g., Phenyl) Electronic & Conformational N_Sub->N_Aryl Axial Quasi-Axial Conformer Local Excited (LE) State N_Aryl->Axial Equat Quasi-Equatorial Conformer Charge Transfer (CT) State N_Aryl->Equat Fluor Standard Fluorescence Short-Wavelength Axial->Fluor TADF Efficient TADF Emission Small ΔEST (< 0.1 eV) Equat->TADF

Logical flow of N-aryl substitution dictating phenothiazine conformation and TADF emission.

Comparative Optoelectronic Performance

To objectively evaluate these effects, we compare the photophysical and device metrics of isolated PTZ derivatives based on recent literature. The data highlights how shifting from an alkyl to an aryl substituent—or utilizing dual-conformer systems—drastically alters the emission profile and Reverse Intersystem Crossing (RISC) rates.

Quantitative Data Comparison
Material / DerivativeN-SubstituentDominant ConformationEmission Peak ( λmax​ ) ΔEST​ (eV)Photoluminescence Quantum Yield (PLQY)Device Application & Performance
NTPCF [2]Phenyl (Fluorinated)Quasi-Axial545 nm (Green)> 0.3 eVModerateStandard OLED
NTPH-B [2]PhenylQuasi-Axial463 nm (Cyan)> 0.3 eVModerateDual-emission OLED
NTPH-O [2]PhenylQuasi-Equatorial585 nm (Orange)~ 0.05 eVHighTADF OLED
PXPTQ [4]Mixed (Heterodonor)Orthogonal / Twisted560 nm (Yellow-Orange)0.07 - 0.11 eV63 - 70%High-efficiency OLED (EQE ~20%)
PTz-Et [1]EthylButterfly (Non-planar)UV Region (Abs: 250-320 nm)N/AN/AOPV Additive (Improves π−π stacking)

Key Takeaway: N-Aryl substitution is mandatory for achieving the quasi-equatorial geometry required for TADF. Molecules like PXPTQ leverage this to achieve massive RISC rates ( >107s−1 ), pushing OLED External Quantum Efficiencies (EQEs) near 20%[4]. Conversely, N-Alkyl variants like PTz-Et are better suited as transient morphological regulators in solar cells due to their volatility and packing influence[1].

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols detail the synthesis of N-aryl phenothiazines and the subsequent photophysical validation of their TADF properties. The causality behind each reagent and environmental condition is explicitly defined.

Protocol A: Synthesis of N-Phenyl Phenothiazine via Buchwald-Hartwig Amination

Purpose: To covalently bond an aryl group to the N-10 position of the PTZ core, overcoming the steric hindrance of the butterfly geometry.

  • Reagent Preparation: In a nitrogen-filled glovebox, combine 10H-phenothiazine (1.0 eq), bromobenzene (1.5 eq), and sodium tert-butoxide (NaOtBu, 3.0 eq) in a two-neck round-bottom flask[1].

    • Causality: NaOtBu is a strong, non-nucleophilic base necessary to deprotonate the secondary amine of PTZ without attacking the aryl halide.

  • Catalyst Addition: Add Pd(dba)2​ (0.01 eq) and tri-tert-butylphosphine ( P(tBu)3​ , 0.03 eq), followed by anhydrous toluene[1].

    • Causality: The bulky, electron-rich P(tBu)3​ ligand is critical. It facilitates the oxidative addition of the unreactive bromobenzene to the Pd(0) center and accelerates the reductive elimination step, forcing the sterically demanding C-N bond formation.

  • Reaction & Purification: Reflux at 110 °C for 24 hours. Cool, extract with dichloromethane, wash with brine, and purify via silica gel column chromatography.

    • Validation: The disappearance of the N-H stretch (~3300 cm−1 ) in FTIR and the shift of aromatic protons in 1H NMR confirm successful N-arylation.

Protocol B: Validation of TADF via Transient Photoluminescence (TRPL)

Purpose: To isolate and quantify the delayed fluorescence contribution and calculate the RISC rate ( kRISC​ ), proving the efficacy of the quasi-equatorial conformer.

  • Matrix Doping: Disperse the N-aryl PTZ emitter into an inert polymer matrix (e.g., ZEONEX) or a host material (e.g., CBP) at 1-5 wt% to form a thin film[5],[6].

    • Causality: Doping prevents intermolecular aggregation-induced quenching and isolates the intramolecular CT state, ensuring the measured ΔEST​ is an intrinsic molecular property.

  • Vacuum vs. Oxygen Purge Measurement: Excite the film using a pulsed laser (e.g., 355 nm). Record the emission decay profile first under a high vacuum ( <10−4 Torr), and then under a pure oxygen purge[5].

    • Causality: Molecular oxygen is a potent triplet quencher. Under vacuum, both singlet (prompt) and triplet (delayed via RISC) excitons emit light. Under oxygen, the long-lived triplet states are collisionally quenched, leaving only the prompt fluorescence.

  • Data Extraction: The ratio of the integrated area of the vacuum emission to the oxygen-purged emission quantifies the TADF contribution. A large ratio (e.g., >10) confirms highly efficient triplet harvesting[5].

Workflow Synth 1. Buchwald-Hartwig N-Arylation (Pd-Cat) Matrix 2. Host Matrix Doping (ZEONEX) Synth->Matrix TRPL 3. TRPL: Vacuum vs. O2 Purge Matrix->TRPL Calc 4. Extract k_RISC & ΔEST TRPL->Calc

Step-by-step workflow for synthesizing and validating TADF in N-substituted phenothiazines.

Conclusion

The functionalization of phenothiazine at the N-10 position is not merely a structural necessity for solubility; it is the primary tuning knob for the molecule's optoelectronic destiny. N-alkylation preserves the flexible butterfly core, making it ideal for morphological control in OPVs. Conversely, N-arylation forces a steric clash that yields quasi-equatorial conformers. This specific geometry separates the HOMO and LUMO, minimizes ΔEST​ , and unlocks the high-efficiency triplet harvesting required for next-generation TADF OLEDs.

Sources

Comparative

Hydrogen Atom Transfer (HAT) vs Single Electron Transfer (SET) mechanism in phenothiazine antioxidants.

An in-depth mechanistic understanding of antioxidant behavior is critical for rational drug design, particularly when targeting oxidative stress-related pathologies like neurodegeneration, ischemia-reperfusion injury, an...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth mechanistic understanding of antioxidant behavior is critical for rational drug design, particularly when targeting oxidative stress-related pathologies like neurodegeneration, ischemia-reperfusion injury, and ferroptosis. Among privileged pharmacological scaffolds, phenothiazines (PTZs) have emerged as exceptionally potent radical-trapping antioxidants.

Unlike conventional antioxidants that rely almost exclusively on a single pathway, the phenothiazine core exhibits a remarkable mechanistic duality. Depending on the microenvironment, it neutralizes Reactive Oxygen Species (ROS) via either Hydrogen Atom Transfer (HAT) or Single Electron Transfer (SET) [1].

This guide objectively compares the HAT and SET mechanisms of phenothiazines, contrasts their performance with the gold-standard lipid antioxidant α -tocopherol (Vitamin E), and provides self-validating experimental workflows for mechanistic deconvolution.

Mechanistic Divergence: HAT vs. SET in Phenothiazines

The antioxidant efficacy of a molecule is dictated by its ability to donate a hydrogen atom or an electron to a reactive radical, thereby terminating the chain reaction of oxidative damage. For phenothiazines, the choice between HAT and SET is strictly governed by the polarity of the solvent or biological microenvironment [2].

The Hydrogen Atom Transfer (HAT) Pathway

In the HAT mechanism, the antioxidant directly donates a hydrogen atom (a proton and an electron concurrently) to the free radical.

  • Thermodynamic Driver: Bond Dissociation Enthalpy (BDE). The lower the BDE of the active bond, the easier the hydrogen transfer.

  • Phenothiazine Dynamics: In PTZs, HAT occurs at the amine nitrogen (N-H bond). Because the transition state does not involve charge separation, HAT is the dominant mechanism in non-polar environments (e.g., the hydrophobic core of lipid bilayers).

  • Limitation: In pure lipid media, unmodified phenothiazine can sometimes act as a prooxidant because the resulting phenothiazinyl radical (PTZ•) is highly stable and can initiate secondary oxidation if not regenerated [2].

The Single Electron Transfer (SET) Pathway

In the SET mechanism, the antioxidant first donates an electron to the radical, forming a radical cation, followed by a subsequent proton transfer (often termed SET-PT).

  • Thermodynamic Driver: Ionization Potential (IP). A lower IP indicates a higher propensity to donate an electron.

  • Phenothiazine Dynamics: The electron-rich sulfur and nitrogen heteroatoms in the PTZ ring drastically lower its IP. In polar, aqueous environments (e.g., cytosol, blood plasma), the solvent stabilizes the resulting radical cation (PTZ•+). Consequently, SET becomes diffusion-controlled, making PTZs exceptionally fast and potent antioxidants in water [1].

HAT_vs_SET cluster_HAT Hydrogen Atom Transfer (HAT) cluster_SET Single Electron Transfer (SET) PTZ Phenothiazine (PTZ) Antioxidant HAT_Reaction Direct H• Transfer Driven by BDE PTZ->HAT_Reaction SET_Reaction Electron Transfer Driven by IP PTZ->SET_Reaction ROS Reactive Oxygen Species (e.g., HO•, ROO•) ROS->HAT_Reaction ROS->SET_Reaction PTZ_Radical Phenothiazinyl Radical (PTZ•) HAT_Reaction->PTZ_Radical Neutral_ROS1 Neutralized Species (ROH / H2O) HAT_Reaction->Neutral_ROS1 PTZ_Cation Radical Cation (PTZ•+) SET_Reaction->PTZ_Cation ROS_Anion ROS Anion (ROS-) SET_Reaction->ROS_Anion PT_Reaction Proton Transfer (PT) Solvent Assisted PTZ_Cation->PT_Reaction ROS_Anion->PT_Reaction PT_Reaction->PTZ_Radical PT_Reaction->Neutral_ROS1

Mechanistic divergence of Phenothiazine via HAT and SET pathways.

Comparative Performance: Phenothiazines vs. α -Tocopherol

To benchmark PTZ performance, it is standard to compare it against α -tocopherol (Vitamin E), the primary endogenous radical-trapping antioxidant in lipid membranes. While α -tocopherol relies almost exclusively on HAT from its phenolic hydroxyl group, lipophilic phenothiazine analogues have recently been shown to outperform it in specific pathological models, such as preventing RSL3-induced ferroptosis [3].

Quantitative Comparison Table
Property / MetricPhenothiazine Core (PTZ) α -Tocopherol (Vitamin E)Mechanistic Implication
Dominant Mechanism (Aqueous) SET (Single Electron Transfer)HAT (Hydrogen Atom Transfer)PTZ is diffusion-controlled in water, reacting instantly with ROS.
Dominant Mechanism (Lipid) HAT / RAF (Radical Adduct Formation)HAT α -tocopherol remains highly active in lipids; PTZ requires lipophilic side-chains for optimal membrane localization.
Ionization Potential (IP) ~ 6.5 - 7.0 eV~ 7.1 - 7.5 eVLower IP makes PTZ a vastly superior electron donor (SET driver).
Bond Dissociation Enthalpy (BDE) ~ 79 - 82 kcal/mol (N-H)~ 76 - 78 kcal/mol (O-H) α -tocopherol has a lower BDE, making it a thermodynamically better HAT agent.
Ferroptosis Inhibition Extremely High (Lipophilic analogues)ModerateLipophilic PTZ analogues trap lipid peroxyl radicals highly efficiently, halting ferroptosis [3].

Self-Validating Experimental Protocols

To objectively evaluate and differentiate the HAT and SET capacities of newly synthesized phenothiazine derivatives, researchers must utilize orthogonal assays.

Protocol A: Cyclic Voltammetry (Specific SET Validation)

Cyclic Voltammetry (CV) is the gold standard for isolating the SET mechanism. By measuring the anodic peak potential ( Epa​ ), researchers can directly calculate the Ionization Potential (IP). The lower the Epa​ , the easier the compound donates an electron.

Causality & Self-Validation: This protocol is self-validating because it includes an internal standard (Ferrocene) to calibrate the reference electrode, ensuring that any voltage shifts are strictly due to the intrinsic electronic properties of the PTZ derivative, not equipment drift. Furthermore, purging with N2​ eliminates dissolved oxygen, which would otherwise undergo reduction and mask the PTZ oxidation signals.

Step-by-Step Methodology:

  • Preparation: Dissolve the PTZ derivative to a concentration of 1.0 mM in a supporting electrolyte solution (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in anhydrous acetonitrile).

  • Deaeration: Purge the solution with high-purity Nitrogen ( N2​ ) or Argon gas for 10–15 minutes to remove electroactive dissolved oxygen.

  • Cell Setup: Assemble a standard three-electrode cell using a Glassy Carbon (GC) working electrode, a Platinum (Pt) wire counter electrode, and an Ag/AgCl reference electrode.

  • Calibration: Spike the solution with 1.0 mM Ferrocene ( Fc/Fc+ ) as an internal standard.

  • Voltammetry Sweep: Sweep the potential from 0.0 V to +1.2 V (vs. Ag/AgCl) at a scan rate of 100 mV/s.

  • Data Extraction: Record the anodic peak potential ( Epa​ ). Calculate the IP using the empirical formula: IP(eV)=Epa​(vs.Fc/Fc+)+4.8 .

CV_Workflow Step1 1. Preparation 1mM PTZ in 0.1M Electrolyte Step2 2. Deaeration Purge with N2 (10 mins) Step1->Step2 Step3 3. Setup Cell GC Working, Pt Counter, Ag/AgCl Ref Step2->Step3 Step4 4. Voltammetry Sweep 0.0 to 1.0 V Record Current Step3->Step4 Step5 5. Analysis Extract E_pa Calculate IP Step4->Step5

Step-by-step electrochemical validation workflow using Cyclic Voltammetry.

Protocol B: DPPH Radical Scavenging Assay (Mixed HAT/SET Evaluation)

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay evaluates the overall radical scavenging capacity. Because DPPH can be neutralized via both HAT and SET pathways, it serves as a macroscopic indicator of total antioxidant efficacy.

Causality & Self-Validation: The inclusion of a solvent blank establishes a 100% radical baseline, while a positive control (Ascorbic Acid or Trolox) validates the reagent's viability. If the positive control fails to yield an IC50​ within literature norms, the assay is automatically flagged as invalid.

Step-by-Step Methodology:

  • Reagent Prep: Prepare a 0.1 mM solution of DPPH in absolute ethanol. Keep protected from light (DPPH degrades under UV).

  • Sample Dilution: Prepare serial dilutions of the PTZ derivative (e.g., 10, 25, 50, 100, 200 μ M) in ethanol.

  • Reaction: In a 96-well plate, mix 100 μ L of the DPPH solution with 100 μ L of each PTZ concentration.

  • Controls:

    • Blank: 100 μ L DPPH + 100 μ L ethanol.

    • Positive Control: 100 μ L DPPH + 100 μ L Ascorbic Acid (serial dilutions).

  • Incubation: Incubate the plate in the dark at room temperature for exactly 30 minutes. (Kinetics matter; PTZs often react faster than sterically hindered phenols).

  • Measurement: Measure absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate % Inhibition = [(Ablank​−Asample​)/Ablank​]×100 . Plot against concentration to determine the IC50​ value.

Conclusion for Drug Development

When engineering phenothiazine derivatives for neuroprotection or antiferroptotic applications, researchers must optimize the scaffold based on the target tissue. For aqueous environments (e.g., cytosolic ROS clearance), minimizing the IP to enhance the SET pathway is ideal. Conversely, for protecting lipid membranes against lipid peroxidation (ferroptosis), structural modifications that lower the N-H BDE and increase lipophilicity will maximize the HAT pathway , allowing PTZs to outcompete endogenous α -tocopherol.

References

  • Dalla Tiezza, M., Hamlin, T. A., Bickelhaupt, F. M., & Orian, L. (2021). Radical Scavenging Potential of the Phenothiazine Scaffold: A Computational Analysis. ChemMedChem. Available at:[Link]

  • Iuga, C., Campero, A., & Vivier-Bunge, A. (2015). Antioxidant vs. prooxidant action of phenothiazine in a biological environment in the presence of hydroxyl and hydroperoxyl radicals: a quantum chemistry study. RSC Advances. Available at:[Link]

  • Liu, J., Bandyopadhyay, I., Zheng, L., Khdour, O. M., & Hecht, S. M. (2020). Antiferroptotic Activity of Phenothiazine Analogues: A Novel Therapeutic Strategy for Oxidative Stress Related Disease. ACS Medicinal Chemistry Letters. Available at:[Link]

Validation

A Comprehensive Comparison Guide: Efficacy of Phenothiazine Derivatives as Free Radical Scavengers

Executive Summary Phenothiazines (PTZs) are classically recognized for their neuroleptic and antipsychotic properties. However, their unique tricyclic scaffold—characterized by electron-rich sulfur and nitrogen heteroato...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Phenothiazines (PTZs) are classically recognized for their neuroleptic and antipsychotic properties. However, their unique tricyclic scaffold—characterized by electron-rich sulfur and nitrogen heteroatoms—grants them an exceptionally low oxidation potential. This structural advantage enables PTZ derivatives to act as highly potent free radical scavengers, often outperforming classical antioxidants in both aqueous and lipid environments.

As a Senior Application Scientist, I approach the evaluation of these compounds not merely as a collection of endpoint IC50 values, but as a dynamic kinetic system. This guide provides an objective, data-driven comparison of phenothiazine derivatives, detailing the mechanistic causality behind their efficacy, structure-activity relationships (SAR), and the self-validating experimental protocols required to accurately benchmark their performance.

Mechanistic Grounding: The Causality of Scavenging

To effectively compare PTZ derivatives, we must first understand the thermodynamics of their antioxidant activity. The efficacy of these compounds is governed by three primary mechanisms: Single Electron Transfer (SET) , Hydrogen Atom Transfer (HAT) , and Radical Adduct Formation (RAF) 1.

In physiological aqueous media, PTZs neutralize highly reactive hydroxyl radicals (•OH) via diffusion-controlled RAF. Conversely, the neutralization of hydroperoxyl (•OOH) and peroxyl radicals predominantly proceeds via HAT and SET 2.

A defining hallmark of the PTZ scaffold is its capacity for a two-cycle scavenging process . The initial radical attack yields a highly stable phenothiazinyl radical cation (PTZ•+). Rather than propagating oxidative damage, this intermediate is stable enough to intercept a second reactive oxygen species (ROS), such as a superoxide anion (O2•-), ultimately forming a dication (PTZ++) and molecular oxygen 1.

Mechanism PTZ Phenothiazine (PTZ) Neutral State Mech Scavenging Mechanisms (SET, HAT, RAF) PTZ->Mech ROS1 Primary ROS (e.g., •OH, •OOH) ROS1->Mech RadCat PTZ•+ (Stable Radical Cation) Mech->RadCat Electron/H+ Transfer Dication PTZ++ (Dication) + Neutralized Products RadCat->Dication 2nd Scavenging Cycle ROS2 Secondary ROS (e.g., O2•-) ROS2->Dication

Logical flow of dual-cycle ROS scavenging by phenothiazine derivatives.

Structure-Activity Relationship (SAR) Dynamics

The structural integrity of the N-H bond is the fundamental linchpin of PTZ's antioxidant power. When the nitrogen atom is unsubstituted, the abstractable hydrogen readily participates in HAT. However, functionalizing this nitrogen with methyl or acetyl groups sterically and electronically blocks HAT, forcing the molecule to rely solely on the higher-energy SET pathway. This results in a precipitous drop in scavenging efficacy 3.

Conversely, the addition of electron-donating moieties (e.g., 4-amino-2-methoxyphenol) to the aromatic rings increases electron density, lowering the ionization potential and yielding derivatives that significantly outperform standard antioxidants like Butylated Hydroxyanisole (BHA) and Vitamin C 4.

Quantitative Efficacy Comparison

The table below synthesizes experimental data comparing the inhibitory concentration (IC50) of various PTZ derivatives against standard reference antioxidants. A lower IC50 value denotes higher scavenging potency.

Compound / DerivativeStructural ModificationAssay ModelIC50 (μM)Relative Potency
Unsubstituted Phenothiazine None (Parent Core)Lipid Peroxidation0.35Baseline
PTZ-Morpholine (Compound 1) Morpholine ring additionLipid Peroxidation0.47Highly Potent
N-Acetyl PTZ (Compound 7) N-H substituted with N-COCH3Lipid Peroxidation36.0Reduced
N-Methyl PTZ (Compound 4) N-H substituted with N-CH3Lipid Peroxidation70.0Significantly Reduced
Quercetin (Reference) Flavonoid StandardLipid Peroxidation20.0Moderate
Probucol (Reference) Synthetic StandardLipid Peroxidation>1000.0Weak

Data synthesized from microsomal lipid peroxidation assays demonstrating the critical role of the N-H bond in maintaining high efficacy 3.

Self-Validating Experimental Protocols

A protocol is only as reliable as its internal controls. To accurately benchmark novel PTZ derivatives, researchers must employ orthogonal assays that evaluate both intrinsic chemical reactivity and biological membrane partitioning.

Protocol A: Microsomal Lipid Peroxidation Assay

Purpose & Causality: While colorimetric assays provide baseline chemical reactivity, they fail to account for membrane partitioning. This assay utilizes rat liver microsomes to simulate a biological lipid bilayer. Because novel PTZ derivatives are highly lipophilic, they partition into the membrane, intercepting chain-propagating lipid peroxyl radicals in situ3.

  • Membrane Preparation: Isolate rat liver microsomal membranes and suspend in a 50 mM Tris-HCl buffer (pH 7.4).

  • Induction of Oxidative Stress: Initiate nonenzymatic lipid peroxidation by adding 0.2 mM ascorbic acid and 10 μM FeSO4 to the microsomal suspension.

  • Compound Incubation: Introduce the PTZ derivative (dissolved in DMSO, final concentration <1% v/v to prevent solvent toxicity) at concentrations ranging from 0.1 to 100 μM. Incubate at 37°C for 45 minutes.

  • TBARS Quantification: Terminate the reaction using trichloroacetic acid (TCA) and add thiobarbituric acid (TBA). Boil for 15 minutes, cool, and measure the absorbance of the Malondialdehyde (MDA)-TBA complex at 532 nm.

  • Self-Validation: Run a parallel positive control using Quercetin (20 μM) and a negative vehicle control (DMSO only). The assay is validated if the vehicle control shows maximum MDA formation and Quercetin achieves ~50% inhibition.

Protocol B: DPPH Radical Scavenging Assay

Purpose & Causality: DPPH (2,2-diphenyl-1-picrylhydrazyl) is a stable nitrogen-centered radical. Its reduction provides a direct, interference-free quantification of intrinsic HAT and SET capabilities without biological matrix interference 5.

  • Reagent Preparation: Prepare a fresh 0.1 mM stock solution of DPPH in absolute ethanol. The solution must exhibit a deep purple color with an initial absorbance of ~1.0 at 517 nm.

  • Serial Dilution: Prepare serial dilutions of the PTZ derivatives (e.g., 10, 50, 100, 200, 500 μM) in ethanol.

  • Kinetic Incubation: Mix 1 mL of the PTZ solution with 3 mL of the DPPH stock. Incubate in total darkness at 25°C for exactly 30 minutes to account for slow-reacting derivatives.

  • Spectrophotometric Analysis: Measure the decrease in absorbance at 517 nm against an ethanol blank.

  • Self-Validation: Calculate the % inhibition using the formula: [(Abs_control - Abs_sample) / Abs_control] × 100. Include Butylated Hydroxyanisole (BHA) as a positive reference standard to validate the reactivity of the DPPH batch.

DPPH_Protocol Step1 1. Reagent Prep 0.1 mM DPPH in EtOH Step3 3. Incubation Dark, 30 min, 25°C Step1->Step3 Step2 2. Serial Dilution PTZ Derivatives Step2->Step3 Step4 4. Measurement Absorbance at 517 nm Step3->Step4 Step5 5. Validation Calculate IC50 vs BHA Step4->Step5

Step-by-step self-validating workflow for DPPH radical scavenging assay.

References

  • Antioxidant vs. prooxidant action of phenothiazine in a biological environment in the presence of hydroxyl and hydroperoxyl radicals: a quantum chemistry study Source: RSC Publishing URL:1

  • Design of Novel Potent Antihyperlipidemic Agents with Antioxidant/Anti-inflammatory Properties: Exploiting Phenothiazine's Strong Antioxidant Activity Source: Journal of Medicinal Chemistry (ACS Publications) URL:3

  • A Comprehensive Review of the Synthesis, Characterization, and Antioxidant Potential of Phenothiazine Derivatives Source: Bentham Science Publishers URL:4

  • Radical Scavenging Potential of the Phenothiazine Scaffold: A Computational Analysis Source: PMC (National Institutes of Health) URL:2

  • Novel phenothiazine analogous: Synthesis and a new perceptivity into their antioxidant potential Source: Scholars Research Library URL:5

Sources

Comparative

Performance of phenothiazine derivatives in organic solar cells compared to standard materials.

In the relentless pursuit of efficient and cost-effective renewable energy sources, organic solar cells (OSCs) have emerged as a promising technology due to their potential for fabrication on flexible substrates, low man...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

In the relentless pursuit of efficient and cost-effective renewable energy sources, organic solar cells (OSCs) have emerged as a promising technology due to their potential for fabrication on flexible substrates, low manufacturing cost, and tunable optoelectronic properties. The heart of an OSC is the photoactive layer, a blend of electron donor and acceptor materials. The performance of these devices is intrinsically linked to the molecular architecture of these components. For years, materials like poly(3-hexylthiophene) (P3HT), and more recently, polymers like PTB7-Th and PM6, have served as benchmark donor materials. This guide provides a detailed comparison of a versatile class of compounds, phenothiazine derivatives, against these established standards, offering insights into their performance, underlying mechanisms, and the experimental protocols for their evaluation.

The Cornerstone of Performance: Why the Donor Material Matters

In a bulk heterojunction (BHJ) organic solar cell, the donor material is responsible for absorbing solar photons to create excitons (bound electron-hole pairs). For efficient power conversion, the donor must possess several key characteristics: a broad and strong absorption profile to capture a significant portion of the solar spectrum, appropriate energy levels (HOMO and LUMO) to ensure efficient exciton dissociation and charge transfer to the acceptor, and high hole mobility for effective charge extraction. Furthermore, the donor's ability to form an optimal morphology with the acceptor material is crucial for minimizing charge recombination and maximizing device efficiency.

Phenothiazine (PTZ), a sulfur and nitrogen-containing heterocyclic compound, has garnered significant attention as a building block for OSC donor materials.[1] Its unique "butterfly" non-planar structure can inhibit excessive molecular aggregation, which is beneficial for achieving a favorable morphology in the active layer.[2][3] The electron-rich nature of the sulfur and nitrogen heteroatoms makes phenothiazine a potent electron donor, a property that can be finely tuned through chemical modification at its reactive sites.[1]

Performance Benchmark: Standard Donor Materials

To provide a context for the performance of phenothiazine derivatives, it is essential to understand the benchmarks set by standard materials. When paired with the fullerene acceptor PC71BM, the workhorse polymer P3HT typically yields power conversion efficiencies (PCEs) in the range of 3-5%. More advanced donor polymers like PTB7-Th have pushed this value to 7-9% with fullerene acceptors.[4]

The advent of non-fullerene acceptors (NFAs) has revolutionized the field. The state-of-the-art donor polymer, PM6, when combined with the high-performance NFA, Y6, consistently achieves PCEs exceeding 15%.[4][5] These high-performing systems are characterized by their complementary absorption spectra, well-aligned energy levels, and optimized blend morphology, which together lead to high short-circuit current densities (Jsc) and fill factors (FF).

Phenothiazine Derivatives: A Comparative Analysis

Phenothiazine derivatives have been explored both as small molecule donors and as building blocks for donor polymers. Their performance is highly dependent on their molecular structure and the acceptor material they are paired with.

Phenothiazine-Based Small Molecule Donors

Small molecule donors offer advantages such as well-defined molecular structures and batch-to-batch reproducibility. Several studies have reported promising results with phenothiazine-based small molecules. For instance, unsymmetrical small molecules with a phenothiazine central unit have been synthesized and, when paired with PC71BM, have achieved PCEs of up to 7.35%.[2] This performance is notably higher than that of P3HT:PC71BM devices and approaches the efficiency of some earlier polymer:fullerene systems. The key photovoltaic parameters for a high-performing phenothiazine-based small molecule donor are presented in the table below.

Phenothiazine-Based Polymeric Donors

Incorporating the phenothiazine moiety into a polymer backbone is another strategy to leverage its beneficial properties. While direct, head-to-head comparisons with PM6 are scarce in the literature, studies on various phenothiazine-based copolymers have demonstrated their potential. For example, when paired with fullerene acceptors, some phenothiazine-based polymers have achieved PCEs in the range of 4-7%.[3] The performance of these polymers is often influenced by the choice of co-monomer and the overall polymer architecture.

Phenothiazine Derivatives as Performance-Enhancing Additives

A recent and exciting application of phenothiazine derivatives is their use as solid additives to enhance the performance of state-of-the-art OSCs. In a high-efficiency system based on the donor polymer PM6 and the non-fullerene acceptor Y6, the introduction of a phenothiazine-based additive led to a remarkable increase in PCE from 14.57% to 15.75%.[5] This improvement was attributed to the additive's ability to optimize the molecular packing and film morphology of the active layer, leading to more efficient exciton dissociation and charge transport.[5] This result underscores the potential of phenothiazine derivatives to not only act as primary donors but also to fine-tune the morphology and enhance the efficiency of already high-performing systems.

Quantitative Performance Comparison

The following table summarizes the key photovoltaic parameters for representative organic solar cells, comparing phenothiazine-based materials with standard systems.

Donor MaterialAcceptor MaterialVoc (V)Jsc (mA/cm2)FF (%)PCE (%)Reference
Standard Systems
P3HTPC71BM~0.6~10~65~3-5-
PTB7-ThPC71BM~0.75~15~68~7-9[4]
PM6Y60.8325.1670.014.57[5]
Phenothiazine-Based Systems
Phenothiazine Small Molecule 2PC71BM0.9911.98627.35[2]
Phenothiazine Small Molecule (SM3)PC71BM---7.16[6]
PM6 with PTz-Et AdditiveY6-26.0574.615.75[5]

Causality Behind Performance: A Deeper Look

The performance of phenothiazine-based materials in OSCs is a direct consequence of their unique molecular structure.

  • Energy Level Tuning: The electron-rich nature of the phenothiazine core generally leads to a relatively high-lying Highest Occupied Molecular Orbital (HOMO) energy level. This can be advantageous for achieving a high open-circuit voltage (Voc), which is related to the energy difference between the donor's HOMO and the acceptor's Lowest Unoccupied Molecular Orbital (LUMO).[7] The Voc of nearly 1.0 V observed for some phenothiazine-based small molecule devices is a testament to this.[2]

  • Morphology Control: The non-planar, butterfly-like geometry of the phenothiazine unit plays a crucial role in controlling the morphology of the bulk heterojunction.[2][3] This structure can prevent the excessive crystallization and large-scale phase separation that can be detrimental to device performance by creating "dead ends" for charge transport. When used as an additive, phenothiazine derivatives can modulate the aggregation of both the donor and acceptor, leading to a more favorable nanoscale morphology for efficient charge generation and collection.[5]

  • Light Absorption: While the phenothiazine core itself has a specific absorption profile, its incorporation into larger molecules and polymers allows for the tuning of the overall absorption spectrum. By combining phenothiazine with other chromophoric units, it is possible to design materials that absorb broadly across the visible and near-infrared regions of the solar spectrum.

Experimental Methodologies

To ensure the scientific integrity and reproducibility of the findings presented, standardized experimental protocols are employed for the fabrication and characterization of organic solar cells.

Fabrication of a Bulk Heterojunction Organic Solar Cell

The following is a generalized procedure for the fabrication of a conventional architecture OSC.

  • Substrate Cleaning: Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. The substrates are then dried with a stream of nitrogen and treated with UV-ozone for 15 minutes to improve the surface wettability.

  • Hole Transport Layer (HTL) Deposition: A thin layer of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) is spin-coated onto the cleaned ITO substrate and then annealed at 150°C for 15 minutes in air.

  • Active Layer Deposition: The donor and acceptor materials are dissolved in a suitable organic solvent (e.g., chloroform, chlorobenzene) to form a blend solution. This solution is then spin-coated on top of the HTL in a nitrogen-filled glovebox. The film is subsequently annealed at a specific temperature to optimize the morphology.

  • Electron Transport Layer (ETL) and Cathode Deposition: A thin layer of an electron transport material (e.g., Ca, ZnO) followed by a thicker layer of a metal cathode (e.g., Al, Ag) are deposited on top of the active layer via thermal evaporation under high vacuum (<10-6 Torr).

G cluster_0 Device Fabrication Workflow A ITO Substrate Cleaning B PEDOT:PSS Spin Coating & Annealing A->B C Active Layer (Donor:Acceptor) Spin Coating B->C D Thermal Annealing C->D E ETL & Cathode Thermal Evaporation D->E F Encapsulation E->F

Caption: A typical workflow for the fabrication of a bulk heterojunction organic solar cell.

Characterization Techniques
  • Current Density-Voltage (J-V) Measurement: The J-V characteristics of the fabricated devices are measured under simulated AM 1.5G solar illumination (100 mW/cm2) using a solar simulator. From these measurements, the key photovoltaic parameters (Voc, Jsc, FF, and PCE) are extracted.

  • External Quantum Efficiency (EQE) Measurement: EQE, also known as Incident Photon-to-Current Conversion Efficiency (IPCE), is measured to determine the ratio of collected charge carriers to incident photons at each wavelength. The integral of the EQE spectrum with the solar spectrum should correspond to the Jsc value obtained from the J-V measurement.

Visualizing the Key Components

To better understand the materials and device architecture discussed, the following diagrams are provided.

G cluster_0 Molecular Structures PM6 PM6 (Standard Donor) PTZ_Donor Phenothiazine Donor (Example) Y6 Y6 (Standard Acceptor)

Caption: Representative molecular structures of a standard donor (PM6), a phenothiazine-based donor, and a standard non-fullerene acceptor (Y6). Note: Placeholder images are used as actual rendering is not possible.

G cluster_0 BHJ OSC Architecture Cathode Cathode (e.g., Al) ETL Electron Transport Layer (ETL) ETL->Cathode ActiveLayer Active Layer (Donor:Acceptor Blend) ActiveLayer->ETL HTL Hole Transport Layer (HTL) HTL->ActiveLayer Anode Anode (e.g., ITO) Anode->HTL Substrate Glass Substrate Substrate->Anode

Caption: Schematic of a conventional bulk heterojunction organic solar cell device architecture.

G cluster_0 Energy Level Diagram HOMO_PM6 HOMO_PM6 LUMO_PM6 LUMO_PM6 HOMO_PM6->LUMO_PM6 PM6 (Donor) LUMO_Y6 LUMO_Y6 LUMO_PM6->LUMO_Y6 ΔE_LUMO HOMO_PTZ HOMO_PTZ LUMO_PTZ LUMO_PTZ HOMO_PTZ->LUMO_PTZ PTZ Donor LUMO_PTZ->LUMO_Y6 ΔE_LUMO HOMO_Y6 HOMO_Y6 HOMO_Y6->LUMO_Y6 Y6 (Acceptor)

Caption: Comparative energy level diagram illustrating the HOMO and LUMO levels of representative donor and acceptor materials.

Conclusion and Future Outlook

Phenothiazine derivatives have demonstrated significant potential in the field of organic solar cells. As standalone small molecule donors, they have achieved respectable efficiencies, outperforming older standards like P3HT. While direct comparisons with state-of-the-art donor polymers are still emerging, the use of phenothiazine derivatives as performance-enhancing additives in high-efficiency PM6:Y6 systems highlights their value in optimizing device morphology and performance.

The key advantages of phenothiazine-based materials lie in their tunable electronic properties and their unique non-planar structure, which aids in morphology control. Future research should focus on the design of novel phenothiazine-based donor polymers that can be directly compared with current leading materials. Furthermore, a deeper understanding of the structure-property relationships will enable the rational design of even more efficient phenothiazine derivatives for next-generation organic solar cells.

References

  • Chen, W., et al. (2023). Phenothiazine-Based Solid Additives for Optimizing Film Morphologies in High-Performance Organic Photovoltaics. ACS Applied Energy Materials. [Link]

  • Mishra, A., et al. (2018). Phenothiazine derivatives for efficient organic dye-sensitized solar cells. Journal of Materials Chemistry A. [Link]

  • Sharma, G. D., et al. (2018). Phenothiazine-based small-molecule organic solar cells with power conversion efficiency over 7% and open circuit voltage of about 1.0 V using solvent vapor annealing. Journal of Materials Chemistry A. [Link]

  • Huang, H., et al. (2021). A universal method for constructing high efficiency organic solar cells with stacked structures. Energy & Environmental Science. [Link]

  • dos Santos, P. L., et al. (2019). Building an Organic Solar Cell: Fundamental Procedures for Device Fabrication. Energies. [Link]

  • Zhang, G., et al. (2019). Phenothiazine-based small molecules for bulk heterojunction organic solar cells: Variation of side-chain polarity and length of conjugated system. Organic Electronics. [Link]

  • Bejan, A., & Marin, L. (2017). PHENOTHIAZINE-BASED DYES IN SOLAR CELL TECHNOLOGY. Memoirs of the Scientific Sections of the Romanian Academy. [Link]

  • Gao, F., et al. (2018). How to build efficient organic solar cells. Linköping University. [Link]

  • Mishra, A., et al. (2021). Harmonizing the Synthetic Complexity and Efficiency of Organic Solar Cells Using an Asymmetric Coumarin–Phenothiazine-Based Fullerene-Free Acceptor. ACS Applied Materials & Interfaces. [Link]

  • Wessling, R., et al. (2022). Phenothiazine-Based Donor–Acceptor Polymers as Multifunctional Materials for Charge Storage and Solar Energy Conversion. Macromolecular Rapid Communications. [Link]

  • You, W., et al. (2016). Comparing non-fullerene acceptors with fullerene in polymer solar cells: a case study with FTAZ and PyCNTAZ. Journal of Materials Chemistry A. [Link]

  • You, W., et al. (2016). Comparing non-fullerene acceptors with fullerene in polymer solar cells: a case study with FTAZ and PyCNTAZ. Journal of Materials Chemistry A. [Link]

  • Gao, F., et al. (2018). How to Build Efficient Organic Solar Cells. R&D World. [Link]

  • Gu, X., & Wang, T. (2016). Morphology Characterization of Bulk Heterojunction Solar Cells. Request PDF. [Link]

  • Zhang, G., et al. (2020). Recent advances in high-efficiency organic solar cells fabricated by eco-compatible solvents at relatively large-area scale. Applied Physics Reviews. [Link]

  • Iqbal, M. S., et al. (2025). Exploring the Impact of Structural Modifications of Phenothiazine-Based Novel Compounds for Organic Solar Cells: DFT Investigations. Molecules. [Link]

  • Cao, Y., et al. (2016). Phenothiazine-based dyes for efficient dye-sensitized solar cells. Journal of Materials Chemistry C. [Link]

  • Iqbal, M. S., et al. (2024). Polymers Containing Phenothiazine, Either as a Dopant or as Part of Their Structure, for Dye-Sensitized and Bulk Heterojunction Solar Cells. Polymers. [Link]

  • Zhang, G., et al. (2016). Comparative Studies on the Structure–Performance Relationships of Phenothiazine-Based Organic Dyes for Dye-Sensitized Solar Cells. International Journal of Molecular Sciences. [Link]

  • Li, Y., et al. (2022). Recent Progress in Organic Solar Cells: A Review on Materials from Acceptor to Donor. Materials. [Link]

  • Sun, Z., et al. (2010). Phenothiazine derivatives as organic sensitizers for highly efficient dye-sensitized solar cells. Journal of Materials Chemistry. [Link]

  • Juozapavicius, M., et al. (2013). Tuning spectral properties of phenothiazine based donor–π–acceptor dyes for efficient dye-sensitized solar cells. Journal of Materials Chemistry A. [Link]

  • Sęk, D., et al. (2025). Carbazole- Versus Phenothiazine-Based Electron Donors for Organic Dye-Sensitized Solar Cells. Molecules. [Link]

Sources

Validation

A Senior Application Scientist's Comparative Guide to the DPPH Radical Scavenging Assay for Phenothiazine Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals Executive Summary Phenothiazine and its derivatives represent a cornerstone in medicinal chemistry, with a functional repertoire extending far beyo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phenothiazine and its derivatives represent a cornerstone in medicinal chemistry, with a functional repertoire extending far beyond their initial antipsychotic applications.[1] A significant area of growing interest is their antioxidant potential, driven by the core heterocyclic structure's ability to act as a potent electron or hydrogen donor.[1] This guide provides a comprehensive, in-depth analysis of the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay as a primary tool for evaluating the antioxidant capacity of phenothiazine derivatives. We will delve into the causality behind the experimental protocol, present a comparative analysis of various derivatives, and discuss the critical structure-activity relationships that govern their efficacy. This document is designed to be a practical and authoritative resource for researchers aiming to screen and characterize phenothiazine-based antioxidants.

Introduction: The Convergence of Phenothiazines and Oxidative Stress

The Enduring Relevance of the Phenothiazine Scaffold

The tricyclic phenothiazine core is a privileged structure in drug discovery, forming the basis for drugs with antipsychotic, antihistaminic, and antiemetic properties.[1][2] The inherent electron-rich nature of the sulfur and nitrogen heteroatoms within this scaffold also endows it with significant redox properties, making it a compelling candidate for antioxidant development.[1]

Oxidative Stress and the Imperative for Antioxidant Screening

Reactive oxygen species (ROS) are byproducts of normal cellular metabolism, but their overproduction leads to oxidative stress, a condition implicated in a multitude of pathologies including neurodegenerative diseases, cancer, and cardiovascular disorders.[2] Antioxidants mitigate this damage by neutralizing free radicals. Consequently, robust and reliable in vitro assays are indispensable for the initial screening and characterization of potential antioxidant drug candidates.

The DPPH Assay: A Foundational Tool for Radical Scavenging

The DPPH assay is a widely adopted method for assessing the free radical scavenging ability of compounds.[3][4] It is a rapid, simple, and cost-effective colorimetric assay that relies on the use of a stable free radical, 2,2-diphenyl-1-picrylhydrazyl (DPPH).[4] The principle is straightforward: in its radical form, DPPH has a deep purple color with a characteristic absorbance maximum around 517 nm.[3][4] When an antioxidant donates a hydrogen atom or an electron to DPPH, it is reduced to the non-radical form, DPPH-H, resulting in a color change to a pale yellow.[3] The degree of discoloration, quantified by the decrease in absorbance, is directly proportional to the radical scavenging activity of the compound being tested.[3]

A Self-Validating Protocol for the DPPH Assay of Phenothiazine Derivatives

The following protocol is designed to ensure reproducibility and accuracy. The rationale behind each step is provided to foster a deeper understanding of the assay's mechanics.

Essential Materials and Reagents
  • DPPH (2,2-diphenyl-1-picrylhydrazyl): High purity grade.

  • Phenothiazine Derivatives: Test compounds of interest.

  • Positive Control: Ascorbic acid or Trolox. These well-characterized antioxidants provide a benchmark for comparing the activity of the test compounds.

  • Solvent: Anhydrous methanol or ethanol. The choice of solvent is critical as DPPH is soluble in organic solvents.[4] Methanol is commonly used due to its ability to dissolve DPPH and a wide range of organic compounds.

  • Instrumentation: UV-Vis Spectrophotometer, calibrated analytical balance, and precision micropipettes.

Detailed Experimental Workflow

This workflow is designed to be a self-validating system by including necessary controls.

  • Preparation of DPPH Stock Solution (0.1 mM):

    • Accurately weigh approximately 3.94 mg of DPPH and dissolve it in 100 mL of methanol.

    • Causality: A 0.1 mM concentration provides a sufficiently deep color for accurate spectrophotometric measurement and is sensitive to the effects of potent antioxidants. The solution must be freshly prepared and stored in an amber bottle or wrapped in aluminum foil to prevent degradation from light, as the DPPH radical is light-sensitive.[3][4][5]

  • Preparation of Test Compound and Control Solutions:

    • Prepare a stock solution of each phenothiazine derivative and the positive control (e.g., Ascorbic Acid) in methanol at a concentration of 1 mg/mL.

    • From this stock, create a series of dilutions (e.g., 100, 50, 25, 12.5, 6.25 µg/mL) in methanol. This concentration gradient is essential for determining the IC50 value.

  • Assay Procedure:

    • In a set of microcentrifuge tubes or a 96-well plate, add 1.0 mL of the 0.1 mM DPPH solution.

    • To these tubes, add 1.0 mL of the various dilutions of the phenothiazine derivatives or the positive control.

    • Blank/Control: Prepare a control sample containing 1.0 mL of DPPH solution and 1.0 mL of methanol. This serves as the baseline for maximum radical activity (0% inhibition).

    • Vortex the tubes thoroughly and incubate them in the dark at room temperature for 30 minutes.

    • Causality: The incubation period allows the reaction between the antioxidant and the DPPH radical to reach a steady state.[4] Performing the incubation in the dark is crucial to prevent the photo-degradation of DPPH.[4]

  • Spectrophotometric Measurement:

    • Measure the absorbance of each solution at 517 nm using a UV-Vis spectrophotometer.

    • Use methanol as the reference blank for the spectrophotometer.

Data Analysis and IC50 Determination

The radical scavenging activity is expressed as the percentage of inhibition of the DPPH radical. This is calculated using the following formula:

% Inhibition = [(A_control - A_sample) / A_control] x 100

Where:

  • A_control is the absorbance of the control (DPPH solution + methanol).

  • A_sample is the absorbance of the test sample (DPPH solution + phenothiazine derivative).

The IC50 value , or the half-maximal inhibitory concentration, is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates a higher antioxidant potency.[5] This value is determined by plotting the percentage of inhibition against the concentrations of the test compounds.

Workflow Visualization

DPPH_Workflow Figure 1: DPPH Radical Scavenging Assay Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_dpph Prepare 0.1 mM DPPH in Methanol prep_samples Prepare Serial Dilutions of Phenothiazines & Control mix Mix DPPH Solution with Sample/Control prep_samples->mix incubate Incubate in Dark (30 min, RT) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition measure->calculate plot Plot % Inhibition vs. Conc. to Determine IC50 calculate->plot

Caption: A streamlined workflow for the DPPH radical scavenging assay.

Comparative Analysis and Structure-Activity Relationship (SAR)

The antioxidant activity of phenothiazine derivatives is intrinsically linked to their chemical structure.[5] The ability to donate a hydrogen atom from the N-H group or an electron from the π-system is modulated by the nature and position of substituents on the phenothiazine ring.

Key SAR Insights
  • Electron-Donating Groups (EDGs): The presence of EDGs, such as hydroxyl (-OH) or methoxy (-OCH3) groups, on the phenothiazine ring generally enhances antioxidant activity.[6][7][8] These groups increase the electron density of the aromatic system, facilitating the donation of an electron or hydrogen atom to the DPPH radical. For instance, a derivative with a 4-amino-2-methoxyphenol moiety has been shown to exhibit potent antioxidant activity.[6][7][9][10]

  • Electron-Withdrawing Groups (EWGs): Conversely, EWGs like chloro (-Cl) or trifluoromethyl (-CF3) tend to decrease antioxidant activity.[5] These groups pull electron density away from the ring, making the donation of a hydrogen atom or electron more difficult.

  • Substitutions at N10: The nature of the substituent at the N10 position also plays a role. While alkyl chains can influence solubility and cell uptake, bulky substituents may introduce steric hindrance, potentially affecting the interaction with the DPPH radical.[5]

SAR Visualization

SAR_Phenothiazine Figure 2: Structure-Activity Relationship of Phenothiazines pheno_core Phenothiazine Core substituents Substituents edg Electron-Donating Groups (-OH, -OCH3) ewg Electron-Withdrawing Groups (-Cl, -CF3) n10_sub N10 Substituents (Alkyl chains, etc.) activity_increase Increased Antioxidant Activity edg->activity_increase Enhance e- donation activity_decrease Decreased Antioxidant Activity ewg->activity_decrease Reduce e- donation activity_modulate Modulated Activity (Solubility, Sterics) n10_sub->activity_modulate Influence properties

Sources

Comparative

Comparative Guide: Phenothiazine Derivatives as Cholinesterase Inhibitors

Executive Summary Phenothiazine derivatives have historically been utilized for their neuroleptic and antihistaminic properties. However, recent structural repositioning has highlighted their potential as potent, selecti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Phenothiazine derivatives have historically been utilized for their neuroleptic and antihistaminic properties. However, recent structural repositioning has highlighted their potential as potent, selective inhibitors of cholinesterase enzymes—specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE)[1]. Because BChE activity upregulates in late-stage Alzheimer’s disease (AD) to compensate for AChE depletion, the inherent BChE-selectivity of the bulky phenothiazine scaffold positions these derivatives as highly valuable therapeutic candidates. This guide provides a comparative analysis of their inhibitory performance and outlines a self-validating experimental framework for their evaluation.

Mechanistic Grounding: Structural Basis of Inhibition

The causality behind phenothiazine-mediated cholinesterase inhibition lies in the spatial geometry of the enzymes' active site gorges.

  • AChE Interaction : AChE features a narrow active site gorge lined with aromatic residues. Phenothiazines, characterized by a bulky, rigid tricyclic core, often struggle to penetrate deeply into the Catalytic Active Site (CAS). Instead, they typically bind to the Peripheral Anionic Site (PAS) via hydrophobic and π-π stacking interactions (e.g., with Trp286), acting as mixed or non-competitive inhibitors[2].

  • BChE Selectivity : BChE possesses a significantly wider gorge due to the absence of several bulky aromatic residues found in AChE. This structural accommodation allows the lipophilic phenothiazine scaffold to bind with high affinity, explaining why many derivatives exhibit nanomolar potency for BChE while only achieving micromolar affinity for AChE[1][3].

G Pheno Phenothiazine Derivatives AChE Acetylcholinesterase (AChE) Pheno->AChE Moderate Affinity BChE Butyrylcholinesterase (BChE) Pheno->BChE High Affinity PAS Peripheral Anionic Site (Narrow Gorge) AChE->PAS BChE_Site Hydrophobic Site (Wide Gorge) BChE->BChE_Site Effect Reduced ACh Hydrolysis (Neuroprotection) PAS->Effect Mixed Inhibition BChE_Site->Effect Selective Inhibition

Binding pathways of phenothiazines to cholinesterases.

Comparative Performance Data

The inhibitory profile of phenothiazines is highly sensitive to side-chain substitutions. For instance, replacing the N-dimethylamino group of chlorpromazine with a diethylamino group significantly increases binding affinity[3]. The table below synthesizes the half-maximal inhibitory concentration (IC50) values of various phenothiazine classes against human AChE and BChE.

Compound / ClassAChE IC50 (µM)BChE IC50 (µM)Selectivity ProfileReference
Chlorpromazine > 100.0~ 5.0 - 10.0BChE Selective3
Azaphenothiazine (Cpd 14) Moderate0.012Highly BChE Selective
ZINC390718 543.8241.1Dual Inhibitor
Tacrine (Clinical Standard) 0.190.005Dual / BChE Selective1
Donepezil (Clinical Standard) 0.01> 10.0AChE Selective4

Note: Azaphenothiazine derivatives represent a significant leap in potency, achieving nanomolar BChE inhibition comparable to the clinical standard Tacrine, but with potentially lower hepatotoxicity profiles[1].

Experimental Methodology: Self-Validating Ellman's Assay

To objectively evaluate the inhibitory potency of novel phenothiazine derivatives, a standardized, microplate-adapted Ellman's assay is required[5][6]. The protocol below is designed as a self-validating system, incorporating strict internal controls to account for the inherent absorbance of phenothiazine compounds and potential solvent-induced artifacts.

G Prep 1. Preparation Enzyme + Inhibitor Incubate 2. Pre-incubation (10 min, 25°C) Prep->Incubate AddDTNB 3. Add DTNB (Chromogen) Incubate->AddDTNB AddSubstrate 4. Add ATChI (Substrate) AddDTNB->AddSubstrate Measure 5. Kinetic Read (Absorbance 412 nm) AddSubstrate->Measure

Step-by-step workflow of the modified Ellman's assay.

Step-by-Step Protocol & Experimental Causality

1. Reagent Preparation

  • Buffer : 0.1 M Phosphate buffer (pH 8.0). Causality: Maintains the optimal pH for cholinesterase catalytic activity and stabilizes the thiolate anion for colorimetric detection.

  • Substrate : 10 mM Acetylthiocholine iodide (ATChI) in deionized water. Prepared fresh daily.

  • Chromogen : 10 mM DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)) in buffer.

  • Test Compounds : Dissolve phenothiazines in DMSO, then perform serial dilutions in buffer. Causality: The final DMSO concentration in the assay must not exceed 1% to prevent solvent-induced enzyme denaturation and artificial reduction in reaction velocity[6].

2. Assay Plate Setup (96-Well Microplate) A self-validating plate map must include the following:

  • Background Blanks : 50 µL buffer + 25 µL inhibitor. Causality: Phenothiazines often possess intrinsic color. This blank subtracts the compound's baseline absorbance from the final readout.

  • Negative Control (100% Activity) : 25 µL buffer (containing 1% DMSO) + 25 µL enzyme. Causality: Establishes the uninhibited maximum velocity (Vmax) of the enzyme.

  • Positive Control : 25 µL Tacrine or Donepezil + 25 µL enzyme. Causality: Validates the sensitivity and dynamic range of the assay.

  • Test Wells : 25 µL phenothiazine derivative + 25 µL enzyme (AChE or BChE, ~1 U/mL).

3. Pre-Incubation

  • Incubate the microplate at 25°C for 10 minutes[7].

  • Causality: Essential for allowing the bulky phenothiazine inhibitor to reach thermodynamic binding equilibrium with the enzyme before the substrate is introduced. Skipping this step severely underestimates the potency of slow-binding or mixed-type inhibitors.

4. Reaction Initiation & Kinetic Measurement

  • Add 50 µL DTNB solution to all wells.

  • Rapidly add 25 µL ATChI to initiate the reaction[6].

  • Causality: The enzyme hydrolyzes ATChI into thiocholine and acetic acid. The free thiol group of thiocholine immediately cleaves DTNB, yielding the yellow 5-thio-2-nitrobenzoate (TNB2-) anion[6].

  • Measure absorbance kinetically at 412 nm every 1 minute for 10-15 minutes using a microplate reader.

  • Endpoint Alternative: If high-throughput kinetic reading is unavailable, add 20 µL of 5% Sodium Dodecyl Sulfate (SDS) after exactly 10 minutes. Causality: SDS instantly denatures the enzyme, halting the reaction at a fixed time for an endpoint absorbance read[8].

5. Data Analysis Determine the rate of change in absorbance per minute (ΔAbs/min) from the linear portion of the kinetic curve[6]. Calculate the percentage of inhibition: % Inhibition =[1 - (Rate_Test / Rate_Negative_Control)] × 100 Plot % Inhibition against the Log[Inhibitor Concentration] to derive the IC50 using non-linear regression analysis.

References

  • [5] SciELO. Straightforward, economical procedures for microscale Ellman's test for cholinesterase inhibition and reactivation. Available at:

  • [6] BenchChem. Application Notes: Protocol for Measuring Acetylcholinesterase (AChE) Inhibition with "AChE-IN-8". Available at:

  • [7] Bio-protocol. Acetylcholinesterase Inhibition Assay. Available at:

  • [3] Taylor & Francis. Inhibition of Butyrylcholinesterase by Phenothiazine Derivatives. Available at:

  • [4] PubMed. A Computational Study of Phenothiazine Derivatives as Acetylcholinesterase Inhibitors Targeting Alzheimer's Disease. Available at:

  • [1] Taylor & Francis. Discovery of butyrylcholinesterase inhibitors among derivatives of azaphenothiazines. Available at:

  • [2] PMC - NIH. Identification of a Novel Dual Inhibitor of Acetylcholinesterase and Butyrylcholinesterase: In Vitro and In Silico Studies. Available at:

  • [8] PMC - NIH. Cholinesterase assay by an efficient fixed time endpoint method. Available at:

Sources

Safety & Regulatory Compliance

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
10H-Phenothiazin-2-amine
Reactant of Route 2
Reactant of Route 2
10H-Phenothiazin-2-amine
© Copyright 2026 BenchChem. All Rights Reserved.